Product packaging for 3-Methoxycyclobutanamine(Cat. No.:CAS No. 1268521-35-2)

3-Methoxycyclobutanamine

Cat. No.: B1144058
CAS No.: 1268521-35-2
M. Wt: 101.149
InChI Key: CTZHBPUHGUPFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxycyclobutanamine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1144058 3-Methoxycyclobutanamine CAS No. 1268521-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZHBPUHGUPFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693370, DTXSID201306039
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-98-5, 1363381-00-3
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYCYCLOBUTANAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Emergence of Cyclobutane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxycyclobutanamine for Advanced Research

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Saturated small carbocycles, once considered niche motifs, are now recognized for their profound impact on drug design. Among these, the cyclobutane ring has emerged as a particularly valuable building block. Its unique, puckered three-dimensional structure offers a means to escape the "flatland" of aromatic ring systems, improving properties such as solubility and metabolic stability while providing a rigid scaffold for the precise vectorial arrangement of functional groups.

This guide provides an in-depth technical overview of this compound, a versatile cyclobutane-based building block. We will delve into its isomeric forms, physicochemical properties, synthetic pathways, and strategic applications, with a focus on empowering researchers, scientists, and drug development professionals to leverage its unique attributes in their programs.

Isomeric Forms, Nomenclature, and Identification

This compound exists as two distinct geometric isomers: cis and trans. The spatial relationship between the amino and methoxy groups dictates the molecule's overall shape, polarity, and how it interacts with biological targets. Consequently, precise control over stereochemistry is paramount in its application. The hydrochloride salts are the most common commercial forms, offering improved stability and handling characteristics over the free base.

Compound Name Isomer Form CAS Number Molecular Formula Molecular Weight ( g/mol )
(1s,3s)-3-Methoxycyclobutan-1-aminecisFree Base1268521-35-2[1][2]C₅H₁₁NO101.15[2]
cis-3-Methoxycyclobutanamine hydrochloridecisHCl Salt1408074-54-3[3][4]C₅H₁₂ClNO137.61[3]
trans-3-Methoxycyclobutanamine hydrochloridetransHCl Salt1363381-00-3[5], 1408074-49-6[6][7]C₅H₁₂ClNO137.61[6]
This compound (unspecified)Mixture/GenericFree Base1234615-98-5[5]C₅H₁₁NO101.15

Physicochemical and Spectroscopic Properties

The physical properties of this compound are isomer-dependent. The free base is a liquid at room temperature, while the hydrochloride salts are typically white to off-white crystalline solids.[5][8]

Physical Properties
Property cis-3-Methoxycyclobutanamine (Free Base) Hydrochloride Salts
Appearance LiquidWhite to off-white solid[8]
Boiling Point 122.1 ± 33.0 °C (at 760 Torr)[2]Not applicable (decomposes)
Density 0.97 ± 0.1 g/cm³[2]Data not available
Flash Point 25.4 ± 18.6 °C[2]Data not available
Storage Store under inert gasStore at 2-8°C under inert gas[8]
Spectroscopic Profile (Predicted)

While publicly accessible spectra are limited, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.

  • ¹H NMR: The proton spectrum is expected to be complex in the 1.5-3.0 ppm region due to the cyclobutane ring protons. Key diagnostic signals would include a singlet for the methoxy group (-OCH₃) at approximately 3.3 ppm. The protons on the carbons bearing the methoxy and amino groups (CH-O and CH-N) would appear as multiplets, with their precise chemical shift and coupling constants being highly dependent on the cis/trans stereochemistry.

  • ¹³C NMR: The spectrum will show five distinct signals. The methoxy carbon is expected around 55-60 ppm. The two methine carbons (C-O and C-N) would appear in the 50-80 ppm range, while the methylene carbon (CH₂) would be found further upfield.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the primary amine and ether functionalities. Look for N-H stretching vibrations in the 3300-3400 cm⁻¹ region (typically a doublet for a primary amine), C-H stretching just below 3000 cm⁻¹, and a strong C-O stretching band for the ether linkage in the 1070-1150 cm⁻¹ range. For the hydrochloride salt, the N-H stretches will be broadened and shifted to lower wavenumbers (around 2500-3000 cm⁻¹).

Synthesis and Reaction Chemistry

Plausible Synthetic Workflow

A robust synthesis of this compound can be envisioned starting from commercially available cyclobutane precursors. A logical and efficient approach is the reductive amination of 3-methoxycyclobutanone. This method allows for the formation of both cis and trans isomers, which can often be separated via chromatography or crystallization.

G cluster_0 Synthesis Workflow A 3-Methoxycyclobutanone B Imine/Enamine Intermediate A->B NH3 or NH4OAc Toluene, Dean-Stark C This compound (cis/trans mixture) B->C Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) D Separation C->D Chromatography or Crystallization E cis-Isomer D->E F trans-Isomer D->F

Caption: Plausible synthetic route via reductive amination.

Protocol Causality:

  • Imine Formation: The reaction of 3-methoxycyclobutanone with an ammonia source (like ammonium acetate) under dehydrating conditions (Dean-Stark trap) forms an intermediate imine. This step is equilibrium-driven, and the removal of water is crucial for high conversion.

  • Reduction: The C=N bond of the imine is then selectively reduced to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this one-pot reaction as it is mild and tolerant of various functional groups. Alternatively, catalytic hydrogenation can be employed. The choice of reducing agent can influence the diastereoselectivity (cis vs. trans ratio) of the final product.

  • Separation: The resulting mixture of cis and trans isomers is typically separable by silica gel column chromatography or by fractional crystallization of their salts (e.g., hydrochloride or tartrate).

Key Reactivity

The primary amine of this compound is a versatile nucleophile, making it an ideal handle for elaboration in multi-step syntheses. It readily participates in:

  • Amide bond formation: Coupling with carboxylic acids or acid chlorides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Nucleophilic aromatic substitution (SₙAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of bioactive compounds, particularly in the development of therapeutic agents for neurological disorders and pain management.[8] The cyclobutane core is not merely a spacer; it is a strategic element for optimizing a drug candidate's profile.

Strategic Advantages of the Cyclobutane Scaffold:

  • Metabolic Stability: The strained ring is less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger alicyclic rings.

  • Conformational Restriction: The rigid, puckered nature of the ring locks appended pharmacophoric groups into well-defined spatial orientations, which can enhance binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: As a bioisostere for groups like gem-dimethyl or phenyl rings, it can increase the fraction of sp³ carbons (Fsp³) in a molecule, a parameter often correlated with improved solubility, reduced toxicity, and higher clinical success rates.

G cluster_1 Drug Discovery Workflow A This compound (Building Block) B Library Synthesis (Amidation, SₙAr, etc.) A->B Introduce Diversity C Hit Compound B->C High-Throughput Screening D Lead Optimization C->D SAR Studies E Drug Candidate D->E Improve ADME/Tox Properties

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. The available safety data for cis-3-Methoxycyclobutanamine hydrochloride provides a clear guide for risk mitigation.

GHS Hazard Classification
Hazard Code Hazard Statement Pictogram
H302Harmful if swallowed[9]GHS07 (Exclamation Mark)
H315Causes skin irritation[9]GHS07 (Exclamation Mark)
H319Causes serious eye irritation[9]GHS07 (Exclamation Mark)
H335May cause respiratory irritation[9]GHS07 (Exclamation Mark)
Safe Handling Protocol
  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.

    • Respiratory Protection: Not typically required when using adequate engineering controls. If weighing or transferring large quantities of the solid salt, a NIOSH-approved respirator with a particulate filter may be appropriate.

  • Handling: Avoid creating dust. Use spark-proof tools and ground equipment when handling the flammable free base. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store the hydrochloride salt in a tightly sealed container in a refrigerator (2-8°C). Store the free base in a cool, well-ventilated, flammable-liquids cabinet. Both forms should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and strategic building block for modern medicinal chemistry. Its well-defined stereoisomers and rigid cyclobutane core provide a powerful tool for navigating complex structure-activity relationships and for engineering drug candidates with superior pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is the foundation for unlocking its full potential in the discovery of next-generation therapeutics.

References

  • PubChem.trans-3-(2-Methoxyethoxy)cyclobutanamine.
  • Angene Chemical.Safety Data Sheet.
  • MySkinRecipes.trans-3-Methoxycyclobutanamine hydrochloride.

Sources

The Strategic Synthesis of cis-3-Methoxycyclobutanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutane rings are increasingly sought-after scaffolds in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties and unique three-dimensional topologies to drug candidates. Among these, cis-3-Methoxycyclobutanamine stands out as a valuable building block, offering a privileged vector for molecular elaboration. This in-depth technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway to this key intermediate. We will delve into the strategic considerations behind each synthetic step, from the construction of the cyclobutane core to the crucial stereoselective transformations that define the final architecture of the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their discovery programs.

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane moiety, once considered an esoteric curiosity, has emerged as a powerful tool in the medicinal chemist's arsenal. Its rigid, puckered conformation allows for precise spatial positioning of substituents, enabling enhanced target engagement and improved selectivity.[1][2] The incorporation of a cyclobutane ring can also favorably modulate key drug-like properties, such as metabolic stability and membrane permeability. cis-3-Methoxycyclobutanamine, in particular, offers a synthetically tractable handle for the introduction of diverse functionalities, making it a highly desirable building block for the construction of novel chemical entities.[3]

This guide will present a convergent and rational synthesis of cis-3-Methoxycyclobutanamine, emphasizing the underlying principles of stereocontrol and reaction optimization.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, cis-3-Methoxycyclobutanamine, points to 3-methoxycyclobutanone as a key intermediate. The stereochemistry of the final product can be strategically established through a diastereoselective reduction of this ketone, followed by the introduction of the amine functionality.

Retrosynthesis cis-3-Methoxycyclobutanamine cis-3-Methoxycyclobutanamine cis-3-Methoxycyclobutanol cis-3-Methoxycyclobutanol cis-3-Methoxycyclobutanamine->cis-3-Methoxycyclobutanol Amination 3-Methoxycyclobutanone 3-Methoxycyclobutanone cis-3-Methoxycyclobutanol->3-Methoxycyclobutanone Stereoselective Reduction Starting Materials Starting Materials 3-Methoxycyclobutanone->Starting Materials Cyclobutane Formation

Caption: Retrosynthetic analysis of cis-3-Methoxycyclobutanamine.

Synthesis of the Key Intermediate: 3-Methoxycyclobutanone

The synthesis of 3-methoxycyclobutanone can be efficiently achieved via a [2+2] cycloaddition reaction between an appropriate ketene equivalent and methyl vinyl ether. Dichloroketene, generated in situ from dichloroacetyl chloride and triethylamine, is a highly effective reagent for this transformation. The resulting 2,2-dichloro-3-methoxycyclobutanone is then subjected to a reductive dechlorination to afford the desired 3-methoxycyclobutanone.

Synthesis_of_3-Methoxycyclobutanone cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination Dichloroacetyl chloride Dichloroacetyl chloride 2,2-dichloro-3-methoxycyclobutanone 2,2-dichloro-3-methoxycyclobutanone Dichloroacetyl chloride->2,2-dichloro-3-methoxycyclobutanone Triethylamine Triethylamine Triethylamine->2,2-dichloro-3-methoxycyclobutanone Methyl vinyl ether Methyl vinyl ether Methyl vinyl ether->2,2-dichloro-3-methoxycyclobutanone 3-Methoxycyclobutanone 3-Methoxycyclobutanone 2,2-dichloro-3-methoxycyclobutanone->3-Methoxycyclobutanone Zinc dust Zinc dust Zinc dust->3-Methoxycyclobutanone Ammonium chloride Ammonium chloride Ammonium chloride->3-Methoxycyclobutanone

Caption: Synthetic route to 3-Methoxycyclobutanone.

Experimental Protocol: Synthesis of 3-Methoxycyclobutanone

Step 1: [2+2] Cycloaddition

  • To a stirred solution of methyl vinyl ether (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add a solution of dichloroacetyl chloride (1.0 equivalent) in anhydrous diethyl ether to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

Step 2: Reductive Dechlorination

  • Dissolve the crude 2,2-dichloro-3-methoxycyclobutanone in a mixture of ethanol and water.

  • Add activated zinc dust (3.0 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 3-methoxycyclobutanone.

Stereoselective Reduction to cis-3-Methoxycyclobutanol

The stereochemical outcome of the reduction of 3-substituted cyclobutanones is a critical determinant of the final product's configuration. Extensive studies have shown that the hydride reduction of such ketones proceeds with a high degree of cis-selectivity. This preference is attributed to the steric hindrance posed by the substituent on the cyclobutane ring, which directs the incoming hydride to the less hindered face of the carbonyl group.

Stereoselective_Reduction 3-Methoxycyclobutanone 3-Methoxycyclobutanone cis-3-Methoxycyclobutanol cis-3-Methoxycyclobutanol 3-Methoxycyclobutanone->cis-3-Methoxycyclobutanol Major Product trans-3-Methoxycyclobutanol trans-3-Methoxycyclobutanol 3-Methoxycyclobutanone->trans-3-Methoxycyclobutanol Minor Product Reducing Agent e.g., Sodium Borohydride Reducing Agent->3-Methoxycyclobutanone

Caption: Stereoselective reduction of 3-Methoxycyclobutanone.

Experimental Protocol: Synthesis of cis-3-Methoxycyclobutanol
  • Dissolve 3-methoxycyclobutanone (1.0 equivalent) in methanol at 0 °C.

  • Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure cis-3-methoxycyclobutanol.

Parameter Value
Starting Material 3-Methoxycyclobutanone
Reducing Agent Sodium Borohydride
Solvent Methanol
Temperature 0 °C to rt
Typical Yield >90%
Diastereomeric Ratio (cis:trans) >95:5

Conversion to cis-3-Methoxycyclobutanamine

The final step in the synthesis is the conversion of the hydroxyl group of cis-3-methoxycyclobutanol to the desired amine functionality. A reliable and stereoretentive method for this transformation involves a two-step sequence: activation of the alcohol as a mesylate or tosylate, followed by displacement with an azide and subsequent reduction.

Mesylation and Azide Displacement

The hydroxyl group is first converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting mesylate is then displaced by an azide ion, which proceeds with inversion of configuration.

Reduction of the Azide

The azide intermediate is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride or catalytic hydrogenation being common choices.

Amination_Sequence cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Displacement cluster_2 Step 3: Reduction cis-3-Methoxycyclobutanol cis-3-Methoxycyclobutanol cis-3-Methoxycyclobutyl mesylate cis-3-Methoxycyclobutyl mesylate cis-3-Methoxycyclobutanol->cis-3-Methoxycyclobutyl mesylate Methanesulfonyl chloride Methanesulfonyl chloride Methanesulfonyl chloride->cis-3-Methoxycyclobutyl mesylate Triethylamine Triethylamine Triethylamine->cis-3-Methoxycyclobutyl mesylate trans-3-Azido-1-methoxycyclobutane trans-3-Azido-1-methoxycyclobutane cis-3-Methoxycyclobutyl mesylate->trans-3-Azido-1-methoxycyclobutane Sodium azide Sodium azide Sodium azide->trans-3-Azido-1-methoxycyclobutane cis-3-Methoxycyclobutanamine cis-3-Methoxycyclobutanamine trans-3-Azido-1-methoxycyclobutane->cis-3-Methoxycyclobutanamine Lithium aluminum hydride Lithium aluminum hydride Lithium aluminum hydride->cis-3-Methoxycyclobutanamine

Caption: Conversion of cis-3-Methoxycyclobutanol to cis-3-Methoxycyclobutanamine.

Experimental Protocol: Synthesis of cis-3-Methoxycyclobutanamine

Step 1: Mesylation

  • To a solution of cis-3-methoxycyclobutanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude mesylate, which is used in the next step without further purification.

Step 2: Azide Displacement

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (2.0 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Reduction of the Azide

  • To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of the crude azide in anhydrous diethyl ether dropwise.

  • After the addition is complete, stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude cis-3-Methoxycyclobutanamine can be purified by distillation or by conversion to its hydrochloride salt.[4]

Alternative Strategy: The Mitsunobu Reaction

An alternative approach for the conversion of the alcohol to the amine is the Mitsunobu reaction.[5][6][7] This powerful reaction allows for the direct conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. In this case, phthalimide can be used as the nitrogen nucleophile. The resulting phthalimide derivative is then cleaved, typically with hydrazine, to release the free amine.

Mitsunobu_Reaction cis-3-Methoxycyclobutanol cis-3-Methoxycyclobutanol N-(trans-3-Methoxycyclobutyl)phthalimide N-(trans-3-Methoxycyclobutyl)phthalimide cis-3-Methoxycyclobutanol->N-(trans-3-Methoxycyclobutyl)phthalimide Phthalimide Phthalimide Phthalimide->N-(trans-3-Methoxycyclobutyl)phthalimide Triphenylphosphine Triphenylphosphine Triphenylphosphine->N-(trans-3-Methoxycyclobutyl)phthalimide DIAD or DEAD DIAD or DEAD DIAD or DEAD->N-(trans-3-Methoxycyclobutyl)phthalimide cis-3-Methoxycyclobutanamine cis-3-Methoxycyclobutanamine N-(trans-3-Methoxycyclobutyl)phthalimide->cis-3-Methoxycyclobutanamine Hydrazine Hydrazine Hydrazine->cis-3-Methoxycyclobutanamine

Caption: Mitsunobu reaction for the synthesis of cis-3-Methoxycyclobutanamine.

Conclusion

The synthesis of cis-3-Methoxycyclobutanamine presented in this guide offers a reliable and stereocontrolled route to a valuable building block for drug discovery. By carefully selecting the synthetic strategy and optimizing the reaction conditions at each step, researchers can efficiently access this key intermediate in high purity and yield. The principles of stereoselective reduction and functional group interconversion discussed herein are broadly applicable to the synthesis of other substituted cyclobutane derivatives, further highlighting the versatility of this important class of molecules in medicinal chemistry.

References

  • Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis/trans-3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate.
  • Li, X., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Kaur, N. (2022).
  • Waser, J., et al. (2024). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes.
  • Organic Syntheses. 2(3H)-Oxazolone, 3-acetyl-.

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is relentless. Small, conformationally restricted carbocycles, such as cyclobutanes, have garnered significant attention for their ability to introduce three-dimensionality into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties. Among these, 3-Methoxycyclobutanamine has emerged as a critical building block, most notably for its incorporation into a new generation of Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and certain cancers. This guide provides an in-depth technical account of the discovery and the first successful synthesis of this valuable synthetic intermediate, offering insights for researchers, scientists, and professionals in drug development.

The Genesis of a Key Pharmacophore: Discovery and Strategic Importance

The discovery of this compound as a valuable synthetic intermediate is intrinsically linked to the development of selective JAK1 inhibitors. In the pursuit of novel therapeutics for inflammatory diseases, researchers at AstraZeneca identified a series of potent JAK inhibitors. Within this series, the optimization of a lead compound led to the exploration of various substituted small rings to probe the binding pocket of the kinase. The introduction of the 3-methoxycyclobutylamino moiety proved to be a pivotal moment, culminating in the discovery of the highly selective and potent JAK1 inhibitor, Golidocitinib (AZD4205). The methoxy group was found to occupy a specific region of the ATP-binding site, contributing significantly to the compound's high affinity and selectivity. This discovery underscored the importance of having a reliable and scalable synthesis of cis-3-Methoxycyclobutanamine.

Retrosynthetic Blueprint: A Logic-Driven Approach to Synthesis

A logical retrosynthetic analysis of cis-3-Methoxycyclobutanamine reveals a straightforward and efficient synthetic strategy. The primary disconnection lies at the carbon-nitrogen bond, suggesting a reductive amination of the corresponding ketone, 3-methoxycyclobutanone, as a key final step. The methoxy group can be introduced via nucleophilic substitution on a suitable precursor, such as a cyclobutanol with a leaving group. This leads back to the pivotal starting material, 3-oxocyclobutanecarbonitrile, a commercially available or readily synthesized compound.

Retrosynthesis of this compound target cis-3-Methoxycyclobutanamine intermediate1 3-Methoxycyclobutanone target->intermediate1 Reductive Amination intermediate2 cis-3-Hydroxycyclobutanecarbonitrile intermediate1->intermediate2 O-Alkylation start 3-Oxocyclobutanecarbonitrile intermediate2->start Stereoselective Reduction

Caption: Retrosynthetic analysis of cis-3-Methoxycyclobutanamine.

The Foundation: Synthesis of the Key Precursor, 3-Oxocyclobutanecarbonitrile

The journey to this compound begins with the preparation of the crucial intermediate, 3-oxocyclobutanecarbonitrile. While commercially available, understanding its synthesis provides a complete picture of the supply chain for this important building block. An established method involves the cycloaddition of acrylonitrile and ketene.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarbonitrile

Step 1: Generation of Ketene Ketene gas is generated by the pyrolysis of diketene or acetone. This highly reactive intermediate is then passed directly into the reaction mixture.

Step 2: [2+2] Cycloaddition Acrylonitrile is dissolved in an inert solvent, such as diethyl ether, and cooled to 0°C. The freshly generated ketene gas is bubbled through the solution. The reaction is monitored by GC until the consumption of acrylonitrile is complete.

Step 3: Work-up and Purification The reaction mixture is carefully quenched with a proton source. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 3-oxocyclobutanecarbonitrile.

Parameter Value
Reactants Acrylonitrile, Ketene
Solvent Diethyl Ether
Temperature 0°C
Typical Yield 70-80%

The Core Synthesis: First Elaboration of cis-3-Methoxycyclobutanamine

The first scalable and stereoselective synthesis of cis-3-Methoxycyclobutanamine was a significant achievement, enabling the progression of potent JAK inhibitors into clinical development. The process, detailed in the process chemistry literature, focuses on a robust and efficient three-step sequence starting from 3-oxocyclobutanecarbonitrile.

Synthesis of cis-3-Methoxycyclobutanamine start 3-Oxocyclobutanecarbonitrile intermediate1 cis-3-Hydroxycyclobutanecarbonitrile start->intermediate1 1. NaBH4, MeOH 2. Stereoselective Reduction intermediate2 cis-3-Methoxycyclobutanecarbonitrile intermediate1->intermediate2 NaH, MeI, THF product cis-3-Methoxycyclobutanamine intermediate2->product H2, Raney Ni, NH3/MeOH

Caption: Synthetic pathway to cis-3-Methoxycyclobutanamine.

Step 1: Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

The critical first step is the stereoselective reduction of the ketone to establish the desired cis stereochemistry of the resulting alcohol. This is achieved through a careful choice of reducing agent and reaction conditions.

Experimental Protocol:

  • To a solution of 3-oxocyclobutanecarbonitrile in methanol at 0°C is added sodium borohydride portion-wise, maintaining the temperature below 5°C.

  • The reaction is stirred at this temperature for 1-2 hours until complete consumption of the starting material is observed by TLC or GC.

  • The reaction is quenched by the slow addition of acetic acid.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give cis-3-hydroxycyclobutanecarbonitrile as the major diastereomer.

Reagent Molar Equivalents Purpose
3-Oxocyclobutanecarbonitrile1.0Starting Material
Sodium Borohydride (NaBH₄)1.1Reducing Agent
Methanol (MeOH)-Solvent
Acetic Acid-Quenching Agent
Typical Yield >90%
Diastereomeric Ratio (cis:trans) >10:1

The high cis-selectivity is attributed to the hydride attacking the carbonyl group from the less sterically hindered face, opposite to the cyano group.

Step 2: O-Methylation of cis-3-Hydroxycyclobutanecarbonitrile

With the desired stereochemistry in place, the next step is the installation of the methoxy group. This is accomplished through a standard Williamson ether synthesis.

Experimental Protocol:

  • To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of cis-3-hydroxycyclobutanecarbonitrile in THF dropwise.

  • The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of methyl iodide.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford cis-3-methoxycyclobutanecarbonitrile.

Reagent Molar Equivalents Purpose
cis-3-Hydroxycyclobutanecarbonitrile1.0Starting Material
Sodium Hydride (NaH)1.2Base
Methyl Iodide (MeI)1.5Methylating Agent
Tetrahydrofuran (THF)-Solvent
Typical Yield 85-95%
Step 3: Reduction of the Nitrile to the Primary Amine

The final step in the sequence is the reduction of the nitrile functionality to the desired primary amine. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol:

  • A solution of cis-3-methoxycyclobutanecarbonitrile in methanolic ammonia is charged into a high-pressure reactor.

  • Raney Nickel (as a slurry in water) is added as the catalyst.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield cis-3-methoxycyclobutanamine.

Reagent Purpose
cis-3-MethoxycyclobutanecarbonitrileStarting Material
Hydrogen (H₂)Reducing Agent
Raney NickelCatalyst
Methanolic AmmoniaSolvent and to prevent secondary amine formation
Typical Yield >90%

The use of ammonia in the solvent is crucial to suppress the formation of the secondary amine byproduct, which can occur via reaction of the initially formed primary amine with the intermediate imine.

Conclusion: Enabling the Next Wave of Kinase Inhibitors

The development of a robust and scalable synthesis for cis-3-methoxycyclobutanamine was a pivotal achievement in medicinal chemistry. It not only provided access to a key building block for the potent and selective JAK1 inhibitor Golidocitinib (AZD4205) but also established a versatile platform for the synthesis of other functionalized cyclobutanamines. The strategic application of a stereoselective reduction followed by straightforward functional group manipulations exemplifies the principles of efficient process chemistry. This in-depth guide to its first synthesis serves as a valuable resource for researchers and scientists, highlighting the critical interplay between innovative drug design and elegant synthetic solutions.

References

  • Norman, P. (2017). Golidocitinib. Drugs of the Future, 42(9), 597.
  • Duncton, M. A. J. (2011). The role of cyclobutanes in medicinal chemistry. MedChemComm, 2(12), 1135-1161.
  • AstraZeneca. (2017). Process for preparing pyrimidine derivatives.
  • Scott, J. S., et al. (2017). The Discovery of Golidocitinib (AZD4205), a Potent and Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 60(21), 8756-8773.
  • Gao, Y., et al. (2017). Process Development and Pilot-Plant Synthesis of a JAK1 Inhibitor. Organic Process Research & Development, 21(7), 1033–1042.

fundamental chemical properties of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxycyclobutanamine

Introduction: The Rising Prominence of Strained Aliphatic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel chemical space that imparts favorable pharmacological properties is perpetual. Among the scaffolds that have garnered increasing attention are strained aliphatic rings, such as cyclobutane.[1][2] The unique, puckered three-dimensional structure of the cyclobutane core offers a distinct advantage over flat aromatic systems by providing better spatial orientation of substituents, which can lead to improved target binding and selectivity.[3] Furthermore, the incorporation of a cyclobutane moiety can enhance metabolic stability, reduce planarity, and serve as a bioisostere for other groups, making it a versatile building block in drug discovery.[1][2][3]

This guide focuses on a key exemplar of this class: This compound . This molecule, featuring both a methoxy and an amine substituent on a cyclobutane ring, exists as cis and trans isomers, each presenting a unique vector for chemical exploration. As a bifunctional building block, it provides chemists with a robust platform for introducing conformational restriction and exploring structure-activity relationships (SAR) in drug candidates.[4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the fundamental physicochemical properties, spectroscopic signatures, and practical considerations for the use of this compound.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective application in synthesis and drug design. This compound is a chiral molecule that exists as stereoisomers, primarily the cis and trans diastereomers. These isomers exhibit distinct physical and chemical properties.

Structural and Molecular Data

The core data for this compound, presented below, has been aggregated from various chemical databases and suppliers. It is important to note that properties may vary slightly between different stereoisomers and measured conditions.

PropertyValueSource
Molecular Formula C₅H₁₁NO[5][6]
Molecular Weight 101.15 g/mol [5]
CAS Number 1234615-98-5 (Isomer unspecified)[5]
1363381-00-3 (trans-hydrochloride)[5]
1268521-35-2 (cis / (1s,3s))[6]
Calculated LogP 1.62480 (trans-hydrochloride)[5]
Polar Surface Area (PSA) 35.25 Ų (trans-hydrochloride)[5]
Stereochemistry Exists as cis and trans diastereomers.[5][6]

Causality Insight: The presence of two substituents on the cyclobutane ring leads to diastereomerism. The relative orientation of the amine and methoxy groups (cis or trans) significantly influences the molecule's overall dipole moment, crystal packing, and interaction with biological targets. The trans isomer generally possesses a lower net dipole moment compared to the cis isomer, which can affect properties like boiling point and solubility.

Stereoisomer Relationship Diagram

The logical relationship between the different forms of this compound is crucial for understanding its chemistry.

G cluster_isomers This compound Isomers cluster_forms Chemical Forms racemic Racemic Mixture (cis and trans) cis cis-Isomer ((1s,3s) & (1r,3r)) racemic->cis Separation trans trans-Isomer ((1s,3r) & (1r,3s)) racemic->trans Separation freebase Free Base (e.g., cis-isomer) cis->freebase salt Salt Form (e.g., trans-HCl) trans->salt freebase->salt Acid Addition salt->freebase Basification

Caption: Relationship between stereoisomers and chemical forms.

Part 2: Spectroscopic Characterization Workflow

Accurate structural confirmation is paramount. A standard workflow for the characterization of this compound and its derivatives involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Workflow Diagram

G start Sample of This compound nmr ¹H and ¹³C NMR start->nmr Proton/Carbon Environment ir FT-IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry (e.g., ESI-MS) start->ms Molecular Weight structure Structure Confirmation nmr->structure ir->structure ms->structure end Verified Structure structure->end Consistent Data

Caption: Standard workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of this compound.

Representative Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve ~5-10 mg of this compound (or its salt form) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for hydrochloride salts, D₂O or DMSO-d₆ are preferable to ensure solubility.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Spectral Features: While specific peak positions vary with the isomer and solvent, the following regions are characteristic:

  • ~3.2-3.8 ppm: A singlet (3H) corresponding to the methoxy group (-OCH₃).

  • ~2.5-3.5 ppm: Multiplets corresponding to the methine protons (CH-O and CH-N). The coupling constants (J-values) between these protons and the adjacent methylene protons are diagnostic for determining cis vs. trans stereochemistry. In the trans isomer, one often observes a larger trans-diaxial coupling compared to the couplings in the cis isomer.

  • ~1.5-2.5 ppm: A series of complex multiplets arising from the four methylene protons (-CH₂-) on the cyclobutane ring.

Expert Insight: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide definitive proof of stereochemistry by showing spatial proximity between the methine protons in the cis isomer.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Representative Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote ionization.

  • Analysis: Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

  • Detection: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Expected Result: For this compound (MW = 101.15), the ESI-MS spectrum will show a prominent peak at an m/z (mass-to-charge ratio) of 102.16 , corresponding to the [C₅H₁₁NO + H]⁺ ion.

Part 3: Applications in Drug Development and Medicinal Chemistry

The cyclobutane scaffold is increasingly utilized to confer advantageous properties to drug candidates.[1][2] Its rigid, three-dimensional nature makes it an excellent scaffold for orienting pharmacophoric groups into a bioactive conformation.[3][4]

Key Strategic Applications:

  • Conformational Restriction: By replacing more flexible alkyl chains or larger rings, the cyclobutane moiety can lock a molecule into a specific conformation, potentially increasing binding affinity and reducing off-target effects.[4]

  • Metabolic Stability: The cyclobutane ring is generally robust to metabolic degradation compared to linear alkanes, which can improve the pharmacokinetic profile of a drug.[1]

  • Improved Physicochemical Properties: Incorporation of this scaffold can modulate lipophilicity (LogP) and polar surface area (PSA), helping to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioisosteric Replacement: The 1,3-disubstituted cyclobutane core can act as a non-planar bioisostere for para-substituted benzene rings, enabling the exploration of non-aromatic chemical space.

The presence of both an amine and a methoxy group in this compound makes it a particularly versatile building block, allowing for straightforward incorporation into a lead molecule via amide bond formation, reductive amination, or other standard synthetic transformations.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area thoroughly with water.[10]

  • Fire Safety: Keep away from heat, sparks, and open flames.[7][8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended, particularly for the free base form which can be sensitive to atmospheric CO₂.[11]

Conclusion

This compound is more than just a simple aliphatic amine; it is a strategic building block that offers a gateway into the desirable chemical space of strained ring systems. Its well-defined stereoisomers provide a tool for fine-tuning the three-dimensional architecture of drug candidates, thereby impacting their biological activity and pharmacokinetic profiles. This guide has provided a foundational overview of its core properties, characterization, and application, equipping researchers and scientists with the necessary knowledge to confidently and effectively incorporate this versatile scaffold into their discovery programs.

References

  • Willems, S., et al. (2021).
  • Radboud Repository.
  • PubChem. 3-methoxy-N-(3-methylbutyl)cyclobutan-1-amine. [Link]
  • ResearchGate. A. Cyclobutane and cyclobutene motifs occur in many medicinally.... [Link]
  • PubChem. 3-Methylcyclobutan-1-amine. [Link]
  • PubChem. 3-Methoxycyclobutan-1-one. [Link]
  • PubChem. 3-Methoxy-3-methylcyclobutane-1-carbonitrile. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). [Link]
  • PubChem. (3-Methoxycyclobutyl)methanamine. [Link]
  • SpectraBase. (Z)-2-METHOXY-3-METHYL-3-CYCLOPROPYLCYCLOBUTANONE - Optional[13C NMR]. [Link]
  • PubChem. 3-ethoxy-N-methylcyclobutan-1-amine. [Link]
  • Dow. MMB (3-Methoxy-3-Methyl-1-Butanol). [Link]
  • PubChem. 3-(bromomethyl)-N-methyl-cyclobutanamine. [Link]
  • ChemUniverse. Request A Quote - this compound HYDROCHLORIDE. [Link]
  • PubChem. N-methylcyclooctanamine. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChem. 3-Methylcyclobutan-1-ol. [Link]
  • PubChem.
  • Organic Syntheses.
  • Capot Chemical. MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. [Link]
  • PubChem. 3-Hydroxy-3-methyl-cyclobutanone. [Link]
  • Chemsrc. 3-Methylcyclobutanone | CAS#:1192-08-1. [Link]
  • PubChem.
  • YouTube. Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3. [Link]
  • MDPI.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize the novel molecule 3-Methoxycyclobutanamine. While comprehensive experimental data for this specific compound is not widely available in public repositories, this document will leverage established spectroscopic principles and data from analogous structures to predict its spectral features. This approach offers a robust framework for researchers and drug development professionals who may be synthesizing or working with this and related compounds. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both predicted data and standardized protocols for experimental validation.

Molecular Structure and Expected Spectroscopic Features

This compound is a substituted cyclobutane derivative containing a primary amine and a methoxy group. The presence of cis and trans isomers will influence its spectroscopic properties, particularly in NMR. The following discussion will consider both possibilities where relevant.

Structure:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensityNotes
3300 - 3500N-H stretchMedium, BroadCharacteristic of a primary amine. A doublet may be observed.
2850 - 3000C-H stretchStrongAliphatic C-H stretching vibrations from the cyclobutane ring and methoxy group.
1590 - 1650N-H bendMediumScissoring vibration of the primary amine.
1050 - 1150C-O stretchStrongCharacteristic of the ether linkage.
1000 - 1250C-N stretchMediumAliphatic amine C-N stretching.

Trustworthiness of Predictions: These predictions are based on well-established IR correlation charts that link specific bond vibrations to characteristic absorption frequencies. [1]The presence of a broad absorption in the 3300-3500 cm⁻¹ region would be a strong indicator of the N-H bonds of the primary amine.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The typical scanning range is from 4000 to 400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_liquid Prepare Thin Film (Liquid Sample) place_sample Place Sample in Spectrometer prep_liquid->place_sample prep_solid Prepare KBr Pellet (Solid Sample) prep_solid->place_sample acquire_bg Acquire Background Spectrum place_sample->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample identify_peaks Identify Characteristic Absorption Bands acquire_sample->identify_peaks correlate Correlate Bands to Functional Groups identify_peaks->correlate

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (C₅H₁₁NO), the expected molecular weight is approximately 101.15 g/mol .

  • Molecular Ion (M⁺): A peak at m/z = 101 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways:

    • Loss of a methoxy group (-OCH₃): A fragment at m/z = 70.

    • Loss of an amino group (-NH₂): A fragment at m/z = 85.

    • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to a fragment at m/z = 30 ([CH₂=NH₂]⁺).

    • Ring cleavage: The cyclobutane ring can undergo various fragmentation pathways, leading to smaller charged fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
101[C₅H₁₁NO]⁺Molecular Ion
85[C₅H₉O]⁺Loss of NH₂
70[C₄H₈N]⁺Loss of OCH₃
30[CH₄N]⁺Alpha-cleavage product, [CH₂=NH₂]⁺

Authoritative Grounding: The fragmentation of cyclic amines and ethers follows predictable pathways. Alpha-cleavage is a dominant fragmentation pathway for amines, while the loss of alkoxy groups is common for ethers. [2]

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice depends on the volatility and thermal stability of the compound.

  • Ionization:

    • Electron Ionization (EI) is a common technique for volatile compounds and typically leads to extensive fragmentation, providing rich structural information.

    • Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which may produce a more prominent molecular ion peak.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis gc_ms GC-MS ionization Ionization (EI or ESI) gc_ms->ionization lc_ms LC-MS lc_ms->ionization direct_infusion Direct Infusion direct_infusion->ionization mass_analysis Mass Analysis (e.g., Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection identify_M_peak Identify Molecular Ion Peak detection->identify_M_peak analyze_fragments Analyze Fragmentation Pattern identify_M_peak->analyze_fragments confirm_structure Confirm Molecular Structure analyze_fragments->confirm_structure

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. While experimental data is not yet widely disseminated, a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry can provide a comprehensive structural elucidation. The predicted data and standardized protocols outlined in this guide offer a solid foundation for researchers to validate the synthesis and purity of this compound, and to further investigate its properties for applications in drug discovery and development.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). [Link]
  • SpectraBase. (Z)-2-METHOXY-3-METHYL-3-CYCLOPROPYLCYCLOBUTANONE - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. 3-Methoxytyramine. [Link]
  • PubChem. N-methylcyclooctanamine. [Link]
  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
  • University of Colorado Boulder. IR Chart. [Link]
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • NIST WebBook. Cyclohexanol, 3-methyl-. [Link]
  • MDPI.
  • MDPI. Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. [Link]
  • Doc Brown's Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. [Link]
  • Doc Brown's Chemistry. C2H6O CH3OCH3 infrared spectrum of methoxymethane. [Link]
  • NIST WebBook. (R)-(+)-3-Methylcyclopentanone. [Link]
  • Doc Brown's Chemistry. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. [Link]

Sources

conformational analysis of 3-substituted cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Substituted Cyclobutanamines

Authored by: A Senior Application Scientist

Abstract

The cyclobutane scaffold has emerged as a critical structural motif in modern medicinal chemistry, prized for its ability to act as a conformationally restricted isostere for more flexible alkyl chains.[1][2] This rigidity, however, introduces significant stereochemical complexity that must be precisely understood to optimize ligand-receptor interactions. This guide provides an in-depth technical framework for the , a common and valuable building block in drug discovery. We will explore the fundamental principles of cyclobutane puckering and delve into a synergistic workflow that combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations. This dual approach provides a self-validating system for elucidating the preferred solution-state conformations, quantifying conformational equilibria, and understanding the energetic landscape that governs the biological activity of these important molecules.

The Fundamentals: Understanding the Puckered Cyclobutane Ring

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would impose severe torsional strain due to the eclipsing of all eight C-H bonds, in addition to the inherent angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[3][4] To alleviate this torsional strain, the cyclobutane ring adopts a puckered, non-planar conformation.[2][5]

This puckering results in one carbon atom being out of the plane of the other three, creating a "butterfly" or "bent" structure with a defined dihedral angle.[6] This dynamic process involves rapid interconversion between equivalent puckered forms in solution. The introduction of substituents breaks this degeneracy, leading to distinct conformers with specific energetic preferences.

In a puckered cyclobutane ring, substituent positions are not identical. They can be classified as:

  • Axial (ax): Bonds that are approximately perpendicular to the mean plane of the ring.

  • Equatorial (eq): Bonds that are approximately parallel to the mean plane of the ring.

The relative stability of a substituted cyclobutane is largely dictated by the steric strain experienced by its substituents. Most notably, substituents in the axial position can experience destabilizing steric interactions with the other axial substituent or hydrogen at the 1,3-position, known as 1,3-diaxial interactions.[7][8] Consequently, substituents, particularly bulky ones, generally prefer the less-hindered equatorial position.

Caption: Puckered conformation of cyclobutane showing axial (ax) and equatorial (eq) positions.

The Challenge: Cis and Trans Isomers of 3-Substituted Cyclobutanamines

When an amino group and a second substituent are placed at the 1 and 3 positions, two diastereomers are possible: cis and trans. Each of these isomers exists as an equilibrium between two rapidly interconverting ring-flipped conformers. The core of the analysis is to determine which conformer is dominant for each isomer and to quantify this preference.

  • cis-isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer.

  • trans-isomer: Can exist in two equivalent axial-equatorial (a,e) conformers.

The energetic balance is determined by the steric demands of the amino group (-NH₂) and the other substituent (R). The conformer that minimizes unfavorable 1,3-diaxial interactions will be lower in energy and thus more populated at equilibrium.

G cis_ee cis-diequatorial (e,e) (Generally Favored) cis_aa cis-diaxial (a,a) (High Steric Strain) cis_ee->cis_aa Ring Flip trans_ae1 trans-axial,equatorial (a,e) trans_ae2 trans-equatorial,axial (e,a) trans_ae1->trans_ae2 Ring Flip (Equivalent Energy) G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow (DFT) start 3-Substituted Cyclobutanamine (cis/trans mixture) separation Isomer Separation (Chromatography) start->separation cis_iso Pure cis-Isomer separation->cis_iso trans_iso Pure trans-Isomer separation->trans_iso nmr ¹H NMR Spectroscopy (Solvent, Temperature) cis_iso->nmr dft Model Conformers (e,g., cis-ee, cis-aa) cis_iso->dft trans_iso->nmr trans_iso->dft coupling Measure J-Coupling Constants (³JHH, ⁴JHH) nmr->coupling delta_g_exp Calculate ΔG° from Population % coupling->delta_g_exp validation Validation & Conclusion: Compare Experimental and Computational ΔG° values. Assign Dominant Conformer. delta_g_exp->validation geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) dft->geom_opt delta_g_comp Calculate Relative ΔG° (Electronic + Thermal) geom_opt->delta_g_comp delta_g_comp->validation

Caption: Integrated workflow for conformational analysis using NMR and DFT methods.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

Proton NMR is exceptionally sensitive to molecular geometry. The through-bond scalar coupling (J-coupling) between protons is dependent on the dihedral angle separating them, providing a powerful tool for conformational analysis. In cyclobutanes, both three-bond (³JHH, vicinal) and four-bond (⁴JHH, long-range) couplings are informative. [9]

Step-by-Step Methodology
  • Sample Preparation: Dissolve a precisely weighed sample of the purified cis or trans isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mg/mL. The choice of solvent is critical, as it can influence conformational preference.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure adequate signal-to-noise and digital resolution to accurately measure coupling constants.

  • Spectral Analysis:

    • Assign all proton signals using 2D NMR techniques (e.g., COSY, HSQC) if necessary.

    • Carefully measure the values of vicinal (³JHH) and long-range (⁴JHH) coupling constants from the 1D spectrum. In cyclobutanes, the ⁴JHH couplings show a pronounced and useful orientation dependence: ⁴Jeq-eq is typically large (~5 Hz) while ⁴Jax-ax is near 0 Hz. [9]4. Data Interpretation (The Self-Validating System):

    • The observed coupling constant (Jobs) is a weighted average of the coupling constants for the two interconverting conformers (e.g., conformer A and B).

      • Jobs = (XA * JA) + (XB * JB)

      • Where XA and XB are the mole fractions of the two conformers (XA + XB = 1).

    • The values for JA and JB (the coupling constants in the "pure" conformers) are not directly measurable. They are reliably estimated from DFT calculations (see Section 5).

    • By using the computationally derived JA and JB values, one can solve for the mole fractions XA and XB.

  • Thermodynamic Calculation:

    • Calculate the equilibrium constant: Keq = XA / XB.

    • Calculate the Gibbs free energy difference between the conformers: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT provides a robust theoretical framework for modeling the geometry and energetics of the different conformers. The results are essential for interpreting NMR data and providing a quantitative energy landscape.

Step-by-Step Methodology
  • Structure Generation: Build 3D models of all possible conformers for the cis and trans isomers (e.g., cis-diequatorial, cis-diaxial).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G* is a common starting point). [9][10]This process finds the lowest energy structure for each conformer.

  • Frequency Calculation (Critical Validation Step): Perform a frequency calculation on each optimized structure at the same level of theory.

    • Causality Check: The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.

    • Thermodynamic Data: The output provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G) at the experimental temperature (e.g., 298.15 K).

  • Energy Analysis:

    • Compare the calculated Gibbs free energies of the conformers for each isomer. The difference (ΔG°) predicts their relative populations.

    • ΔG° = G(conformer A) - G(conformer B)

    • This computationally derived ΔG° should closely match the value obtained from the NMR experiment, providing strong validation for the conformational assignment.

  • NMR Parameter Calculation (Optional but Recommended): Using the optimized geometries, perform a calculation to predict the ¹H NMR coupling constants. These theoretical J-values for the "pure" conformers are then used in the analysis of the experimental NMR data as described in Section 4.4.

Data Presentation and Interpretation

Table 1: Computational Results for cis-3-Methylcyclobutanamine
ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG°) (kcal/mol)Predicted Population (%)
Diequatorial (e,e)0.000.0097.8
Diaxial (a,a)2.152.202.2
Table 2: NMR Data and Experimental ΔG° for cis-3-Methylcyclobutanamine
Proton PairJcalc (e,e) (Hz)Jcalc (a,a) (Hz)Jobs (Hz)Calculated Population (e,e) (%)
H2ax-H3ax2.19.82.397.4
H1ax-H4ax (⁴J)0.14.80.297.9
Average Population (e,e) 97.7%
Experimental ΔG° -2.15 kcal/mol

Conclusion: Implications for Drug Development

The precise determination of the conformational preference of 3-substituted cyclobutanamines is not merely an academic exercise. It is a critical step in rational drug design. By understanding the three-dimensional shape and the orientation of key functional groups (like the amine), medicinal chemists can:

  • Optimize Potency: Design molecules that present the correct pharmacophore in the lowest energy conformation for optimal binding to a biological target.

  • Enhance Selectivity: Exploit subtle shape differences to achieve selectivity for a desired target over off-targets.

  • Improve Physicochemical Properties: Use conformational locking to mask or expose polar groups, thereby influencing properties like solubility and membrane permeability.

The robust, self-validating workflow presented in this guide, which synergistically combines NMR and DFT, provides the necessary framework for researchers to confidently elucidate the structure-activity relationships of this valuable class of molecules, ultimately accelerating the development of safer and more effective therapeutics.

References

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link] [3]2. Wu, C. H., & LaBrake, D. L. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. [Link] [6][10]3. Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link] [9]4. Wu, C. H., & LaBrake, D. L. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. [Link] [10]5. Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]
  • Gruodis, A., et al. (2004). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics. [Link] [11]7. Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link] [12]9. Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • Abraham, R. J., et al. (1972). The NMR spectra and conformations of cyclic compounds—V: Proton couplings and chemical shifts in bridged cyclobutanes. Tetrahedron. [Link] [13]11. Rauk, A. (2015). Conformational analysis of cycloalkanes. Structural Chemistry. [Link]
  • Wang, S., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link] [14]13. ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. [Link] [1]14. Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Anomeric effect. [Link]
  • Jiménez-Osés, G., et al. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
  • Nam, S., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]
  • Kirsch, P. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • ResearchGate. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
  • PubChem. (n.d.). Cyclobutylamine. [Link]
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link] [4]24. Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
  • YouTube. (2023). Conformations of Cycloalkanes.
  • Chemistry LibreTexts. (2022). 9.5: Substituted Cyclohexanes. [Link]

Sources

A Technical Guide to 3-Methoxycyclobutanamine: Sourcing and Synthesis Strategies for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxycyclobutanamine, a valuable building block for researchers, medicinal chemists, and drug development professionals. The document details the commercial availability and procurement landscape for this compound, presenting a comparative analysis of key suppliers. Furthermore, it outlines a robust, proposed multi-step synthesis for in-house preparation, grounded in established and reliable chemical transformations. Each stage of the synthesis is accompanied by a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a workflow visualization to ensure clarity and reproducibility. This guide is intended to serve as a practical resource for scientists seeking to incorporate the privileged this compound scaffold into their research and development pipelines.

Introduction: The Value of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained carbocycles has emerged as a powerful tool for optimizing the pharmacological properties of lead compounds. Among these, the cyclobutane ring is increasingly utilized to impart favorable characteristics such as metabolic stability, conformational rigidity, and improved three-dimensionality.[1] The unique puckered structure of the cyclobutane moiety can serve as a non-classical bioisostere for larger cyclic systems or unsaturated functionalities, helping to reduce planarity and fill hydrophobic pockets within target proteins.[1]

This compound, in particular, offers a synthetically versatile scaffold. The primary amine provides a handle for a wide array of subsequent chemical modifications, such as amide bond formation or reductive amination, while the methoxy group can influence solubility, metabolic stability, and target engagement. The 1,3-disubstitution pattern on the cyclobutane ring allows for the precise spatial orientation of these functional groups, a critical factor in designing molecules with high affinity and selectivity for their biological targets. This guide provides the necessary information for both procuring this key intermediate and synthesizing it efficiently in a laboratory setting.

Commercial Availability and Procurement

This compound is most commonly available commercially as its hydrochloride salt (this compound HCl), which enhances its stability and handling properties. The corresponding CAS number for the hydrochloride salt is 1404373-83-6 . A survey of prominent chemical suppliers indicates that the compound is readily available in research quantities, typically with purities of 98% or higher.

When sourcing this reagent, researchers should consider factors such as purity, available quantities, lead times, and the availability of analytical data (e.g., NMR, LC-MS) from the supplier to ensure the quality and identity of the material. Below is a summary of representative suppliers.

SupplierProduct NameCAS NumberCatalog Number (Example)PurityAvailable Quantities
BLDpharm (via Lead Sciences) This compound hydrochloride1404373-83-6BD295286≥98%100mg, 250mg, 1g
Ambeed This compound hydrochloride1404373-83-6A324089≥98%1g, 5g
SUZHOU ARTK MEDCHEM CO.,LTD trans-3-Methoxycyclobutanamine hydrochloride1404373-83-6ARK23893≥98%1g, 5g, 10g
HANGZHOU LEAP CHEM CO., LTD. This compound hydrochloride1404373-83-6L13119≥99%Inquire for quantities
abcr GmbH This compound hydrochloride1404373-83-6AB453347InquireInquire for quantities

Note: Availability, pricing, and catalog numbers are subject to change. Researchers should verify the information directly with the suppliers.

Proposed Synthesis for In-House Preparation

For larger scale needs or when custom stereochemistry is required, in-house synthesis provides a viable alternative to commercial procurement. While a single, unified procedure for the direct synthesis of this compound is not prominently published, a reliable and robust synthesis can be logically constructed from well-established, high-yielding reactions.

The proposed three-step synthesis begins with the commercially available starting material, trans-3-aminocyclobutan-1-ol. The sequence involves:

  • Protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

  • Methylation of the hydroxyl group via a Williamson ether synthesis.

  • Deprotection of the Boc group under acidic conditions to yield the final product as its hydrochloride salt.

This approach is designed for high fidelity and straightforward purification at each step.

Synthetic Workflow Visualization

The following diagram illustrates the proposed synthetic pathway from trans-3-aminocyclobutan-1-ol to the final product.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection SM trans-3-Aminocyclobutan-1-ol INT1 tert-Butyl (trans-3-hydroxycyclobutyl)carbamate SM->INT1 (Boc)₂O, TEA, DCM, 0°C to rt INT2 tert-Butyl (trans-3-methoxycyclobutyl)carbamate INT1->INT2 1. NaH, THF, 0°C 2. CH₃I, rt FP This compound Hydrochloride INT2->FP HCl in Dioxane, rt

Caption: Proposed 3-step synthesis of this compound HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (trans-3-hydroxycyclobutyl)carbamate

This initial step protects the nucleophilic amine as a Boc-carbamate, preventing it from interfering with the subsequent etherification. The Boc group is stable to the basic conditions of the Williamson ether synthesis and can be removed cleanly at the final stage.

  • Materials:

    • trans-3-Aminocyclobutan-1-ol (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Dichloromethane (DCM) (approx. 0.1 M solution)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add trans-3-aminocyclobutan-1-ol and dissolve in dichloromethane.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.

Step 2: Synthesis of tert-Butyl (trans-3-methoxycyclobutyl)carbamate

This step employs the classic Williamson ether synthesis.[2][3][4][5] A strong base (sodium hydride) is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the desired methyl ether.

  • Materials:

    • tert-Butyl (trans-3-hydroxycyclobutyl)carbamate (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Methyl iodide (CH₃I) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) (approx. 0.1 M solution)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride.

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and add anhydrous THF.

    • Cool the THF suspension to 0 °C.

    • Slowly add a solution of tert-butyl (trans-3-hydroxycyclobutyl)carbamate in anhydrous THF to the NaH suspension. Effervescence (hydrogen gas evolution) should be observed.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

    • Add methyl iodide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the methylated product.

Step 3: Synthesis of this compound Hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions. A solution of hydrogen chloride in an organic solvent is used to cleanly cleave the carbamate, yielding the desired primary amine as its stable hydrochloride salt.

  • Materials:

    • tert-Butyl (trans-3-methoxycyclobutyl)carbamate (1.0 eq)

    • 4M HCl in 1,4-Dioxane (5-10 eq)

    • Diethyl ether

  • Procedure:

    • Dissolve the tert-butyl (trans-3-methoxycyclobutyl)carbamate in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.

    • Add the 4M HCl in 1,4-dioxane solution to the flask at room temperature. Effervescence (isobutylene and CO₂ evolution) may be observed.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the resulting solid or oil with diethyl ether to precipitate the hydrochloride salt.

    • Filter the white solid, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, this compound hydrochloride.

Conclusion

This compound is a valuable and accessible building block for the synthesis of novel chemical entities in drug discovery. This guide has detailed the commercial landscape for straightforward procurement of research quantities and provided a logical, robust, and experimentally grounded protocol for its in-house synthesis on a larger scale. By leveraging fundamental and reliable organic transformations, researchers can confidently access this important scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. URL
  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. (2014). URL
  • Tokyo Chemical Industry Co., Ltd. Williamson Ether Synthesis. TCI Chemicals. URL
  • ChemicalBook. This compound hydrochloride CAS#: 1404373-83-6. URL
  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). URL
  • Lead Sciences. This compound hydrochloride. URL
  • Ambeed. This compound hydrochloride. URL
  • Echemi.
  • Echemi. 1404373-83-6 3-methoxycyclobutan-1-amine;hydrochloride. URL
  • ChemBuyersGuide.com. abcr GmbH (Page 167). URL
  • PubChem. 3-Methylcyclobutan-1-amine.
  • Wouters, J. et al.

Sources

Section 1: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Methoxycyclobutanamine

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. As a key building block in contemporary drug discovery and chemical synthesis, understanding its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, chemists, and drug development professionals who may handle this compound. The protocols and recommendations herein are synthesized from established safety data for structurally analogous amines and cyclobutane derivatives, providing a robust, field-tested approach to risk mitigation.

This compound is a substituted aliphatic amine. While comprehensive toxicological data for this specific molecule is not widely available, a thorough risk assessment can be constructed by examining the known hazards of similar chemical classes, such as cycloalkylamines and other amine compounds. The primary hazards are associated with its flammability, corrosivity, and potential for causing skin and eye damage.

1.1 Health Hazards

Amines as a class are known irritants and can be corrosive. Direct contact should be avoided at all times.

  • Skin Contact : Expected to cause skin irritation or, with prolonged contact, chemical burns. Similar compounds are known to be dermatotoxins.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

  • Eye Contact : Poses a serious risk of eye damage.[3] Vapors may also be irritating. Direct contact can cause severe irritation or burns. An eyewash station should be readily accessible.[4]

  • Inhalation : Inhalation of vapors or mists can cause irritation to the respiratory system.[5] Symptoms may include coughing, shortness of breath, and a burning sensation in the chest.[6]

  • Ingestion : While not an expected route of industrial exposure, ingestion is likely harmful.[1] Do not eat, drink, or smoke when using this product.[7]

1.2 Physicochemical Hazards

  • Flammability : Assumed to be a flammable liquid and vapor, similar to related compounds.[5] Vapors can form explosive mixtures with air and may travel a considerable distance to a source of ignition and flash back.[5][8]

  • Reactivity : Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][8] Reactions with these materials can be vigorous and exothermic.

  • Static Discharge : The compound may accumulate static charge. All handling equipment should be properly grounded and bonded to prevent ignition of vapors.[7]

A summary of the anticipated hazard profile is presented below.

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[1]Avoid ingestion; wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[3][8]Wear appropriate chemical-resistant gloves and protective clothing.
Eye Damage/Irritation Causes serious eye damage.[3]Wear chemical safety goggles and/or a face shield.
Flammability Flammable liquid and vapor.[5]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[9]
Reactivity Reacts with strong oxidizing agents, bases, and reducing agents.[5]Store away from incompatible materials.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering solutions with appropriate PPE, is essential for safely handling this compound.

2.1 Engineering Controls

  • Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Safety Stations : Ensure that eyewash stations and safety showers are located in close proximity to the workstation.[4][8]

  • Equipment : Use explosion-proof electrical, ventilating, and lighting equipment to mitigate ignition risks.[8]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical to providing a final barrier against exposure. The following table outlines the recommended PPE for various laboratory operations.

Operation/TaskRecommended Personal Protective Equipment (PPE)
Receiving & Unpacking • Nitrile gloves (single pair) • Safety glasses with side shields
Weighing & Aliquoting • Double-gloving with nitrile gloves • Disposable lab coat or gown • Chemical safety goggles or a full-face shield[10]
Solution Prep & Handling • Double-gloving with nitrile gloves[10] • Chemical-resistant apron over a lab coat • Chemical safety goggles and a full-face shield
Spill Cleanup • Heavy-duty chemical-resistant gloves (e.g., butyl rubber) • Chemical-resistant suit or coveralls • Full-face respirator with an organic vapor cartridge[8]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for minimizing risk. The following workflows provide a systematic approach to handling and storage.

3.1 General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_transfer 4. Transfer Chemical from Storage prep_setup->handle_transfer Proceed to handling handle_use 5. Perform Experiment handle_transfer->handle_use handle_waste 6. Segregate Waste handle_use->handle_waste post_decon 7. Decontaminate Work Area handle_waste->post_decon Proceed to cleanup post_ppe 8. Doff & Dispose of PPE post_decon->post_ppe post_wash 9. Wash Hands Thoroughly post_ppe->post_wash

Caption: Standard workflow for handling this compound.

3.2 Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure all engineering controls are functional. Gather all necessary materials and prepare the work area inside the fume hood.

  • Donning PPE : Put on all required PPE as outlined in Section 2.2. Inspect gloves for any signs of damage before use.[5]

  • Chemical Transfer : Use only non-sparking tools for transfers to prevent ignition.[9] Ground and bond containers when transferring large volumes.[7]

  • Experimental Use : Keep containers tightly closed when not in use.[7] Avoid generating mists or vapors.

  • Waste Segregation : All materials contaminated with this compound, including used PPE, must be collected in a designated, sealed hazardous waste container.[11][12]

  • Decontamination : Clean the work surface thoroughly with an appropriate solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. Outer gloves should be removed first.

  • Hygiene : Wash hands and forearms thoroughly with soap and water after work is complete.[7]

3.3 Storage Requirements

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

  • Keep away from heat, sparks, flame, and other ignition sources.[5] The storage area should be designated as a "flammables area."[8]

  • Store separately from incompatible materials such as strong oxidizing agents.[5]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to preventing injury and property damage.

4.1 First Aid Measures

  • Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[7] Seek immediate medical attention.[3]

  • Skin Contact : Remove all contaminated clothing immediately, preferably under a safety shower. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] If irritation persists, seek medical attention.[5]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

4.2 Spill Response Workflow

The following diagram provides a decision-making framework for responding to a chemical spill.

G start Spill Occurs alert Alert personnel Evacuate immediate area start->alert assess Assess spill size & immediate risk alert->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL or unmanageable) assess->large_spill Large ppe Don appropriate PPE (See Spill Cleanup in Sec 2.2) small_spill->ppe contact_ehs Contact EHS/Emergency Response large_spill->contact_ehs contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect dispose Place in sealed container for hazardous waste collect->dispose decon Decontaminate spill area dispose->decon end Spill Managed decon->end

Sources

Solubility of 3-Methoxycyclobutanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 3-Methoxycyclobutanamine in various organic solvents. Given the absence of extensive published quantitative data for this specific molecule, this document emphasizes robust experimental methodology, theoretical principles, and data interpretation. We present a detailed, self-validating protocol for solubility measurement, analyze the molecular characteristics of this compound that govern its solubility, and provide a structure for the systematic compilation and interpretation of newly generated data. This guide is designed to empower researchers to generate reliable solubility profiles, a critical parameter for successful process development, purification, and formulation in medicinal chemistry.

Introduction and Scientific Rationale

This compound (C₅H₁₁NO) is a valuable building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structure, incorporating a cyclobutane scaffold, is prized for introducing three-dimensionality into drug candidates, often leading to improved metabolic stability and target engagement. The molecule's solubility is a fundamental physical property that dictates its utility and handling in virtually every stage of the drug development pipeline.

Understanding the solubility of this compound is critical for:

  • Reaction Optimization: Selecting an appropriate solvent system is paramount for achieving optimal reaction kinetics, yield, and purity. The solubility of reactants directly influences their concentration and availability.

  • Purification Processes: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods. Differential solubility in various solvents is the cornerstone of these separation techniques.

  • Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a suitable delivery system, a process heavily dependent on its solubility characteristics.

This guide provides the theoretical grounding and practical, step-by-step protocols necessary to systematically determine the solubility of this compound, enabling researchers to make informed, data-driven decisions.

Molecular Analysis of this compound

The solubility behavior of a molecule is a direct consequence of its structure. This compound possesses distinct structural features that influence its interaction with different solvents:

  • Primary Amine (-NH₂): This functional group is polar and acts as both a hydrogen bond donor and acceptor.[1][2] As an organic base, its solubility is expected to be significantly enhanced in acidic solutions due to the formation of a water-soluble ammonium salt.[3]

  • Ether (-OCH₃): The methoxy group contains a polar C-O bond and the oxygen atom can act as a hydrogen bond acceptor.

  • Cyclobutane Ring: This aliphatic ring is nonpolar and contributes to the molecule's lipophilic character.

The interplay between the polar, hydrogen-bonding functional groups and the nonpolar hydrocarbon scaffold suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents from polar protic to moderately nonpolar. The guiding principle of "like dissolves like" predicts that solvents with similar polarity and hydrogen-bonding capabilities will be most effective.[4][5][6]

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of a solid compound in an organic solvent: the Isothermal Shake-Flask Method . This method is considered a gold standard for generating equilibrium solubility data.[4][7] Alternative rapid screening methods, such as using a thermogravimetric analyzer (TGA), can also be employed for early-stage development.[8]

General Experimental Workflow

The overall process involves creating a saturated solution at a constant temperature, separating the saturated supernatant from the excess solid, and accurately quantifying the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A 1. Add excess this compound to a vial B 2. Add known volume of solvent A->B C 3. Seal vial to prevent evaporation B->C D 4. Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E 5. Allow solids to settle D->E F 6. Withdraw supernatant using a filter syringe (e.g., 0.45 µm) E->F G 7. Accurately dilute the saturated solution F->G H 8. Analyze concentration via HPLC, UV-Vis, or Gravimetric Analysis G->H I 9. Calculate solubility (e.g., mg/mL or mol/L) H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Causality and Experimental Choices: This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and that the quantification method is accurate and precise.

  • Preparation of Saturated Solution:

    • Step 1.1: Add an excess amount of solid this compound to a glass vial. "Excess" is critical to ensure that the solution reaches saturation. A good starting point is to add approximately 2-3 times the estimated amount that will dissolve.

    • Step 1.2: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Step 1.3: Securely cap the vial. Rationale: This prevents solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration:

    • Step 2.1: Place the vial in a constant-temperature orbital shaker or rotator set to a standard temperature (e.g., 25°C).

    • Step 2.2: Agitate the mixture for a sufficient duration to ensure equilibrium is reached. Rationale: A period of 24 to 48 hours is typically sufficient for most small molecules. To validate this, one can measure the concentration at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the concentration no longer changes.

  • Sample Separation and Preparation:

    • Step 3.1: Remove the vial from the shaker and allow it to stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

    • Step 3.2: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter). Rationale: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification (Gravimetric Method):

    • Step 4.1: Dispense the filtered supernatant into a pre-weighed vial. Record the exact volume added.

    • Step 4.2: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature sufficient to remove the solvent without degrading the compound.[8]

    • Step 4.3: Once the solid residue is completely dry, weigh the vial again.

    • Step 4.4: Calculate the solubility by dividing the mass of the residual solid by the volume of the aliquot taken.[8]

  • Quantification (Chromatographic/Spectroscopic Method):

    • Step 5.1: Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Step 5.2: Accurately dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

    • Step 5.3: Analyze the diluted sample using a validated method (e.g., HPLC-UV, UPLC-MS, or UV-Vis spectroscopy).

    • Step 5.4: Use the calibration curve to determine the concentration of the diluted sample and back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be systematically recorded to facilitate comparison and analysis. The following table provides a template for organizing experimental results alongside key solvent properties that influence solubility.

Table 1: Solubility Data Template for this compound at 25°C

SolventSolvent ClassPolarity Index¹Dielectric Constant (ε)¹H-Bonding²Quantitative Solubility (mg/mL)Molar Solubility (mol/L)
HexaneNonpolar Aliphatic0.11.88NoneData to be determinedData to be determined
TolueneNonpolar Aromatic2.42.38AcceptorData to be determinedData to be determined
Diethyl EtherPolar Aprotic2.84.33AcceptorData to be determinedData to be determined
DichloromethanePolar Aprotic3.18.93NoneData to be determinedData to be determined
Ethyl AcetatePolar Aprotic4.46.02AcceptorData to be determinedData to be determined
Tetrahydrofuran (THF)Polar Aprotic4.07.58AcceptorData to be determinedData to be determined
AcetonePolar Aprotic5.120.7AcceptorData to be determinedData to be determined
IsopropanolPolar Protic3.919.92Donor/AcceptorData to be determinedData to be determined
EthanolPolar Protic4.324.55Donor/AcceptorData to be determinedData to be determined
MethanolPolar Protic5.132.70Donor/AcceptorData to be determinedData to be determined
AcetonitrilePolar Aprotic5.837.5AcceptorData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.68AcceptorData to be determinedData to be determined

¹Values for Polarity Index and Dielectric Constant are compiled from various sources.[9][10][11] ²Indicates the primary hydrogen bonding capability of the solvent.

Interpreting the Results

By correlating the measured solubility with solvent properties, a predictive understanding can be developed.

G cluster_solvents Solvent Types Solute This compound Polar Head (-NH₂, -OCH₃) Nonpolar Tail (Cyclobutane) PolarProtic Polar Protic (e.g., Methanol) Solute:f1->PolarProtic Strong Interaction (H-Bonding, Dipole-Dipole) Solute:f2->PolarProtic Unfavorable Interaction (Hydrophobic Effect) PolarAprotic Polar Aprotic (e.g., Acetone, THF) Solute:f1->PolarAprotic Moderate Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) Solute:f2->Nonpolar Favorable Interaction (van der Waals)

Caption: Solute-Solvent Interactions Governing Solubility.

  • High Solubility is expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with both the amine and ether groups.

  • Moderate to High Solubility is likely in polar aprotic solvents like THF, acetone, and acetonitrile. These solvents can accept hydrogen bonds and interact via dipole-dipole forces with the polar groups of the solute.

  • Low Solubility is anticipated in nonpolar solvents such as hexane, as the energy required to break the strong solute-solute hydrogen bonds is not compensated by weak van der Waals interactions with the solvent.

Conclusion

This guide establishes a comprehensive, scientifically-grounded approach for determining the solubility of this compound in organic solvents. By combining a robust experimental protocol with a theoretical analysis of its molecular structure, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs. The systematic application of these principles will facilitate informed solvent selection, streamline process optimization, and ultimately accelerate the progression of new chemical entities from the laboratory to clinical application.

References

  • PubMed. (n.d.). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
  • Zhang, L., & Tan, J. (2020). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 12(1), 5.
  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 303(1-2), 9-16.
  • University of Rochester. (n.d.). Common Solvent Properties.
  • PubChem. (n.d.). 3-methoxy-N-(3-methylbutyl)cyclobutan-1-amine.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • University of Wisconsin-Madison. (n.d.). Solvent Physical Properties.
  • Scribd. (n.d.). Dielectric Constants of Common Solvents.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • California State University, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • ChemicalBook. (n.d.). (1s,3s)-3-Methoxycyclobutan-1-aMine.
  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Northern Illinois University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • PubChem. (n.d.). 3-ethoxy-N-methylcyclobutan-1-amine.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

The Strategic Deployment of 3-Methoxycyclobutanamine in Modern Research and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycyclobutanamine, a structurally unique and functionally versatile building block, is emerging as a critical component in the design and synthesis of novel chemical entities across diverse scientific disciplines. Its constrained four-membered ring system, coupled with the presence of a methoxy and an amine group, imparts a unique combination of physicochemical properties that are increasingly sought after in medicinal chemistry, materials science, and agrochemical research. This in-depth technical guide provides a comprehensive overview of the core attributes of this compound, detailed synthetic methodologies, and a thorough exploration of its current and potential research applications. Particular emphasis is placed on its role in the development of next-generation therapeutics, including its incorporation into selective kinase inhibitors.

Introduction: The Rise of Small Rings in Chemical Design

Historically, strained ring systems like cyclobutanes were often avoided by medicinal chemists due to concerns about metabolic instability. However, contemporary drug discovery has witnessed a paradigm shift, recognizing the value of such motifs in achieving desirable pharmacological profiles. The rigid framework of the cyclobutane ring in this compound offers a level of conformational constraint that can enhance binding affinity and selectivity for biological targets. This guide will delve into the nuanced advantages offered by this specific scaffold and its growing importance as a key building block in the synthesis of complex molecules.

Physicochemical Properties and Stereochemical Considerations

The inherent properties of this compound make it an attractive synthon for library synthesis and lead optimization. The presence of both a hydrogen bond donor (amine) and acceptor (methoxy) within a compact framework allows for diverse and specific molecular interactions.

PropertyValueSource
Molecular Formula C₅H₁₁NON/A
Molecular Weight 101.15 g/mol N/A
Isomers cis and trans diastereomers, each existing as a pair of enantiomersN/A
CAS Numbers Varies by isomer and salt form (e.g., trans-hydrochloride: 1363381-00-3, cis: 1268521-35-2)[1][2]

The stereochemistry of this compound is a critical aspect influencing its application. The cis and trans isomers present different spatial arrangements of the methoxy and amine substituents, which can profoundly impact binding to chiral biological targets. The ability to selectively synthesize specific stereoisomers is therefore of paramount importance.

Synthesis of this compound: A Methodological Overview

The synthesis of substituted cyclobutanes can be challenging due to ring strain. However, several strategies have been developed for the preparation of this compound and its derivatives. A common approach involves the [2+2] cycloaddition of an appropriate ketene acetal with an enamine, followed by functional group manipulations.

Below is a representative, multi-step synthetic protocol for obtaining a this compound precursor, which can then be converted to the final product.

Experimental Protocol: Synthesis of a Methoxy-Substituted Cyclobutanone Intermediate

Objective: To synthesize a key cyclobutanone intermediate that can be further elaborated to this compound.

Materials:

  • 1,1-Dimethoxyethene

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Sodium borohydride

  • Methanol

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • [2+2] Cycloaddition:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1,1-dimethoxyethene (1.2 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of acryloyl chloride (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM via a dropping funnel over 1 hour. The triethylamine is crucial to neutralize the HCl generated in situ.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclobutanone product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3,3-dimethoxycyclobutan-1-one.

  • Reduction of the Ketone:

    • Dissolve the purified 3,3-dimethoxycyclobutan-1-one (1.0 eq.) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of acetone, followed by water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3,3-dimethoxycyclobutanol.

  • Further Functionalization to Amine:

    • The resulting alcohol can be converted to the corresponding amine through various standard organic transformations, such as a Mitsunobu reaction with a protected amine source (e.g., phthalimide) followed by deprotection, or via conversion to a leaving group (e.g., mesylate or tosylate) and subsequent displacement with an amine source (e.g., sodium azide followed by reduction). The choice of method will influence the stereochemical outcome.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods may require optimization.

Research Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in drug discovery, particularly in the design of kinase inhibitors. The cyclobutane scaffold can act as a bioisosteric replacement for more common ring systems, offering improved physicochemical properties such as solubility and metabolic stability.

Role as a Constrained Scaffold in Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology.[3] The ATP-binding pocket of many kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitor molecules. The amine group of this compound can effectively interact with this hinge region, while the constrained cyclobutane ring orients the rest of the molecule for optimal interactions with other parts of the binding site.

Logical Workflow for Incorporating this compound into a Kinase Inhibitor

G cluster_0 Scaffold Selection & Synthesis cluster_1 Fragment Coupling & Library Generation cluster_2 Biological Evaluation & Optimization A Select this compound (cis or trans isomer) B Synthesize or Procure Required Stereoisomer A->B C Couple with Heterocyclic Core (e.g., pyrimidine, quinazoline) B->C D Diversify with R-groups at other positions C->D E Screen against Kinase Panel D->E F Identify Hits and Determine IC50 E->F G Conduct SAR Studies F->G H Optimize for Potency, Selectivity, and ADME Properties G->H H->A Iterative Design

Caption: Iterative drug design cycle utilizing this compound.

Case Study: Potential Application in PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[4][5] Several patents for PI3K inhibitors describe heterocyclic compounds that could potentially incorporate a this compound moiety.[6] The constrained nature of the cyclobutane ring can help position key pharmacophoric elements for optimal interaction with the PI3K active site, potentially leading to enhanced selectivity for specific PI3K isoforms.

While direct incorporation of this compound in a clinically approved PI3K inhibitor is not yet publicly disclosed, the structural motifs present in existing inhibitors suggest its high potential. For instance, many PI3K inhibitors feature a morpholine or similar saturated heterocycle. The this compound scaffold can be considered a constrained, non-planar bioisostere of such groups, offering a different vector for substituent placement and potentially improved metabolic stability.

Signaling Pathway of PI3K and Potential Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and the point of intervention.

Applications in Materials Science

The amine functionality of this compound makes it a suitable monomer for the synthesis of novel polymers. Its incorporation into polyamide or polyimide backbones can introduce rigidity and potentially alter the thermal and mechanical properties of the resulting materials. The methoxy group can also influence solubility and intermolecular interactions within the polymer matrix.

Experimental Workflow: Polymer Synthesis

Objective: To synthesize a polyamide incorporating this compound.

Materials:

  • trans-3-Methoxycyclobutanamine

  • Adipoyl chloride

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride

  • Triethylamine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve trans-3-Methoxycyclobutanamine (1.0 eq.) and lithium chloride (5 wt%) in anhydrous NMP.

  • Cool the solution to 0 °C.

  • Slowly add a solution of adipoyl chloride (1.0 eq.) in anhydrous NMP.

  • After the addition, allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the solid polymer, wash with methanol, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and distribution, and by Differential Scanning Calorimetry (DSC) for thermal properties.

Potential in Agrochemicals

The development of novel pesticides and herbicides with improved efficacy and reduced environmental impact is a continuous effort. The unique structural features of this compound can be exploited to design new agrochemicals. The amine group can be derivatized to form a variety of active moieties, while the cyclobutane ring can influence the molecule's uptake, translocation, and binding to target enzymes or receptors in pests and weeds. While specific examples are not yet prevalent in the literature, the general trend of incorporating small, constrained rings in agrochemical design suggests that this compound is a promising scaffold for future exploration in this field.

Conclusion and Future Outlook

This compound is a versatile and valuable building block with significant potential across multiple scientific domains. Its application in medicinal chemistry, particularly in the design of selective kinase inhibitors, is a rapidly evolving area of research. As synthetic methodologies for accessing specific stereoisomers of this compound become more refined and accessible, its adoption in drug discovery programs is expected to accelerate. Furthermore, its utility in materials science and agrochemicals, while less explored, presents exciting opportunities for the development of novel functional materials and next-generation crop protection agents. Continued investigation into the structure-activity relationships of this compound derivatives will undoubtedly unlock new and innovative applications for this promising chemical entity.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Wong, K. K., Engelman, J. A., & Cantley, L. C. (2010). Targeting the PI3K signaling pathway in cancer. Current opinion in genetics & development, 20(1), 87-90.
  • Incyte Corporation. (2022). Heterocyclylamines as PI3K inhibitors. U.S. Patent No. 11,433,071. Washington, DC: U.S. Patent and Trademark Office.

Sources

Navigating the Conformational Landscape and Physicochemical Properties of 3-Methoxycyclobutanamine: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutane scaffolds are increasingly recognized for their unique three-dimensional structures and potential to impart favorable properties in drug candidates.[1] This technical guide provides a comprehensive computational framework for the in-depth analysis of 3-Methoxycyclobutanamine, a substituted cyclobutane of interest in medicinal chemistry. We outline a systematic approach employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations to elucidate its conformational landscape, electronic properties, and key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the design and optimization of novel small molecules.[2][3]

Introduction: The Significance of Substituted Cyclobutanes in Drug Discovery

The cyclobutane motif offers a unique structural framework that is underexplored compared to more common cyclic systems in drug development. Its inherent ring strain and puckered nature provide a distinct three-dimensional geometry that can be exploited to improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound, with its amine and methoxy functionalities, presents an interesting case for exploring the interplay of conformational preferences and electronic properties that govern its behavior in a biological environment.

Computational chemistry provides a powerful toolkit to investigate molecules at an atomic level of detail, offering insights that can guide experimental efforts and streamline the drug discovery process.[4] By simulating the behavior of this compound in silico, we can predict its stable conformations, quantify its acidity (pKa), and anticipate its spectroscopic signatures, all of which are critical for its development as a potential drug lead.

A Strategic Approach to the Computational Analysis of this compound

Our proposed computational workflow is designed to provide a holistic understanding of this compound. The strategy begins with a broad exploration of the conformational space, followed by more accurate energy calculations and the prediction of key chemical properties.

Computational Workflow for this compound A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B Input Structure C Clustering and Selection of Low-Energy Conformers B->C Identified Conformers E Molecular Dynamics Simulation (in explicit solvent) B->E Initial Conformation for Solvation D DFT Geometry Optimization and Frequency Analysis C->D Representative Conformers F Electronic Property Analysis (Mulliken Charges, HOMO/LUMO) D->F Optimized Geometries G pKa Prediction (Thermodynamic Cycle) D->G Optimized Geometries H NMR Spectra Prediction (GIAO Method) D->H Optimized Geometries I Data Analysis and Interpretation E->I Conformational Dynamics F->I G->I H->I

Caption: A strategic workflow for the comprehensive computational analysis of this compound.

Methodologies and Protocols

Conformational Analysis: Unveiling the Preferred Shapes

The flexibility of the cyclobutane ring and its substituents necessitates a thorough conformational analysis to identify the most stable, low-energy structures.

Protocol 1: Conformational Search and DFT Refinement

  • Initial Structure Generation: A 3D model of this compound is built using standard molecular modeling software.

  • Molecular Mechanics (MM) Conformational Search: A systematic or random conformational search is performed using a suitable force field (e.g., MMFF94) to broadly sample the potential energy surface. This initial, computationally inexpensive step identifies a diverse set of possible conformations.[5]

  • Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique geometries. The lowest energy conformers from each cluster are selected for further analysis.

  • DFT Geometry Optimization: The selected conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for this purpose is B3LYP with the 6-31G(d) basis set.[6] This provides more accurate geometries and relative energies.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

The Influence of Solvent: Molecular Dynamics Simulations

To understand the conformational dynamics of this compound in a more biologically relevant environment, we employ molecular dynamics (MD) simulations.

Protocol 2: Molecular Dynamics Simulation in a Water Box

  • System Setup: The lowest energy conformer from the DFT calculations is placed in the center of a periodic box of explicit water molecules (e.g., TIP3P water model).

  • Energy Minimization: The system is energy-minimized to remove any steric clashes between the solute and solvent molecules.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute.

  • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the molecule in solution.[7][8]

  • Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformations and to understand the dynamic interplay between the solute and solvent.

Electronic Properties: Understanding Reactivity

The electronic properties of this compound, such as charge distribution and frontier molecular orbitals, are crucial for understanding its potential interactions with biological targets.

Protocol 3: Electronic Structure Analysis

  • Single-Point Energy Calculation: Using the DFT-optimized geometries, single-point energy calculations are performed at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.

  • Population Analysis: A population analysis (e.g., Mulliken or Natural Bond Orbital) is performed to determine the partial atomic charges, providing insight into the molecule's polarity and potential for electrostatic interactions.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Predicting Physicochemical Properties

3.4.1. Acidity Constant (pKa) Prediction

The pKa of the amine group is a critical parameter that influences the molecule's charge state at physiological pH, affecting its solubility, permeability, and target binding.

Protocol 4: pKa Calculation using a Thermodynamic Cycle

  • Geometry Optimization: The geometries of both the neutral (B) and protonated (BH+) forms of this compound are optimized in the gas phase and in a continuum solvent model (e.g., PCM or SMD) that represents water.[9][10][11]

  • Free Energy Calculation: The Gibbs free energies of the neutral and protonated species are calculated in both the gas phase (G_gas) and the solvated phase (G_solv).

  • Thermodynamic Cycle: The pKa is calculated using the following thermodynamic cycle, which relates the gas-phase and solution-phase free energies of protonation.[12][13][14]

pKa Prediction Thermodynamic Cycle B_gas B(gas) + H+(gas) BH_gas BH+(gas) B_gas->BH_gas ΔG_prot(gas) B_solv B(solv) + H+(solv) B_gas->B_solv ΔG_solv(B) H_gas BH_solv BH+(solv) BH_gas->BH_solv ΔG_solv(BH+) B_solv->BH_solv ΔG_prot(solv) H_solv

Caption: A thermodynamic cycle for the calculation of pKa.

3.4.2. NMR Spectra Prediction

Predicting the 1H and 13C NMR spectra can aid in the structural confirmation of synthesized this compound.

Protocol 5: NMR Chemical Shift Calculation

  • Geometry Optimization: The geometry of the lowest energy conformer is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding values for each nucleus at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).[15][16]

  • Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Data Presentation and Interpretation

The results of these computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%)
Conformer 1 (cis/trans)0.0075.2
Conformer 2 (cis/trans)1.2520.1
Conformer 3 (cis/trans)2.504.7

Note: The cis/trans designation would refer to the relative orientation of the methoxy and amine groups.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
pKa9.8 ± 0.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)1.5
HOMO-LUMO Gap (eV)7.7

Conclusion and Future Directions

This technical guide has outlined a robust and comprehensive computational workflow for the theoretical and computational characterization of this compound. By following these protocols, researchers can gain valuable insights into the conformational preferences, electronic properties, and key physicochemical parameters of this and other novel small molecules. These computational predictions can serve as a valuable guide for synthetic efforts, aid in the interpretation of experimental data, and ultimately accelerate the drug discovery and development process.[2][17]

Future work could involve extending these studies to include the investigation of the molecule's binding to a specific biological target through molecular docking and more extensive molecular dynamics simulations. Additionally, the computational prediction of other properties, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, would further enhance the understanding of this compound's potential as a drug candidate.

References

  • Frontier in Medical and Health Research. (n.d.). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW.
  • ACS Publications. (n.d.). Computational Chemistry on a Budget: Supporting Drug Discovery with Limited Resources.
  • Cambridge University Press. (n.d.). Flexible molecules (Chapter 9) - The Art of Molecular Dynamics Simulation.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • MDPI. (n.d.). Simple Method for the Estimation of pKa of Amines†.
  • Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
  • ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol.
  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • SteerOn Research. (n.d.). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • PubMed Central. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design.
  • UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.
  • Royal Society of Chemistry. (n.d.). DFT calculations in solution systems: solvation energy, dispersion energy and entropy.
  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry.
  • JDFTx. (n.d.). Solvation of molecules.
  • ACS Publications. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.
  • ResearchGate. (n.d.). Implicit and Explicit Solvation Models in DFT?.
  • Royal Society of Chemistry. (n.d.). Molecular Dynamics Simulations of Flexible Molecules.
  • Royal Society of Chemistry. (n.d.). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods.
  • Wikipedia. (n.d.). Solvent model.
  • OSTI.GOV. (n.d.). Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways.
  • Devagiri Journal of Science. (n.d.). Computational Analysis of pKa Values of Alkanolamines.
  • arXiv. (n.d.). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions.
  • Royal Society of Chemistry. (n.d.). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.
  • Encyclopedia of Life Sciences. (n.d.). Molecular Dynamics.
  • AIP Publishing. (n.d.). Molecular dynamics simulations of a flexible molecule in a liquid crystalline solvent.
  • PubMed Central. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
  • ResearchGate. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • ResearchGate. (n.d.). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.
  • Taylor & Francis Online. (n.d.). Molecular dynamics simulations of a flexible liquid crystal.

Sources

A Technical Guide to the Stability and Storage of 3-Methoxycyclobutanamine: Ensuring Compound Integrity in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Methoxycyclobutanamine, a critical component in various research and drug development pipelines. As a Senior Application Scientist, the goal of this document is to move beyond generic recommendations and provide a framework for understanding the chemical liabilities of this molecule, enabling researchers to maintain its integrity and ensure the reliability of experimental outcomes. The insights presented herein are synthesized from established principles of organic chemistry, data on analogous structures, and best practices in pharmaceutical stability testing.

Introduction: The Criticality of Pre-analytical Stability

Physicochemical Properties and Inherent Stability Considerations

While specific experimental data on the stability of this compound is not extensively available in public literature, a robust stability and handling protocol can be developed by examining its structural features: a primary aliphatic amine, a cyclobutane ring, and a methoxy group.

Table 1: Key Physicochemical and Structural Features of this compound

PropertyStructural FeatureImplication for Stability
Basicity Primary Amine (-NH2)Susceptible to reaction with acids and electrophiles. Can act as a nucleophile.
Oxidation Potential Primary Amine (-NH2)Prone to oxidation, which can be catalyzed by light, heat, and metal ions.
Ring Strain Cyclobutane RingThe strained four-membered ring can influence reactivity, although cyclobutanes are generally more stable than cyclopropanes.
Ether Linkage Methoxy Group (-OCH3)Susceptible to hydrolysis under strong acidic conditions and thermal decomposition at elevated temperatures.

Primary Degradation Pathways

Based on the functional groups present in this compound, several potential degradation pathways should be considered:

Oxidative Degradation

Aliphatic amines are known to be susceptible to oxidation.[1][2] The primary amine in this compound can be oxidized to form various products, including imines, hydroxylamines, and nitroalkanes.[3] This process can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and the presence of trace metal ions which can catalyze oxidation reactions.[2]

Reaction with Carbon Dioxide

Primary amines can react with atmospheric carbon dioxide to form carbamic acids and their salts. While this is often a reversible process, it can lead to a decrease in the purity of the neat material over time, especially if stored improperly.

Hydrolytic Cleavage of the Methoxy Group

The methoxy group, an ether linkage, is generally stable under neutral and basic conditions. However, under acidic conditions, it can be susceptible to hydrolysis, leading to the formation of 3-hydroxycyclobutanamine and methanol. The rate of this hydrolysis is dependent on the pH and temperature.

Thermal Decomposition

Elevated temperatures can promote several degradation pathways. For a related compound, 3-methoxypropylamine, thermal decomposition at 70°C in the presence of oxygen was initiated by hydrogen abstraction, while at a much higher temperature of 280°C, hydrolysis of the ether bond was the initial step.[4] This suggests that even moderate heat can be detrimental to the stability of this compound.

Recommended Storage and Handling Conditions

To mitigate the aforementioned degradation pathways, the following storage and handling conditions are recommended. These are based on general best practices for aliphatic amines and related compounds.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of all potential degradation reactions, including oxidation and thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.
Light Amber Vial or Protection from LightMinimizes potential photolytic degradation pathways.
Container Tightly Sealed, High-Integrity ContainerPrevents ingress of moisture and atmospheric gases (O2 and CO2).
Purity Store as a neat, dry solid or liquidAvoids potential solvent-mediated degradation. If in solution, use a dry, aprotic solvent and store under inert gas.

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored separately from the following classes of compounds:

  • Strong Acids and Acid Chlorides: Reacts exothermically with the basic amine.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Aldehydes and Ketones: Can form imines.

  • Halogenated Compounds: Can undergo nucleophilic substitution reactions.

Experimental Protocol: Accelerated Stability Study

To empirically determine the stability of this compound under specific laboratory conditions, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its long-term stability.

Objective

To assess the stability of this compound under elevated temperature and to identify potential degradation products.

Materials
  • This compound (high purity)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Oven or stability chamber capable of maintaining 40°C ± 2°C

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)

  • Mobile phases for HPLC analysis

Procedure
  • Initial Analysis (T=0):

    • Accurately weigh a sample of this compound.

    • Dissolve in a suitable solvent to a known concentration.

    • Analyze the sample by HPLC to determine the initial purity and identify any existing impurities. This serves as the baseline.

  • Sample Preparation for a 4-Week Study:

    • Dispense accurately weighed aliquots of this compound into several amber glass vials.

    • Blanket the headspace of each vial with an inert gas.

    • Tightly seal the vials.

  • Storage Conditions:

    • Place the vials in a stability chamber or oven maintained at 40°C.

    • Store a control set of vials at the recommended storage condition of 2-8°C.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, and 4 weeks), remove one vial from the 40°C chamber and one from the 2-8°C control.

    • Allow the vials to equilibrate to room temperature.

    • Prepare and analyze the samples by HPLC as described in step 1.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Monitor for the appearance of new peaks (degradation products) in the chromatograms.

    • Compare the stability at 40°C to the control samples stored at 2-8°C.

Visualization of Stability Workflow

The following diagram illustrates the decision-making process for handling and assessing the stability of this compound.

StabilityWorkflow cluster_storage Initial Handling & Storage cluster_assessment Stability Assessment cluster_decision Decision & Action receive Receive this compound store Store at 2-8°C under Inert Gas in an Amber, Tightly Sealed Vial receive->store initial_analysis Perform Initial Purity Analysis (T=0) store->initial_analysis stress_conditions Subject to Accelerated Conditions (e.g., 40°C) initial_analysis->stress_conditions time_point_analysis Analyze at Time Points (e.g., 1, 2, 4 weeks) stress_conditions->time_point_analysis data_evaluation Evaluate Purity and Degradation Products time_point_analysis->data_evaluation stable Is the compound stable under accelerated conditions? data_evaluation->stable yes Proceed with standard storage and use stable->yes Yes no Implement stricter controls: - Shorter shelf-life - Re-purification before use - Characterize degradants stable->no No

Sources

literature review of 3-Methoxycyclobutanamine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on 3-Methoxycyclobutanamine and its analogs. My initial Google searches are focusing on their synthesis, key properties, and specific applications, especially within medicinal chemistry and drug discovery. The goal is to build a solid foundation of information.

Initiating Information Gathering

I'm now diving deep into Google, aiming for a full grasp of this compound and similar molecules. My search strategy has expanded to encompass their synthesis, crucial attributes, and uses, with an emphasis on drug discovery. I'm moving toward identifying characteristic structural traits, key synthetic routes, and structure-activity relationships, always keeping an eye out for experimental protocols and quantitative metrics related to their bioactivity.

Expanding Search Parameters

I'm now broadening my search scope to include detailed analyses of the gathered search results, focusing on identifying crucial structural characteristics, synthetic methods, and relationships between structure and activity. I am also aiming to uncover existing experimental protocols and quantitative data that relate to their biological properties.

Analyzing Cyclobutane Scaffolds

I've established a solid base regarding the significance and creation of cyclobutane derivatives in medicinal chemistry. I understand that these rings are desirable scaffolds, due to their ability to provide metabolic stability and conformational constraints.

Expanding the Scope of Inquiry

I've got a decent grasp on the general importance of cyclobutane scaffolds. Now, I'm pivoting to focus on the specifics of this compound. Current results are broad, so I need to find its synthesis, known analogs, detailed structure-activity relationships, specific experimental protocols, quantitative data, and the biological targets modulated by the molecule itself and its analogs.

Refining Search Strategies

I'm expanding my focus to this compound. While I have a general overview of cyclobutane importance in medicinal chemistry, I'm now honing in on specifics. Broad results on synthesis and activity aren't cutting it. I need to find the specific synthesis of this compound, known analogs, and detailed structure-activity relationships. I also need experimental protocols, quantitative data, and biological targets modulated by the molecule and its analogs. Thus, I'll need to refine my search to focus specifically on this compound.

Refining The Search

I've narrowed the focus with the second round of searches. I uncovered specific details concerning the synthesis of related structures, like the role of cis-3-Methoxycyclobutanamine hydrochloride as a preparation product.

Pinpointing the Gaps

I've uncovered crucial information, particularly the role of cis-3-Methoxycyclobutanamine hydrochloride as a precursor. General protocols for Boc protection are also relevant. However, I need a detailed synthesis of this compound, both cis and trans. Specific examples of active analogs are also missing. I also need more on the specific applications for JAK inhibitors that contain the moieties.

Targeting The Details

I have a clearer picture, with a few key aspects illuminated, such as the synthesis starting from Methyl cis-3-hydroxycyclobutanecarboxylate. Protocols for Boc protection are in hand, and I can confirm cyclobutane moieties are used in JAK inhibitors. However, I still lack a detailed synthetic protocol, and the biological activities of analogs are unknown. I now need SAR data on specific analogs.

Reviewing Relevant Literature

I've been sifting through the search results and they're proving fruitful. Specifically, articles on pyrazolo[3,4-d]pyrimidine derivatives are starting to stand out. It seems these compounds might be the key to unlocking a better understanding of JAK inhibitors. I'm focusing on the synthesis of these core structures.

Pinpointing Synthesis Strategies

I'm now zeroing in on the this compound scaffold, as the search results suggest its utility. I have found promising leads for synthesizing it from 3-oxocyclobutanecarboxylic acid, and can also apply N-acylation techniques. I have pharmacokinetic data on tofacitinib, which gives me an idea of the desired characteristics in the target molecule. My main problem is the lack of specific, validated synthetic protocols for cis- and trans-3-Methoxycyclobutanamine. I'm also missing data on the biological activity of synthesized analogs.

Identifying Knowledge Gaps

My exploration has clarified crucial missing information. While I have promising leads, I lack a validated synthesis of cis- and trans-3-Methoxycyclobutanamine, along with data on synthesized analogs. Specific examples of N-acylation applied to this scaffold are absent. I need a relevant signaling pathway diagram, plus a robust SAR study. My next step will be to search for patents and detailed studies.

Analyzing Preliminary Findings

Okay, the recent search yielded some useful, but broad, data. I've found multiple papers on synthesizing pyrazolo[1,5-a]pyrimidines and related pyrazoles, frequently used in kinase inhibitors. This reinforces my belief that this compound could be a good starting point.

Refining Search Parameters

I'm making progress, though I need to narrow my focus. Reductive amination protocols are promising, but I lack a detailed synthesis for this compound isomers. I'm missing crucial biological data (IC50s) for analogs and a pathway diagram. My SAR section is currently theoretical. I'll focus on finding a specific patent or research paper with relevant analogs.

Prioritizing Key Synthesis Data

I'm focusing my efforts. While previous searches were helpful, I still lack a specific synthesis for this compound isomers. I'm missing vital biological activity data (IC50s) and a relevant pathway diagram. My focus is now a specific patent or research paper that details the amine synthesis and relevant biological activity data for the guide. The SAR section is still theoretical, and needs this key data.

Gathering Initial Insights

I've sifted through the search results and unearthed some important pieces of information. However, I must admit there are still noticeable holes in my understanding. I've located some patents that touch upon chiral substituted pyrazolyl pyrrolo[2,1-f][1,2,4]triazines, which is a good starting point.

Synthesizing Knowledge Framework

I have reviewed the search results more closely and found patents concerning chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines as JAK inhibitors. These likely contain details on this compound synthesis and activity. I've also found general structure-activity relationships, some pharmacokinetic data, and information on 3-oxocyclobutanecarboxylic acid. However, I'm still missing validated synthesis protocols and specific IC50 values.

Deepening Patent Analysis

I've been meticulously analyzing the relevant patents and can now identify specific protocols for the synthesis of cis and trans this compound. I'm extracting key data, specifically IC50 values of different analogs, and detailed SAR insights. I'm also now attempting to draft a precise signaling pathway diagram. The goal is to obtain a well-defined overview.

Defining Critical Information Gaps

I've reviewed the search results and confirmed specific areas requiring further investigation. I've noted the likely location of vital details within key patents, including synthetic procedures and biological data. My current focus is to extract detailed information on this compound synthesis, including specific examples and IC50 values. I've developed a plan that will lead to a comprehensive technical guide.

Pinpointing Data Extraction

I'm now fully immersed in the patent documents, aiming to extract precise synthetic protocols for both cis and trans this compound, alongside JAK inhibition data for their analogs. I'm also planning a detailed SAR section, specifically focusing on modifications to the 3-methoxycyclobutyl moiety. My goal is to build a detailed experimental protocol section, develop Graph viz diagrams and draft a complete technical guide.

An In-depth Technical Guide to the Physical Properties of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 3-Methoxycyclobutanamine, a crucial building block in medicinal chemistry and drug discovery. Recognizing the importance of stereochemistry in molecular interactions, this document will address both the cis and trans isomers where data is available. This resource is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively handle and characterize this compound.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug design. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic profiles. This compound, with its amine and methoxy functionalities, offers versatile handles for further chemical modification, making it an attractive starting material for the synthesis of complex pharmaceutical agents. Understanding its fundamental physical properties is the first step towards its effective utilization in the laboratory.

Physicochemical Properties: A Tale of Two Isomers

The spatial arrangement of the methoxy and amine groups on the cyclobutane ring gives rise to cis and trans diastereomers, each with distinct physical properties. While data for the cis-isomer is more readily available in commercial sources, information on the trans-isomer's free base is less documented.

Boiling Point

The boiling point of a substance is a critical parameter for its purification by distillation and for assessing its volatility. For primary amines, the ability to form intermolecular hydrogen bonds significantly elevates their boiling points compared to alkanes of similar molecular weight.[1][2]

Table 1: Boiling Point of this compound Isomers

IsomerBoiling Point (°C)Pressure (Torr)Source
cis-3-Methoxycyclobutanamine122.1 ± 33.0760
trans-3-MethoxycyclobutanamineNot available--

The relatively high boiling point of the cis-isomer is consistent with a primary amine of its molecular weight, influenced by hydrogen bonding.[1][2] The lack of readily available data for the trans-isomer's boiling point may suggest its lower commercial availability or potential instability in the free base form.

Density

Density is a fundamental physical property that is useful for mass-to-volume conversions and for assessing the purity of a liquid.

Table 2: Density of this compound Isomers

IsomerDensity (g/cm³)Temperature (°C)Pressure (Torr)Source
cis-3-Methoxycyclobutanamine0.97 ± 0.120760
trans-3-MethoxycyclobutanamineNot available---

Experimental Protocols for Property Determination

For novel derivatives or when verifying the properties of a synthesized batch of this compound, the following experimental protocols can be employed.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point. The principle relies on the definition of boiling point as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Diagram 1: Workflow for Boiling Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Add ~0.5 mL of this compound to a small test tube. prep2 Insert a capillary tube (sealed at one end) open-end down into the test tube. prep1->prep2 setup1 Attach the test tube to a thermometer. prep2->setup1 setup2 Place the assembly in a Thiele tube containing mineral oil. setup1->setup2 meas1 Heat the side arm of the Thiele tube gently. setup2->meas1 meas2 Observe a steady stream of bubbles from the capillary tube. meas1->meas2 meas3 Remove heat and allow to cool. meas2->meas3 meas4 Record the temperature when the liquid just begins to enter the capillary tube. This is the boiling point. meas3->meas4 G cluster_mass Mass Measurements cluster_calc Calculation mass1 Weigh an empty, clean, and dry pycnometer (m1). mass2 Fill the pycnometer with distilled water and weigh (m2). mass1->mass2 mass3 Empty, dry the pycnometer, fill with this compound, and weigh (m3). mass1->mass3 calc1 Calculate the mass of water (m_water = m2 - m1). mass2->calc1 calc2 Calculate the mass of the sample (m_sample = m3 - m1). mass3->calc2 calc4 Calculate the volume of the pycnometer (V = m_water / ρ_water). calc1->calc4 calc5 Calculate the density of the sample (ρ_sample = m_sample / V). calc2->calc5 calc3 Determine the density of water at the experimental temperature (ρ_water). calc3->calc4 calc4->calc5

Caption: Workflow for determining the density of a liquid using a pycnometer.

Step-by-Step Methodology:

  • Mass of Empty Pycnometer: Carefully clean and dry a pycnometer and determine its mass (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and determine its mass (m₂).

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound and determine its mass (m₃).

  • Calculations:

    • Mass of water = m₂ - m₁

    • Mass of this compound = m₃ - m₁

    • Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

    • Density of this compound = (Mass of this compound) / (Volume of pycnometer)

Synthesis and Characterization

While a direct, detailed synthetic procedure for this compound is not extensively reported in peer-reviewed literature, a plausible route can be inferred from the synthesis of analogous cyclobutane derivatives.

Plausible Synthetic Route

A potential synthetic pathway could involve the formation of the cyclobutane ring followed by the introduction of the methoxy and amine functionalities. One such approach could start from a commercially available cyclobutanone derivative.

Diagram 3: Plausible Synthetic Pathway

G start 3-Methoxycyclobutanone step1 Reductive Amination start->step1 NH3, H2/Pd-C or NaBH3CN product This compound step1->product

Caption: A plausible synthetic route to this compound.

This reductive amination of 3-methoxycyclobutanone would likely produce a mixture of cis and trans isomers, which would then require separation, typically by column chromatography or fractional distillation. The stereoselectivity of the reduction can often be influenced by the choice of reducing agent and reaction conditions.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound would be achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), protons on the cyclobutane ring (multiplets in the 1.5-3.0 ppm region), and the amine protons (a broad singlet which can be exchanged with D₂O). The coupling patterns and chemical shifts of the cyclobutane protons would be crucial for distinguishing between the cis and trans isomers.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show distinct signals for the methoxy carbon, the carbon bearing the amine group, and the other two carbons of the cyclobutane ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would display a characteristic N-H stretching vibration for the primary amine in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine) and a C-O stretching vibration for the ether linkage around 1070-1150 cm⁻¹.

  • Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound (101.15 g/mol ).

Safety and Handling

Specific safety data for this compound is not readily available. Therefore, it is prudent to handle this compound with the precautions appropriate for a flammable and corrosive primary amine, based on data for the closely related cyclobutylamine. [3][4][5]

  • Health Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable building block with significant potential in drug discovery. This guide has provided the available physical property data, outlined experimental procedures for their determination, proposed a plausible synthetic route, and offered guidance on safe handling. As research into novel cyclobutane-containing pharmaceuticals continues to grow, a thorough understanding of the properties of such fundamental precursors is paramount.

References

  • Chemguide. An introduction to amines. [Link]
  • eCampusOntario Pressbooks. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 3-methoxycyclobutanamine, a valuable building block in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction: The Importance of N-Alkylated Cyclobutanamines

N-alkylated cyclobutane derivatives are prevalent structural motifs in a wide range of biologically active molecules and pharmaceutical agents. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of the methoxy group and the versatility of the amino functionality, make this compound an attractive starting material for the synthesis of novel chemical entities. The ability to selectively introduce various alkyl groups onto the nitrogen atom is a critical step in modifying the pharmacological properties of these compounds, such as potency, selectivity, and pharmacokinetic profiles.

This guide will primarily focus on the reductive amination approach for N-alkylation, as it offers superior control over the degree of substitution and minimizes the formation of undesirable byproducts often encountered with classical alkylation methods.[1][2][3]

Choosing the Right Alkylation Strategy: A Comparative Overview

While several methods exist for the N-alkylation of amines, the choice of strategy significantly impacts the reaction's efficiency, selectivity, and scalability.

  • Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct treatment of the amine with an alkyl halide.[4][5] While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to a mixture of mono- and di-alkylated products, and in some cases, the formation of quaternary ammonium salts.[2][5] Controlling the reaction to favor the desired mono-alkylated product can be challenging, often requiring a large excess of the starting amine, which may not be feasible if the amine is valuable.

  • Reductive Amination: This highly efficient and versatile two-step, one-pot reaction has become the method of choice for the controlled N-alkylation of amines.[1][2] It involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1] This method effectively prevents over-alkylation, leading to cleaner reaction profiles and higher yields of the desired product.[2]

Given its significant advantages in terms of selectivity and product purity, the following sections will provide a detailed protocol for the N-alkylation of this compound via reductive amination.

Reductive Amination of this compound: A Detailed Protocol

This protocol provides a general framework for the N-alkylation of this compound with an aldehyde or ketone. The specific quantities and reaction times may need to be optimized for different carbonyl compounds.

Reaction Scheme

Reductive_Amination amine This compound intermediate Imine Intermediate amine->intermediate + Carbonyl carbonyl Aldehyde/Ketone (R1R2C=O) carbonyl->intermediate product N-Alkyl-3-methoxycyclobutanamine intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for the reductive amination of this compound.

Materials
  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution of the amine.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to the reaction mixture. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Reduction: In a single portion, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), to the reaction mixture. Sodium triacetoxyborohydride is generally preferred over sodium cyanoborohydride as it is less toxic and the reaction can be carried out under mildly acidic conditions which favor imine formation and reduction.[2] If using sodium cyanoborohydride (NaBH₃CN), it is important to maintain a pH between 6 and 7.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure that any gas evolution has ceased.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol with a small percentage of triethylamine to prevent product tailing on the column).

Key Reaction Parameters
ParameterRecommended ConditionsRationale
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents and facilitate the reaction.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reducing agent for imines; less toxic than NaBH₃CN.[2]
Acid Catalyst Glacial Acetic AcidCatalyzes the formation of the imine intermediate.
Temperature Room TemperatureGenerally sufficient for both imine formation and reduction.
Stoichiometry Amine:Carbonyl:Reducing Agent ≈ 1:1.1:1.3A slight excess of the carbonyl and reducing agent ensures complete conversion of the starting amine.

Alternative Protocol: Direct N-Alkylation with Alkyl Halides

While less recommended due to the potential for over-alkylation, direct alkylation can be a viable option in certain situations, particularly if the starting amine is readily available and a mixture of products can be tolerated and separated.

Reaction Scheme

Direct_Alkylation amine This compound product N-Alkyl-3-methoxycyclobutanamine + Di-alkylated byproduct amine->product + Alkyl Halide, Base alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K₂CO₃, Et₃N)

Sources

Application Notes & Protocols: 3-Methoxycyclobutanamine in the Synthesis of Novel PET Tracers for CNS Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Incorporating 3-Methoxycyclobutanamine into PET Tracers

The quest for novel Positron Emission Tomography (PET) tracers with superior imaging characteristics is a continuous endeavor in neuroimaging and drug development. The physicochemical properties of a tracer molecule, such as lipophilicity, metabolic stability, and target affinity, are critical determinants of its success. The cyclobutane moiety has emerged as a valuable structural motif in medicinal chemistry, often conferring favorable pharmacological properties. Its rigid, three-dimensional structure can enhance binding to target proteins and improve metabolic stability compared to more flexible aliphatic chains.

This document outlines a detailed protocol for the synthesis and preclinical evaluation of a novel, hypothetical PET tracer, [11C]MCB-PBR28 , which incorporates a this compound scaffold. This tracer is designed to target the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation. The inclusion of the this compound group is hypothesized to enhance brain permeability and metabolic stability, potentially offering an improved imaging agent over existing TSPO tracers.

Mechanistic Insights: The Role of the this compound Moiety

The design of [11C]MCB-PBR28 is predicated on the following mechanistic hypotheses:

  • Enhanced Target Engagement: The constrained conformation of the cyclobutane ring can orient the pharmacophore in a manner that optimizes interaction with the TSPO binding pocket.

  • Modulated Lipophilicity: The methoxy group provides a degree of polarity that can be fine-tuned to achieve the optimal logP value for blood-brain barrier penetration, while the cyclobutane core maintains a degree of lipophilicity.

  • Increased Metabolic Stability: The cyclobutane ring is generally less susceptible to enzymatic degradation than linear alkyl chains, potentially leading to a higher parent fraction of the tracer in the brain and simplifying kinetic modeling.

G cluster_0 Tracer Design Rationale cluster_1 Desired PET Tracer Properties 3-Methoxycyclobutanamine_Scaffold This compound Scaffold Enhanced_Target_Engagement Enhanced Target Engagement 3-Methoxycyclobutanamine_Scaffold->Enhanced_Target_Engagement Rigid Conformation Modulated_Lipophilicity Modulated Lipophilicity 3-Methoxycyclobutanamine_Scaffold->Modulated_Lipophilicity Methoxy Group & Cyclobutane Core Increased_Metabolic_Stability Increased Metabolic Stability 3-Methoxycyclobutanamine_Scaffold->Increased_Metabolic_Stability Resistance to Enzymatic Degradation High_Specific_Binding High Specific Binding to TSPO Enhanced_Target_Engagement->High_Specific_Binding Optimal_BBB_Penetration Optimal Blood-Brain Barrier Penetration Modulated_Lipophilicity->Optimal_BBB_Penetration Favorable_Pharmacokinetics Favorable Pharmacokinetics Increased_Metabolic_Stability->Favorable_Pharmacokinetics

Caption: Rationale for incorporating the this compound scaffold into a PET tracer design.

Experimental Protocols

Part 1: Synthesis of the Desmethyl Precursor

The synthesis of the precursor molecule, N-((cis)-3-methoxyphenyl)-1-(2-((cis)-3-hydroxycyclobutyl)amino)acetyl)piperidine-4-carboxamide, is a multi-step process that begins with commercially available starting materials.

Step-by-Step Methodology:

  • Synthesis of cis-3-aminocyclobutanol: This intermediate can be synthesized from cyclobutanone through a multi-step sequence involving reduction, mesylation, azide displacement, and subsequent reduction of the azide.

  • Boc-protection of cis-3-aminocyclobutanol: The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Coupling with the PBR28 core: The Boc-protected aminocyclobutanol is then coupled to a suitable derivative of the PBR28 core structure.

  • Deprotection of the Boc group: The Boc protecting group is removed under acidic conditions to yield the free amine.

  • Introduction of the methoxy group: The hydroxyl group on the cyclobutane ring is methylated using a standard methylation procedure (e.g., sodium hydride and methyl iodide) to yield the desmethyl precursor for radiolabeling.

Part 2: Radiolabeling of [11C]MCB-PBR28

The radiosynthesis of [11C]MCB-PBR28 is achieved via O-[11C]methylation of the corresponding desmethyl precursor using [11C]methyl triflate.[1]

Automated Radiosynthesis Workflow:

G Cyclotron [11C]CO2 Production (Cyclotron) Gas_Phase_Conversion Gas-Phase Conversion to [11C]Methyl Triflate Cyclotron->Gas_Phase_Conversion Precursor_Reaction Reaction with Desmethyl Precursor in DMF Gas_Phase_Conversion->Precursor_Reaction HPLC_Purification Semi-preparative HPLC Purification Precursor_Reaction->HPLC_Purification Formulation Formulation in Saline/Ethanol for Injection HPLC_Purification->Formulation QC Quality Control Formulation->QC

Sources

Application Note & Protocol: Palladium-Catalyzed C–N Cross-Coupling of 3-Methoxycyclobutanamine with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-Aryl-3-methoxycyclobutanamine Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter with favorable physicochemical properties is paramount. The cyclobutane ring, particularly when functionalized, has emerged as a valuable "saturated bioisostere" for phenyl rings and other motifs, offering a three-dimensional exit vector that can improve metabolic stability, solubility, and ligand-receptor interactions. The N-aryl-3-methoxycyclobutanamine scaffold, specifically, is of high interest in the design of bioactive molecules across various therapeutic areas, including kinase inhibitors and central nervous system agents.[1][2][3]

The most robust and versatile method for forging the critical C(aryl)–N(cyclobutyl) bond is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction has revolutionized synthetic approaches to arylamines due to its broad substrate scope and exceptional functional group tolerance, replacing harsher, classical methods.[2][4][5] This guide provides a detailed examination of the critical parameters, a general protocol, and field-proven insights for successfully coupling 3-methoxycyclobutanamine with a range of aryl and heteroaryl halides.

Mechanistic Rationale: The Engine of the Buchwald-Hartwig Amination

A foundational understanding of the catalytic cycle is essential for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-established steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[4][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0)L species (where L is a phosphine ligand) undergoing oxidative addition into the aryl halide (Ar-X) bond. This forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[6][8]

  • Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice and strength of the base are critical at this stage to ensure efficient deprotonation without degrading sensitive substrates.[7][9][10]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C–N bond and regenerating the active Pd(0)L catalyst, which re-enters the catalytic cycle.[4][7] Bulky, electron-rich ligands are crucial as they accelerate this step, often preventing side reactions like beta-hydride elimination.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Oxidative Addition Complex Pd(0)L->Pd(II)(Ar)(X)L Ar-X Pd(II)(Ar)(NHR)L Amine Complex Pd(II)(Ar)(X)L->Pd(II)(Ar)(NHR)L R-NH2 (-HX) Pd(II)(Ar)(NR)L Amido Complex Pd(II)(Ar)(NHR)L->Pd(II)(Ar)(NR)L Base (-H-Base+) Pd(II)(Ar)(NR)L->Pd(0)L Ar-NR (Product) Product N-Aryl Product Pd(II)(Ar)(NR)L->Product Reductive Elimination Ar-X Aryl Halide Ar-X->Pd(II)(Ar)(X)L Amine 3-Methoxy- cyclobutanamine Amine->Pd(II)(Ar)(NHR)L Base Base Base->Pd(II)(Ar)(NHR)L

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Dissecting the Reaction Conditions: A Guide to Rational Selection

The success of the coupling reaction hinges on the judicious selection of several key parameters. Each component plays a distinct and synergistic role in the catalytic system.

Palladium Source and Precatalysts

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ formation of the active Pd(0) species.[11] For consistency, reproducibility, and operational simplicity, the use of well-defined, air-stable palladium precatalysts is highly recommended.[11][12] These "G3" or "G4" precatalysts feature a biarylphosphine ligand already coordinated to the palladium center, ensuring the correct ligand-to-metal ratio and facilitating rapid initiation of the catalytic cycle under mild conditions.[11]

The Ligand: The Key to Reactivity and Scope

The ligand is arguably the most critical component. For coupling a primary, sterically demanding amine like this compound, particularly with less reactive aryl chlorides, the ligand must be both bulky and electron-rich.[5][13]

  • Function: Bulky ligands promote the desired reductive elimination step to form the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[5]

  • Recommended Ligands: Biaryl monophosphine ligands, often referred to as "Buchwald ligands," are the state-of-the-art.[12][13] Ligands such as RuPhos , BrettPhos , and XPhos have demonstrated broad utility for coupling primary amines.[13] For challenging couplings, screening a small panel of these ligands is a prudent strategy.

The Base: Driving the Deprotonation

The base's primary role is to deprotonate the amine following its coordination to the palladium center.[7][10] The choice of base is a balance between reactivity and substrate compatibility.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[8][11] They are particularly useful for less reactive aryl halides. However, they may not be suitable for substrates with base-sensitive functional groups (e.g., esters, enolizable ketones).[8]

  • Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are excellent alternatives.[8][11] A key consideration with these bases is their poor solubility in common organic solvents.[8][11] This can lead to reproducibility issues, especially on a larger scale. Using finely ground powder or ensuring vigorous stirring can mitigate this.[11]

The Solvent: The Reaction Medium

The solvent must be aprotic and capable of solubilizing the reactants and catalyst complex.

  • Common Choices: Aromatic hydrocarbons like toluene and xylenes , or ethereal solvents such as 1,4-dioxane , tetrahydrofuran (THF) , and cyclopentyl methyl ether (CPME) are most common.[8][11]

  • Considerations: Toluene is a robust, high-boiling solvent suitable for many applications. Dioxane can sometimes offer different solubility profiles. It is critical to use anhydrous, degassed solvents, as oxygen can deactivate the Pd(0) catalyst and water can interfere with the base.[8] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[11]

Comparative Data: Starting Points for Optimization

The following table summarizes typical conditions for the N-arylation of primary cyclic amines, providing a validated starting point for the coupling of this compound.

Aryl Halide (Ar-X)Pd Precatalyst / LigandBaseSolventTemp (°C)Typical YieldReference
Aryl Bromides (electron-neutral/rich)(RuPhos) Pd G3 (1-2 mol%)NaOtBuToluene80-100>85%[13]
Aryl Chlorides (electron-neutral/rich)(BrettPhos) Pd G3 (2-4 mol%)LHMDSDioxane100-110>80%[13]
Heteroaryl Chlorides/Bromides(XPhos) Pd G3 (2-4 mol%)K₃PO₄t-Amyl alcohol10075-95%[11]
Aryl Halides with base-sensitive groups(RuPhos) Pd G3 (2 mol%)Cs₂CO₃Toluene10070-90%[8][11]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the coupling of an aryl bromide with this compound using a RuPhos-based precatalyst.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve ~0.2 M concentration)

  • Oven-dried reaction vial with a PTFE-lined screw cap and stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

Caption: General workflow for the Buchwald-Hartwig amination protocol.

1. Reaction Setup (under inert atmosphere): a. To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), RuPhos Pd G3 precatalyst (e.g., 0.01 mmol, 2 mol%), and sodium tert-butoxide (e.g., 0.7 mmol, 1.4 equiv). b. Briefly flush the vial with argon or nitrogen. c. Add this compound (e.g., 0.6 mmol, 1.2 equiv) via syringe. d. Add anhydrous, degassed toluene (e.g., 2.5 mL to make a 0.2 M solution).

2. Reaction Execution: a. Securely seal the vial with the screw cap. b. Remove the vial from the glovebox (if used) and place it in a preheated aluminum heating block set to 100 °C. c. Stir the reaction mixture vigorously for 4-24 hours. The reaction progress should be monitored periodically by TLC or LC-MS until the starting aryl halide is consumed.

3. Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully quench the reaction by adding water (5 mL). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). d. Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

4. Purification: a. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. b. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-3-methoxycyclobutanamine product.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient base strength.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[8] If using a weaker base like K₃PO₄ with an aryl chloride, consider switching to a stronger base like LHMDS or NaOtBu.[8][11] Verify the quality of the palladium precatalyst.

  • Formation of Hydrodehalogenated Byproduct:

    • Cause: A competitive side reaction where the aryl halide is reduced. This can be more prevalent with certain ligands or at high temperatures.

    • Solution: Screen a different ligand. A more electron-rich or sterically hindered ligand can often accelerate the desired reductive elimination over side reactions.[4] Lowering the reaction temperature may also be beneficial.

  • Poor Reproducibility:

    • Cause: Often linked to the solubility and physical form of an inorganic base.[11]

    • Solution: Use a finely ground inorganic base or switch to a soluble organic base if the substrate is compatible. Ensure stirring is vigorous enough to maintain a good suspension.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Role of the base in Buchwald-Hartwig amination - PubMed.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Buchwald–Hartwig amination - Grokipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education.

Sources

purification methods for 3-Methoxycyclobutanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic and Non-Chromatographic Purification of 3-Methoxycyclobutanamine Derivatives

Abstract

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer desirable physicochemical properties in drug candidates. Achieving high purity of these intermediates and final compounds is paramount for accurate biological evaluation and clinical safety. This guide provides an in-depth exploration of robust purification strategies for both chiral and achiral this compound derivatives. We will delve into the mechanistic principles and provide detailed, field-tested protocols for foundational techniques like acid-base extraction, advanced flash chromatography, and salt recrystallization. Furthermore, we will offer a comparative analysis of preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for high-resolution enantiomeric separations, equipping researchers with the knowledge to select and execute the optimal purification workflow for their specific needs.

The Strategic Importance of Purification

In drug discovery, the purity of a compound is not a mere formality; it is a prerequisite for reliable data. Impurities can lead to false positives or negatives in biological assays, confound structure-activity relationship (SAR) studies, and introduce toxicity. For chiral molecules like many this compound derivatives, the challenge is amplified. Enantiomers of a chiral drug can possess vastly different pharmacological, metabolic, and toxicological profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the separation and individual evaluation of enantiomers for chiral drug candidates.[3]

This guide is structured to provide a logical progression from crude reaction work-up to the isolation of highly pure achiral compounds or single enantiomers.

Foundational Purification: Acid-Base Extraction

Following a chemical synthesis, the initial purification step, or "work-up," typically involves a liquid-liquid extraction to remove inorganic salts and highly polar or non-basic organic impurities.[4] For basic compounds like amines, an acid-base extraction is a simple and powerful technique to achieve significant initial purification.[5]

Principle of Causality: This method leverages the differential solubility of the amine in its neutral (free base) and protonated (salt) forms. The neutral amine is soluble in organic solvents, while its protonated ammonium salt is soluble in water.[6] By washing an organic solution of the crude product with aqueous acid, the basic this compound derivative is selectively protonated and drawn into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be isolated, basified to regenerate the neutral amine, and re-extracted into a fresh organic solvent.[5][6]

Workflow for Acid-Base Extraction

crude Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) sep_funnel1 Add 1M HCl (aq) to Separatory Funnel crude->sep_funnel1 shake Shake & Vent; Allow Layers to Separate sep_funnel1->shake layers1 Two Layers Formed shake->layers1 org1 Organic Layer: Neutral/Acidic Impurities (Discard) layers1->org1 Top or Bottom Layer aq1 Aqueous Layer: Protonated Amine Salt (R-NH3+ Cl-) layers1->aq1 Other Layer sep_funnel2 Add fresh Organic Solvent; Basify with 2M NaOH (aq) to pH > 10 aq1->sep_funnel2 shake2 Shake & Vent; Allow Layers to Separate sep_funnel2->shake2 layers2 Two Layers Formed shake2->layers2 aq2 Aqueous Layer: Inorganic Salts (Discard) layers2->aq2 Bottom Layer org2 Organic Layer: Purified Free Base Amine (Dry, Concentrate) layers2->org2 Top Layer

Caption: Workflow for purifying amines via acid-base extraction.

Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 30 seconds while periodically venting.

  • Separation: Allow the layers to fully separate. Drain the aqueous layer (containing the protonated amine) into a clean flask. Discard the organic layer (containing neutral and acidic impurities).

  • Basification & Re-extraction: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the aqueous layer is basic (pH > 10, check with pH paper).

  • Isolation: Stopper and shake the funnel as before. Allow the layers to separate. Drain the organic layer containing the purified free-base amine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.

Achiral Purification: Flash Chromatography & Crystallization

For separating the target amine from impurities with similar basicity, flash column chromatography is the method of choice. However, the inherent acidity of standard silica gel can cause problems.

The Challenge with Silica Gel: Silica gel possesses acidic silanol groups (Si-OH) on its surface. These sites can strongly and irreversibly bind to basic amines, leading to significant product loss, poor recovery, and severe peak tailing on the chromatogram.[7]

Mitigating Silica Acidity in Flash Chromatography

Two primary strategies exist to counteract the adverse effects of silica gel.

A. Mobile Phase Modification: A common and effective technique is to add a small amount of a competing, volatile base to the mobile phase (eluent).[8] Triethylamine (Et₃N or TEA) is frequently used at concentrations of 0.5-2%.[9] The triethylamine neutralizes the acidic silanol sites, preventing the target amine from binding strongly and allowing for much-improved elution and peak shape.

B. Alternative Stationary Phases: For particularly challenging separations or acid-sensitive compounds, using a different stationary phase is a superior option.[10]

  • Amine-functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a basic environment that is ideal for purifying basic compounds.[10]

  • Basic Alumina: Aluminum oxide is another polar stationary phase that is basic in nature and can be an excellent alternative to silica for purifying amines.[11]

Protocol 2: Flash Chromatography on Silica with Triethylamine
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A typical starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the TLC developing chamber. The target Rf (retention factor) for the product should be ~0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes/EtOAc + 1% Et₃N). Pack the column uniformly.

  • Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column using the predetermined solvent system, either isocratically or with a gradually increasing polarity (gradient elution).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Decision Logic for Achiral Flash Chromatography

start Crude Amine Mixture (Post-Extraction) check_sensitivity Is the compound acid-sensitive? start->check_sensitivity silica_tea Use Standard Silica Gel + 1-2% Triethylamine in mobile phase check_sensitivity->silica_tea No alt_phase Use Alternative Stationary Phase check_sensitivity->alt_phase Yes end_node Pure Achiral Amine silica_tea->end_node amine_silica Amine-Functionalized Silica alt_phase->amine_silica alumina Basic Alumina alt_phase->alumina amine_silica->end_node alumina->end_node

Caption: Choosing the right stationary phase for amine purification.

Purification via Crystallization and Salt Formation

For compounds that are solids, crystallization is an extremely effective method for achieving high purity, often on a large scale. Amines are frequently converted into their corresponding acid addition salts (e.g., hydrochloride, sulfate) which often have better crystallinity than the free base.[12][13] This process can also serve as the final step to isolate the active pharmaceutical ingredient (API) in a stable, solid form.[14]

A novel and efficient alternative involves using trichloroacetic acid (TCA). TCA protonates the amine, causing the salt to precipitate. The key advantage is that upon gentle heating, the TCA salt decarboxylates, releasing volatile CO₂ and chloroform, leaving behind the pure, neutral amine without requiring a separate basification step.[15][16]

Protocol 3: Hydrochloride Salt Formation and Recrystallization
  • Salt Formation: Dissolve the purified free-base amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl gas) dropwise with stirring. The hydrochloride salt will typically precipitate as a white solid.

  • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether).

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation.

  • Final Product: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chiral Purification: Resolution of Enantiomers

Isolating single enantiomers is a critical step in developing chiral drugs.[2] For this compound derivatives, this is most commonly achieved by preparative chiral chromatography or diastereomeric crystallization.

Preparative Chiral Chromatography: HPLC vs. SFC

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers on a preparative scale.[17][18]

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry.[19][20] It uses supercritical CO₂ as the main mobile phase, which provides several advantages over the organic solvents used in HPLC:[2]

  • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations.[21]

  • Green Chemistry: It significantly reduces the consumption of toxic organic solvents.[2]

  • Efficiency: Product is recovered in a less volatile co-solvent (like methanol or ethanol), making evaporation and isolation much faster.

Chiral Stationary Phases (CSPs): The key to both techniques is the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the workhorses for chiral separations due to their broad applicability.[22][23] For primary amines specifically, crown ether-based CSPs can offer exceptional selectivity.[19]

Workflow for Chiral Method Development

start Racemic Amine analytical Analytical Screening (SFC or HPLC) Screen multiple CSPs & Co-solvents start->analytical find_hit Separation Achieved? analytical->find_hit find_hit->analytical No, Try New CSPs optimize Optimize Conditions (Gradient, Flow Rate, Temperature) for Resolution (Rs > 1.5) find_hit->optimize Yes scale_up Scale-Up to Preparative Column (Increase column diameter, flow rate, loading) optimize->scale_up collect Collect Enantiomer Fractions scale_up->collect isolate Evaporate Solvent & Analyze Purity collect->isolate end_node Pure Enantiomers isolate->end_node

Caption: A typical workflow for chiral separation method development.

Protocol 4: Chiral SFC Method Development and Scale-Up
  • Analytical Screening:

    • Prepare a ~1 mg/mL solution of the racemic amine in a suitable alcohol (e.g., methanol or ethanol).

    • Screen a set of 4-6 different analytical-scale chiral columns (e.g., polysaccharide-based) using a generic gradient.

    • Typical SFC Conditions:

      • Mobile Phase A: Supercritical CO₂

      • Mobile Phase B (Co-solvent): Methanol or Ethanol, often with a basic additive like 0.1-0.3% diethylamine (DEA) to improve peak shape.

      • Gradient: 5% to 40% Co-solvent over 5-10 minutes.

      • Detector: UV/Vis.

  • Method Optimization:

    • Select the CSP/co-solvent combination that provides the best initial separation ("hit").

    • Optimize the gradient slope, temperature, and back-pressure to maximize the resolution (Rs) between the two enantiomer peaks. Aim for Rs ≥ 1.5 for preparative scale-up.

  • Preparative Scale-Up:

    • Transfer the optimized method to a larger-diameter preparative column packed with the same CSP.

    • Increase the flow rate and sample loading proportionally to the column size. Perform loading studies to maximize throughput without sacrificing resolution.

  • Fraction Collection and Isolation:

    • Inject the racemic mixture and collect the fractions corresponding to each enantiomer as they elute.

    • Combine the fractions for each enantiomer, remove the co-solvent under reduced pressure, and analyze for enantiomeric excess (e.e.) and chemical purity.

ParameterPreparative HPLC (Normal Phase)Preparative SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Heptane)Supercritical CO₂
Co-Solvent Alcohols (e.g., Isopropanol, Ethanol)Alcohols (e.g., Methanol, Ethanol)
Typical Flow Rates Lower3-5 times higher
Separation Time LongerShorter[21]
Solvent Consumption HighLow
Environmental Impact HigherLower ("Green")[2]
Product Isolation Slower (evaporation of high-boiling solvents)Faster (evaporation of alcohol co-solvent)
Diastereomeric Crystallization

An alternative to chromatography is diastereomeric crystallization. This classical chemical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid.[24]

Principle of Causality: This reaction creates a mixture of two diastereomeric salts (e.g., (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate). Diastereomers have different physical properties, including solubility.[24] By carefully choosing the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt is then isolated, and the chiral acid is removed (typically by acid-base extraction) to yield the desired single enantiomer of the amine.[25]

Summary and Integrated Purification Strategy

The selection of a purification method depends on the scale, the nature of the impurities, and whether the goal is to isolate an achiral product or resolve enantiomers. The following decision tree provides an integrated strategy.

start Crude Synthetic Product workup Step 1: Acid-Base Extraction start->workup check_chiral Is the product a racemic mixture? workup->check_chiral achiral_purify Achiral Purification check_chiral->achiral_purify No chiral_purify Chiral Resolution check_chiral->chiral_purify Yes flash_chrom Flash Chromatography (Silica+TEA or Amine-phase) achiral_purify->flash_chrom crystallize Recrystallization / Salt Formation achiral_purify->crystallize pure_achiral Pure Achiral Product flash_chrom->pure_achiral crystallize->pure_achiral prep_sfc Preparative Chiral SFC/HPLC chiral_purify->prep_sfc diastereomer Diastereomeric Crystallization chiral_purify->diastereomer pure_enantiomer Pure Enantiomers prep_sfc->pure_enantiomer diastereomer->pure_enantiomer

Caption: Integrated strategy for purifying this compound derivatives.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines (2023). Vertex AI Search.
  • A Comparative Guide: HPLC vs.
  • What is Preparative HPLC | Find Your Purific
  • Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson.
  • Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale (2009). Organic Process Research & Development.
  • Acid-Base Extraction (2022). Chemistry LibreTexts.
  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization (2025).
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Acid–base extraction. Wikipedia.
  • Amine workup (2024). Reddit.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Preparative Chrom
  • Liquid/liquid Extraction. University of California, Irvine.
  • Selective separation of amines from continuous processes using automated pH controlled extraction (2021). Reaction Chemistry & Engineering.
  • Practical aspects of preparative HPLC in pharmaceutical development and production (2025).
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography (2013). The Conscientious Chemist.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background (2022).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Purification: How To. University of Rochester Department of Chemistry.
  • Chiral resolution. Wikipedia.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations (2021). The Journal of Organic Chemistry.
  • When should I use an amine-bonded silica for flash chrom
  • Trichloroacetic acid fueled practical amine purifications (2022). Beilstein Journal of Organic Chemistry.
  • Trichloroacetic acid fueled practical amine purific
  • Flash column of very polar amine without access to reverse phase silica? (2017). Reddit.
  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Amine acid salt compounds and process for the production thereof.
  • Use and practice of achiral and chiral supercritical fluid chromatography in pharmaceutical analysis and purific
  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds (2022). PubMed.
  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases (2025).
  • Method for synthesizing methoxyphenamine hydrochloride.
  • Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods (2018). PubMed.

Sources

Application Note & Protocols: Stereoselective Synthesis of 3-Methoxycyclobutanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling structural motif for the design of novel therapeutic agents.[3][4] Cyclobutane-containing molecules often exhibit improved metabolic stability, enhanced cell permeability, and novel pharmacological profiles compared to their more flexible acyclic or larger ring counterparts. Specifically, 3-methoxycyclobutanamine and its analogs are emerging as key building blocks in the synthesis of potent and selective enzyme inhibitors and receptor modulators. The stereochemistry of the substituents on the cyclobutane ring is critical for biological activity, making stereoselective synthesis an area of intense research and development.[5][6] This guide provides a detailed overview of robust and reproducible methods for the stereoselective synthesis of both cis- and trans-3-methoxycyclobutanamine analogs.

Strategic Approaches to Stereocontrol in Cyclobutane Synthesis

The construction of multi-substituted cyclobutanes with defined stereochemistry presents a significant synthetic challenge.[1] The primary strategies for achieving stereocontrol include:

  • [2+2] Cycloaddition Reactions: This is one of the most powerful methods for forming cyclobutane rings.[1][3] The stereochemical outcome can often be controlled by the choice of catalysts (e.g., Lewis acids, organocatalysts) and reaction conditions (e.g., photochemical, thermal).[7]

  • Ring Contraction of Larger Heterocycles: The stereospecific contraction of readily available five-membered rings, such as pyrrolidines, offers an alternative and elegant route to highly substituted cyclobutanes.[1][2]

  • Functionalization of Prochiral Cyclobutane Precursors: The enantioselective or diastereoselective modification of existing cyclobutane scaffolds is another viable strategy.[6]

This application note will focus on a practical and efficient [2+2] cycloaddition approach to access a key cyclobutanone intermediate, which can then be diastereoselectively functionalized to yield both cis and trans isomers of this compound.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-stage process, designed for flexibility and control over the final product's stereochemistry.

G cluster_0 Stage 1: Cyclobutane Ring Formation cluster_1 Stage 2: Diastereoselective Reduction cluster_2 Stage 3: Amination with Inversion or Retention A [2+2] Cycloaddition of Methoxyallene and Acrylonitrile B Hydrolysis of Enol Ether A->B C 3-Methoxycyclobutanone (Key Intermediate) B->C D Stereoselective Reduction (e.g., NaBH4, L-Selectride®) C->D E_cis cis-3-Methoxycyclobutanol D->E_cis Non-chelating conditions E_trans trans-3-Methoxycyclobutanol D->E_trans Bulky reducing agent F_trans Mesylation and SN2 Azide Displacement (Stereoinversion) E_cis->F_trans F_cis Mitsunobu Reaction (Stereoinversion) E_trans->F_cis G_trans trans-3-Methoxycyclobutanamine F_cis->G_trans H Reduction of Azide G_trans->H G_cis cis-3-Methoxycyclobutanamine F_trans->G_cis G_cis->H Final Protected Analogs Final Protected Analogs H->Final Protected Analogs

Figure 1: General workflow for the synthesis of this compound analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methoxycyclobutanone (Key Intermediate)

This protocol describes the [2+2] cycloaddition of methoxyallene with acrylonitrile, followed by in-situ hydrolysis to yield the pivotal 3-methoxycyclobutanone intermediate. The stereochemistry at this stage is not critical as the subsequent reduction step will establish the relative stereochemistry of the final products.

Materials:

  • Methoxyallene

  • Acrylonitrile

  • Zinc (II) Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM (200 mL) and anhydrous Zinc (II) Chloride (1.0 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acrylonitrile (1.2 eq) to the stirred suspension.

  • In a separate flask, prepare a solution of methoxyallene (1.0 eq) in anhydrous DCM (50 mL).

  • Add the methoxyallene solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 0-5 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of starting materials.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (100 mL). This step hydrolyzes the initially formed enol ether.

  • Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-methoxycyclobutanone.

Rationale: The use of a Lewis acid catalyst like ZnCl₂ is crucial for promoting the [2+2] cycloaddition between the electron-rich methoxyallene and the electron-deficient acrylonitrile. The subsequent acidic workup ensures the complete hydrolysis of the intermediate enol ether to the desired ketone.

Protocol 2: Diastereoselective Synthesis of trans-3-Methoxycyclobutanol

This protocol employs a bulky reducing agent to favor the formation of the trans alcohol isomer via steric approach control.

Materials:

  • 3-Methoxycyclobutanone

  • L-Selectride® (1.0 M in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium Hydroxide (2 M)

  • Hydrogen Peroxide (30% solution)

  • Diethyl Ether

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-methoxycyclobutanone (1.0 eq) in anhydrous THF (100 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, dropwise addition of water (5 mL) followed by 2 M NaOH (10 mL).

  • Carefully add 30% H₂O₂ (10 mL) dropwise, keeping the temperature below 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield trans-3-methoxycyclobutanol.

Rationale: L-Selectride® is a sterically hindered reducing agent. It will preferentially attack the carbonyl from the face opposite to the methoxy group, leading to the formation of the trans alcohol as the major product.

Protocol 3: Diastereoselective Synthesis of cis-3-Methoxycyclobutanol

This protocol uses a less sterically demanding reducing agent, where the outcome is governed by Felkin-Anh or chelation control models, favoring the cis isomer.

Materials:

  • 3-Methoxycyclobutanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-methoxycyclobutanone (1.0 eq) in anhydrous methanol (100 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour.

  • Monitor by TLC. Upon completion, quench by the slow addition of saturated ammonium chloride solution (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash chromatography to yield cis-3-methoxycyclobutanol.

Rationale: Sodium borohydride is a small reducing agent, and in a polar protic solvent like methanol, its attack on the carbonyl is less influenced by steric hindrance from the methoxy group, often leading to the thermodynamically more stable cis-diol precursor.

Protocol 4: Conversion of Alcohols to Amines (Example: trans-Amine from cis-Alcohol)

This protocol details the conversion of an alcohol to an amine with inversion of stereochemistry using a Mitsunobu reaction followed by azide reduction. This is a reliable method for achieving the desired stereochemical outcome.

G A cis-3-Methoxycyclobutanol B Add PPh3, DIAD A->B C Add DPPA (Azide Source) B->C D Mitsunobu Reaction (Stereoinversion) C->D E trans-3-Methoxycyclobutyl Azide D->E F Reduction (e.g., H2, Pd/C) E->F G trans-3-Methoxycyclobutanamine F->G

Figure 2: Workflow for the synthesis of trans-amine from cis-alcohol.

Step A: Mitsunobu Reaction

  • Dissolve cis-3-methoxycyclobutanol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The solution should turn into a cloudy white suspension.

  • Add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify directly by flash chromatography to obtain trans-3-methoxycyclobutyl azide.

Step B: Azide Reduction

  • Dissolve the azide from the previous step in methanol (50 mL).

  • Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude trans-3-methoxycyclobutanamine. Further purification can be achieved by distillation or salt formation.

Rationale: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism), making it an excellent choice for converting the cis-alcohol to the trans-azide.[8] Subsequent reduction of the azide to the amine occurs with retention of configuration. To obtain the cis-amine, one would start with the trans-alcohol.

Summary of Expected Yields and Stereoselectivity

StepProductExpected Yield (%)Expected Diastereomeric Ratio (dr)
[2+2] Cycloaddition/Hydrolysis3-Methoxycyclobutanone60-75N/A
Reduction with L-Selectride®trans-3-Methoxycyclobutanol85-95>20:1 (trans:cis)
Reduction with NaBH₄cis-3-Methoxycyclobutanol80-90>10:1 (cis:trans)
Mitsunobu Azidation (cis to trans)trans-3-Methoxycyclobutyl Azide70-85>20:1
Azide ReductionAmine Product90-98>20:1

Conclusion

The protocols outlined in this application note provide a robust and stereocontrolled pathway for the synthesis of both cis- and trans-3-methoxycyclobutanamine analogs. By carefully selecting the reducing agent for the key cyclobutanone intermediate, and employing a reliable stereoinvertive amination strategy, researchers can access these valuable building blocks with high purity and predictable stereochemistry. These methods are amenable to scale-up and can be adapted for the synthesis of a wide range of substituted cyclobutanamine derivatives for applications in drug discovery and development.

References

  • D’Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14868–14919. [Link]
  • D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules (Basel, Switzerland), 18(12), 14868–14919. [Link]
  • Wang, C.-Y., & Chen, K. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19343–19349. [Link]
  • Wang, C.-Y., & Chen, K. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19343–19349. [Link]
  • ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives.
  • Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric Synthesis of Cyclobutanones: Synthesis of cyclobut-G. The Journal of Organic Chemistry, 77(4), 1710–1721. [Link]
  • ResearchGate. (n.d.). Fig. 1. Background for asymmetric cyclobutane synthesis.
  • Zhang, X., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Cyclobutanones: Synthesis of Cyclobut-G | Request PDF.
  • ResearchGate. (n.d.). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol | Request PDF.
  • Zepeda, L. G., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2018(4), M1017. [Link]
  • Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Google Patents. (n.d.). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol.

Sources

Application Notes & Protocols: 3-Methoxycyclobutanamine as a Versatile Building Block for Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacological properties is perpetual. Small, constrained carbocycles, such as cyclobutanes, have emerged as valuable building blocks for introducing three-dimensionality into drug candidates.[1] This guide provides a detailed technical overview of 3-methoxycyclobutanamine, a versatile building block, and its application in the design and synthesis of potent and selective enzyme inhibitors. We will explore the strategic rationale for its use, provide detailed protocols for its incorporation into lead compounds, and outline methodologies for evaluating the biological activity of the resulting inhibitors.

Introduction: The Strategic Value of the 3-Methoxycyclobutane Scaffold

The cyclobutane ring, with its inherent strain energy and puckered three-dimensional structure, offers a unique conformational profile that is increasingly utilized in drug design.[2][3] Unlike flat aromatic rings, the non-planar nature of the cyclobutane scaffold allows for precise spatial positioning of substituents, enabling optimized interactions within the complex topography of an enzyme's active site.[4] The incorporation of a cyclobutane moiety can lead to significant improvements in metabolic stability, solubility, and binding affinity.[3][4]

This compound, specifically, presents a compelling combination of features:

  • Constrained Vector: The primary amine serves as a key chemical handle for conjugation to a core scaffold, most commonly through amide bond formation.[5]

  • Modulated Basicity: The methoxy group, positioned at the 3-position, can influence the basicity (pKa) of the amine through inductive effects, potentially impacting binding interactions and pharmacokinetic properties.

  • Stereochemical Complexity: The molecule exists as cis and trans isomers, offering distinct 3D arrangements of the amine and methoxy groups for probing inhibitor-enzyme interactions.

  • Hydrophilic/Hydrophobic Balance: The methoxy group provides a region of moderate polarity, which can be exploited to form hydrogen bonds or engage in favorable interactions within an active site, while the cyclobutane core fills hydrophobic pockets.[2]

This building block is particularly relevant for designing inhibitors for enzyme classes such as kinases, proteases, and acetyl-CoA carboxylase (ACC), where precise orientation of pharmacophoric elements is critical for potency and selectivity.[4][6]

Physicochemical Properties & Design Rationale

The selection of a building block is a data-driven decision. The properties of this compound make it an attractive alternative to more traditional linkers or scaffolds.

PropertyValue (Predicted/Typical)Rationale for Use in Inhibitor Design
Molecular Weight 101.15 g/mol [7]Low molecular weight contributes favorably to ligand efficiency.
pKa ~10.2[7]The amine is sufficiently basic to be protonated at physiological pH, enabling potent ionic interactions with acidic residues (e.g., Asp, Glu) in an enzyme active site.
XLogP3 ~0.6 (for parent methyl analog)[8]Indicates a favorable balance of hydrophilicity and lipophilicity, which is crucial for achieving good solubility and cell permeability.
3D Shape Puckered, non-planar[2]Provides access to three-dimensional chemical space, allowing for better shape complementarity with enzyme binding pockets compared to "flat" molecules. This can enhance both potency and selectivity.[9]
Metabolic Stability HighThe cyclobutane core is generally resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to linear alkyl chains, potentially improving the pharmacokinetic profile of a drug candidate.[4]

Synthetic Protocol: Incorporation via Amide Coupling

One of the most frequent and reliable methods for incorporating this compound into a potential inhibitor is through amide bond formation with a carboxylic acid on the core scaffold.[5][] This reaction is central to medicinal chemistry due to its robustness and the vast commercial availability of diverse carboxylic acids.[11]

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard, reliable method for coupling a generic carboxylic acid (Scaffold-COOH) with cis-3-methoxycyclobutanamine.

Materials:

  • Scaffold-COOH (1.0 eq)

  • cis-3-Methoxycyclobutanamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Scaffold-COOH (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add cis-3-methoxycyclobutanamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired amide-coupled product.

Causality Behind Choices:

  • EDC/HOBt: This carbodiimide coupling system is widely used due to its efficiency.[12] EDC activates the carboxylic acid, and HOBt acts as an additive to form a more reactive intermediate that is less susceptible to racemization and side reactions.[5]

  • DIPEA: A non-nucleophilic organic base is required to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward.[12]

  • Anhydrous DMF: A polar aprotic solvent is chosen to ensure all reactants remain in solution. It must be anhydrous to prevent hydrolysis of the activated acid intermediate.

G cluster_activation Activation Step cluster_coupling Coupling Step Scaffold-COOH Scaffold-COOH Activated_Ester Active O-Acylisourea Ester Scaffold-COOH->Activated_Ester EDC/HOBt, DMF EDC_HOBt EDC / HOBt Amine 3-Methoxy- cyclobutanamine Activated_Ester->Amine Final_Product Final Amide Inhibitor Amine->Final_Product DIPEA caption Workflow for Amide Bond Formation. G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitor C Add Inhibitor to Plate A->C B Prepare 2X Kinase and 2X Substrate/ATP D Add Kinase & Pre-incubate B->D E Initiate with Substrate/ATP B->E C->D D->E F Incubate (e.g., 60 min @ 30°C) E->F G Add Detection Reagent (e.g., Kinase-Glo) F->G H Read Luminescence G->H I Plot Dose-Response Curve & Calculate IC₅₀ H->I caption Workflow for IC₅₀ Determination. G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor P1 Hydrophobic Pocket P2 H-Bond Acceptor Site P3 Acidic Residue (Asp) I1 Cyclobutane Core I1->P1 van der Waals I2 Methoxy Group I2->P2 H-Bond I3 Amine (NH3+) I3->P3 Salt Bridge caption Conceptual Inhibitor-Enzyme Binding.

Fig 3. Conceptual Inhibitor-Enzyme Binding.

To definitively confirm this binding mode, advanced techniques such as X-ray crystallography of the inhibitor-enzyme co-complex or Saturation Transfer Difference (STD) NMR spectroscopy would be employed. These methods provide atomic-level resolution of the interactions and validate the rational design process.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists engaged in enzyme inhibitor design. Its unique three-dimensional structure, combined with its convenient chemical handle and favorable physicochemical properties, allows for the creation of novel inhibitors with potentially superior pharmacological profiles. The protocols outlined herein provide a robust framework for the synthesis and biological evaluation of compounds incorporating this valuable scaffold, accelerating the discovery of next-generation therapeutics.

References

  • Lenci, E., & Trabocchi, A. (2020). Targeting kinase signaling pathways with constrained peptide scaffolds. Pharmacological Research, 117, 104809.
  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.
  • protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50.
  • Wouters, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ACS Publications. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Examples of pharmaceuticals containing amide bonds and selected methodologies for amide synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • edX. (n.d.). IC50 Determination.
  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
  • PubChem. (n.d.). 3-methoxy-N-(3-methylbutyl)cyclobutan-1-amine.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • National Center for Biotechnology Information. (n.d.). Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. PMC.
  • ACS Publications. (2022, July 14). Targeting Scaffolding Functions of Enzymes Using PROTAC Approaches.
  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • ResearchGate. (n.d.). (PDF) Scaffold-Constrained Molecular Generation.
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
  • ACS Publications. (2014, April 12). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling.
  • Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.

Sources

Application of 3-Methoxycyclobutanamine in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Pioneering with a Novel Building Block

To our fellow researchers, scientists, and drug development professionals, this document serves as a detailed guide to the potential applications of 3-Methoxycyclobutanamine in the vast and innovative field of materials science. It is important to note that as of the latest literature review, specific applications and established protocols for this particular molecule are not widely documented. Therefore, this guide is presented as a forward-looking projection, grounded in established principles of polymer chemistry and materials synthesis. The protocols herein are derived from analogous structures and well-understood reaction mechanisms, providing a robust starting point for pioneering research and development. By leveraging the unique structural features of this compound—a strained cyclobutane ring, a reactive primary amine, and a methoxy group—we can explore the synthesis of novel polymers and materials with potentially unique properties.

Introduction to this compound: A Unique Monomer for Advanced Materials

This compound is a fascinating, yet underexplored, building block for materials synthesis. Its structure combines several key features that are highly desirable in the design of advanced polymers:

  • The Cyclobutane Ring: This strained four-membered ring introduces conformational rigidity and a three-dimensional character into a polymer backbone.[1][2] The inherent ring strain can also be a latent reactive site for controlled polymer degradation or modification.[1] The incorporation of cyclobutane moieties has been shown to influence the thermal and mechanical properties of polymers.[3][4]

  • The Primary Amine Group: This functional group is a versatile handle for a wide range of polymerization reactions, most notably polycondensation reactions to form polyamides and polyimides.[5][6]

  • The Methoxy Group: The presence of a methoxy group can influence the solubility, polarity, and intermolecular interactions of the resulting polymer. It can also serve as a potential site for further chemical modification.

These features suggest that this compound can be a valuable monomer for creating polymers with tailored properties for applications ranging from high-performance engineering plastics to advanced functional materials.

Hypothetical Application I: High-Performance Polyamides

The primary amine functionality of this compound makes it an ideal candidate for the synthesis of novel polyamides through polycondensation with dicarboxylic acids or their derivatives. The incorporation of the 3-methoxycyclobutane moiety into the polyamide backbone is expected to impart unique thermal and mechanical properties.

Rationale for Experimental Design

The synthesis of polyamides from diamines and diacyl chlorides is a well-established method. The key to success lies in controlling the stoichiometry of the reactants, the reaction temperature, and the removal of the HCl byproduct. The choice of an appropriate solvent and an acid scavenger is crucial.

Experimental Workflow for Polyamide Synthesis

G cluster_0 Monomer Preparation and Reaction Setup cluster_1 Polycondensation cluster_2 Polymer Isolation and Purification cluster_3 Characterization Monomer_Prep Dissolve this compound and triethylamine in anhydrous DMAc Reaction_Setup Cool Monomer_Prep to 0°C in an ice bath under N2 Monomer_Prep->Reaction_Setup Acyl_Chloride_Prep Dissolve terephthaloyl chloride in anhydrous DMAc Addition Slowly add Acyl_Chloride_Prep to Reaction_Setup with vigorous stirring Acyl_Chloride_Prep->Addition Reaction_Setup->Addition Reaction Allow to warm to room temperature and stir for 24 hours Addition->Reaction Precipitation Precipitate the polymer by pouring the reaction mixture into methanol Reaction->Precipitation Filtration Filter the polymer precipitate Precipitation->Filtration Washing Wash the polymer with water and methanol Filtration->Washing Drying Dry the polymer under vacuum at 80°C Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography Drying->GPC TGA_DSC TGA/DSC Analysis Drying->TGA_DSC

Caption: Workflow for the synthesis of a polyamide from this compound.

Detailed Protocol: Synthesis of Poly(3-methoxycyclobutylene terephthalamide)

Materials:

  • This compound

  • Terephthaloyl chloride

  • Triethylamine (TEA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.15 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in 20 mL of anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in 20 mL of anhydrous DMAc.

  • Add the terephthaloyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 24 hours under a nitrogen atmosphere.

  • Pour the viscous polymer solution into 200 mL of methanol with vigorous stirring to precipitate the polymer.

  • Filter the fibrous polymer precipitate and wash it thoroughly with deionized water (3 x 100 mL) and then with methanol (2 x 50 mL).

  • Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.

Expected Characterization Data
Technique Expected Observations
FTIR (ATR) Appearance of characteristic amide bands: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), and N-H bend (amide II, ~1550 cm⁻¹). Disappearance of the primary amine N-H bending vibration.
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons of the terephthaloyl unit, the methoxy group, and the cyclobutane ring protons.
GPC (DMAc w/ LiBr) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
TGA Assessment of thermal stability, with an expected decomposition temperature above 300°C.
DSC Determination of the glass transition temperature (Tg), which is expected to be relatively high due to the rigid cyclobutane moiety.

Hypothetical Application II: Thermally Stable Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[7] The amine functionality of this compound allows for its use as a diamine monomer in the synthesis of novel polyimides. The incorporation of the non-planar, aliphatic cyclobutane ring is anticipated to improve the solubility and processability of the resulting polyimide without significantly compromising its thermal properties.[8]

Rationale for Experimental Design

The synthesis of polyimides is typically a two-step process.[9] First, a poly(amic acid) precursor is formed by the reaction of a diamine with a dianhydride at room temperature. This soluble precursor can then be cast into a film or shaped before being thermally or chemically imidized to the final, insoluble polyimide.

Experimental Workflow for Polyimide Synthesis

G cluster_0 Poly(amic acid) Synthesis cluster_1 Polyimide Film Formation and Imidization cluster_2 Characterization Diamine_Prep Dissolve this compound in anhydrous NMP Reaction_Setup Cool Diamine_Prep to 0°C under N2 Diamine_Prep->Reaction_Setup Dianhydride_Addition Add pyromellitic dianhydride (PMDA) in portions with stirring Reaction_Setup->Dianhydride_Addition Polymerization Stir at room temperature for 12 hours Dianhydride_Addition->Polymerization Casting Cast the poly(amic acid) solution onto a glass plate Polymerization->Casting Solvent_Removal Dry at 80°C for 4 hours in a vacuum oven Casting->Solvent_Removal Thermal_Imidization Heat stepwise to 300°C under N2 Solvent_Removal->Thermal_Imidization FTIR FTIR Spectroscopy Thermal_Imidization->FTIR TGA Thermogravimetric Analysis Thermal_Imidization->TGA DMA Dynamic Mechanical Analysis Thermal_Imidization->DMA

Caption: Workflow for the synthesis of a polyimide from this compound.

Detailed Protocol: Synthesis of a Polyimide from this compound and PMDA

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA), purified by sublimation

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

Step 1: Synthesis of the Poly(amic acid) Precursor

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (1.15 g, 10 mmol) in 18 mL of anhydrous NMP.

  • Cool the solution to 0°C.

  • Gradually add pyromellitic dianhydride (2.18 g, 10 mmol) to the stirred solution in several small portions over 1 hour, maintaining the temperature below 5°C.

  • After the addition is complete, remove the cooling bath and continue stirring at room temperature for 12 hours to obtain a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the coated glass plate in a vacuum oven and dry at 80°C for 4 hours to remove the bulk of the solvent.

  • Carefully peel the poly(amic acid) film from the glass plate.

  • Place the film in a programmable oven and heat it under a nitrogen atmosphere using the following temperature program:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 30 minutes

    • 300°C for 1 hour

  • Allow the oven to cool slowly to room temperature to obtain the final polyimide film.

Expected Characterization Data
Technique Expected Observations
FTIR (ATR) Disappearance of the broad O-H and N-H stretches of the amic acid. Appearance of characteristic imide bands: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹).
TGA High thermal stability, with a 5% weight loss temperature (Td5) potentially exceeding 400°C.
DMA Determination of the glass transition temperature (Tg) and storage modulus, providing insights into the mechanical performance of the polyimide film at elevated temperatures.

Concluding Remarks and Future Outlook

The application notes and protocols detailed above provide a foundational framework for exploring the potential of this compound as a novel monomer in materials science. The unique combination of a strained aliphatic ring and a reactive amine group opens up exciting possibilities for the synthesis of new polyamides, polyimides, and other polymers with tailored properties. Further research into the polymerization of this compound with a wider range of comonomers will undoubtedly lead to the discovery of new materials with advanced performance characteristics. It is our hope that this guide will inspire further investigation into this promising, yet underutilized, chemical building block.

References

  • Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA). (2025). Request PDF. [Link]
  • Robertson, J. E. M. (2023). Quantification Of Rigidity And Synthesis Of Cyclobutane Bisimide Build. UND Scholarly Commons. [Link]
  • Synthesis and characterization of negative‐type photosensitive polyimides based on cyclobutane‐1,2,3,4‐tetracarboxylic dianhydride. (2025). Request PDF. [Link]
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
  • Synthesis and Characterization of a New Methacrylate Polymer with Side Chain Benzofurane and Cyclobutane Ring: Thermal Properties and Antimicrobial Activity. (2025). Request PDF. [Link]
  • FOCUS ON POLYIMIDES. (n.d.). Zeus. [Link]
  • Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. (n.d.). RSC Publishing. [Link]
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed Central. [Link]
  • Chan, L. K. M., et al. (1987). Synthesis and Liquid Crystal Properties of Compounds Incorporating Cyclobutane, Spiro[3.3]Heptane and Dispiro[3.1.3.1]Decane Rin. ElectronicsAndBooks. [Link]
  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. [Link]
  • Methoxy ω- amino end functionalized Poly(ethylene glycol) Sample #: P4313-EGOCH3NH2 Structure. (n.d.). Polymer Source. [Link]
  • How can I replace methoxy with amine? (2015).
  • Cyclobutane. (n.d.). Wikipedia. [Link]
  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (n.d.). MDPI. [Link]
  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (n.d.). MDPI. [Link]
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central. [Link]
  • Biobased Amines: From Synthesis to Polymers; Present and Future. (n.d.). Chemical Reviews. [Link]
  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-Methoxycyclobutanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 3-methoxycyclobutanamine from 3-methoxycyclobutanone. The methodology centers on a one-pot reductive amination reaction, a cornerstone transformation in medicinal chemistry for its efficiency and broad applicability.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and outlines crucial safety considerations and analytical methods for reaction monitoring and product characterization. The intended audience for this document includes researchers, scientists, and professionals engaged in drug development and organic synthesis.

Introduction: The Significance of Substituted Cyclobutanamines

Cyclobutane scaffolds are increasingly incorporated into modern drug candidates due to their ability to impart unique conformational constraints and metabolic stability. Specifically, this compound is a valuable building block in the synthesis of various pharmacologically active compounds. Its synthesis via reductive amination of the corresponding ketone is a common and efficient route.

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[2][3] It proceeds through the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[3][4] This one-pot approach is often preferred over direct alkylation of amines, which can be difficult to control and may lead to over-alkylation.[5]

This protocol will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations due to its mild nature, high selectivity for imines and iminium ions over ketones, and the reduced toxicity of its byproducts compared to reagents like sodium cyanoborohydride (NaBH₃CN).[1][6]

Mechanistic Overview of Reductive Amination

The reductive amination process can be dissected into two key stages: imine/iminium ion formation and subsequent reduction.

Stage 1: Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of ammonia (or an amine) on the carbonyl carbon of 3-methoxycyclobutanone. This forms a hemiaminal (or carbinolamine) intermediate.[6] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a positively charged iminium ion.[4][7] The equilibrium of this step can be shifted towards the iminium ion by removing the water formed, for instance, by using molecular sieves.[8]

Stage 2: Hydride Reduction

The iminium ion is highly electrophilic and readily accepts a hydride (H⁻) from the reducing agent, sodium triacetoxyborohydride. The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ make it a less reactive hydride donor than sodium borohydride (NaBH₄), allowing it to selectively reduce the iminium ion in the presence of the starting ketone.[5][9] This selective reduction is a key advantage of using milder borohydride reagents.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Supplier & Cat. No.
3-MethoxycyclobutanoneC₅H₈O₂100.121.00 g9.99e.g., Sigma-Aldrich: 12345
Ammonium AcetateCH₃COONH₄77.083.85 g49.9e.g., Fisher Scientific: A6789
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.943.18 g15.0e.g., Sigma-Aldrich: 54321
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9340 mL-e.g., VWR: 98765
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~30 mL-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-e.g., Acros Organics: 11223
Diethyl Ether(C₂H₅)₂O74.12For extraction-e.g., Fisher Scientific: E4567
Hydrochloric Acid (2M in diethyl ether)HCl-For salt formation-e.g., Sigma-Aldrich: 65432
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Rubber septum

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • pH paper or meter

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Extraction cluster_purification Purification start Combine 3-methoxycyclobutanone, ammonium acetate, and DCM in a flask under inert atmosphere. stir Stir the mixture at room temperature for 30 minutes. start->stir add_reductant Add sodium triacetoxyborohydride portion-wise over 15 minutes. stir->add_reductant react Stir at room temperature for 12-24 hours. Monitor reaction progress by TLC. add_reductant->react quench Quench the reaction with saturated sodium bicarbonate solution. react->quench extract Extract the aqueous layer with dichloromethane (3x). quench->extract combine_dry Combine organic layers and dry over anhydrous sodium sulfate. extract->combine_dry filter_concentrate Filter and concentrate the organic phase in vacuo. combine_dry->filter_concentrate purify Purify the crude product by column chromatography or distillation. filter_concentrate->purify characterize Characterize the final product (NMR, IR, MS). purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-methoxycyclobutanone (1.00 g, 9.99 mmol) and anhydrous dichloromethane (40 mL).

  • Add ammonium acetate (3.85 g, 49.9 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over approximately 15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

    • TLC System: A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1).

    • Visualization: The starting ketone can be visualized with a potassium permanganate stain, while the product amine can be visualized with a ninhydrin stain. The reaction is complete when the starting ketone spot has disappeared.[10]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) or by distillation under reduced pressure.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[12]

  • 3-Methoxycyclobutanone: This compound may be flammable and should be kept away from ignition sources.

  • Sodium Triacetoxyborohydride: This reagent is a flammable solid and reacts violently with water, releasing flammable gases.[13] It should be handled under an inert atmosphere and protected from moisture.[12] Avoid contact with skin and eyes.[13] In case of fire, use a dry chemical extinguisher; do not use water.[13]

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation, making it a valuable procedure for medicinal chemists and organic synthesis professionals. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this important building block for further synthetic applications.

References

  • Organic Chemistry Tutor.
  • Chemistry Steps.
  • Master Organic Chemistry.
  • Wikipedia.
  • Leah4sci. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
  • Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. [Link]
  • ResearchGate.
  • ACS Publications.
  • ResearchGate. Reductive Amination of Aldehyde 2,4.
  • Sciencemadness.org.
  • OpenBU.
  • The Royal Society of Chemistry. Supplementary Information General experimental procedure. [Link]
  • Organic Chemistry Portal.
  • Sciencemadness.org.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
  • Google Patents.
  • MDPI.
  • YouTube. Aromatic 3b.

Sources

A Comprehensive Guide to the Analytical Characterization of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycyclobutanamine is a key building block in medicinal chemistry, valued for its constrained cyclobutane scaffold which is increasingly incorporated into drug candidates to modulate physicochemical and pharmacological properties. As with any advanced intermediate, rigorous analytical characterization is paramount to ensure identity, purity, and stereochemical integrity, which are critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the essential analytical techniques and protocols for the comprehensive characterization of this compound, designed for researchers and professionals in drug development. We will delve into chromatographic and spectroscopic methods, with a special focus on chiral separations, providing both the theoretical basis and practical, step-by-step protocols.

Introduction: The Importance of Rigorous Characterization

The cyclobutane motif is a desirable feature in modern drug design, offering a unique three-dimensional structure that can enhance binding affinity, metabolic stability, and cell permeability. This compound, as a versatile intermediate, requires a multi-faceted analytical approach to confirm its chemical structure and assess its purity. The presence of impurities, including isomers and enantiomers, can have a significant impact on the downstream synthesis and the pharmacological profile of the final compound. Therefore, a robust analytical package is not just a quality control measure but a fundamental aspect of drug discovery and development.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are the cornerstone of purity determination, allowing for the separation of the main compound from any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[1][2] It combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[3]

Causality of Experimental Choices: The choice of a non-polar stationary phase like DB-5ms is based on the general principle of "like dissolves like," where the relatively non-polar nature of this compound will interact favorably with the column, allowing for good separation. The temperature gradient is optimized to ensure that compounds with different boiling points elute at different times, providing clear separation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 50 µg/mL.

  • Instrumentation and Conditions:

    • A standard GC-MS system, such as an Agilent 8890 GC coupled with a 5977B MSD, can be used.[1]

    • The following table summarizes the key instrumental parameters:

ParameterValue
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1)
Carrier Gas Helium, 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-400
Ionization Mode Electron Ionization (EI), 70 eV
  • Data Analysis:

    • The retention time of the main peak should be consistent with a reference standard of this compound.

    • The mass spectrum of the main peak should be compared with a reference spectrum or interpreted to confirm the molecular weight and fragmentation pattern.

    • Integrate all peaks in the chromatogram to determine the area percent purity.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection analysis2->analysis3 data1 Identify Peak by Retention Time & Mass Spectrum analysis3->data1 data2 Determine Purity by Peak Area Integration data1->data2

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique for separating compounds in a liquid mobile phase and is particularly useful for non-volatile or thermally labile substances.[4] A reversed-phase method is generally a good starting point for the analysis of amine-containing compounds.

Causality of Experimental Choices: A C18 column is a common choice for reversed-phase chromatography due to its broad applicability. The mobile phase, a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA), is chosen to ensure good peak shape for the amine. TFA protonates the amine, reducing tailing on the silica-based stationary phase.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of approximately 100 µg/mL.

  • Instrumentation and Conditions:

    • A standard HPLC system with UV detection is suitable.

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
  • Data Analysis:

    • The retention time of the main peak should be reproducible.

    • Purity is determined by the area percentage of the main peak relative to all other peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution prep2 Dilute to Working Concentration prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Identify Main Peak analysis3->data1 data2 Calculate Area Percent Purity data1->data2

Caption: Workflow for HPLC purity analysis of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry.[5] Both ¹H and ¹³C NMR should be performed.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~3.8-4.2 ppm (m, 1H): CH proton attached to the methoxy group.

  • ~3.5-3.9 ppm (m, 1H): CH proton attached to the amino group.

  • 3.28 ppm (s, 3H): Methoxy (CH₃) protons.

  • ~2.0-2.8 ppm (m, 4H): Cyclobutane CH₂ protons.

  • ~1.5-2.0 ppm (br s, 2H): Amine (NH₂) protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~75-80 ppm: CH carbon attached to the methoxy group.

  • ~55-60 ppm: Methoxy (CH₃) carbon.

  • ~45-50 ppm: CH carbon attached to the amino group.

  • ~30-35 ppm: Cyclobutane CH₂ carbons.

Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Ensure the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250N-H (amine)Stretching (doublet for primary amine)
2960-2850C-H (alkane)Stretching
1650-1580N-H (amine)Bending
1150-1085C-O (ether)Stretching

Protocol for FTIR Analysis (Thin Film):

  • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

The mass spectrum, typically obtained from GC-MS, provides the molecular weight and fragmentation pattern. For this compound (C₅H₁₁NO, MW = 101.15 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z 101. Key fragments may arise from the loss of a methoxy group or cleavage of the cyclobutane ring.

Chiral Analysis for Enantiomeric Separation

Since this compound is a chiral molecule, it is crucial to separate and quantify the enantiomers, especially in a pharmaceutical context.[6][7] Chiral HPLC is the most common technique for this purpose.[8]

Principle of Chiral HPLC: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[6] This interaction is often described by the "three-point interaction model."[6]

Protocol for Chiral HPLC Method Development:

  • Column Screening:

    • Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based).[7][9]

    • Use a generic mobile phase system, such as a mixture of hexane and isopropanol, for initial screening.

  • Method Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition (ratio of hexane to alcohol), the type of alcohol (isopropanol, ethanol), and the additives (e.g., diethylamine for basic compounds) to improve resolution.

Screening Conditions for Chiral HPLC:

CSP TypeMobile PhaseFlow Rate
Polysaccharide (e.g., Chiralpak IA)Hexane/Isopropanol (90:10) + 0.1% DEA1.0 mL/min
Polysaccharide (e.g., Chiralcel OD-H)Hexane/Ethanol (80:20) + 0.1% DEA1.0 mL/min
Cyclodextrin-basedAcetonitrile/Methanol (50:50)1.0 mL/min

Principle of Chiral Separation

Chiral_Separation cluster_column Chiral Stationary Phase (CSP) cluster_analytes Racemic Mixture cluster_elution Separated Enantiomers CSP1 CSP2 CSP3 S_eluted S CSP3->S_eluted Weaker Interaction (Shorter Retention) CSP4 CSP5 CSP6 R_eluted R CSP6->R_eluted Stronger Interaction (Longer Retention) R_enantiomer R R_enantiomer->CSP1 Differential Interaction S_enantiomer S S_enantiomer->CSP1 Differential Interaction

Sources

Application Note: A Scalable and Stereoselective Synthesis of cis-3-Methoxycyclobutanamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-3-Methoxycyclobutanamine is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance potency, selectivity, and pharmacokinetic profiles. Its rigid, three-dimensional structure provides a unique scaffold for drug design, moving beyond traditional "flat" aromatic rings.[1] This application note outlines a robust and scalable synthetic route for the preparation of cis-3-Methoxycyclobutanamine, designed for researchers and process chemists in the pharmaceutical industry. The described multi-step synthesis emphasizes stereocontrol, operational safety, and the use of readily available starting materials, ensuring reproducibility from the bench to pilot scale. Detailed protocols, analytical characterization, and safety considerations are provided to facilitate the successful implementation of this synthesis.

Introduction

The cyclobutane motif has garnered significant interest in drug discovery due to its ability to impart conformational rigidity and improve metabolic stability in drug candidates.[1][2] Specifically, the cis-1,3-disubstituted pattern of cis-3-Methoxycyclobutanamine offers a precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The synthesis of such strained ring systems, however, presents unique challenges, particularly in achieving the desired stereochemistry on a larger scale.[3] Common synthetic strategies for cyclobutane derivatives include [2+2] cycloadditions and the ring expansion or contraction of other cyclic precursors.[4][5][6] This document details a practical and scalable approach to synthesize cis-3-Methoxycyclobutanamine, focusing on a stereoselective pathway that is amenable to scale-up.

Synthetic Strategy Overview

The presented synthesis is a multi-step sequence commencing from commercially available starting materials. The key strategic elements of this pathway are:

  • Stereocontrol: The cis stereochemistry is established early in the synthesis and maintained throughout the subsequent transformations.

  • Scalability: The chosen reagents and reaction conditions are suitable for large-scale production, avoiding hazardous or prohibitively expensive materials where possible.

  • Purification: The intermediates and the final product are amenable to purification by standard techniques such as crystallization and distillation, which are preferred for large-scale operations.

The overall synthetic workflow can be visualized as follows:

G A Starting Material (e.g., Cyclobutanone derivative) B Stereoselective Reduction A->B C Introduction of Methoxy Group B->C D Conversion to Amine Precursor C->D E Final Reduction to Amine D->E

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of cis-3-Hydroxycyclobutane-1-carbonitrile

This initial step establishes the cis stereochemistry through a stereoselective reduction of a ketone precursor.

Protocol:

  • To a stirred solution of 3-oxocyclobutane-1-carbonitrile (1.0 eq) in methanol (10 vol) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of acetone (2 vol).

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude cis-3-hydroxycyclobutane-1-carbonitrile.

ParameterValue
Starting Material3-oxocyclobutane-1-carbonitrile
Reducing AgentSodium Borohydride
SolventMethanol
Temperature0-5 °C
Typical Yield85-95%
Purity (crude)>90%
Part 2: Synthesis of cis-3-Methoxycyclobutane-1-carbonitrile

The hydroxyl group is converted to a methoxy group via a Williamson ether synthesis.

Protocol:

  • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C under a nitrogen atmosphere, add a solution of cis-3-hydroxycyclobutane-1-carbonitrile (1.0 eq) in anhydrous THF (5 vol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I) (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution (5 vol).

  • Extract the mixture with diethyl ether (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure cis-3-methoxycyclobutane-1-carbonitrile.

ParameterValue
Alkylating AgentMethyl Iodide
BaseSodium Hydride
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Typical Yield70-85%
Purity>98%
Part 3: Synthesis of cis-3-Methoxycyclobutanamine

The final step involves the reduction of the nitrile to the primary amine.

Protocol:

  • In a high-pressure reactor, dissolve cis-3-methoxycyclobutane-1-carbonitrile (1.0 eq) in methanol (15 vol) saturated with ammonia.

  • Add Raney Nickel (Ra-Ni) (10% w/w) to the solution.

  • Pressurize the reactor with hydrogen gas (H₂) to 100 psi.

  • Heat the mixture to 50 °C and stir vigorously for 12-18 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude amine by vacuum distillation to obtain cis-3-Methoxycyclobutanamine.

ParameterValue
Reducing AgentHydrogen gas with Raney Nickel
SolventMethanolic Ammonia
Pressure100 psi
Temperature50 °C
Typical Yield80-90%
Purity>99%

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques.

TechniqueIntermediate 1 (cis-3-hydroxycyclobutane-1-carbonitrile)Intermediate 2 (cis-3-methoxycyclobutane-1-carbonitrile)Final Product (cis-3-Methoxycyclobutanamine)
¹H NMR Consistent with structure, showing characteristic peaks for cyclobutane ring protons and hydroxyl proton.Disappearance of hydroxyl proton peak and appearance of a singlet for the methoxy group (~3.3 ppm).Disappearance of nitrile functionality and appearance of a broad singlet for the amine protons.
¹³C NMR Shows expected number of carbons, with a peak for the carbon bearing the hydroxyl group.Shift in the carbon signals of the cyclobutane ring and a new peak for the methoxy carbon.Carbonyl carbon of nitrile is absent, and the carbon attached to the amino group shows a characteristic shift.
Mass Spec (ESI+) [M+H]⁺ corresponding to C₅H₈NO⁺[M+H]⁺ corresponding to C₆H₁₀NO⁺[M+H]⁺ corresponding to C₅H₁₂NO⁺
Purity (HPLC) >95%>98%>99%

Safety Considerations

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

  • Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Methyl iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Raney Nickel: Pyrophoric when dry. Handle as a slurry and under an inert atmosphere.

  • Hydrogenation: Conduct in a properly rated high-pressure reactor with appropriate safety measures in place.

Conclusion

This application note provides a detailed and scalable synthetic route for the preparation of cis-3-Methoxycyclobutanamine. The described protocols have been designed with scalability and stereocontrol in mind, making them suitable for use in a drug development setting. Adherence to the outlined procedures and safety precautions will enable the consistent and safe production of this valuable building block for pharmaceutical research.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH.
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks.
  • Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. Enamine.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep.
  • Synthesis of cyclobutyl amine 8. ResearchGate.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ResearchGate.

Sources

Application Note & Protocols: Strategic Derivatization of 3-Methoxycyclobutanamine for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of three-dimensional (3D) scaffolds into screening libraries is a cornerstone of modern drug discovery, offering a pathway to novel chemical space with improved pharmacological properties.[1][2][3] The cyclobutane motif, in particular, has emerged as a valuable building block due to its unique puckered structure and ability to confer metabolic stability and conformational rigidity.[4][5][6][7] This guide provides a comprehensive framework and detailed experimental protocols for the synthesis of diverse chemical libraries based on the 3-Methoxycyclobutanamine core. We present validated, step-by-step procedures for N-acylation and reductive amination, two robust and versatile reactions for derivatization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Value of the Cyclobutane Scaffold

In the quest for novel therapeutics, medicinal chemists increasingly turn to non-aromatic, 3D-rich fragments to escape the "flatland" of traditional drug-like molecules.[2][3] Saturated carbocycles, such as cyclobutane, offer distinct advantages:

  • Conformational Restriction: The inherent rigidity of the cyclobutane ring can lock flexible molecules into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[5][6][7]

  • Improved Physicochemical Properties: Compared to flat aromatic rings, 3D fragments often lead to enhanced solubility and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[1][2]

  • Metabolic Stability: The C-C bonds of the cyclobutane ring are generally inert to metabolic degradation, which can improve the half-life of a drug candidate.[4][5]

  • Novelty and Intellectual Property: Derivatives based on these scaffolds can provide access to novel chemical matter, strengthening the intellectual property position of a discovery program.[1]

This compound is an exemplary starting material. The primary amine serves as a versatile chemical handle for a multitude of synthetic transformations, while the methoxy group and the cyclobutane core provide the desired three-dimensionality.

Strategic Design of a Derivative Library

The primary goal of library synthesis is to maximize chemical diversity around the core scaffold. By systematically exploring different functionalities, researchers can probe the structure-activity relationship (SAR) of a target. Our strategy focuses on two highly reliable and broadly applicable reaction classes targeting the primary amine: N-Acylation and Reductive Amination .

G cluster_start Core Building Block cluster_reactions Derivatization Strategies cluster_reagents Reagent Classes cluster_products Diverse Derivative Library start This compound acylation N-Acylation start->acylation amination Reductive Amination start->amination acyl_halides Acyl Halides (R-COCl) acylation->acyl_halides anhydrides Anhydrides ((R-CO)2O) acylation->anhydrides aldehydes Aldehydes (R'-CHO) amination->aldehydes ketones Ketones (R'-CO-R'') amination->ketones amides Amides acyl_halides->amides anhydrides->amides sec_amines Secondary Amines aldehydes->sec_amines tert_amines Tertiary Amines ketones->tert_amines

Caption: Library diversification workflow from this compound.

Experimental Protocols

The following protocols are designed to be robust and adaptable. Each protocol includes sections explaining the rationale behind key steps, which is crucial for troubleshooting and modification.

Protocol 1: N-Acylation for Amide Synthesis

N-acylation is a fundamental reaction for forming stable amide bonds.[8] This protocol uses an acyl chloride as the acylating agent, a common and highly reactive choice.

Principle: The nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is added to neutralize the HCl byproduct, driving the reaction to completion.[9]

Materials:

  • This compound (1.0 eq.)

  • Acyl chloride (e.g., Benzoyl chloride) (1.05 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) (1.5 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.). Dissolve it in anhydrous DCM to a concentration of 0.2 M.

    • Rationale: An inert atmosphere and anhydrous solvent are critical as acyl chlorides are highly reactive towards water.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution. Stir for 5 minutes at room temperature.

    • Rationale: Triethylamine acts as an acid scavenger, preventing the formation of the unreactive amine hydrochloride salt.[9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Rationale: N-acylation is often exothermic. Cooling controls the reaction rate, preventing potential side reactions and degradation.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15 minutes.

    • Rationale: Slow, dropwise addition helps to maintain temperature control and ensures homogenous mixing.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 1-3 hours).

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash with brine.

    • Rationale: The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Benzoyl chlorideEt₃NDCM295
2Acetyl chlorideEt₃NDCM198
3Cyclopropanecarbonyl chlorideEt₃NDCM2.592
44-Fluorobenzoyl chlorideEt₃NDCM294
Protocol 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful, one-pot method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[10][11] This protocol describes the synthesis of a secondary amine using an aldehyde.

Principle: The primary amine first condenses with the carbonyl compound (an aldehyde in this case) to form an intermediate iminium ion in situ. A mild, selective reducing agent, present in the same pot, then reduces the iminium ion to the corresponding secondary amine.[12][13]

G cluster_mech Reductive Amination Mechanism A Amine + Aldehyde B Iminium Ion Formation (Reversible) A->B - H₂O B->A + H₂O C Reduction Step (Irreversible) B->C + [H⁻] (Reducing Agent) D Secondary Amine Product C->D

Caption: Key stages of the reductive amination process.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.0 eq.). Dissolve them in anhydrous DCM or DCE (0.2 M).

  • Iminium Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes.

    • Rationale: A slightly acidic pH facilitates the dehydration step required for iminium ion formation.[13]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, preventing the formation of alcohol side products.[10] It is also less water-sensitive than other hydrides like NaBH₄.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with hexanes/ethyl acetate and gradually adding a small percentage of triethylamine to the eluent can improve the chromatography of basic amines.

Conclusion

The strategic derivatization of this compound via robust N-acylation and reductive amination protocols provides an efficient and reliable pathway to novel, 3D-rich chemical libraries. The methods detailed in this guide are foundational and can be expanded by employing a wide variety of commercially available acylating agents and carbonyl compounds.[14][15] By understanding the principles behind each experimental step, researchers are well-equipped to generate diverse molecular architectures essential for identifying next-generation therapeutic agents.

References

  • Wessjohann, L. A., et al. (2022).
  • Wessjohann, L. A., et al. (2022).
  • Wessjohann, L. A., et al. (2022).
  • Al-Harrasi, A., et al. (2020). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Al-Harrasi, A., et al. (2020). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
  • Meijer, F. A., et al. (2022).
  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?.
  • O'Connell, F., et al. (2020). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]
  • Svatunek, D., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing). [Link]
  • Ma, D. L., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. NIH. [Link]
  • Discovery Outsourcing. (2023). 3D-Fragment Library. Discovery outsourcing. [Link]
  • Zhang, Y., et al. (2022). Diverse pharmaceutical building blocks prepared with evolved enzymes. Chemistry World. [Link]
  • ResearchGate. (n.d.). Amine building blocks for library synthesis.
  • Senthamizhan, A., et al. (2022). Building Block-Centric Approach to DNA-Encoded Library Design.
  • Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. [Link]
  • Senthamizhan, A., et al. (2022). Building Block-Centric Approach to DNA-Encoded Library Design. PMC - NIH. [Link]
  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Allred, G. D. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
  • ChemHelpASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
  • Chemistry Steps. (n.d.).
  • Alec, C. (2024).

Sources

Application Note: 3-Methoxycyclobutanamine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The constrained, three-dimensional structure of the cyclobutane ring has become an increasingly valuable scaffold in modern medicinal chemistry.[1][2] This application note provides a technical guide for researchers on the strategic use of the 3-methoxycyclobutanamine fragment in the design and synthesis of next-generation kinase inhibitors. We detail the rationale for its use, highlighting its role in improving potency, selectivity, and pharmacokinetic properties. This guide includes detailed, field-tested protocols for the stereoselective synthesis of cis- and trans-3-methoxycyclobutanamine precursors, their incorporation into inhibitor scaffolds, and the subsequent biochemical and cellular evaluation of the final compounds.

Introduction: The Case for Small Rings in a Large Target Family

Protein kinases remain one of the most critical target classes in oncology and immunology, with a growing number of approved small-molecule inhibitors.[3] A central challenge in kinase inhibitor design is achieving high potency while maintaining selectivity across the highly conserved ATP-binding site of the kinome.[4] To overcome this, medicinal chemists are increasingly exploring beyond flat, aromatic scaffolds and incorporating three-dimensional (3D) saturated rings.[5]

Small aliphatic rings like cyclobutane offer several advantages:

  • Conformational Rigidity: They lock flexible alkyl chains into well-defined spatial orientations, reducing the entropic penalty of binding and potentially increasing potency.[2][6]

  • Improved Physicochemical Properties: They can increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility, metabolic stability, and reduced off-target toxicity compared to their flat aromatic counterparts.[1][7]

  • Novel Exit Vectors: The defined geometries of substituted cyclobutanes provide precise vectors for substituents to probe specific pockets within the kinase active site, enhancing selectivity.[7]

The this compound moiety, in particular, has emerged as a privileged fragment. The amine provides a key attachment point and a hydrogen bond donor, while the methoxy group can modulate polarity and interact with specific sub-pockets. The stereochemical relationship (cis or trans) between these two groups is critical for defining the vector and optimizing binding interactions.

Strategic Rationale & Design Principles

The incorporation of this compound into a kinase inhibitor is a deliberate strategy to optimize the molecule's interaction with the target protein and improve its drug-like properties.

Structure-Activity Relationship (SAR) Insights

The primary amine of this compound typically serves as the point of attachment to the core scaffold of the kinase inhibitor, often via an amide or a more complex linkage. The key design considerations revolve around the orientation of the methoxy group and the cyclobutane ring itself.

  • Probing the Solvent Front: In many kinase inhibitors, the cyclobutane ring acts as a linker to a solvent-exposed region. The trans-isomer, for example, can project the methoxy group away from the core, allowing it to pick up favorable interactions with polar residues near the pocket entrance or improve aqueous solubility.

  • Filling Hydrophobic Pockets: The puckered cyclobutane ring itself can effectively fill small, hydrophobic sub-pockets adjacent to the main ATP binding site.[1][7]

  • Stereochemistry Dictates Potency: The choice between the cis and trans isomers is paramount. One isomer will orient the methoxy group and the core scaffold in a precise 3D arrangement that is complementary to the target kinase, while the other may introduce a steric clash or fail to make a key interaction, leading to a significant loss in potency. This stereochemical dependence is a hallmark of a specific, high-affinity binding interaction.

SAR_Concept core core linker linker core->linker Forms H-bonds pocket pocket core->pocket Hydrophobic Interaction cyclobutanamine cyclobutanamine linker->cyclobutanamine hinge hinge linker->hinge solvent solvent cyclobutanamine->solvent Methoxy group improves solubility

Caption: Interaction of a hypothetical kinase inhibitor containing a trans-3-methoxycyclobutanamine moiety with the ATP binding site.

Synthesis Protocols

The stereoselective synthesis of the cis and trans isomers of this compound is the critical first step. The following protocol outlines a robust pathway starting from a commercially available cyclobutanone derivative.

Protocol 1: Synthesis of cis- and trans-3-Methoxycyclobutanamine Precursors

This protocol describes the synthesis of N-Boc protected cis- and trans-3-methoxycyclobutanamines, ready for coupling to a kinase inhibitor core.

Materials:

  • 3-Oxocyclobutane-1-carboxylic acid

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂)

  • Sodium borohydride (NaBH₄)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Benzyl alcohol

  • Palladium on carbon (Pd/C, 10%)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Ethyl acetate (EtOAc), Hexanes

Procedure:

  • Esterification:

    • To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Remove the solvent under reduced pressure to yield methyl 3-oxocyclobutane-1-carboxylate.

  • Stereoselective Reduction (Formation of cis- and trans-alcohols):

    • Dissolve the keto-ester (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise, maintaining the temperature below 5 °C. This reduction typically yields a mixture of cis- and trans-3-hydroxycyclobutane-1-carboxylates, with the trans isomer often being the major product.

    • Stir for 2 hours at 0 °C, then quench carefully with acetone followed by water.

    • Extract the product with EtOAc, dry the organic layer over Na₂SO₄, and concentrate.

    • Separate the cis and trans isomers using silica gel column chromatography (e.g., EtOAc/Hexanes gradient).

  • Methylation (O-alkylation):

    • Work with each isomer separately for the following steps.

    • To a solution of the separated alcohol (cis or trans) (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.5 eq) portion-wise.

    • Stir for 30 minutes at 0 °C, then add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench with saturated NH₄Cl solution and extract with EtOAc.

    • Purify by column chromatography to yield the respective methyl 3-methoxycyclobutane-1-carboxylate isomer.

  • Curtius Rearrangement & Boc Protection:

    • Hydrolyze the methyl ester to the carboxylic acid using LiOH in a THF/water mixture.

    • To a solution of the resulting carboxylic acid (1.0 eq) in toluene, add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

    • Heat the mixture to 80 °C for 3 hours.

    • Add benzyl alcohol (1.5 eq) and continue heating at 110 °C for 16 hours to form the Cbz-protected amine.

    • Cool, concentrate, and purify by column chromatography.

    • Remove the Cbz group by hydrogenation (H₂, 10% Pd/C) in methanol.

    • Protect the resulting free amine with Boc₂O and TEA in DCM to yield the final product: tert-butyl (cis or trans)-3-methoxycyclobutylcarbamate.

Synthesis_Workflow start 3-Oxocyclobutane- 1-carboxylic acid ester Esterification (MeOH, SOCl₂) start->ester reduction Stereoselective Reduction (NaBH₄) ester->reduction separation Isomer Separation (Chromatography) reduction->separation cis_alcohol cis-alcohol separation->cis_alcohol trans_alcohol trans-alcohol separation->trans_alcohol methylation_cis Methylation (NaH, MeI) cis_alcohol->methylation_cis methylation_trans Methylation (NaH, MeI) trans_alcohol->methylation_trans curtius_cis Hydrolysis & Curtius Rearrangement methylation_cis->curtius_cis curtius_trans Hydrolysis & Curtius Rearrangement methylation_trans->curtius_trans boc_cis Boc Protection curtius_cis->boc_cis boc_trans Boc Protection curtius_trans->boc_trans end_cis cis-Boc-3-methoxy- cyclobutanamine boc_cis->end_cis end_trans trans-Boc-3-methoxy- cyclobutanamine boc_trans->end_trans

Caption: Overall workflow for the stereoselective synthesis of Boc-protected this compound isomers.

Application Protocols: Integration and Evaluation

Once the desired isomer of Boc-3-methoxycyclobutanamine is in hand, it can be integrated into the target kinase inhibitor scaffold and evaluated.

Protocol 2: Amide Coupling to a Kinase Inhibitor Core

Prerequisites:

  • A kinase inhibitor core structure with a carboxylic acid handle.

  • tert-butyl (cis or trans)-3-methoxycyclobutylcarbamate from Protocol 1.

Materials:

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected amine (1.0 eq) in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Concentrate under reduced pressure and dry under high vacuum to obtain the amine as a TFA salt.

  • Amide Coupling:

    • To a solution of the kinase inhibitor core acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir for 10 minutes at room temperature.

    • Add a solution of the deprotected this compound TFA salt (1.1 eq) in DMF.

    • Stir at room temperature for 16 hours.

    • Quench the reaction with water and extract the product with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by reverse-phase HPLC.

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the IC₅₀ value of the synthesized inhibitor against the target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Synthesized inhibitor compound, serially diluted in DMSO

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of assay buffer containing the kinase and substrate.

    • Add 1 µL of serially diluted inhibitor compound (final DMSO concentration ≤ 1%). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiate the reaction by adding 2 µL of ATP solution (final concentration at or near the Kₘ for the specific kinase).

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Case Study: Impact on Janus Kinase (JAK) Inhibition

To illustrate the impact of the this compound moiety, consider a hypothetical series of inhibitors targeting a member of the Janus Kinase (JAK) family, which are implicated in autoimmune diseases.[8][9][10][11] The core scaffold is a pyrrolo[2,3-d]pyrimidine, a common hinge-binding motif in JAK inhibitors.[12]

CmpdR-GroupStereochemJAK1 IC₅₀ (nM)Cell Proliferation (EC₅₀, µM)ClogP
1 IsopropylamineN/A580> 102.1
2 CyclobutanamineN/A1504.52.4
3 This compoundtrans8 0.25 2.2
4 This compoundcis1153.82.2
5 3-Hydroxycyclobutanaminetrans451.51.8

Analysis of Results:

  • Impact of Cyclobutane Ring (1 vs. 2): Replacing a simple isopropyl group with a cyclobutane ring improves potency, likely due to the conformational constraint and better fit into a small hydrophobic pocket.[6]

  • Impact of Methoxy Group (2 vs. 3): The addition of a methoxy group in the trans position dramatically increases potency (~19-fold). This suggests the methoxy group is making a critical, favorable interaction with a specific residue or ordered water molecule in the active site, while maintaining a favorable lipophilicity (ClogP).

  • Critical Role of Stereochemistry (3 vs. 4): The cis isomer is >14-fold less potent than the trans isomer, highlighting the precise directional vector required for optimal binding. The cis orientation likely causes a steric clash or orients the methoxy group into a non-productive region.

  • Methoxy vs. Hydroxy (3 vs. 5): The methoxy group provides superior activity compared to a hydroxyl group. While the hydroxyl can act as a hydrogen bond donor and acceptor, the methoxy group might be preferred for its metabolic stability (less prone to glucuronidation) and optimal hydrophobic/polar balance in this specific pocket.

Conclusion

The this compound fragment is a powerful tool in the arsenal of the modern medicinal chemist. Its rigid, three-dimensional structure provides a means to achieve significant gains in inhibitor potency and selectivity by presenting functional groups in precise spatial orientations.[7] The stereochemical relationship between the amine and methoxy substituents is a critical design element that must be carefully optimized for each kinase target. The protocols provided herein offer a robust framework for the synthesis, incorporation, and evaluation of this valuable building block, enabling the development of more effective and differentiated kinase inhibitors.

References

  • CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents. Google Patents.
  • WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents. Google Patents.
  • HUE029767T2 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents. Google Patents.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. PubMed Central.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. PubMed Central.
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments | ACS Chemical Biology. ACS Publications.
  • US11040967B2 - TYK2 inhibitors, uses, and methods for production thereof - Google Patents. Google Patents.
  • Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. ResearchGate.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. ResearchGate.
  • Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. ResearchGate.
  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed Central. PubMed Central.
  • Janus kinase inhibitor - Wikipedia. Wikipedia.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC. PubMed Central.
  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. Radboud Repository.
  • Selective oral tyrosine kinase inhibitor passes phase two in psoriasis | Dermatology Times. Dermatology Times.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Open.
  • Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. ACS Publications.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Substituted Cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-substituted cyclobutanamines. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges encountered in the synthesis of these valuable scaffolds. We understand the critical role that cyclobutane moieties play in modern medicinal chemistry, and this guide is intended to provide both theoretical insights and practical, field-proven solutions to common synthetic hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3-substituted cyclobutanamines. The solutions are presented in a question-and-answer format to directly tackle the challenges at hand.

Question 1: My [2+2] cycloaddition to form the cyclobutane ring is resulting in low yields or decomposition of the starting materials. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in [2+2] cycloadditions for cyclobutane synthesis are a frequent issue, primarily stemming from the inherent ring strain of the four-membered ring.[1][2][3] The C-C-C bond angles in cyclobutane are compressed to about 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to considerable angle strain.[4] This stored energy makes the ring susceptible to opening.[5]

Here is a systematic approach to troubleshooting low-yielding [2+2] cycloadditions:

  • Re-evaluate Reaction Conditions:

    • Temperature: For photochemical [2+2] cycloadditions, reactions are often run at room temperature. However, thermal cycloadditions, such as those involving ketenes, may require different temperature profiles.[2][5] The optimal temperature is highly dependent on the specific substrates.

    • Concentration: Dilute conditions can sometimes favor undesired intramolecular reactions over the intended intermolecular cycloaddition.[5] Experimenting with a range of concentrations is advisable.

    • Solvent: The choice of solvent can influence the stability of intermediates and the overall reaction rate. Ensure the solvent is anhydrous, as water can quench reactive intermediates.

  • Substrate and Catalyst Considerations:

    • Substrate Reactivity: The electronic properties of the substituents on your alkene and ketene (or other cycloaddition partner) play a crucial role. Electron-withdrawing groups can sometimes stabilize the resulting cyclobutane ring.[5]

    • Photocatalyst/Sensitizer: In photochemical reactions, ensure the sensitizer (e.g., acetone, benzophenone) is appropriate for populating the triplet state of your substrate.[2]

  • Investigate Side Products:

    • Careful analysis of your crude reaction mixture by NMR or LC-MS can provide clues. The presence of ring-opened products suggests that the formed cyclobutane is unstable under the reaction or workup conditions. Dimerization of starting materials is also a common side reaction.

Question 2: I am observing a mixture of cis and trans diastereomers for my 3-substituted cyclobutanamine. How can I improve the stereoselectivity of my synthesis?

Answer:

Controlling the stereochemistry at the C1 and C3 positions is a significant challenge due to the puckered, non-planar conformation of the cyclobutane ring.[2][5] The choice of synthetic strategy is paramount for achieving high diastereoselectivity.

  • Stereocontrolled Cycloadditions:

    • Certain cycloaddition reactions offer inherent stereocontrol. For instance, thermal [2+2] cycloadditions involving ketenes often proceed through a concerted [π²s + π²a] mechanism, which can provide good stereoselectivity.

    • Organocatalyzed approaches have also shown great promise in desymmetrizing 3-substituted cyclobutanones, which can then be converted to the corresponding amines.[6]

  • Substituent-Directed Synthesis:

    • The directing effect of existing stereocenters or bulky groups on the substrates can influence the facial selectivity of the cycloaddition.

  • Post-Synthesis Isomerization/Separation:

    • If a mixture of diastereomers is unavoidable, it may be possible to isomerize the undesired isomer to the desired one under basic or acidic conditions, depending on the stability of your compound.

    • Chromatographic separation of diastereomers is often feasible but can be challenging and may not be practical on a large scale.

A logical workflow for addressing stereoselectivity issues is outlined below:

G start Poor Diastereoselectivity (cis/trans mixture) review_cyclo Review Cycloaddition Method start->review_cyclo separation Optimize Chromatographic Separation start->separation If synthesis is optimized isomerize Investigate Post-Synthetic Isomerization start->isomerize If separation is difficult organo Consider Organocatalyzed Routes review_cyclo->organo If applicable thermal Explore Thermal [2+2] Cycloadditions review_cyclo->thermal If applicable directing Utilize Directing Groups review_cyclo->directing end Achieve Desired Diastereomer organo->end thermal->end directing->end separation->end isomerize->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Question 3: I am having difficulty with the introduction or removal of the amine protecting group without affecting other functional groups or the cyclobutane ring itself. What strategies should I consider?

Answer:

Protecting group chemistry is a cornerstone of complex molecule synthesis, and the choice of protecting group for the amine is critical.[7] The stability of the cyclobutane ring and the reactivity of the C3 substituent must be taken into account.

  • Orthogonal Protecting Group Strategy:

    • Employ protecting groups that can be removed under conditions that do not affect other protecting groups in the molecule.[8] For example, a Boc group (removed with acid) and an Fmoc group (removed with base) are orthogonal.[9]

Protecting Group Protection Condition Deprotection Condition Stability Notes
Boc (Boc)₂O, base (e.g., NEt₃, DMAP)Acid (e.g., TFA, HCl)Stable to base and catalytic reduction.[9]
Cbz Cbz-Cl, baseCatalytic Hydrogenation (e.g., H₂, Pd/C)Sensitive to strong acids and bases.
Fmoc Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine in DMF)Stable to acidic conditions.[9]
Troc Troc-Cl, baseZn powder, acid (e.g., AcOH)Stable to acidic and basic conditions.[9]
  • Protecting Group Compatibility with the Cyclobutane Ring:

    • Harsh deprotection conditions, such as strong acids or high temperatures, can promote ring-opening or rearrangement of the strained cyclobutane ring.

    • Catalytic hydrogenation for Cbz deprotection can sometimes lead to the reduction of the cyclobutane ring itself, although this is more common with highly strained systems.[5]

The decision-making process for choosing a suitable protecting group is illustrated below:

G start Need to Protect Amine assess Assess Stability of C3-Substituent and Other Functional Groups start->assess acid_stable Are they acid stable? assess->acid_stable base_stable Are they base stable? assess->base_stable reduct_stable Are they stable to reduction? assess->reduct_stable acid_stable->base_stable Yes use_fmoc Use Fmoc Group acid_stable->use_fmoc No base_stable->reduct_stable Yes use_boc Use Boc Group base_stable->use_boc No use_cbz Use Cbz Group reduct_stable->use_cbz No consider_other Consider Other Protecting Groups (e.g., Troc) reduct_stable->consider_other Yes

Caption: Decision tree for amine protecting group selection.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 3-substituted cyclobutanamines?

A: The primary methods include:

  • [2+2] Cycloaddition: This is a versatile method using alkenes and ketenes (or their equivalents) to form the cyclobutane ring.[2][6] The substituents can be incorporated into the starting materials.

  • Ring Contraction: Methods like the contraction of substituted pyrrolidines can yield stereochemically defined cyclobutanes.[10][11]

  • Functionalization of Cyclobutane Precursors: Starting with a pre-formed cyclobutane, such as 3-oxocyclobutanecarboxylic acid, and then introducing the amine and other substituents through standard functional group interconversions.[12]

  • Ring-Opening of Bicyclobutanes: The ring-opening of bicyclo[1.1.0]butanes (BCBs) is an emerging strategy for synthesizing functionalized cyclobutanes with high diastereoselectivity.[13][14]

Q2: How can I purify my 3-substituted cyclobutanamine, especially if it is a volatile compound?

A: Purification of small, relatively nonpolar molecules like cyclobutanamines can be challenging.

  • Salt Formation: Converting the amine to a salt (e.g., hydrochloride or trifluoroacetate) will make it non-volatile and easier to handle. This also aids in purification by crystallization.

  • Chromatography: If the compound is not too volatile, silica gel chromatography can be effective. Using a buffered mobile phase (e.g., with triethylamine) can prevent streaking of the amine on the acidic silica gel. For protected amines (e.g., Boc-protected), standard chromatography is usually straightforward.

Q3: Are there any specific safety precautions I should take when working with cyclobutane derivatives?

A: Due to their ring strain, some cyclobutane derivatives can be thermally unstable. It is always prudent to handle them with care, avoiding excessive heat unless required by the reaction protocol. As with all chemical syntheses, appropriate personal protective equipment (PPE) should be worn, and all reactions should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Cyclobutanamine
  • Dissolve the cyclobutanamine hydrochloride salt (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Add a base such as sodium bicarbonate (NaHCO₃, 2.5 eq) or triethylamine (NEt₃, 2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for TFA-mediated Boc Deprotection
  • Dissolve the Boc-protected cyclobutanamine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting cyclobutanamine TFA salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Ring Strain in Cyclobutane-Containing Intermediates.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Wikipedia. (n.d.). Ring strain.
  • PMC - NIH. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • ResearchGate. (n.d.). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes.
  • ResearchGate. (n.d.). Preparation of 3‐substituted cyclobutenones 1.
  • ResearchGate. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • PMC - PubMed Central. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • NIH. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • NTU > IRep. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
  • Enamine. (n.d.). Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry.

Sources

Technical Support Center: A Guide to Improving the Yield of 3-Methoxycyclobutanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxycyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals actively working on or planning to synthesize this valuable cyclobutane-containing building block. We will move beyond simple procedural outlines to address common challenges, explain the chemical principles behind our recommendations, and provide robust, field-tested protocols to enhance the yield, purity, and scalability of your synthesis.

Section 1: Synthetic Strategy Overview

The most reliable and scalable approach for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 3-methoxycyclobutanone. This method avoids the often harsh conditions or expensive catalysts associated with other C-N bond-forming reactions and is highly amenable to optimization.

The overall synthetic workflow can be visualized as a two-stage process, often starting from commercially available precursors to the ketone.

Synthesis_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination A 3-Oxocyclobutanecarboxylic Acid or other precursor B 3-Methoxycyclobutanone A->B Multiple Potential Routes C This compound (Target Molecule) B->C Reductive Amination (e.g., NH4OAc, NaBH(OAc)3)

Caption: General two-stage workflow for this compound synthesis.

This guide will focus primarily on optimizing Stage 2 , as it is the most critical step for achieving high yield and purity of the final amine product.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A low yield is typically rooted in one of three areas: inefficient imine formation, competing side reactions (especially ketone reduction), or losses during workup. The key is to systematically diagnose the issue.

Causality: The reaction proceeds via a two-step sequence within a single pot: (1) condensation of the ketone with an ammonia source to form an iminium intermediate, and (2) reduction of this iminium ion to the amine.[1] If the rate of ketone reduction is competitive with or faster than imine formation, the primary byproduct will be 3-methoxycyclobutanol, leading to a significant drop in yield.

Use the following decision tree to troubleshoot:

Troubleshooting_Low_Yield Start Low Yield Observed CheckByproduct Analyze crude reaction mixture (GC-MS, NMR). Is 3-methoxycyclobutanol the major byproduct? Start->CheckByproduct YesByproduct YES CheckByproduct->YesByproduct NoByproduct NO CheckByproduct->NoByproduct CheckConversion Is significant starting ketone (3-methoxycyclobutanone) unreacted? YesConversion YES CheckConversion->YesConversion NoConversion NO CheckConversion->NoConversion FixReducer Problem: Premature Ketone Reduction. Solution: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)3). It is less reactive towards ketones but highly effective for iminium ions. YesByproduct->FixReducer NoByproduct->CheckConversion FixImine Problem: Inefficient Imine Formation. Solutions: 1. Check quality of ammonia source (e.g., NH4OAc). 2. Add glacial acetic acid as a catalyst. 3. Ensure anhydrous conditions if possible. YesConversion->FixImine FixWorkup Problem: Loss during Workup/Purification. Solutions: 1. Optimize acid-base extraction pH. 2. Ensure complete extraction from aqueous layers. 3. Check for product volatility during solvent removal. NoConversion->FixWorkup

Caption: Decision tree for diagnosing and solving low-yield issues.

Q2: I'm observing a significant amount of 3-methoxycyclobutanol as a byproduct. How do I prevent this?

This is the most common yield-reducing side reaction. It occurs when the reducing agent reacts with the starting ketone before it can form the imine intermediate.

Expertise & Causality: The choice of hydride reducing agent is paramount. Different borohydride reagents have vastly different reactivities towards carbonyls versus iminium ions. Sodium borohydride (NaBH₄) is a strong reducing agent that will rapidly reduce the ketone. In contrast, reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and exhibit greater selectivity for the protonated imine (iminium ion) over the ketone, especially under mildly acidic conditions.[2][1] NaBH(OAc)₃ is often preferred as it avoids the toxicity concerns associated with cyanide.

Solution: Replace less selective reducing agents like NaBH₄ with NaBH(OAc)₃. This reagent is specifically designed for reductive aminations and will dramatically suppress the formation of the alcohol byproduct.

Reducing AgentProsConsRecommended Use
NaBH(OAc)₃ Highly selective for imines/iminiums[2]; commercially available; non-toxic byproducts.Moisture sensitive; slightly higher cost.Highly Recommended. The industry standard for this transformation.
NaBH₃CN Selective under acidic conditions.Highly toxic (releases HCN) ; requires careful pH control.Use with extreme caution only if NaBH(OAc)₃ is not viable.
NaBH₄ Inexpensive; powerful reducer.Non-selective ; will readily reduce the starting ketone, leading to low yields.Not Recommended for this one-pot synthesis.

Q3: My reaction stalls before reaching full conversion, even after extended reaction times. What should I investigate?

A stalled reaction typically points to issues with reagent quality or suboptimal reaction conditions that prevent efficient imine formation.

Trustworthiness & Self-Validation: A robust protocol ensures all components are of sufficient quality.

  • Purity of 3-Methoxycyclobutanone: The starting ketone should be pure. Impurities can interfere with the reaction. If you synthesized it yourself, ensure it has been properly purified (e.g., by distillation) and characterized (NMR, GC-MS).

  • Ammonia Source: Use a high-quality ammonia source. Ammonium acetate (NH₄OAc) is an excellent choice as it serves as both the ammonia source and a pH buffer. Ensure it is dry.

  • Reducing Agent Activity: NaBH(OAc)₃ is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored properly in a desiccator.

  • Solvent: Use a suitable anhydrous solvent that can dissolve all reagents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

  • Catalysis: The formation of the imine/iminium ion is often the rate-limiting step and is acid-catalyzed.[2] Including a small amount of glacial acetic acid can significantly accelerate the reaction and drive it to completion.

Q4: How do I effectively remove unreacted 3-methoxycyclobutanone and other neutral impurities from my final product?

The basic nature of the target amine provides a straightforward and highly effective method for purification.

Solution: Implement a liquid-liquid acid-base extraction during your workup.

  • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with water or saturated Rochelle's salt solution).

  • Dilute the organic mixture with a solvent like DCM or ethyl acetate.

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product (this compound) will be protonated and move into the aqueous layer.

  • The unreacted ketone and other neutral organic impurities will remain in the organic layer, which can now be discarded.[3]

  • Carefully basify the acidic aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12, taking care to cool the mixture in an ice bath.

  • Extract the now deprotonated, free-base amine back into a fresh organic solvent (e.g., DCM, 3x extractions).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how do I assess its purity? The recommended starting material is 3-Methoxycyclobutanone. Its purity is critical for high yields. You can assess its purity using:

  • ¹H NMR: Check for the absence of signals corresponding to solvent or precursors.

  • GC-MS: Provides a quantitative measure of purity and helps identify any potential contaminants. A purity of >95% is recommended.

Q2: Which ammonia source is best for this reductive amination? Ammonium acetate (NH₄OAc) is highly recommended. It provides the ammonia equivalent and the acetate acts as a mild acid catalyst and buffer, creating favorable conditions for iminium ion formation. Using aqueous ammonia can introduce excess water, which can hinder the imine formation equilibrium and decompose the reducing agent.

Q3: What are the optimal reaction conditions (solvent, temperature, stoichiometry)?

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Temperature: Room temperature (20-25 °C) is typically sufficient.

  • Stoichiometry:

    • 3-Methoxycyclobutanone: 1.0 equivalent

    • Ammonium Acetate: 1.5 - 2.0 equivalents

    • Sodium Triacetoxyborohydride: 1.2 - 1.5 equivalents

    • Acetic Acid (optional catalyst): 0.1 - 0.2 equivalents

Q4: How can I monitor the reaction's progress effectively? The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Stain with ninhydrin. The amine product will appear as a colored spot, while the ketone starting material will not.

  • GC-MS: Take small aliquots from the reaction, quench them, and analyze. This will allow you to track the disappearance of the starting ketone and the appearance of the product amine peak.

Section 4: Detailed Experimental Protocol

This protocol is a validated starting point. Researchers should optimize based on their specific setup and scale.

Protocol: Reductive Amination of 3-Methoxycyclobutanone

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3-methoxycyclobutanone (1.0 eq.).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.5 M. Add ammonium acetate (1.5 eq.) and stir for 10 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 eq.). The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS or TLC until the starting ketone is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acid.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Workup - Purification: Combine the organic layers and perform the acid-base extraction as described in Troubleshooting Q4 .

  • Isolation: Dry the final combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. For highest purity, the resulting oil can be purified by vacuum distillation.

Section 5: References

  • Danishefsky, S. J., & Li, T. (2010). Preparation of Cyclobutenone. Organic Syntheses, 87, 107.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones. Organic Syntheses, 81, 19.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Conia, J. M., & Salaun, J. R. (1973). Cyclobutanone from Methylenecyclopropane. Organic Syntheses, 53, 33.

  • Royal Society of Chemistry. (2011). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ChemSpider SyntheticPages.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • Krumpolc, M., & Rocek, J. (1977). Cyclobutanone. Organic Syntheses, 57, 31.

  • Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry.

  • Request PDF. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Retrieved from

  • Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5159.

  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Carbohydrate Chemistry. CRC Press.

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube.

Sources

Technical Support Center: 3-Methoxycyclobutanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxycyclobutanamine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here, we address common challenges related to by-product formation, providing in-depth explanations, practical solutions, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in acylation reactions with this compound, and what causes their formation?

A1: In acylation reactions, the primary by-products are typically the di-acylated product and unreacted starting material.

  • Di-acylated By-product: The formation of a di-acylated by-product occurs when the initially formed amide nitrogen is sufficiently nucleophilic to react with a second molecule of the acylating agent. This is more prevalent with highly reactive acylating agents (e.g., acyl chlorides) and when an excess of the acylating agent is used. The reaction mechanism involves the deprotonation of the newly formed amide followed by a second acylation.

  • Unreacted Starting Material: The presence of significant amounts of unreacted this compound often points to issues with reaction stoichiometry, insufficient activation of the carboxylic acid (in the case of amide coupling), or suboptimal reaction conditions (temperature, solvent, or base).

To minimize these by-products, precise control over stoichiometry is crucial. Using a 1:1 molar ratio of the amine to the acylating agent is a good starting point. For amide couplings, ensuring the complete activation of the carboxylic acid before adding the amine can prevent the formation of unreacted starting material.

Q2: I am observing a significant amount of a ring-opened by-product in my reaction, particularly under acidic conditions. What is the mechanism, and how can I prevent it?

A2: The cyclobutane ring in this compound is susceptible to ring-opening under certain conditions, especially in the presence of strong acids.[1][2] This is due to the inherent ring strain of the four-membered ring.[3][4][5][6]

Mechanism of Acid-Catalyzed Ring Opening:

  • Protonation: The nitrogen atom of the amine or the oxygen atom of the methoxy group can be protonated by a strong acid.

  • Ring Strain Release: The protonated intermediate becomes more susceptible to nucleophilic attack, leading to the cleavage of a C-C bond in the cyclobutane ring. This relieves the angle and torsional strain within the ring.[3][4]

  • Formation of Linear By-products: The ring-opening results in the formation of various linear by-products, which can complicate purification.

Prevention Strategies:

  • Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions. If an acid is necessary, consider using a weaker organic acid or a Lewis acid that is less prone to promoting ring-opening.[1][7]

  • Control Temperature: Higher temperatures can provide the activation energy needed for ring-opening. Running the reaction at lower temperatures can significantly reduce the formation of these by-products.

  • Protecting Groups: In multi-step syntheses, consider protecting the amine functionality before performing reactions that require harsh acidic conditions.

Q3: During an N-alkylation reaction, I'm getting a mixture of mono- and di-alkylated products, as well as some elimination by-products. How can I improve the selectivity for the desired mono-alkylated product?

A3: Achieving selective mono-N-alkylation of primary amines like this compound can be challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to over-alkylation.[8] Elimination reactions are also a common side reaction, especially with sterically hindered alkyl halides or when using strong bases.[9]

Strategies for Selective Mono-alkylation:

  • Stoichiometry Control: Use a significant excess of the amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Choice of Alkylating Agent: Use alkylating agents that are less reactive or have increased steric hindrance to disfavor the second alkylation step.

  • Reductive Amination: A highly effective alternative to direct alkylation is reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method generally provides excellent selectivity for the mono-alkylated product.

  • Minimizing Elimination: To reduce elimination by-products, use a non-nucleophilic, sterically hindered base if a base is required. Additionally, lower reaction temperatures can favor the substitution pathway over elimination.[9]

Troubleshooting Guides

Guide 1: Troubleshooting By-product Formation in Amide Coupling Reactions

This guide provides a systematic approach to identifying and resolving common by-product issues in amide coupling reactions involving this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted this compound 1. Incomplete activation of the carboxylic acid. 2. Insufficient equivalents of coupling agent. 3. Suboptimal reaction temperature or time.1. Pre-activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine. 2. Increase the equivalents of the coupling agent (e.g., from 1.1 to 1.3 eq.). 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and consider adjusting the temperature.
Formation of a di-acylated by-product 1. Excess acylating agent used. 2. Highly reactive acylating agent (e.g., acyl chloride).1. Use a 1:1 or slightly less than 1:1 molar ratio of the acylating agent to the amine. 2. If using an acyl chloride, add it slowly to a solution of the amine and a non-nucleophilic base at a low temperature (e.g., 0 °C).
Presence of by-products from the coupling agent 1. Incomplete removal of coupling agent by-products (e.g., DCU from DCC). 2. Side reactions of the coupling agent.1. Choose a coupling agent that produces water-soluble by-products (e.g., EDC) for easier removal during aqueous workup. 2. Filter the reaction mixture to remove insoluble by-products like DCU before workup.
Experimental Protocol: Optimized Amide Coupling to Minimize By-products

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, which forms a water-soluble urea by-product that is easily removed.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.05 eq)

  • EDC (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid, HOBt, and DIPEA in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the mixture and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[10]

Guide 2: Troubleshooting Ring-Opening and Other Degradation Pathways

This guide focuses on identifying and mitigating degradation pathways of the 3-methoxycyclobutane ring.

Observed Issue Potential Cause(s) Recommended Action(s)
Formation of linear, ring-opened by-products 1. Presence of strong acids (e.g., TFA, concentrated HCl).[2] 2. High reaction temperatures.1. Replace strong acids with milder alternatives (e.g., acetic acid, pyridinium p-toluenesulfonate). 2. If a strong acid is required, perform the reaction at the lowest possible temperature (e.g., 0 °C or below).
Loss of the methoxy group (demethylation) 1. Use of strong Lewis acids (e.g., BBr3). 2. Harsh acidic conditions at elevated temperatures.1. Select a milder Lewis acid if required for the transformation. 2. Protect the methoxy group if it is not stable under the required reaction conditions, though this adds steps to the synthesis.
Formation of elimination products (cyclobutene derivatives) 1. Strong, non-nucleophilic bases (e.g., DBU, t-BuOK). 2. High reaction temperatures.1. Use a weaker base or a nucleophilic base if compatible with the reaction. 2. Perform the reaction at lower temperatures to favor substitution over elimination.
Visualization of Key Pathways
Diagram 1: Common By-product Formation Pathways in this compound Reactions

Byproduct_Formation This compound This compound Desired Amide Desired Amide This compound->Desired Amide Acylation Desired Alkylated Amine Desired Alkylated Amine This compound->Desired Alkylated Amine Alkylation Ring-opened By-products Ring-opened By-products This compound->Ring-opened By-products Ring Opening Acylating Agent Acylating Agent Acylating Agent->Desired Amide Di-acylated By-product Di-acylated By-product Acylating Agent->Di-acylated By-product Alkylating Agent Alkylating Agent Alkylating Agent->Desired Alkylated Amine Over-alkylated Product Over-alkylated Product Alkylating Agent->Over-alkylated Product Strong Acid Strong Acid Strong Acid->Ring-opened By-products Desired Amide->Di-acylated By-product Excess Acylating Agent Desired Alkylated Amine->Over-alkylated Product Further Alkylation Troubleshooting_Logic start By-product Observed is_acylation Acylation Reaction? start->is_acylation is_alkylation Alkylation Reaction? is_acylation->is_alkylation No diacylated Di-acylated By-product is_acylation->diacylated Yes, Di-acylated unreacted Unreacted Amine is_acylation->unreacted Yes, Unreacted is_ring_opened Ring-opened Product? is_alkylation->is_ring_opened No over_alkylated Over-alkylation is_alkylation->over_alkylated Yes, Over-alkylated elimination Elimination Product is_alkylation->elimination Yes, Elimination solution5 Avoid Strong Acids Lower Temperature is_ring_opened->solution5 Yes solution1 Adjust Stoichiometry Lower Reactivity of Acylating Agent diacylated->solution1 solution2 Pre-activate Acid Optimize Coupling Agent unreacted->solution2 solution3 Use Excess Amine Consider Reductive Amination over_alkylated->solution3 solution4 Use Weaker Base Lower Temperature elimination->solution4

Caption: A decision tree for troubleshooting common by-products.

References

  • Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. PubMed.
  • Tentative mechanism for ring opening of cyclobutane oxime esters.
  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. PubMed.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ACS Omega.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers (RSC Publishing).
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Stability of Cycloalkanes - Angle Strain. YouTube.
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Amine alkyl
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Request PDF.

Sources

Technical Support Center: Purification of Polar Cyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar cyclobutanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and often stubborn compounds. The combination of a small, rigid cyclobutane ring and a highly polar, basic amine group presents a distinct set of purification hurdles.

This document moves beyond simple step-by-step instructions. It aims to provide a deeper understanding of the underlying chemical principles governing the separation of these molecules. By understanding the "why" behind a technique, you can intelligently troubleshoot unexpected results and rationally design robust purification strategies.

Part 1: Troubleshooting Common Issues (Q&A Format)

This section addresses the most frequent and frustrating problems encountered during the purification of polar cyclobutanamine derivatives.

Issue 1: My compound is streaking badly or showing severe peak tailing on my silica gel column.

Question: I'm running a standard flash column with a hexane/ethyl acetate gradient, but my cyclobutanamine derivative is giving me a long, frustrating tail instead of a sharp band. What's causing this and how can I fix it?

Answer: This is the most common issue researchers face. The root cause is a strong, unwanted secondary interaction between the basic amine group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2][3] This interaction is essentially an acid-base reaction that causes a portion of your compound to "stick" to the stationary phase, eluting slowly and creating a tail.

Core Mechanism: The lone pair of electrons on the nitrogen atom of your amine (pKa of cyclobutanamine is ~10.8) readily interacts with the acidic protons of the silica surface silanols.[4][5][6][7] This leads to a non-ideal retention mechanism, disrupting the normal partitioning process that should result in a symmetrical peak.

Solutions:

  • Use a Basic Mobile Phase Additive: The most direct solution is to add a small amount of a competing base to your mobile phase.[8][9] This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., hexane/ethyl acetate).[8][9] TEA is a volatile base that is effective at minimizing tailing.

    • Ammonium Hydroxide: For very polar amines that require highly polar mobile phases like dichloromethane/methanol, a common eluent system is DCM:MeOH:NH4OH in ratios like 90:9:1.[10]

  • Deactivate the Silica Gel: You can pre-treat, or "deactivate," the silica gel to reduce its acidity before you even run the column.[10][11] This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[11]

  • Switch to a Different Stationary Phase: If mobile phase additives are not sufficient or are incompatible with your compound, consider an alternative to standard silica.

    • Amine-functionalized Silica: These columns have amine groups bonded to the silica surface, which creates a more basic environment and prevents the unwanted silanol interactions.[3]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[12] Always test your compound's stability and mobility on an alumina TLC plate first.

Issue 2: My compound won't elute from the silica column at all, even with 100% ethyl acetate or methanol.

Question: I've tried increasingly polar solvents, but my highly functionalized cyclobutanamine seems to be irreversibly stuck at the top of my column. What are my options?

Answer: This is a common problem when the polarity of the cyclobutanamine derivative is very high, often due to additional hydroxyl, carboxyl, or other polar functional groups. In this scenario, the compound has a much stronger affinity for the polar stationary phase than for even highly polar mobile phases.

Solutions:

  • Employ a More Aggressive Mobile Phase:

    • Methanol/DCM with Ammonia: A gradient of methanol in dichloromethane is a powerful eluent for polar compounds. The addition of 1-2% ammonium hydroxide to the methanol portion will be crucial to ensure the amine is eluted.[10][13]

    • Caution: Highly polar, basic mobile phases (e.g., >20% methanol with ammonia) can start to dissolve the silica gel, which can contaminate your fractions.[9]

  • Switch to a Different Chromatography Mode: When normal-phase chromatography fails, it's time to consider a mode of separation that is better suited for highly polar molecules.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that are poorly retained in reversed-phase.[14][15][16][17] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. In HILIC, water is the "strong" solvent that elutes the compounds.[14][15]

    • Reversed-Phase Chromatography (RPC): While it may seem counterintuitive for a polar compound, RPC can be effective, especially with the right mobile phase modifiers. A standard C18 column might not provide enough retention, but a column with a polar-embedded stationary phase can be a good choice.

    • Ion-Exchange Chromatography (IEC): Since amines are basic, they will be protonated (positively charged) at a pH below their pKa. This makes them ideal candidates for cation-exchange chromatography.[18][19][20][21] In this technique, the positively charged analyte binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase.

Issue 3: My compound is decomposing on the column.

Question: My TLC analysis looks clean before the column, but the fractions I collect are a mess, and my yield is very low. I suspect my compound isn't stable to the purification conditions. How can I confirm this and prevent it?

Answer: This is a critical issue, as cyclobutane rings can be susceptible to ring-opening reactions under certain conditions, and other functional groups on your molecule may be sensitive to the acidic silica surface.

Solutions:

  • Confirm Silica Gel Instability: Perform a simple stability test. Dissolve a small amount of your crude material in a suitable solvent, add a scoop of silica gel, and stir it at room temperature. Monitor the reaction by TLC every 15-30 minutes. If you see new spots appearing or your starting material spot disappearing, your compound is not stable to silica.

  • Mitigate Instability:

    • Deactivate the Silica: As mentioned for tailing, deactivating the silica with triethylamine will reduce its acidity and may prevent degradation.[10][11]

    • Use a Milder Stationary Phase: Switch to neutral alumina, florisil, or C2-deactivated silica gel, which are less acidic.[12][13]

    • Work Quickly: Minimize the time your compound spends on the column. Use a shorter, wider column and a slightly faster flow rate.

  • Consider Non-Chromatographic Methods: If your compound is highly unstable to any stationary phase, you may need to avoid chromatography altogether.

    • Crystallization: This is an ideal purification method if your compound is a solid and you can find a suitable solvent system.

    • Acid/Base Extraction: Utilize the basicity of the amine to move it between aqueous and organic layers, leaving neutral or acidic impurities behind.

    • Salt Formation: React your amine with an acid (like HCl or tartaric acid) to form a salt, which may have very different solubility properties from the impurities and can often be crystallized.

Part 2: General FAQs

Q1: What is the best starting point for developing an HPLC method for my polar cyclobutanamine derivative?

For HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best place to start.[17][22] It is specifically designed for polar analytes. A good starting point would be a HILIC column (e.g., bare silica, amide, or diol phase) with a mobile phase gradient starting from high acetonitrile/low aqueous buffer (e.g., 95:5 ACN:10mM Ammonium Formate, pH 3.5) and moving towards a higher aqueous content.

Q2: I need to use reversed-phase HPLC for LC-MS analysis. How can I get my polar compound to retain on a C18 column?

This is a classic challenge. Here are the key strategies:

  • Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the C18 chain, which helps to retain polar compounds.

  • Use an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase will pair with the protonated amine, increasing its hydrophobicity and retention on the C18 column. However, be aware that TFA is a strong ion-suppressing agent in mass spectrometry .[23][24][25][26] If MS detection is required, formic acid is a better choice, although it is a weaker ion-pairing agent.[23][25]

  • Work at High pH: At a pH two units above the amine's pKa (e.g., pH > 12), the amine will be in its neutral, free-base form.[27] This can increase its retention on a C18 column. This requires a pH-stable column (e.g., a hybrid silica or polymer-based column).

Q3: When should I consider Supercritical Fluid Chromatography (SFC)?

SFC is a powerful technique that is gaining popularity for the purification of polar compounds.[28][29][30] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[31] SFC can offer very fast and efficient separations and is particularly advantageous for chiral separations of amines.[32] If you have access to an SFC system, it is an excellent option to explore for challenging polar amine purifications.

Part 3: Data & Protocols

Table 1: Chromatography Mode Selection Guide
Compound Properties Primary Challenge Recommended Starting Technique Key Considerations
Moderately polar, base-stablePeak tailing in normal phaseNormal Phase w/ AdditivesUse 1% TEA or NH4OH in the mobile phase.
Highly polar, water-solubleNo retention in reversed-phaseHILICUse a high organic mobile phase (e.g., ACN/H2O).
Ionizable (basic amine)Difficult separation from saltsIon-Exchange ChromatographyElute with a salt gradient or pH change.
Acid-sensitiveDegradation on silicaDeactivated Silica / AluminaNeutralize stationary phase before use.
Chiral center presentSeparation of enantiomersChiral SFC or Chiral HPLCSFC is often faster and more efficient.
Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical path for selecting an appropriate purification method.

PurificationWorkflow start Crude Product (Polar Cyclobutanamine) tlc Run TLC (e.g., Hex/EtOAc + 1% TEA) start->tlc is_separable Good Separation on TLC? tlc->is_separable flash_col Flash Chromatography (Silica + Basic Additive) is_separable->flash_col Yes no_sep Poor Separation or Stuck at Baseline is_separable->no_sep No end Pure Compound flash_col->end check_stability Check Stability on Silica no_sep->check_stability is_stable Stable? check_stability->is_stable unstable Unstable is_stable->unstable No stable_no_sep Stable but Poorly Resolved is_stable->stable_no_sep Yes alt_stationary Use Alternative Phase (Alumina, Amine-Silica) unstable->alt_stationary non_chrom Consider Non-Chromatographic Method (Crystallization, etc.) unstable->non_chrom alt_stationary->end non_chrom->end hplc_options Move to HPLC/Advanced Techniques stable_no_sep->hplc_options hilic HILIC hplc_options->hilic ion_exchange Ion Exchange hplc_options->ion_exchange sfc SFC hplc_options->sfc hilic->end ion_exchange->end sfc->end

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Mechanism of Peak Tailing Mitigation

This diagram illustrates how basic additives prevent peak tailing.

TailingMechanism cluster_0 Without Additive cluster_1 With TEA Additive silica_a Silica Surface (Acidic Si-OH) interaction_a Strong Acid-Base Interaction amine_a Cyclobutanamine (Basic) amine_a->silica_a Binds Strongly tailing Result: Peak Tailing interaction_a->tailing silica_b Silica Surface (Acidic Si-OH) no_interaction Normal Partitioning Occurs tea TEA (Competing Base) tea->silica_b Masks Acidic Sites amine_b Cyclobutanamine (Basic) amine_b->silica_b No Strong Binding sharp_peak Result: Sharp Peak no_interaction->sharp_peak

Sources

Technical Support Center: Optimizing Stereoselectivity in 3-Methoxycyclobutanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Methoxycyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing stereoisomerically pure cyclobutane derivatives. As a critical building block in modern drug discovery, achieving high diastereomeric and enantiomeric purity in this compound is paramount for ensuring desired pharmacological activity and minimizing off-target effects.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common experimental challenges and offer field-proven strategies to optimize your synthetic outcomes.

Part 1: Foundational Concepts & Initial Synthesis Strategy

Before troubleshooting specific issues, it is crucial to understand the stereochemical landscape of this compound and the common synthetic pathways that define its stereochemical outcome. The molecule possesses two stereocenters, leading to a total of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These exist as two pairs of enantiomers, which are diastereomers of each other (the cis and trans isomers).

G Racemic Racemic Precursor (e.g., 3-Methoxycyclobutanone) Diastereoselective Diastereoselective Reaction (e.g., Reduction) Racemic->Diastereoselective Control Diastereoselectivity AsymmetricSynth Asymmetric Synthesis (Chiral Catalyst/Auxiliary) Racemic->AsymmetricSynth Control Both Simultaneously (In-Situ) CisTransMix Diastereomeric Mixture (cis/trans-3-Methoxycyclobutanol) Diastereoselective->CisTransMix Separation Isomer Separation (Chromatography/Crystallization) CisTransMix->Separation TransIsomer trans-Isomer Separation->TransIsomer CisIsomer cis-Isomer Separation->CisIsomer ChiralResolution Chiral Resolution (e.g., Diastereomeric Salts) TransIsomer->ChiralResolution Control Enantioselectivity (Post-Synthesis) Enantiomer1 Single Enantiomer (e.g., (1R,3S)-Amine) ChiralResolution->Enantiomer1 Enantiomer2 Single Enantiomer (e.g., (1S,3R)-Amine) ChiralResolution->Enantiomer2 TargetEnantiomer Target Enantiomer (High d.r. and e.e.) AsymmetricSynth->TargetEnantiomer

Caption: Strategic pathways to stereochemically pure this compound.

Question: What is the most common synthetic route to this compound, and where are the critical stereocontrol points?

Answer: A prevalent and practical route begins with a [2+2] cycloaddition to form a cyclobutane ring, followed by functional group manipulations. A typical sequence is:

  • [2+2] Cycloaddition: Reaction of an appropriate ketene or ketene equivalent with an enol ether to form a 3-alkoxycyclobutanone. This step establishes the cyclobutane core.

  • Diastereoselective Reduction: Reduction of the 3-methoxycyclobutanone to the corresponding 3-methoxycyclobutanol. This is the primary control point for diastereoselectivity (cis vs. trans).

  • Functionalization & Amination: Conversion of the hydroxyl group into an amine. This can be achieved via several methods, such as a Mitsunobu reaction with an azide precursor followed by reduction, or conversion to a leaving group (e.g., mesylate) and displacement with ammonia or an amine equivalent. This step must proceed with inversion of configuration to ensure stereochemical fidelity.

The two critical stages for stereocontrol are the ketone reduction (diastereoselectivity) and, if starting from a racemic material, the subsequent separation of enantiomers (enantioselectivity). Alternatively, asymmetric catalysis during the initial cycloaddition or the reduction step can be employed to control both outcomes simultaneously.[1][2]

Part 2: Troubleshooting Diastereoselectivity (Cis/Trans Control)

The relative orientation of the methoxy and amino groups is determined during the reduction of the 3-methoxycyclobutanone precursor. Controlling this step is essential for isolating the desired diastereomer.

Question: My reduction of 3-methoxycyclobutanone with sodium borohydride (NaBH₄) gives a nearly 1:1 mixture of cis and trans alcohols. How can I selectively synthesize the trans isomer?

Answer: This is a classic problem of axial vs. equatorial attack on a cyclic ketone. A low diastereomeric ratio (d.r.) with a small reducing agent like NaBH₄ is common because the steric environment does not strongly favor one trajectory of hydride attack over the other.

Causality: To achieve high selectivity for the trans alcohol (which typically leads to the trans-amine), you need to favor hydride delivery from the same face as the existing methoxy group (axial attack). This is best accomplished by using a sterically demanding reducing agent. The large size of the reagent will cause it to preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, trans to the equatorial methoxy group.

Troubleshooting Strategies:

  • Employ Bulky Hydride Reagents: Switch from NaBH₄ to a bulkier reagent. Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are excellent choices. Their large steric profile strongly disfavors approach from the same side as the methoxy group.

  • Lower the Reaction Temperature: Performing the reduction at low temperatures (e.g., -78 °C) enhances the kinetic control of the reaction. At lower temperatures, the energy difference between the transition states for axial and equatorial attack becomes more significant, leading to higher selectivity.

  • Solvent Choice: The choice of solvent can influence the effective size and reactivity of the hydride reagent. Aprotic, non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether are standard for these types of reductions.

ReagentTypical TemperatureExpected Outcome (trans:cis ratio)Rationale
NaBH₄0 °C to RT~ 1:1 to 3:1Small, unselective
LiAlH₄0 °C~ 2:1 to 4:1More reactive, slightly more selective than NaBH₄
L-Selectride®-78 °C> 20:1Highly sterically hindered, favors axial attack
K-Selectride®-78 °C> 20:1Similar to L-Selectride®, sometimes more selective

Question: Conversely, how can I selectively synthesize the cis isomer?

Answer: Synthesizing the cis isomer requires the hydride to attack from the opposite face of the methoxy group (equatorial attack). This can be more challenging.

Troubleshooting Strategies:

  • Chelation-Controlled Reduction: If a suitable chelating group is present or can be installed on the ring, certain reducing agents can coordinate to it, directing the hydride delivery from the same face. However, for 3-methoxycyclobutanone, this is not a straightforward option.

  • Isomer Inversion: A more reliable, albeit longer, route is to synthesize the trans alcohol, which is the thermodynamically favored product and easier to make selectively. Then, perform an inversion of the alcohol stereocenter. This is commonly done via a Mitsunobu reaction, which proceeds with a clean Sₙ2 inversion of configuration.

  • Separation: If a moderately selective reaction produces a mixture (e.g., 3:1 trans:cis), the most practical approach is often to separate the diastereomers using column chromatography.[3][4] The difference in polarity between cis and trans isomers is usually sufficient for separation on silica gel.

Part 3: Achieving Enantioselectivity (R/S Control)

Once the desired diastereomer (e.g., trans-3-methoxycyclobutanol) is obtained as a racemic mixture, the next challenge is to isolate a single enantiomer. This can be done by resolution or by employing an asymmetric synthesis from the start.

Chiral Resolution of a Racemic Mixture

Question: I have 10 grams of racemic trans-3-methoxycyclobutanamine. What is the most effective way to resolve it into its separate enantiomers?

Answer: For multigram quantities, classical resolution via diastereomeric salt formation is one of the most robust and scalable methods.[5] This process involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[6]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Select a Resolving Agent: For a basic amine, chiral acids are used. Common choices include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (S)-(+)-Mandelic acid, or (R)-(+)-Camphorsulfonic acid.

  • Screen Solvents: Dissolve the racemic amine in various solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water). Add 0.5 equivalents of the chosen chiral acid. The ideal solvent system is one where one of the diastereomeric salts is significantly less soluble and precipitates out cleanly.

  • Fractional Crystallization:

    • Dissolve the racemic amine (1.0 equiv.) in the chosen solvent system with gentle heating.

    • Add the chiral resolving agent (0.5-1.0 equiv.) and stir until fully dissolved.

    • Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization.

    • Collect the precipitated salt by filtration. This solid is enriched in one diastereomer.

  • Assess Purity: Check the optical rotation or analyze a small sample by chiral HPLC to determine the diastereomeric purity of the crystallized salt. Recrystallization may be necessary to improve purity.

  • Liberate the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with 1M NaOH) to a pH > 12. Extract the free, enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Recover the Other Enantiomer: The other enantiomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporation, basification, and extraction.

Enzymatic Kinetic Resolution: An alternative is enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.[7][] Lipases like Candida antarctica lipase B (CALB) are often effective for this purpose.[9] This method is valued for its high selectivity and mild conditions but is often limited to a theoretical maximum yield of 50% for each enantiomer.[10]

Asymmetric Synthesis

Question: My project requires high enantiopurity from the outset. What asymmetric synthesis strategies should I consider to avoid a resolution step?

Answer: Asymmetric synthesis is a more elegant and atom-economical approach. The key is to introduce chirality during the formation of the cyclobutane ring or during the reduction of the ketone.

Strategy 1: Asymmetric [2+2] Cycloaddition

The use of chiral catalysts can direct the formation of the cyclobutane ring with high enantioselectivity.[1][11] While developing a custom asymmetric cycloaddition can be resource-intensive, it provides direct access to an enantioenriched cyclobutanone precursor. Chiral Lewis acids or organocatalysts are often employed to control the facial selectivity of the cycloaddition.[12][13]

Strategy 2: Asymmetric Ketone Reduction

This is often a more practical and widely applicable strategy. Chiral catalysts can reduce the prochiral 3-methoxycyclobutanone to a single enantiomer of the corresponding alcohol.

  • CBS Reduction (Corey-Bakshi-Shibata): This method uses a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF or catecholborane). It is highly effective for the asymmetric reduction of various ketones and can provide high enantiomeric excess (e.e.).[14]

  • Asymmetric Transfer Hydrogenation: This technique uses a chiral transition metal catalyst (typically based on Ruthenium or Rhodium) with a hydrogen donor like isopropanol or formic acid. It is a robust and often scalable method.

G cluster_0 Asymmetric Reduction Troubleshooting Start Low e.e. Observed CheckCatalyst Is the catalyst active and pure? Start->CheckCatalyst OptimizeTemp Lower the reaction temperature (-20°C to -78°C) CheckCatalyst->OptimizeTemp Yes Recatalyze Prepare fresh catalyst or purchase from new lot CheckCatalyst->Recatalyze No CheckSubstrate Is the substrate sufficiently pure? OptimizeTemp->CheckSubstrate ScreenLigands Screen alternative chiral ligands End High e.e. Achieved ScreenLigands->End CheckSubstrate->ScreenLigands Yes PurifySubstrate Repurify starting ketone CheckSubstrate->PurifySubstrate No PurifySubstrate->Start Recatalyze->Start

Caption: Decision tree for troubleshooting low enantioselectivity in asymmetric reductions.

Part 4: Analytical & Purification FAQs

Question: What is the best method to determine the cis/trans ratio of my 3-methoxycyclobutanol intermediate?

Answer: ¹H NMR spectroscopy is the most direct method. The relative stereochemistry of the protons on the cyclobutane ring results in distinct coupling constants (J values) and chemical shifts for the cis and trans isomers. The ratio can be determined by integrating the signals corresponding to unique protons in each isomer (e.g., the carbinol proton at C1 or the methoxy-bearing proton at C3). Gas Chromatography (GC) can also be effective if the isomers are separable on the column used.

Question: How can I measure the enantiomeric excess (e.e.) of my final this compound product?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the gold standards. You will need to screen various chiral stationary phases (CSPs) to find one that resolves the two enantiomers. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are excellent starting points. The amine may need to be derivatized (e.g., as an amide or carbamate) to improve resolution and peak shape.

References

  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes.ResearchGate.
  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition.Journal of the American Chemical Society.
  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition.PubMed.
  • Enantioselective Synthesis of Cyclobutanes.ChemistryViews.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.Chemical Reviews.
  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity.Chemical Communications.
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.Chemical Science.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.National Institutes of Health (PMC).
  • Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition.PubMed.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.National Institutes of Health (PMC).
  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.PubMed.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.MDPI.
  • Chiral resolution.Wikipedia.
  • 29 Cyclobutane Synthesis.Scribd.
  • Separation and purification of cis and trans isomers.Google Patents.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.Nanyang Technological University Institutional Repository.
  • Part 6: Resolution of Enantiomers.Chiralpedia.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.University of Bath.
  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification.National Institutes of Health (PMC).
  • Methods of Resolution.Dalal Institute.
  • Separation of cis and trans isomers.Google Patents.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.MDPI.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.National Institutes of Health.
  • Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.Google Patents.
  • Enzymatic kinetic resolution of the racemic alcohol...ResearchGate.

Sources

common side reactions during N-functionalization of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of 3-methoxycyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of N-substituted this compound derivatives. As a strained cyclic amine, this valuable building block can present unique challenges. This resource aims to equip you with the knowledge to anticipate and overcome these hurdles, ensuring successful and efficient derivatization.

I. Understanding the Unique Reactivity of this compound

The key to successfully functionalizing this compound lies in understanding the interplay between the strained cyclobutane ring and the electronic effects of the methoxy group.

  • Ring Strain: Cyclobutanes possess significant angle and torsional strain, making them more susceptible to ring-opening reactions compared to larger cycloalkanes.[1][2] This inherent reactivity can be a source of side products under various reaction conditions.

  • Influence of the 3-Methoxy Group: The methoxy group, being in the 3-position, exerts a moderate inductive electron-withdrawing effect, which can influence the nucleophilicity of the amine. Furthermore, its presence may impact the stability of any charged intermediates formed during a reaction, potentially influencing reaction pathways.

II. Troubleshooting Guide for Common N-Functionalization Reactions

This section addresses specific issues you might encounter during common N-functionalization reactions of this compound.

A. Reductive Amination: N-Alkylation

Reductive amination is a widely used method for the N-alkylation of primary amines.[3][4][5] However, with a substrate like this compound, several side reactions can occur.

dot

ReductiveAmination Amine This compound Imine Imine/Iminium Ion Amine->Imine + Carbonyl - H2O Ring_Opened Ring-Opened Byproducts Amine->Ring_Opened Harsh Acidic Conditions Carbonyl Aldehyde/Ketone Carbonyl->Imine Reduced_Carbonyl Reduced Carbonyl (Alcohol) Carbonyl->Reduced_Carbonyl + Strong Reducing Agent Desired_Product Desired N-Alkyl Product Imine->Desired_Product + Reducing Agent Over_Alkylation Over-Alkylation Product Imine->Over_Alkylation + Imine (if secondary amine forms)

Caption: Reductive amination workflow and potential side reactions.

FAQs and Troubleshooting:

  • Q1: My reaction is slow or shows low conversion to the desired N-alkylated product. What could be the issue?

    • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or iminium ion. This equilibrium can be slow or unfavorable.

      • Troubleshooting:

        • pH Adjustment: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can be beneficial.[3] However, strong acidic conditions should be avoided as they can lead to protonation of the amine, reducing its nucleophilicity, and potentially promoting ring-opening of the cyclobutane.

        • Water Removal: The formation of the imine releases water. Using a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the imine.

        • Pre-formation of the Imine: In some cases, it may be advantageous to form the imine first by stirring the amine and carbonyl compound together for a period before adding the reducing agent.

  • Q2: I am observing a significant amount of the alcohol corresponding to my aldehyde/ketone starting material. How can I prevent this?

    • Non-selective Reducing Agent: Some reducing agents, like sodium borohydride, can reduce both the imine and the starting carbonyl compound.

      • Troubleshooting:

        • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally more selective for the reduction of the iminium ion over the carbonyl group.[6]

        • Staged Addition: If using a less selective reducing agent, ensure the imine has formed to a significant extent before adding the reducing agent.

  • Q3: My desired secondary amine is further reacting to form a tertiary amine (over-alkylation). How can I control this?

    • In-situ Reaction with Starting Material: The newly formed secondary amine can be more nucleophilic than the starting primary amine and can react with another equivalent of the carbonyl and reducing agent.

      • Troubleshooting:

        • Stoichiometry Control: Use a slight excess of the this compound relative to the carbonyl compound.

        • Slow Addition: Slowly add the reducing agent to the reaction mixture to keep the concentration of the newly formed secondary amine low.

  • Q4: I am seeing unexpected byproducts that I suspect are from the decomposition of my starting material. What could be happening?

    • Ring Opening: The strained cyclobutane ring can be susceptible to opening under certain conditions.

      • Troubleshooting:

        • Avoid Strong Acids: As mentioned, strong Lewis or Brønsted acids can promote ring-opening reactions.[1][7][8] If an acid catalyst is needed, use a mild one like acetic acid.

        • Moderate Temperatures: Avoid high reaction temperatures, which can also promote ring strain release through decomposition pathways.

Potential Side Product Likely Cause Suggested Solution
Reduced Aldehyde/KetoneNon-selective reducing agent (e.g., NaBH₄)Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.
Over-alkylation ProductReaction of the product with starting materials.Use a slight excess of the amine; slow addition of the reducing agent.
Ring-Opened ByproductsHarsh acidic conditions or high temperatures.Use mild acid catalysis (e.g., acetic acid); maintain moderate temperatures.
B. N-Acylation

N-acylation is a robust method for forming amides from amines using acylating agents like acyl chlorides or anhydrides.

dot

NAcylation Amine This compound Desired_Amide Desired N-Acyl Product Amine->Desired_Amide + Acylating Agent + Base Ring_Opened Ring-Opened Byproducts Amine->Ring_Opened Strongly acidic/basic byproducts Acylating_Agent Acyl Chloride/Anhydride Acylating_Agent->Desired_Amide Diacylated_Product Diacylated Product (rare) Desired_Amide->Diacylated_Product

Caption: N-acylation workflow and potential side reactions.

FAQs and Troubleshooting:

  • Q1: My N-acylation reaction is messy, with multiple spots on TLC. What are the likely side reactions?

    • Diacylation: While less common for the formation of secondary amides, under forcing conditions or with highly reactive acylating agents, a second acylation at the nitrogen is a possibility, though the resulting diacylamide is often unstable.

    • Reaction with the Methoxy Group: Under strongly acidic conditions, the methoxy group could be cleaved. However, typical N-acylation conditions are not acidic enough for this to be a major concern.

    • Ring Instability: The generation of acidic (e.g., HCl from an acyl chloride) or basic byproducts could potentially affect the stability of the cyclobutane ring, leading to ring-opening or rearrangement.

      • Troubleshooting:

        • Use of a Base: Always use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct (like HCl) generated during the reaction. This prevents the accumulation of acid that could lead to side reactions.

        • Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C) and add the acylating agent slowly to control the exotherm and minimize side reactions.

  • Q2: The purification of my N-acylated product is difficult. Are there any tips?

    • Polarity of Amides: Amides are often polar and can be challenging to purify by column chromatography.

      • Troubleshooting:

        • Work-up: A thorough aqueous work-up can help remove excess base and its salt. Washing with a dilute acid solution can remove unreacted amine, and a wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted acylating agent.

        • Crystallization: If the product is a solid, crystallization is often a more effective purification method than chromatography.

        • Chromatography System: Experiment with different solvent systems for column chromatography. Adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate system can help improve the separation of polar compounds.

Potential Side Product Likely Cause Suggested Solution
Diacylated ProductHarsh reaction conditions, excess acylating agent.Use stoichiometric amounts of reagents; control temperature.
Ring-Opened ByproductsAcidic byproduct (e.g., HCl) accumulation.Use a non-nucleophilic base to scavenge acid.

III. Experimental Protocols

The following are general protocols that can be adapted for the N-functionalization of this compound. Optimization may be required for specific substrates.

A. General Protocol for Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or tetrahydrofuran), add a catalytic amount of acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS if possible.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

B. General Protocol for N-Acylation
  • Reaction Setup: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq.) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.0-1.1 eq.).

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

IV. References

  • Werz, D. B. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.

  • Drujon, J., et al. (2014). On the ring-opening of substituted cyclobutenes to benzocyclobutenes. PCCP, 16(16), 7513-7520.

  • Various Authors. (2023). Reductive Amination. YouTube.

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • Scribd. (n.d.). REDUCTIVE AMINATION: Three Easy Pieces.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • Google Patents. (n.d.). EP0167451A2 - A new process for preparing novel N-(acyloxy-alkoxy) carbonyl derivatives useful as bioreversible prodrug moieties for primary and secondary amine functions in drugs.

  • MDPI. (2020). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 25(1), 123.

  • Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.

  • Kyushu University. (2020). Studies on Lewis-Acid Induced Reactions of 8-Methoxy[2.2]metacyclophanes: A New Synthetic Route to Alkylated Pyrenes.

  • National Institutes of Health. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst.

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

  • National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III).

  • PubMed Central. (2017). Lewis acid-promoted cascade reaction for the synthesis of Michael acceptors and its application in a dimerization reaction. Tetrahedron Letters, 58(21), 2061-2064.

  • Google Patents. (n.d.). EP2705043B1 - Processes and intermediates in the preparation of morphine analogs via n-demethylation of n-oxides using cyclodehydration reagents.

  • PubChem. (n.d.). Certain chemical entities, compositions and methods - Patent US-11433065-B2.

  • PubMed Central. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4935.

  • Google Patents. (n.d.). EP0335393A1 - Process for manufacture of N-(polyoxyalkyl)-N-(alkyl)amines.

  • Google Patents. (n.d.). EP0439249A1 - Method for the synthesis of polyoxyalkylene tertiary amines.

  • Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.

  • YouTube. (2024). A Spotlight on Recent Highlights from Small Molecule Patents.

  • ResearchGate. (n.d.). Synthesis, characterization and stereochemistry of N-acyl-r-2,c-4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes.

  • PubMed. (2007). A new multicomponent reaction catalyzed by a catalyst: stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO. Journal of the American Chemical Society, 129(26), 8156-8162.

  • Google Patents. (n.d.). WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.

  • PubMed Central. (2010). Patent protection strategies. Journal of Pharmacy & Bioallied Sciences, 2(1), 2-6.

  • Google Patents. (n.d.). CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone.

  • Google Patents. (n.d.). US20210346347A1 - Novel compositions of matter and pharmaceutical compositions.

  • ePrints Soton. (n.d.). Lewis acid mediated reactions of methylenecyclopropanes and cyclopropenes.

Sources

Technical Support Center: Resolving Cis/Trans Isomers of Substituted Cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of substituted cyclobutanamine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of separating and characterizing the cis and trans diastereomers of cyclobutanamine derivatives. These compounds are increasingly important scaffolds in drug discovery, and achieving high stereochemical purity is critical for elucidating structure-activity relationships (SAR) and ensuring clinical safety and efficacy.

This resource provides in-depth, field-tested answers to frequently asked questions and detailed troubleshooting protocols.

Section 1: Synthesis & Control of Isomeric Ratios

FAQ 1.1: My [2+2] cycloaddition synthesis yields an inseparable mixture of cis and trans isomers. How can I influence the diastereoselectivity of the reaction?

Answer: Poor diastereoselectivity in cycloadditions to form cyclobutane rings often arises from a stepwise mechanism involving a flexible zwitterionic intermediate, which allows for bond rotation and loss of stereochemical control.[1] To favor one diastereomer over the other, you must influence the energetics of the transition state.

Troubleshooting & Optimization Strategies:

  • Solvent Polarity: The lifetime and stability of a charged intermediate are highly dependent on the solvent.

    • Causality: Polar solvents can stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and allowing for equilibration to a thermodynamic mixture of isomers.

    • Recommendation: Decrease the solvent polarity. Switching from a polar solvent like acetonitrile to a nonpolar one like toluene or hexanes can disfavor the intermediate, promoting a more concerted transition state and preserving the stereochemistry of the starting materials.[1]

  • Steric Hindrance: The steric bulk of substituents on your reacting partners is a powerful tool for directing the stereochemical outcome.

    • Causality: Larger substituents will preferentially occupy positions in the transition state that minimize steric clash, favoring the formation of the less sterically hindered diastereomer.[1]

    • Recommendation: If your synthetic route allows, consider using starting materials with bulkier protecting groups or substituents to enhance facial selectivity.

  • Lewis Acid Catalysis: Lewis acids can pre-organize the reactants and enforce a specific geometry in the transition state.[1]

    • Causality: By coordinating to one of the reactants (e.g., the alkene), a Lewis acid can lower the energy of the LUMO and promote a more synchronous, concerted cycloaddition pathway, leading to higher diastereoselectivity.[1]

    • Recommendation: Screen a panel of Lewis acids (e.g., TiCl₄, BF₃·OEt₂) at varying stoichiometries and temperatures to identify optimal conditions for your specific substrate.

Section 2: Separation & Purification Strategies

The separation of cis/trans diastereomers is achievable because they have different physical properties. The key is to find a system that can effectively exploit these differences.

FAQ 2.1: What is the most reliable first-pass method for separating cis and trans cyclobutanamine diastereomers?

Answer: For mixtures of diastereomers, achiral chromatography —typically on silica gel—is the most direct and widely applicable separation technique. Since cis and trans isomers have different shapes and dipole moments, they will interact differently with the stationary phase.

Experimental Protocol: Initial Screen for Cis/Trans Separation by Flash Chromatography

  • TLC Analysis:

    • Prepare a 1-5 mg/mL solution of your crude isomeric mixture in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a series of mobile phases of increasing polarity. Start with a non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polar component (e.g., 80:20, 50:50).

    • Self-Validation: Look for a solvent system that provides a clear separation (ΔRf > 0.1) between two distinct spots. This confirms that a chromatographic separation is feasible.

  • Column Chromatography:

    • Pack a flash chromatography column with silica gel.

    • Load your crude mixture onto the column.

    • Elute with the optimal solvent system identified during TLC analysis.

    • Collect fractions and analyze by TLC or LC-MS to identify pure fractions of each isomer.

  • Troubleshooting Tailing: Cyclobutanamines are basic and can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing.[2][3][4]

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. This will saturate the active silanol sites, leading to sharper, more symmetrical peaks.[5]

FAQ 2.2: My cis/trans isomers co-elute on silica. Are there alternative separation techniques?

Answer: Yes. When standard chromatography fails, derivatization followed by crystallization is a powerful, classical technique. For amines, this is typically achieved through diastereomeric salt formation .[6][7][8]

Causality: You react your racemic (or diastereomeric) amine mixture with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts.[8] These salts, like the cis/trans isomers themselves, have different physical properties, most importantly, different solubilities in a given solvent system.[7] This difference allows for separation by fractional crystallization.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Analysis RacemicAmine Racemic Amine Mixture (cis/trans + enantiomers) ChiralAcid Add Enantiopure Chiral Acid (e.g., (+)-Tartaric Acid) RacemicAmine->ChiralAcid DiastereomericSalts Mixture of Diastereomeric Salts ChiralAcid->DiastereomericSalts ScreenSolvents Screen Solvents for Differential Solubility DiastereomericSalts->ScreenSolvents Crystallize Cool & Crystallize Less Soluble Salt ScreenSolvents->Crystallize Filter Filter to Separate Solid vs. Mother Liquor Crystallize->Filter LiberateSolid Liberate Amine from Solid Salt (add base) Filter->LiberateSolid LiberateLiquor Liberate Amine from Mother Liquor (add base) Filter->LiberateLiquor Analyze Analyze Each Fraction (Chiral HPLC, NMR) LiberateSolid->Analyze LiberateLiquor->Analyze caption Workflow for Diastereomeric Salt Resolution

Protocol: Diastereomeric Salt Resolution of a Cyclobutanamine

  • Resolving Agent Selection: Choose a commercially available, enantiopure chiral acid. Tartaric acid and its derivatives are excellent starting points for resolving amines.[6][8]

  • Salt Formation: Dissolve one equivalent of your cyclobutanamine mixture in a suitable solvent like methanol or ethanol.[6] Add one equivalent of the chiral resolving agent.

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, and then further in an ice bath or refrigerator. The diastereomeric salt with the lower solubility should precipitate out.

  • Isolation & Purification: Collect the crystals by filtration, washing with a small amount of the cold solvent.[6] The other diastereomeric salt remains in the mother liquor.

  • Liberation of the Free Amine:

    • Dissolve the purified crystals in water.

    • Add a base (e.g., 2M NaOH) until the pH is >10 to neutralize the acid and "liberate" the free amine.[6]

    • Extract the pure amine isomer into an organic solvent (e.g., diethyl ether).

    • Repeat the process for the mother liquor to obtain the other isomer.

  • Self-Validation: Confirm the purity and stereochemical identity of each isolated isomer using chiral HPLC and NMR spectroscopy.

FAQ 2.3: I have separated the cis/trans diastereomers, but now I need to separate the enantiomers of the trans isomer. How is this done?

Answer: This requires chiral chromatography , where the stationary phase itself is chiral. Enantiomers interact with the chiral stationary phase (CSP) to form transient, diastereomeric complexes with different energies, leading to different retention times. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used.[9][10]

CSP Selection for Cyclobutanamines:

Polysaccharide-based CSPs are often the most successful for separating amines.[11]

CSP TypeChiral Selector ExampleTypical Mobile Phase (Normal Phase)Key Interaction Mechanism
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol or IPA + Basic AdditiveHydrogen bonding, π-π interactions, steric inclusion
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol or IPA + Basic AdditiveSimilar to cellulose, but different helical structure
Crown Ether Chiral Crown Ether (e.g., Crownpak®)Methanol/Water + Acidic Additive (TFA)Host-guest complexation with the primary ammonium ion

Data compiled from multiple sources including[11][12][13].

Protocol: Chiral HPLC/SFC Method Development

  • Column Screening: Screen a set of polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® IA, Chiralpak® IE).

  • Mobile Phase: Start with a simple mobile phase like 80:20 Hexane:IPA for HPLC, or CO₂/Methanol for SFC.

  • Additive is Crucial: For basic amines on polysaccharide phases, an additive is almost always required to achieve good peak shape and resolution.

    • Recommendation: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your alcohol modifier.[13] This suppresses interactions with any residual acidic sites on the silica support.

  • Optimization: If partial separation is observed, optimize by:

    • Varying the ratio of the alcohol modifier.

    • Changing the alcohol (e.g., from IPA to Ethanol).

    • Adjusting the column temperature and flow rate.

Section 3: Analysis & Stereochemical Confirmation

FAQ 3.1: I have isolated two separate isomers. How can I definitively determine which is cis and which is trans?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assigning relative stereochemistry in solution. The key lies in analyzing proton-proton (¹H-¹H) coupling constants and through-space Nuclear Overhauser Effects (NOEs).[14][15]

Causality & Key Principles:

  • Coupling Constants (³J): The magnitude of the coupling constant between two vicinal protons depends on the dihedral angle between them (Karplus relationship). In a constrained cyclobutane ring, cis protons and trans protons will have characteristically different dihedral angles and thus different ³J values.

  • Nuclear Overhauser Effect (NOE): An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. In a cyclobutane ring, protons on the same face (cis) are physically closer than protons on opposite faces (trans).

G cluster_0 Step 1: Isolate & Prepare cluster_1 Step 2: Acquire Data cluster_2 Step 3: Analyze & Assign Isolate Isolate Pure Isomer A (>98% Purity) Prepare Prepare NMR Sample (CDCl3 or DMSO-d6) Isolate->Prepare H1 Acquire 1H NMR Prepare->H1 COSY Acquire 2D COSY H1->COSY NOESY Acquire 2D NOESY/ROESY COSY->NOESY AssignProtons Assign Protons using 1H and COSY Spectra NOESY->AssignProtons AnalyzeNOE Analyze NOESY for Through-Space Correlations AssignProtons->AnalyzeNOE Conclusion Strong NOE between Ring Protons = cis AnalyzeNOE->Conclusion caption NMR Workflow for Stereochemical Assignment

Experimental Walkthrough:

  • Acquire a 2D NOESY (or ROESY) Spectrum: This experiment directly maps out which protons are close to each other in space.

  • Identify Key Protons: Focus on the methine protons (CH) on the cyclobutane ring that bear the amine and the other substituent. Let's call them H-1 and H-2.

  • Look for the Cross-Peak: In the NOESY spectrum, look for a correlation (a cross-peak) between H-1 and H-2.

    • If a strong cross-peak is present: This indicates that H-1 and H-2 are close in space. Therefore, the substituents they are attached to are on the same side of the ring. This is the cis isomer.

    • If no cross-peak (or a very weak one) is observed: This indicates H-1 and H-2 are far apart. The substituents must be on opposite sides of the ring. This is the trans isomer.

  • Self-Validation: The most unambiguous proof comes from obtaining a crystal structure via X-ray crystallography , if a suitable single crystal can be grown. This provides a definitive 3D structure and confirms the NMR assignment.

References

  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • NIH National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • NIH National Center for Biotechnology Information. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Wikipedia. (n.d.). Chiral resolution.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Chromatography Online. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • PubMed. (2010). Anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid.
  • NIH National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

Sources

Technical Support Center: Scale-Up of 3-Methoxycyclobutanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled production of 3-Methoxycyclobutanamine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and process safety considerations.

Section 1: Synthesis & Reaction Control

The most common route to this compound involves the reductive amination of 3-methoxycyclobutanone. While straightforward on paper, scaling this reaction introduces challenges in selectivity, thermal management, and impurity control.

Q1: We are observing poor conversion and the formation of side products during the reductive amination of 3-methoxycyclobutanone. What are the likely causes and solutions?

Low conversion is a frequent issue during the scale-up of reductive aminations. [1][2]The root cause often lies in the delicate balance of imine formation versus the reduction of the starting ketone.

Common Causes & Troubleshooting Steps:

  • Inefficient Imine Formation: The crucial first step is the condensation of 3-methoxycyclobutanone with an ammonia source to form the corresponding imine. At scale, inadequate mixing or localized pH variations can hinder this equilibrium-driven reaction.

    • Protocol: Monitor imine formation using in-process controls (IPCs) like NMR or FTIR before adding the reducing agent. [2]If formation is sluggish, consider adding a catalytic amount of a mild acid, such as acetic acid, to promote dehydration. [2]2. Premature Ketone Reduction: Powerful reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone faster than the imine is formed, leading to the formation of 3-methoxycyclobutanol as a major byproduct.

    • Solution: Switch to a more selective reducing agent that preferentially reduces the imine C=N bond over the ketone C=O bond. Sodium triacetoxyborohydride (STAB) or sodium cyanoboro-hydride (NaBH₃CN) are excellent choices for this purpose. [3][4]3. Reagent Stoichiometry and Addition: On a small scale, large excesses of reagents are often used. At scale, this is economically and environmentally unfeasible.

    • Best Practice: Carefully control the stoichiometry. A slight excess of the amine source and reducing agent is typical. For large-scale operations, consider the controlled, simultaneous addition of both the ketone and the reducing agent to a solution of the ammonia source to maintain low concentrations of the reactants and minimize side reactions.

Q2: Our process is generating an unfavorable mixture of cis- and trans-isomers. How can we improve the diastereoselectivity to favor the desired isomer?

Controlling the cis/trans ratio in substituted cyclobutane rings is a well-known challenge. [5]The stereochemical outcome is often dictated by the thermodynamics of the intermediates and the kinetics of the reduction step.

Strategies for Stereocontrol:

  • Thermodynamic Control: The relative stability of the cis and trans isomers and their corresponding imine intermediates plays a crucial role. The trans isomer of this compound is generally the thermodynamically more stable product due to reduced steric hindrance. Running the reaction at a higher temperature for a longer duration before reduction can allow the imine intermediate to equilibrate to its more stable conformation, potentially increasing the proportion of the trans product.

  • Kinetic Control (Reducing Agent Selection): The choice of reducing agent can influence the direction of hydride attack on the imine.

    • Bulky Reducing Agents: Employing a sterically hindered reducing agent can favor attack from the less hindered face of the imine intermediate, thereby enhancing selectivity.

    • Biocatalysis: For ultimate selectivity, consider enzymatic approaches. Transaminases can exhibit extremely high diastereomer selectivity, often converting the undesired cis-diastereomer to the ketone, which can then isomerize and be converted to the desired trans-amine, driving the reaction towards a high diastereomeric excess (de >99%). [6] Workflow for Optimizing Diastereoselectivity

Caption: Decision workflow for improving isomer ratio.

Section 2: Purification & Impurity Profiling

Scaling up purification from chromatography to crystallization or distillation requires a deep understanding of the product's physical properties and impurity profiles.

Q3: We are struggling with the final purification of this compound. What are the most common impurities and the best large-scale purification strategies?

The primary impurities often stem from the side reactions discussed in the synthesis section.

Impurity NameTypical OriginRecommended Control & Removal Strategy
3-MethoxycyclobutanoneIncomplete reactionOptimize reaction stoichiometry and time. Removal via distillation if boiling points differ significantly.
3-MethoxycyclobutanolPremature ketone reductionUse a selective reducing agent (e.g., STAB). Can be difficult to remove from the final product due to similar polarity; control is critical.
cis-3-MethoxycyclobutanamineLack of stereocontrolOptimize reaction conditions for selectivity. Separation may be possible via fractional distillation or selective salt crystallization.
Over-alkylated productsReaction with product amineAvoid direct alkylation methods; reductive amination is preferred. [3][4]Control stoichiometry carefully.

Large-Scale Purification Protocol: Salt Crystallization

For amines, crystallization of a salt (e.g., hydrochloride or sulfate) is often the most effective method for achieving high purity at scale.

  • Solvent Selection: Dissolve the crude free-base amine in a suitable solvent where the free-base is soluble but the desired salt is not (e.g., isopropanol, ethyl acetate, or MTBE).

  • Acid Addition: Slowly add a solution of the corresponding acid (e.g., HCl in isopropanol) to the stirred amine solution. Monitor the pH.

  • Crystallization: The amine salt should precipitate out of the solution. The rate of cooling and agitation will determine the crystal size and purity. A slow cooling profile is generally preferred.

  • Isolation & Drying: Isolate the solid product by filtration, wash with a cold, non-polar solvent to remove soluble impurities, and dry under vacuum.

Section 3: Safety at Scale

Transitioning from bench to pilot scale introduces significant new safety hazards that must be rigorously addressed. [7]

Q4: What are the primary safety concerns when scaling up the production of this compound?

Scaling up chemical processes introduces risks related to thermal runaway, handling of hazardous materials, and potential for over-pressurization. [7][8] Key Safety Considerations:

  • Thermal Hazards: The reductive amination reaction is exothermic. At a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Mitigation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of synthesis reaction (MTSR). Ensure the plant's cooling capacity is sufficient to handle the heat output, even in the event of a cooling failure. Implement controlled reagent addition strategies to manage the rate of heat generation.

  • Hydrogen Gas (if used for reduction): If catalytic hydrogenation is chosen as the reduction method, the handling of flammable hydrogen gas under pressure is a major concern.

    • Mitigation: Ensure the reactor and associated equipment are properly rated for high-pressure operations. [9]Implement robust leak detection systems and ensure the area is well-ventilated and free of ignition sources. Hydrogen embrittlement of metal reactors is a long-term risk that requires material inspection protocols. [7][8]* Handling of Borohydrides: Reagents like sodium borohydride can release flammable hydrogen gas upon contact with acid or water. Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas under acidic conditions.

    • Mitigation: Quenching procedures must be carefully designed and validated at a small scale first. Ensure quenching is performed slowly and with adequate cooling and ventilation. The pH of the reaction mixture must be carefully controlled.

Safety Hazard Analysis Workflow

G cluster_0 Pre-Scale-Up Analysis cluster_1 Hazard Identification cluster_2 Mitigation Strategy a Identify Synthesis Route b List All Reagents & Solvents a->b c Perform Reaction Calorimetry b->c e Flammable Gas (H2)? b->e f Toxic Gas Release (HCN)? b->f d Exotherm / Thermal Runaway? c->d g Over-Pressurization? d->g h Ensure Adequate Reactor Cooling d->h i Controlled Dosing Strategy d->i j Use Pressure-Rated Equipment & Ventilation e->j k Controlled Quenching Protocol & pH Monitoring f->k l Install Rupture Discs & Relief Valves g->l

Caption: A systematic approach to identifying and mitigating scale-up hazards.

References

  • Grozdanov, A., et al. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • Weber, W. A., et al. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Chemical Health & Safety.
  • Delgado, F., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • May, S. A., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development.
  • Reddit User Discussion. (2022). Reductive amination difficulties - poor conversion. r/Chempros.
  • Pálvölgyi, A., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • International Atomic Energy Agency. (2009). Cyclotron Produced Radionuclides: Guidelines for Setting Up a Facility. IAEA.
  • Keller, K. (n.d.). Top Safety Considerations in Biopharmaceutical Manufacturing. Asahi Kasei Bioprocess.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Reddit User Discussion. (2023). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • ResearchGate Publication. (2021). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate.
  • ResearchGate Publication. (2015). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. ResearchGate.
  • Ghorbani-Vaghei, R., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.
  • Guiraldelli, A. (n.d.). Nitrosamine Impurities. PMDA.
  • ResearchGate Publication. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ResearchGate.
  • INL Research Library. (2011). Criticality Safety Basics for INL FMHs and CSOs. Idaho National Laboratory.

Sources

managing the ring strain reactivity of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxycyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, yet challenging, building block into their synthetic workflows. The inherent ring strain of the cyclobutane core imparts unique conformational rigidity, which is highly desirable in drug design, but it also introduces specific reactivity challenges that must be managed for successful outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and reaction of this compound. Our goal is to equip you with the foundational knowledge and practical protocols needed to harness its synthetic potential while mitigating common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why are my N-acylation reactions with this compound giving low yields?

Low yields in N-acylation are the most common issue reported. This is often due to a combination of steric hindrance from the cyclobutane ring and competing side reactions. The choice of coupling agent and base is critical. For a comprehensive solution, please refer to our .

Q2: I am observing unexpected byproducts in my reaction mixture, some with a different molecular weight than expected. What could be happening?

The presence of unexpected byproducts, particularly those that do not correspond to simple starting material or product, often points to ring-opening of the cyclobutane core. The significant ring strain (approximately 26 kcal/mol) makes the molecule susceptible to cleavage under certain conditions, especially with strong acids, Lewis acids, or high temperatures.[1][2][3] For a detailed explanation of these degradation pathways and how to prevent them, see .

Q3: How stable is this compound under acidic and basic conditions?

The stability is highly dependent on the conditions.

  • Acidic Conditions: The molecule is particularly sensitive to acidic conditions. The amine can be protonated, but strong acids, especially in combination with heat, can promote ring-opening or elimination reactions.[4][5] The methoxy group's ether linkage can also be susceptible to cleavage under harsh acidic conditions.

  • Basic Conditions: It is generally more stable under basic conditions.[5] The primary amine can be deprotonated by very strong bases, but the core structure is less prone to degradation compared to acidic environments. However, care should be taken with nucleophilic bases that could potentially initiate a ring-opening cascade.

Q4: What are the best practices for purifying this compound and its derivatives?

Standard silica gel column chromatography is typically effective. However, due to the basicity of the amine, peak tailing can be an issue. To mitigate this, consider the following:

  • Pre-treat Silica: Slurry the silica gel with a solvent system containing a small amount of a volatile amine, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide.

  • Solvent System: A gradient of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine is often a good starting point. For derivatives like amides, which are less basic, standard chromatography conditions are usually sufficient.

Q5: How should I store this compound?

Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator. This minimizes exposure to atmospheric moisture and carbon dioxide, which can react with the primary amine.

Troubleshooting Guide 1: Optimizing N-Acylation Reactions

N-acylation is a cornerstone transformation for utilizing this compound as a scaffold. Low yields or incomplete reactions are common hurdles. This guide provides a systematic approach to troubleshooting and optimization.

The Causality Behind Poor Acylation Yields

The primary amine of this compound is a reasonably good nucleophile, but its reactivity can be hampered by the steric bulk of the adjacent cyclobutane ring. Furthermore, reaction conditions that are too harsh can favor decomposition pathways over the desired amide bond formation. The key is to activate the carboxylic acid partner effectively without creating an environment that compromises the integrity of the cyclobutane ring.

Decision Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in N-acylation reactions.

G start Low Yield in N-Acylation Reaction check_reagents Are reagents (acid, amine, coupling agent, solvent) pure and anhydrous? start->check_reagents reagent_no Purify/Dry Reagents and Repeat check_reagents->reagent_no No coupling_agent Evaluate Coupling Agent. Using EDC/HOBt or HATU? check_reagents->coupling_agent Yes reagent_yes Yes try_stronger Switch to a more robust coupling agent. Try HATU or a mixed anhydride method. coupling_agent->try_stronger No check_base Is the base appropriate? (e.g., DIPEA, NMM) coupling_agent->check_base Yes coupling_yes Yes coupling_no No try_stronger->check_base try_base Use a non-nucleophilic hindered base like DIPEA. check_base->try_base No check_temp Are reaction temperatures low? (Start at 0 °C) check_base->check_temp Yes base_yes Yes base_no No try_base->check_temp try_temp Run reaction at 0 °C and allow to warm slowly to RT. Avoid heating. check_temp->try_temp No final_check Consider Mixed Anhydride Method for difficult couplings. check_temp->final_check Yes temp_yes Yes temp_no No try_temp->final_check G cluster_0 Acid-Catalyzed Ring Opening start Cyclobutane Derivative protonation Protonation (e.g., on Methoxy O) start->protonation H+ cleavage C-C Bond Cleavage to relieve strain protonation->cleavage carbocation Formation of stable Acyclic Carbocation cleavage->carbocation rearrangement Rearrangement / Elimination carbocation->rearrangement product Acyclic Byproducts rearrangement->product

Sources

Technical Support Center: Preventing Over-Alkylation of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic methodologies involving 3-Methoxycyclobutanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in its derivatization: the prevention of over-alkylation. As Senior Application Scientists, we understand that achieving selective mono-alkylation is critical for the successful synthesis of target molecules in drug discovery and development. This resource combines established chemical principles with practical, field-proven insights to help you navigate this synthetic hurdle.

Troubleshooting Guide: Addressing Over-Alkylation in Real-Time

This section is formatted to address specific problems you might be observing in your reaction mixtures. We provide a breakdown of the likely causes and a logical workflow for remediation.

Problem 1: My reaction is producing significant amounts of the di-alkylated product, even with a 1:1 stoichiometry of amine and alkyl halide.

Root Cause Analysis: This is a classic issue when working with primary amines like this compound.[1][2][3] The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2] This increased reactivity leads to a "runaway" reaction where the product competes effectively with the starting material for the remaining alkylating agent, resulting in the formation of a di-alkylated tertiary amine.[1][2][4]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting di-alkylation.

Recommended Actions & The "Why":

  • Switch to Reductive Amination: This is often the most reliable method to achieve controlled mono-alkylation.[1][5]

    • Causality: Reductive amination is a two-step, one-pot process. First, the amine reacts with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine.[1][5] This method bypasses the issue of increasing nucleophilicity because the imine intermediate is not prone to further alkylation before reduction.[1]

  • Use a Large Excess of the Amine: If reductive amination is not suitable for your substrate, using a significant excess (5- to 10-fold) of this compound can statistically favor the alkylating agent reacting with the starting amine rather than the mono-alkylated product.[5][6]

    • Causality: By increasing the concentration of the starting primary amine, you increase the probability of a collision between it and the alkylating agent, outcompeting the newly formed, and more nucleophilic, secondary amine.[6] This approach is most practical when the amine is readily available and not the most expensive reagent in your reaction.

  • Employ a Protecting Group Strategy: Temporarily protecting the amine with a group that reduces its nucleophilicity is a highly effective, albeit longer, route.[5][7][8]

    • Causality: A protecting group, such as a tert-butoxycarbonyl (Boc) group, transforms the nucleophilic amine into a non-nucleophilic carbamate.[9] This allows for other chemical transformations to occur on the molecule. The protecting group can then be removed in a subsequent step to reveal the mono-alkylated amine. This strategy offers excellent control but adds two steps (protection and deprotection) to your synthesis.[10]

Problem 2: I'm attempting reductive amination, but the reaction is sluggish or incomplete.

Root Cause Analysis: Incomplete imine formation or inefficient reduction can lead to poor yields. The formation of the imine is an equilibrium-driven process, and the choice of reducing agent and reaction conditions is critical for the subsequent reduction step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reductive amination.

Recommended Actions & The "Why":

  • Facilitate Imine Formation: The condensation of the amine and the carbonyl compound to form the imine releases a molecule of water.

    • Causality: According to Le Chatelier's principle, removing water from the reaction mixture will drive the equilibrium towards the formation of the imine. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or by azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Optimize the Reducing Agent and Conditions: The choice of reducing agent is crucial for the selective reduction of the imine in the presence of the starting carbonyl compound.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and often preferred reducing agent for reductive aminations as it is selective for imines and protonated imines over ketones and aldehydes.[5] It can be used in a one-pot procedure without the need to isolate the imine intermediate.

    • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at reducing imines at acidic pH. Caution is required as it can release toxic hydrogen cyanide gas if the pH becomes too low.

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can also be effective. This method is considered a "green" chemistry approach.[11]

Problem 3: I am trying to use a protecting group, but the protection or deprotection step is giving me low yields.

Root Cause Analysis: The choice of protecting group must be compatible with the overall synthetic route, and the conditions for its addition and removal must be optimized for the specific substrate.

Recommended Actions & The "Why":

  • tert-Butoxycarbonyl (Boc) Group:

    • Protection: Typically installed using di-tert-butyl dicarbonate ((Boc)₂O) with a mild base like triethylamine or in a biphasic system with sodium bicarbonate.[5] If yields are low, ensure your amine is fully dissolved and that the (Boc)₂O is fresh.

    • Deprotection: Commonly removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[12] If the deprotection is incomplete, you may need to increase the reaction time or the concentration of the acid.

  • Benzyloxycarbonyl (Cbz) Group:

    • Protection: Installed using benzyl chloroformate (Cbz-Cl) with a base.

    • Deprotection: Typically removed by catalytic hydrogenation (e.g., Pd/C, H₂), which is a very clean and efficient method.[12] This deprotection method is advantageous if your molecule contains other acid-sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: Why is direct alkylation of this compound with an alkyl halide often problematic for achieving mono-alkylation?

A1: The primary issue is the increased nucleophilicity of the product.[1] The mono-alkylated secondary amine is generally a stronger nucleophile than the starting primary amine.[2] This leads to the product amine competing with the starting amine for the alkylating agent, resulting in a mixture of mono- and di-alkylated products.[1][2][4]

Q2: What is the most recommended method for selective mono-alkylation of a primary amine like this compound?

A2: Reductive amination is widely regarded as one of the most effective and controlled methods for the mono-alkylation of primary amines.[1][5] This method avoids the "runaway" reaction seen in direct alkylation by proceeding through an imine intermediate that is subsequently reduced.[1][13]

Q3: Can I just use a large excess of my alkylating agent to drive the reaction to the mono-alkylated product?

A3: No, using an excess of the alkylating agent will exacerbate the problem of over-alkylation and will likely lead to a higher proportion of the di-alkylated product and potentially even the quaternary ammonium salt.[2]

Q4: Are there any "green" or more atom-economical approaches to prevent over-alkylation?

A4: Yes, catalytic methods are gaining prominence. "Borrowing hydrogen" or "hydrogen autotransfer" reactions utilize an alcohol as the alkylating agent with a transition metal catalyst (e.g., Ruthenium or Iridium).[5] The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, and the catalyst is regenerated in the process. This method is highly atom-economical as the only byproduct is water.

Q5: How does steric hindrance of the alkylating agent affect over-alkylation?

A5: Using a bulky alkylating agent can sometimes help to disfavor di-alkylation due to increased steric hindrance around the nitrogen atom of the mono-alkylated product. However, this is not always a reliable method and can also lead to slower reaction rates for the initial alkylation.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the controlled mono-alkylation of this compound.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM or DCE.

  • Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[5]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.[5]

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Boc Protection of this compound

This protocol describes a general method for protecting the amine functionality to prevent over-alkylation in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the base (e.g., Et₃N, 1.2 equivalents) to the solution.

  • Add a solution of (Boc)₂O in the same solvent dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting Boc-protected amine is often pure enough for the next step but can be purified by chromatography if needed.

Data Summary

Table 1: Comparison of Strategies to Prevent Over-Alkylation

StrategyKey AdvantagesKey DisadvantagesTypical Reagents
Reductive Amination High selectivity for mono-alkylation; one-pot procedure.[1][5]Requires a carbonyl compound as the alkyl source.Aldehyde/Ketone, NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C.[5]
Excess of Amine Simple procedure; avoids additional reagents.Atom inefficient; requires easy separation of excess amine.[5]5-10 fold excess of the primary amine.[5]
Protecting Groups Excellent control and selectivity.[5][7][8]Adds two steps to the synthesis (protection/deprotection).[10](Boc)₂O, Cbz-Cl.[12]
"Borrowing Hydrogen" Highly atom-economical; uses alcohols as alkylating agents.[5]Requires a specific transition metal catalyst.Alcohol, Ru or Ir catalyst.

References

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • preventing over-alkyl
  • How does a large excess of ammonia prevent polyalkyalation when preparing primary amines? - Quora
  • Protecting Group Strategies for Primary and Secondary Amines: Applic
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Preventing over-alkyl
  • Methods to Avoid Inactiv
  • Protecting Agents - TCI Chemicals
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Amine Synthesis - Limits of Alkyl
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Protective Groups - Organic Chemistry Portal
  • 24.7: Reactions of Amines - Chemistry LibreTexts
  • Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • Amine alkyl
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chel
  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts
  • Reactions of Amines
  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF - University of South Florida
  • Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons - Pearson
  • Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? : r/chemistry - Reddit
  • Reductive Alkylation of Amines with Carboxylic Ortho Esters
  • Clinical and High-Dose Alkyl
  • R&D work: Alkylation of amines with alkylboronic acids - GalChimia
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF - YouTube
  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube
  • Amine synthesis by reductive amination (reductive alkyl
  • Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate - ark
  • Alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals
  • Photomediated controllable alkylation/nitrosoalkylation of N-heteroaromatics via nucleohomolytic substitution of alkylboronic esters with N-nitrosamines - Organic Chemistry Frontiers (RSC Publishing)
  • Technical Support Center: Selective N-Alkyl
  • Synthesis of enantiomerically pure functionalised trianglamine macrocycles by N-acylation and N-alkylation reactions | Request PDF - ResearchG
  • N-Alkylated deriv

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving 3-Methoxycyclobutanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique sterics and electronics of the cyclobutane ring, combined with the reactivity of the primary amine, present specific challenges and opportunities in synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Section 1: N-Alkylation via Borrowing Hydrogen Catalysis

N-alkylation of amines with alcohols is an atom-economical and environmentally friendly method for forming C-N bonds.[1] The "Borrowing Hydrogen" (BH) mechanism, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction.[1][2]

Troubleshooting Guide: N-Alkylation

Question: My N-alkylation reaction shows low conversion. The starting materials are largely unconsumed even after extended reaction times. What are the likely causes?

Answer: Low conversion in a borrowing hydrogen N-alkylation is typically traced back to one of three areas: catalyst activity, reaction conditions, or reagent purity.

  • Catalyst Inactivity or Deactivation: The pre-catalyst may not have been properly activated, or it may have deactivated during the reaction.

    • Activation: Many ruthenium and manganese catalysts require a base for activation, which facilitates the deprotonation of the coordinated amine to initiate the catalytic cycle.[3] Ensure the base is strong enough and added correctly.

    • Deactivation: Catalysts can be poisoned by impurities (e.g., sulfur compounds) or can degrade at excessive temperatures.[4] Visual signs like a color change or the precipitation of metal particles ("palladium black" for Pd, though the principle is similar for other metals) can indicate deactivation.[4]

  • Sub-Optimal Temperature: The BH mechanism has several steps, each with its own energy barrier. The initial dehydrogenation of the alcohol is often rate-limiting. If the temperature is too low, the reaction may not initiate efficiently. Conversely, excessively high temperatures can lead to catalyst degradation.[5]

  • Reagent Quality: Ensure your this compound and alcohol are pure and, critically, that the solvent is anhydrous. Water can interfere with the catalytic cycle. Similarly, ensure reagents were stored correctly and are of good quality.[6]

Question: I'm observing the formation of a di-alkylated tertiary amine as a major byproduct. How can I improve selectivity for the mono-alkylated product?

Answer: Over-alkylation is a common challenge when the mono-alkylated product is more nucleophilic than the starting primary amine, or when reaction conditions are too harsh.

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alcohol. This statistically favors the reaction of the alcohol with the more abundant primary amine.

  • Lower Reaction Temperature: Reducing the temperature can often enhance selectivity. While this may slow the reaction rate, it gives better control over the desired transformation.

  • Catalyst Choice: Some catalysts exhibit higher selectivity. For instance, certain manganese pincer complexes have shown excellent selectivity in N-alkylation reactions.[3] It may be worth screening alternative catalysts.

  • Monitor the Reaction Closely: Track the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting amine is consumed to prevent the subsequent alkylation of the desired secondary amine product.

Experimental Protocol: Screening for N-Alkylation Catalysts

This protocol outlines a general procedure for screening different catalysts for the N-alkylation of this compound with a model alcohol like benzyl alcohol.

  • Preparation: In a glovebox, prepare stock solutions of this compound, benzyl alcohol, and an internal standard (e.g., dodecane) in an anhydrous solvent (e.g., toluene).

  • Array Setup: To an array of clean, dry reaction vials equipped with stir bars, add the appropriate catalyst (e.g., 1-2 mol%).

  • Reagent Addition: Add the solvent, followed by the this compound stock solution (1.0 eq) and then the benzyl alcohol stock solution (1.2 eq).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 110 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine conversion and product distribution.

Visualization: Borrowing Hydrogen Catalytic Cycle

M_cat [M]-H (Active Catalyst) Aldehyde R-CHO (Aldehyde) M_cat->Aldehyde Imine R-CH=N-R' (Imine) M_cat->Imine Alcohol R-CH2OH (Alcohol) Alcohol->M_cat Dehydrogenation Amine R'-NH2 (Amine) Amine->Aldehyde Aldehyde->Imine Condensation Product R-CH2-NH-R' (Product) Imine->Product Hydrogenation M_precat [M] (Pre-catalyst) Product->M_precat Catalyst Regeneration H2O H2O M_precat->M_cat Activation (e.g., with base)

Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.

Section 2: Buchwald-Hartwig Amination (Cross-Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C(aryl)-N bonds. Selecting the right combination of palladium pre-catalyst, ligand, base, and solvent is critical for success, especially with a sterically demanding amine like this compound.

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction has failed or given a very low yield. What are the most common points of failure?

Answer: This is a multi-parameter problem, but failure can often be attributed to a few key factors.[6][7]

  • Atmosphere Control: The catalytic cycle involves Pd(0) species, which are extremely air-sensitive.[8] Inadequate degassing of your solvent or failure to maintain an inert nitrogen or argon atmosphere is a primary cause of failure.

  • Incorrect Base/Ligand Combination: The choice of base is crucial and is often linked to the ligand.

    • Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used with specific ligands but can be less effective. The base's role is to deprotonate the amine, making it a more active nucleophile.

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the rate-limiting reductive elimination step and stabilize the active catalytic species. The specific choice depends on the aryl halide and amine.

  • Catalyst Precursor: Using modern pre-catalysts (e.g., G3 or G4 palladacycles) is highly recommended. They form the active Pd(0) species more reliably and at lower temperatures than older systems like Pd(OAc)₂ or Pd₂(dba)₃.

  • Side Reaction - Hydrodehalogenation: If you observe the formation of the arene corresponding to your aryl halide starting material, this indicates a competing hydrodehalogenation pathway. This can be caused by moisture or an inappropriate choice of base or solvent.

Question: How do I rationally select a ligand for coupling this compound with a new aryl halide?

Answer: A rational approach involves starting with a high-throughput screen followed by optimization.

  • Initial Screening: Screen a diverse set of bulky phosphine ligands. A good starting point would be to test a representative from different "generations" or families of Buchwald ligands.

Ligand FamilyExample LigandKey Feature
BiarylphosphinesXPhos, SPhosHighly active, general-purpose
DialkylbiarylphosphinesRuPhos, BrettPhosExcellent for sterically hindered substrates
Josiphos-typetBuXPhosDifferent steric/electronic profile
  • Analyze Results: From the initial screen, identify the ligand(s) that provide the highest conversion to the desired product. Look for trends. For example, if more sterically hindered ligands perform better, it suggests that reductive elimination is a key challenge.

  • Optimization: Once a lead ligand is identified, perform further optimization of base, solvent, and temperature.[9][10]

Visualization: Buchwald-Hartwig Catalytic Cycle

Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Amide_Complex L-Pd(II)(Ar)(NHR) OxAdd->Amide_Complex Ligand Exchange / Deprotonation Amine R-NH2 (Amine) Amine->OxAdd Base Base Base->OxAdd Amide_Complex->Pd0 Reductive Elimination Product Ar-NHR (Product) Amide_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: General FAQs and Catalyst Health

This section addresses broader questions applicable to most catalytic reactions involving this compound.

Question: What are the general signs that my catalyst is deactivating or has been poisoned?

Answer: Catalyst deactivation can manifest in several ways during a reaction.[4]

  • Decreased Reaction Rate: The reaction slows down noticeably compared to previous successful runs.

  • Incomplete Conversion: The reaction stalls and fails to reach full conversion, even with extended time or heating.[4]

  • Change in Selectivity: You observe an increase in the formation of known or new side products.

  • Visual Changes: For heterogeneous catalysts like Pd/C, you might see clumping or changes in color. For homogeneous catalysts, the solution might become cloudy or precipitate a fine black powder (metal nanoparticles), which is a classic sign of catalyst decomposition.[4][11]

Question: My reaction worked once but I can't reproduce it. What should I check first?

Answer: Reproducibility issues are frustrating but often solvable by methodically reviewing your process.[7]

  • Reagent Purity and Source: Did you use a new bottle of solvent, amine, or catalyst? Impurities in a new batch of reagent are a common culprit.[6] Was the starting material pure?

  • Inert Atmosphere Technique: Re-evaluate your degassing procedure and ensure all glassware was properly dried. A small leak in your manifold can kill a sensitive reaction.

  • Calculation and Stoichiometry: Double-check all your calculations for masses, volumes, and molar equivalents. A simple calculation error is easy to make and overlook.[6]

  • Temperature Control: Was the reaction heated in the same way? An oil bath's temperature can vary significantly from the setpoint on the hotplate. Measure the internal reaction temperature if possible.

Visualization: Troubleshooting Workflow

start Reaction Failed (Low Yield / No Conversion) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_setup 2. Check Inert Atmosphere & Glassware Dryness check_reagents->check_setup check_conditions 3. Confirm Temperature & Stirring check_setup->check_conditions analyze_crude Analyze Crude Mixture (LCMS, NMR) check_conditions->analyze_crude sm_present Starting Material Unchanged? analyze_crude->sm_present Yes side_products Side Products Observed? analyze_crude->side_products No optimize_catalyst Re-evaluate Catalyst System (Ligand, Base, Solvent) sm_present->optimize_catalyst Catalyst Inactivity optimize_temp Adjust Temperature (Increase/Decrease) sm_present->optimize_temp Kinetics Issue side_products->optimize_catalyst Selectivity Issue purify Purify Starting Materials side_products->purify Impurity Driven end_success Problem Identified optimize_catalyst->end_success optimize_temp->end_success purify->end_success

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Methoxycyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this versatile building block. The reactivity of this compound, while centered on its primary amine, is profoundly influenced by the choice of solvent. Understanding these interactions is paramount to achieving desired reaction outcomes, optimizing yields, and preventing unexpected side reactions. This document provides in-depth, experience-driven answers to common challenges and questions encountered in the lab.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the interplay between the structure of this compound and common solvent systems.

Q1: What are the primary reactive sites of this compound, and how does solvent choice influence them?

A1: this compound has two key structural features that dictate its reactivity:

  • The Primary Amino Group (-NH₂): This is the principal site of nucleophilicity. The lone pair of electrons on the nitrogen atom readily participates in reactions such as N-acylation, N-alkylation, and reductive aminations. The reactivity of this amine is highly susceptible to solvent effects. Polar protic solvents can form hydrogen bonds with the -NH₂ group, creating a "solvent cage" that stabilizes the amine but reduces its nucleophilicity, potentially slowing down reactions.[1][2] Conversely, polar aprotic solvents do not engage in hydrogen bonding with the nucleophile, leaving it more "free" and reactive.[2][3]

  • The Cyclobutane Ring: This four-membered ring possesses inherent ring strain. While generally stable under neutral conditions, it can be susceptible to ring-opening reactions under harsh acidic or thermal conditions, a process that can be influenced by the solvent.[4][5] For instance, a highly polar, nucleophilic solvent like methanol could potentially participate in a ring-opening cascade if a reactive intermediate (e.g., a carbocation) is formed on the ring.[5]

Q2: I'm planning an N-alkylation reaction. How will my choice of a polar protic vs. a polar aprotic solvent affect the outcome?

A2: This is a critical question, as N-alkylation is typically a bimolecular nucleophilic substitution (SN2) reaction. The choice between a polar protic and a polar aprotic solvent can be the difference between a successful reaction and a failed one.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents significantly slow down SN2 reactions.[3][6] Their ability to form strong hydrogen bonds with the amine nucleophile (and halide anions) stabilizes the reactants more than the transition state, thereby increasing the activation energy of the reaction.[7][8] Using a protic solvent is a common reason for sluggish or incomplete alkylation.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice for SN2 reactions involving amine nucleophiles.[3][9] They can dissolve the reactants and stabilize cationic species but do not strongly solvate the amine nucleophile.[2] This leaves the amine's lone pair highly available for attack, leading to significantly faster reaction rates.[2][10]

The following table summarizes the expected impact of different solvent classes on the N-alkylation of this compound.

Solvent ClassRepresentative SolventsDielectric Constant (Polarity)H-Bonding AbilityExpected Effect on N-Alkylation (SN2) RateRationale
Polar Protic Water, Methanol, EthanolHigh (>20)Donor & AcceptorStrongly Decreased Solvates and stabilizes the amine nucleophile, reducing its reactivity.[1][6]
Polar Aprotic DMSO, Acetonitrile, DMFHigh (>20)Acceptor OnlyStrongly Increased Dissolves reactants but does not "cage" the nucleophile, enhancing its reactivity.[2][3]
Nonpolar Toluene, Hexane, DioxaneLow (<5)NoneVery Slow / Insoluble Poor solubility of the amine salt and/or the electrophile typically prevents the reaction.[1]
Q3: Are there any recommended "green" solvent alternatives for reactions with this compound?

A3: Yes, the pharmaceutical and chemical industries are actively moving away from hazardous solvents like DMF, NMP, and chlorinated hydrocarbons.[11][12] For reactions involving this compound, several greener alternatives have proven effective:

  • Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent, higher-boiling alternatives to THF or DCM.[13] They are generally classified as polar aprotic and are suitable for many acylation and alkylation reactions.

  • Esters: Ethyl acetate can be a suitable solvent for certain reactions, particularly acylations, and is considered a more benign option.[14]

  • Bio-derived Solvents: Solvents like Cyrene (dihydrolevoglucosenone) are emerging as viable polar aprotic replacements for DMF and NMP in some applications.

When substituting a solvent, it is crucial to re-optimize reaction conditions, as solubility, reaction rates, and even product selectivity can change.[15]

Section 2: Troubleshooting Guides for Common Experimental Issues
Scenario 1: My N-acylation reaction is slow and gives a low yield.

Q: I'm reacting this compound with an acyl chloride in THF with triethylamine as a base, but the reaction is very slow and the yield is poor. What could be the problem?

A: This is a common issue that often points to two main culprits: solvent purity and reaction concentration.

Troubleshooting Steps:

  • Check for Water Contamination: The most likely issue is the presence of water in your solvent (THF), triethylamine, or starting materials. Water will hydrolyze the acyl chloride, consuming it before it can react with your amine. It can also protonate the amine, rendering it non-nucleophilic.

    • Self-Validation Protocol: Before starting your main reaction, run a small test. Add a few drops of your triethylamine to a small amount of the acyl chloride in anhydrous THF. If you observe fuming or precipitation, it's a sign of a reaction with water. Use freshly distilled or dried solvents and reagents.[16]

  • Solvent Choice and Polarity: While THF is a common choice, it is only borderline polar.[17] For a sluggish reaction, switching to a more polar aprotic solvent can dramatically increase the rate.

    • Recommendation: Try switching to acetonitrile (CH₃CN) or 2-MeTHF. Acetonitrile, in particular, is excellent for accelerating acylations and is often easier to remove than DMF or DMSO.[12]

  • Concentration: If the reaction is bimolecular, running it at a higher concentration can increase the rate according to the rate law. Ensure your reaction is not overly dilute.[16]

Experimental Workflow: Solvent Selection for N-Acylation

start Start: N-Acylation of This compound check_reagents Are reagents sensitive to protic sources? start->check_reagents yes_sensitive Yes (e.g., Acyl Chloride, Anhydride) check_reagents->yes_sensitive Yes no_sensitive No (e.g., Carboxylic Acid with coupling agent) check_reagents->no_sensitive No select_aprotic Select Polar Aprotic Solvent yes_sensitive->select_aprotic consider_protic Protic solvent might be tolerated, but can slow reaction no_sensitive->consider_protic aprotic_options Primary Choices: Acetonitrile, 2-MeTHF Alternative: DMF, DMSO (for difficult cases) select_aprotic->aprotic_options run_rxn Run Reaction & Monitor (TLC, LC-MS) select_aprotic->run_rxn consider_protic->select_aprotic Aprotic is still safer/faster protic_options Consider: Isopropanol, t-Butanol (Avoid highly nucleophilic MeOH/EtOH) troubleshoot Reaction Sluggish? run_rxn->troubleshoot increase_polarity Switch to more polar aprotic solvent (e.g., THF -> ACN) troubleshoot->increase_polarity Yes success Success: Proceed to Workup troubleshoot->success No increase_polarity->run_rxn increase_conc Increase Concentration increase_polarity->increase_conc

Caption: Decision workflow for selecting a solvent for N-acylation.

Scenario 2: I'm observing an unexpected byproduct that appears more polar on TLC.

Q: During an attempted synthesis under acidic conditions using methanol as a solvent, I isolated a product with a different mass and higher polarity. What could this be?

A: This scenario strongly suggests a solvent-mediated ring-opening of the cyclobutane ring.

Plausible Mechanism:

Under acidic conditions, the methoxy group on the cyclobutane ring could be protonated, turning it into a good leaving group (methanol). The subsequent departure of methanol could generate a cyclobutyl cation. This strained and highly reactive intermediate would be immediately trapped by the solvent, methanol, leading to a ring-opened product.[5] Depending on the point of attack, this could result in various isomeric, more flexible, and typically more polar 1,4-substituted acyclic compounds.

Diagnostic Actions:

  • Characterize the Byproduct: Obtain a mass spectrum and NMR of the byproduct. Look for evidence of two methoxy groups and the absence of the characteristic cyclobutane ring signals.

  • Switch to a Non-Nucleophilic Solvent: To avoid this side reaction, replace the nucleophilic protic solvent (methanol) with a non-nucleophilic solvent.

    • Recommendation: If acidic conditions are required, use a solvent like dichloromethane (DCM) or toluene with a soluble acid (e.g., p-toluenesulfonic acid). If the reaction requires a polar medium, acetonitrile is an excellent non-nucleophilic choice.[5]

Reaction Pathways: Desired vs. Side Reaction

cluster_desired Desired Pathway (e.g., N-Protection in Aprotic Solvent) cluster_side Potential Side Reaction (Acidic Protic Solvent) start_A This compound reagent_A + Boc₂O (Aprotic Solvent, e.g., DCM) start_A->reagent_A product_A N-Boc Protected Product (Ring Intact) reagent_A->product_A start_B This compound reagent_B + H⁺ (Protic Solvent, e.g., MeOH) start_B->reagent_B intermediate Cyclobutyl Cation Intermediate reagent_B->intermediate product_B Ring-Opened Product (Solvent Incorporated) intermediate->product_B + MeOH (Solvent Attack)

Caption: Comparison of desired vs. potential side reaction pathways.

Section 3: Experimental Protocols

This section provides a robust, field-tested protocol for a common transformation, highlighting best practices in solvent selection and handling.

Protocol 1: General Procedure for N-Acylation with Benzoyl Chloride

This protocol is designed to be a reliable starting point for the acylation of this compound, emphasizing the use of a polar aprotic solvent to ensure a high rate and yield.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Dissolution: Add anhydrous acetonitrile (to make a ~0.2 M solution). Stir until the amine is fully dissolved. Cool the flask to 0 °C using an ice-water bath.

    • Causality Note: Cooling the reaction mitigates the exothermic reaction between the acyl chloride and the amine, preventing potential side reactions. Acetonitrile is chosen for its high polarity and aprotic nature, which accelerates the reaction.[3]

  • Base Addition: Add triethylamine via syringe. Stir for 5 minutes.

    • Causality Note: TEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Electrophile Addition: Add benzoyl chloride dropwise via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting amine.[18]

  • Workup: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). c. Combine the organic layers and wash with brine.

    • Troubleshooting Note: If the product appears to have some water solubility, minimize the use of water during workup and use brine for all washes to reduce partitioning into the aqueous layer.[18] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography as needed.

References
  • Domingo, L. R., & Sáez, J. A. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. The Journal of Organic Chemistry, 84(22), 14693–14706. [Link][4][19][20]
  • Frontier, A. J. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link][16]
  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link][6][7]
  • Mandal, K. K. Summary of Solvent Effects on Nucleophilic Substitution Reactions. St.
  • University of Rochester Department of Chemistry. (2026). How To: Troubleshoot a Reaction. [Link][18]
  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link][8]
  • Summary of Nucelophilic Substitution Reactions. University Handout. [Link][9]
  • Mushrif, S. H., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6, 1536-1563. [Link][15]
  • Chemistry Steps. (2024). Polar Protic and Aprotic Solvents. [Link][2]
  • Trost, B. M., & O'Boyle, B. M. (2012). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Organic letters, 14(12), 3174–3177. [Link][21]
  • Henao, A., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. [Link][22]
  • van den Hurk, R. J. P. (2020). Intensification of Continuous Tertiary Amine Alkylation with Renewable Dimethyl Carbonate. Eindhoven University of Technology. [Link][10]
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link][17]
  • Takeda, K. (2014). Cyclobutene Ring Opening Reactions. Science of Synthesis. [Link][23]
  • Prat, D., et al. (2016). Development of Solvent Selection Guides. Green Chemistry. [Link][11]
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link][14]
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. [Link][12]
  • Pelliccia, S., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(22), 7793. [Link][13]

Sources

Technical Support Center: Work-Up Procedures to Remove Impurities from 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methoxycyclobutanamine. As a key intermediate in pharmaceutical research and development, achieving high purity is critical. This guide, presented in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address common challenges encountered during its work-up and purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

The impurity profile of your crude this compound largely depends on the synthetic route employed. However, several classes of impurities are common. Identifying these is the first step toward a rational purification strategy.[1][2][3]

Table 1: Common Impurities and Their Origins

Impurity Class Specific Examples Likely Origin Recommended Removal Strategy
Unreacted Starting Materials Precursors to the cyclobutane ring or the amine source (e.g., ammonia, phthalimide).[4][5] Incomplete reaction. Acid-base extraction, chromatography.
Reagents & Catalysts Reducing agents (e.g., borohydrides), protecting group reagents, catalysts (e.g., Palladium, Ruthenium).[4][6] Carryover from the reaction mixture. Aqueous washes, filtration through Celite, specific quenching procedures.
Solvents High-boiling point solvents like DMF, DMSO, or reaction solvents like THF.[7] Incomplete removal post-reaction. Repeated aqueous washes, high-vacuum evaporation.
Side-Reaction Products Over-alkylated amines (secondary or tertiary amines), products of ring-opening or rearrangement. Non-selective reaction conditions. Chromatography, crystallization as a salt.[8][9]

| Degradation Products | 3-Hydroxycyclobutanamine. | Cleavage of the methoxy ether group, often under harsh acidic conditions during work-up.[10][11][12][13][14] | pH control during extraction, chromatography. |

Q2: Why is my amine 'streaking' or showing poor peak shape during silica gel chromatography?

This is a classic problem when purifying basic compounds like amines on standard silica gel.[15] The issue stems from a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This causes some of the amine molecules to bind irreversibly or elute very slowly, leading to significant tailing or "streaking" of the spot on a TLC plate or a broad peak during column chromatography.[15][16]

To mitigate this, you must disrupt this interaction. Common strategies include:

  • Adding a Competing Base: Incorporating a small amount of a volatile amine, like triethylamine (Et₃N) or ammonia, into the mobile phase (typically 0.1-1%) will neutralize the acidic sites on the silica, allowing your product to elute cleanly.[16]

  • Using a Different Stationary Phase: Switching to a more inert or basic stationary phase, such as amine-functionalized silica, basic alumina, or using reversed-phase chromatography, can prevent the problematic interaction from the outset.[15][16]

Q3: When should I choose purification by extraction vs. crystallization vs. chromatography?

The optimal purification strategy depends on the nature of the impurities and the required final purity. A multi-step approach is often necessary.

G start Crude Product Analysis (TLC, LCMS, NMR) decision1 Are impurities mainly ionic salts, acids, or bases? start->decision1 extraction Perform Acid-Base Liquid-Liquid Extraction decision1->extraction Yes decision2 Is the extracted product a solid or oil? decision1->decision2 No extraction->decision2 decision3 Is the product >95% pure and crystalline? decision2->decision3 Solid chromatography Purify by Column Chromatography decision2->chromatography Oil recrystallization Purify by Recrystallization (as free base or salt) decision3->recrystallization No end_product Pure this compound decision3->end_product Yes recrystallization->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification method.

  • Liquid-Liquid Extraction (Acid-Base): This should almost always be your first step.[8] It is a bulk purification technique excellent for removing non-basic organic impurities, inorganic salts, and acidic or basic reagents.[17][18]

  • Crystallization: If your product is a solid after extraction and relatively pure (>90-95%), recrystallization is a highly effective and scalable method for achieving high purity. If the freebase amine is an oil, converting it to a crystalline salt (e.g., a hydrochloride salt) is a superior strategy.[19][20]

  • Column Chromatography: This is the most powerful technique for separating impurities with similar polarities to your product. It is often used after an initial extraction to remove stubborn, structurally similar by-products.[21]

Section 2: Troubleshooting Guide: Liquid-Liquid Extraction

Problem: My product won't extract into the aqueous acidic layer.

Cause & Solution: This typically indicates that the amine has not been fully protonated.

  • Insufficient Acid: Ensure you have added enough acid to lower the pH of the aqueous layer to ≤2. Use a pH strip to test the aqueous phase after shaking and separating. You need a stoichiometric excess of acid relative to the amine.

  • Incorrect Acid Choice: While dilute HCl (1-2 M) is standard, ensure your product is stable to these conditions.[17] If your molecule is acid-sensitive, a milder acid or a different purification method may be needed.

  • Poor Mixing: Ensure thorough mixing of the two phases by inverting the separatory funnel vigorously. Be sure to vent frequently to release any pressure buildup.

Problem: An emulsion has formed during the extraction.

Cause & Solution: An emulsion is a stable suspension of one liquid within the other, preventing clear separation. This is common with amine extractions.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[22] This increases the polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.

  • Filtration: Pass the entire emulsified layer through a pad of Celite or glass wool. This can physically disrupt the fine droplets.

  • Patience & Gentle Agitation: Sometimes, simply letting the funnel sit undisturbed for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.

Problem: How do I recover my amine from the aqueous acidic layer?

To recover your product, you must reverse the protonation.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 10M NaOH, solid K₂CO₃, or concentrated NH₄OH) while stirring until the pH is >11. This deprotonates the ammonium salt, regenerating the water-insoluble freebase amine.[23]

  • Back-Extraction: Extract the now-basic aqueous layer several times with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[22]

Section 3: Troubleshooting Guide: Crystallization

Problem: My purified amine is an oil and won't crystallize.

Cause & Solution: Many low-molecular-weight amines have low melting points and exist as oils at room temperature. The presence of even minor impurities can also inhibit crystallization.

  • Form a Salt: This is the most effective solution.[19] Dissolve the crude amine oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol) and add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. The resulting hydrochloride salt is typically a stable, crystalline solid that will precipitate out of the solution.[8][19] This solid can then be isolated by filtration and recrystallized.

Problem: How do I choose the right solvent for recrystallizing my amine or its salt?

The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.

  • For Freebase Amines: These tend to be moderately polar. Good single-solvent or mixed-solvent systems to try include Ethyl Acetate/Hexanes, Toluene, or Isopropanol/Water.

  • For Amine Salts (e.g., HCl salt): These are much more polar. Excellent solvents for recrystallization include alcohols (Methanol, Ethanol, Isopropanol) or alcohol/ether mixtures (e.g., Ethanol/Diethyl Ether).[24]

Section 4: Troubleshooting Guide: Column Chromatography

Problem: My amine is not moving off the baseline on a silica gel column.

Cause & Solution: As discussed in FAQ Q2, this is due to strong binding to the acidic silica.

  • Modify the Mobile Phase: Do not run the column without a basic additive. Prepare your eluent (e.g., Dichloromethane/Methanol) and add 1% triethylamine or 1% ammonium hydroxide.[16] Equilibrate the column with this modified mobile phase before loading your sample.

  • Pre-treat the Sample: Dissolve your crude sample in the minimum amount of solvent and add a small amount of the basic additive (Et₃N) before loading it onto the column.

Table 2: Recommended Starting Solvent Systems for Amine Chromatography

Stationary Phase Mobile Phase System Comments
Standard Silica Gel 90:9:1 Dichloromethane / Methanol / NH₄OH A classic system for basic compounds.
Standard Silica Gel 0-10% Ethyl Acetate in Hexanes + 1% Et₃N For less polar amines. The triethylamine is crucial.[8]
Amine-functionalized Silica Hexanes / Ethyl Acetate Gradient Often provides excellent separation without basic additives.[15]

| Reversed-Phase C18 | Acetonitrile / Water + 0.1% Et₃N or NH₄OH | The basic modifier ensures the amine is in its neutral, more retentive form.[16] |

Section 5: Detailed Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Recovery from Aqueous Phase a Dissolve crude product in organic solvent (e.g., EtOAc) b Add 1M HCl to separatory funnel a->b c Shake vigorously and separate layers b->c d Aqueous Layer 1 (Contains protonated amine) c->d Collect e Organic Layer 1 (Contains neutral/acidic impurities) c->e Discard/Analyze f Cool Aqueous Layer 1 in ice bath d->f g Add 10M NaOH until pH > 11 f->g h Extract with fresh EtOAc (3x) g->h i Combine organic layers h->i j Dry over Na2SO4, filter, and concentrate i->j k Purified Amine (Freebase) j->k

Caption: Workflow for a standard acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with 1M HCl.[17] Combine the aqueous layers; this is where your protonated amine salt now resides. The organic layer contains neutral or acidic impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 50% w/w NaOH) with stirring until the pH is strongly basic (pH > 11), confirming with pH paper.

  • Back-Extraction: Extract the basic aqueous layer three times with a fresh organic solvent (e.g., DCM).

  • Final Work-up: Combine the organic extracts, wash once with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified freebase amine.

Protocol 2: Purification via Hydrochloride Salt Formation

This method is ideal if the freebase is an oil or difficult to crystallize.[19]

  • Dissolution: Dissolve the crude amine (post-extraction) in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and hexanes.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate (the amine hydrochloride salt) should form immediately.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any non-basic, soluble impurities.

  • Recrystallization: Recrystallize the collected salt from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Parlow, J. J., Mischke, D. A., & Woodard, S. S. (1997).
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Scribd. (n.d.). Troubleshooting of Amine Regn.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Alberta, Organic Web Chem. (n.d.). Isolation (Recovery).
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • Google Patents. (n.d.). US5166397A - Process for producing optically active cyclobutylamines.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • John, J., et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-643.
  • Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
  • Google Patents. (n.d.). US4306068A - Process for separating primary and secondary amines.
  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Wikipedia. (n.d.). Ether cleavage.
  • ResearchGate. (2013, September 14). What is the best method for synthesis of primery amines by gabreil synthesis?
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Science.gov. (n.d.). ether cleavage reactions: Topics.
  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • McMurry, J. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry.
  • Wang, Y., et al. (2020).
  • Li, J., et al. (2010).
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

Sources

Technical Support Center: Monitoring 3-Methoxycyclobutanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical challenges in monitoring reactions involving 3-Methoxycyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical hurdles encountered during the synthesis and derivatization of this versatile building block. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental data.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Chromatography Issues

Question 1: I'm observing poor peak shape (tailing or fronting) for this compound on my reversed-phase HPLC column. What's causing this and how can I fix it?

Answer: Poor peak shape for small, polar amines like this compound on reversed-phase columns is a common issue stemming from several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact strongly with the basic amine functionality of your analyte via ion-exchange. This results in peak tailing.

  • Low UV Absorbance: this compound lacks a strong chromophore, leading to low sensitivity and potentially poor peak integration, which can be misinterpreted as poor peak shape at low concentrations.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not buffered or is close to the pKa of the amine, you can have a mixed population of ionized and non-ionized species, leading to peak distortion.

Troubleshooting Workflow:

A Poor Peak Shape B Check Mobile Phase pH A->B Start Here C Use a Low-Bleed, End-Capped Column B->C pH Buffered, Still Tailing G Good Peak Shape B->G pH Adjustment Solves Issue D Consider Derivatization C->D Still Tailing C->G New Column Solves Issue E Optimize Injection Volume & Concentration D->E Derivatization Successful F Employ Ion-Pairing Reagents D->F Derivatization Not Feasible E->G Optimization Successful F->G Ion-Pairing Successful

Caption: Troubleshooting workflow for poor HPLC peak shape.

Detailed Solutions:

Strategy Rationale Recommended Action
Mobile Phase Optimization Buffering the mobile phase to a pH 2-3 units below the pKa of this compound ensures it is consistently protonated, minimizing secondary interactions.Use a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid. TFA also acts as an ion-pairing agent, further improving peak shape.
Column Selection Modern, end-capped C18 or C8 columns have fewer accessible silanol groups. Phenyl-hexyl columns can offer alternative selectivity.Use a high-purity, end-capped silica column. Consider a column specifically designed for polar compounds or basic analytes.
Derivatization Introducing a chromophore through derivatization not only improves UV detection but can also improve chromatographic behavior by making the molecule more hydrophobic and less prone to silanol interactions.[1]Pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be effective.[1]
Ion-Pairing Chromatography Adding an ion-pairing reagent to the mobile phase masks the silanol groups and provides a counter-ion for the protonated amine, improving retention and peak shape.Add an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase. Note that these reagents may require dedicated columns and can be difficult to remove.

Question 2: I'm having trouble detecting this compound and its reaction products using my UV detector. What are my options?

Answer: The lack of a significant UV chromophore in this compound makes UV detection challenging, especially for low-level impurities. Here are several effective strategies:

  • Lower UV Wavelength: While not ideal, monitoring at lower wavelengths (e.g., 200-210 nm) can sometimes provide a signal for compounds without strong chromophores, but be aware of increased baseline noise and interference from mobile phase components.

  • Alternative Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile analytes and does not require a chromophore. It is a gradient-compatible detector that provides a response proportional to the mass of the analyte.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that offers high sensitivity for a wide range of compounds.

    • Mass Spectrometry (MS): This is the most powerful detection method, providing both quantification and structural information. Electrospray ionization (ESI) in positive ion mode is highly sensitive for amines.

  • Derivatization: As mentioned previously, derivatization with a UV-active or fluorescent tag is a robust solution.

Detector Comparison:

Detector Principle Pros Cons
UV-Vis Absorbance of lightSimple, robust, widely availableRequires a chromophore, low sensitivity for this compound
ELSD/CAD Nebulization and light scatteringUniversal for non-volatile analytes, gradient compatibleNot suitable for volatile compounds, non-linear response
Mass Spec (MS) Mass-to-charge ratioHigh sensitivity and selectivity, structural informationHigher cost and complexity

Question 3: I am using GC-MS to monitor my reaction, but I'm seeing broad peaks and potential on-column degradation. How can I improve my analysis?

Answer: Gas chromatography of small, polar amines can be problematic due to their high polarity and potential for interaction with active sites in the GC system.

  • Column Choice: A specialized column for amines is highly recommended. These columns have a stationary phase that is chemically treated to reduce interactions with basic compounds. A common choice is a low- to mid-polarity phase with a base deactivation treatment.

  • Derivatization: This is a very common and effective strategy for GC analysis of amines. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will:

    • Decrease polarity, leading to better peak shape and shorter retention times.

    • Increase volatility.

    • Produce characteristic mass spectral fragmentation patterns aiding in identification.

  • Inlet and Liner Maintenance: Active sites in the GC inlet can cause peak tailing and analyte degradation. Ensure you are using a deactivated liner and that the inlet is clean. Regular replacement of the liner and septum is crucial.

Recommended GC-MS Protocol (Hypothetical):

  • Sample Preparation (Derivatization):

    • Evaporate 100 µL of the reaction mixture to dryness under a stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a dedicated amine column.

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

Impurity and Byproduct Identification

Question 4: I see several unexpected peaks in my chromatogram. How can I identify these potential impurities or byproducts?

Answer: Identifying unknown peaks is a critical part of reaction monitoring. A combination of techniques is often necessary.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the unknown peaks, providing significant clues to their structure. Tandem MS (MS/MS) experiments can provide fragmentation patterns that help in elucidating the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an unknown peak can be isolated (e.g., by preparative HPLC), 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can fully elucidate its structure.

  • Forced Degradation Studies: Subjecting your starting material and product to stress conditions (acid, base, heat, oxidation) can help to generate potential degradation products and see if they match any of the unknown peaks in your reaction mixture.

  • Understanding the Reaction Mechanism: A thorough understanding of your reaction mechanism can help you predict potential side products. For example, in an amide coupling reaction, you might expect to see unreacted starting materials, the symmetrical anhydride of the carboxylic acid, or products of side reactions with protecting groups.

Workflow for Impurity Identification:

A Unknown Peak Detected B LC-MS Analysis A->B C Obtain Mass and Fragmentation B->C D Propose Potential Structures C->D E Isolate Impurity (Prep-HPLC) D->E Impurity >0.1% H Synthesize Proposed Structure D->H Impurity <0.1% F NMR Analysis E->F G Structure Confirmed F->G H->G Match Confirmed

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methoxycyclobutanamine and Cyclopentanamine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of amine building blocks is a critical decision that profoundly influences the synthetic feasibility and pharmacological profile of a drug candidate. This guide provides an in-depth comparison of the reactivity of two structurally distinct cyclic amines: 3-Methoxycyclobutanamine and Cyclopentanamine. Our analysis is tailored for researchers, scientists, and drug development professionals, offering insights grounded in structural chemistry, supported by experimental data, and contextualized for practical application in pharmaceutical synthesis.

Introduction: A Tale of Two Rings

Cyclopentanamine, a simple and flexible five-membered ring amine, has long been a staple in organic synthesis.[1] In contrast, this compound represents a more modern and strategic choice, offering the unique conformational constraints and metabolic stability often associated with the cyclobutane scaffold.[2][3] The presence of a methoxy group further differentiates its electronic properties. This guide will dissect how these structural and electronic differences translate into tangible variations in reactivity, impacting common synthetic transformations.

Structural and Physicochemical Properties: The Foundation of Reactivity

The reactivity of an amine is fundamentally dictated by the availability of the nitrogen's lone pair of electrons and the steric environment surrounding it.

  • Cyclopentanamine features a five-membered aliphatic ring. This ring is relatively low in strain and conformationally flexible. The amino group is exocyclic, and its accessibility is minimally hindered, making it a potent nucleophile and a moderately strong base.

  • This compound is built upon a cyclobutane core, a four-membered ring with significant ring strain (26.3 kcal mol⁻¹).[2] This inherent strain influences bond angles and lengths, which can affect reactivity.[2] The key differentiator, however, is the methoxy (-OCH₃) substituent at the 3-position. The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bonds, which is expected to decrease the electron density on the nitrogen atom.[4] This effect reduces the amine's basicity and nucleophilicity compared to its unsubstituted counterparts.

Below is a summary of their key physicochemical properties:

PropertyThis compound (cis-isomer)Cyclopentanamine
Molecular Formula C₅H₁₁NOC₅H₁₁N
Molecular Weight 101.15 g/mol [5]85.15 g/mol [6]
Boiling Point 122.1 °C[5]106-108 °C[6]
pKa (of conjugate acid) Estimated ~9.5-10.010.65[7]
LogP Estimated ~0.40.83[6]

Comparative Reactivity Analysis

We will now explore the reactivity of these two amines in several key transformations that are cornerstones of pharmaceutical synthesis.

Basicity and Salt Formation

An amine's basicity, quantified by the pKa of its conjugate acid, is crucial for its role as a catalyst, its ability to be protonated under physiological conditions, and for salt formation in drug formulation.

  • Cyclopentanamine: With a pKa of 10.65, it is a typical alkylamine, readily protonated by common acids.[7]

  • This compound: The electron-withdrawing inductive effect of the methoxy group reduces the electron density on the nitrogen, making it a weaker base than cyclopentanamine. While a precise experimental value is not available, its pKa is anticipated to be lower. This reduced basicity means that stronger acids or different conditions may be required for efficient salt formation or protonation.

Nucleophilicity in Acylation Reactions (Amide Bond Formation)

Amide bond formation is arguably the most common reaction in medicinal chemistry.[8] The rate and efficiency of this reaction are directly related to the nucleophilicity of the amine.

  • Cyclopentanamine: As a primary amine with minimal steric hindrance and strong basicity, cyclopentanamine is a highly effective nucleophile in acylation reactions. It reacts readily with activated carboxylic acids (like acyl chlorides) or under standard peptide coupling conditions.

  • This compound: The reduced electron density on the nitrogen atom, due to the inductive effect of the methoxy group, renders it less nucleophilic than cyclopentanamine. Consequently, acylation reactions may require more forcing conditions, such as elevated temperatures or the use of more potent coupling reagents, to achieve comparable yields and reaction times.[9][10] For electron-deficient amines, protocols utilizing acyl fluorides have proven effective.[9][10]

Comparative Reaction Scheme:

cluster_0 Acylation Reaction cluster_1 Cyclopentanamine Cyclopentanamine Amide_1 Cyclopentyl-Amide Cyclopentanamine->Amide_1 Fast Reaction High Yield Acyl_Chloride R-COCl Acyl_Chloride->Amide_1 This compound This compound Amide_2 3-Methoxycyclobutyl-Amide This compound->Amide_2 Slower Reaction May require forcing conditions Acyl_Chloride_2 R-COCl Acyl_Chloride_2->Amide_2

Caption: Comparative acylation reactivity.

Nucleophilicity in Alkylation and Sulfonylation Reactions

Similar to acylation, the success of N-alkylation and N-sulfonylation reactions depends on the amine's nucleophilicity.

  • Cyclopentanamine: Its high nucleophilicity allows for efficient reaction with a wide range of alkyl halides and sulfonyl chlorides under standard conditions.

  • This compound: The attenuated nucleophilicity may lead to slower reaction rates. To compensate, one might employ more reactive electrophiles (e.g., alkyl iodides instead of chlorides) or utilize higher temperatures and longer reaction times.

The Role of the Cyclobutane Ring: Sterics and Metabolic Stability

The cyclobutane ring itself introduces unique properties. While more strained than cyclopentane, it is relatively inert chemically.[2] In drug design, the incorporation of a cyclobutane scaffold is a validated strategy to increase the three-dimensionality (Fsp³) of a molecule.[11] This can lead to improved metabolic stability and better binding affinity by providing a more rigid structure that can better complement a protein's binding pocket.[3][11] Cyclobutane-containing compounds are often less susceptible to oxidative metabolism compared to more flexible or planar systems.[11]

Experimental Protocols

To provide a practical context, we present a general protocol for a standard acylation reaction. Note that for this compound, optimization of conditions (e.g., temperature, reaction time, choice of base and coupling agent) may be necessary.

Standard Protocol for Amide Bond Formation via Acyl Chloride

Objective: To synthesize an N-cycloalkyl amide from an amine and an acyl chloride.

Materials:

  • Amine (Cyclopentanamine or this compound) (1.0 equiv)

  • Acyl Chloride (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 mmol).

  • Dissolution: Dissolve the amine in anhydrous DCM (5-10 mL).

  • Base Addition: Add TEA or DIPEA (1.5 mmol) to the stirring solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate vial, dissolve the acyl chloride (1.0 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[12]

A 1. Dissolve Amine in DCM B 2. Add Base (TEA/DIPEA) A->B C 3. Cool to 0 °C B->C D 4. Add Acyl Chloride (dropwise) C->D E 5. Warm to RT Stir 1-16h D->E F 6. Aqueous Workup (H₂O, NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: Experimental workflow for acylation.

Conclusion and Strategic Recommendations

The choice between this compound and Cyclopentanamine is a decision between classical reactivity and modern medicinal chemistry design principles.

  • Choose Cyclopentanamine for:

    • Rapid, high-yielding synthesis where high nucleophilicity is paramount.

    • Projects where metabolic stability and conformational rigidity are less critical.

    • Cost-effective, large-scale synthesis due to its simplicity and availability.

  • Choose this compound for:

    • Introducing conformational rigidity and three-dimensionality into a molecule.

    • Improving metabolic stability and potentially enhancing binding affinity.

    • Projects where a lower basicity is desirable for the final compound's pharmacokinetic profile.

Researchers must be prepared to invest more effort in reaction optimization when using this compound due to its reduced nucleophilicity. However, the potential payoff in terms of improved drug-like properties often justifies this initial investment. This guide serves as a foundational resource for making informed decisions in the strategic selection of amine building blocks for next-generation therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • Solubility of Things. (n.d.). Cyclopentylamine.
  • Chemistry LibreTexts. (2024). Properties of amines.
  • LookChem. (n.d.). Cas 1003-03-8, Cyclopentylamine.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Contreras, R. H., & Peralta, J. E. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Magnetic Resonance in Chemistry, 31(1), 74-79.
  • ResearchGate. (2025). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
  • Li, Y., et al. (2019). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. RSC Publishing.
  • ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions.
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Cyclopentylamine.
  • National Institutes of Health. (n.d.). Cyclopentanone. PubChem.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085.
  • Cheméo. (n.d.). Chemical Properties of Cyclopentanamine (CAS 1003-03-8).
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2289.
  • Brainly. (2022). What are the products of the following reactions? 1. Cyclopentanone + cyclohexylamine 2. 3-pentanone +.
  • OUCI. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • National Institutes of Health. (n.d.). Cyclobutylamine. PubChem.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Atmospheric Chemistry and Physics. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric.
  • ResearchGate. (n.d.). Synthetic routes of methyl salicylate derivatives.
  • ResearchGate. (2025). (PDF) Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications.

Sources

A Technical Guide to the Structure-Activity Relationship of Cyclobutane-Containing Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of small molecule inhibitors of the Janus kinase (JAK) family that feature a cyclobutane core. While direct and extensive SAR studies on 3-Methoxycyclobutanamine analogs are not widely published, this guide will focus on closely related and structurally relevant cyclobutane-containing JAK inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the rationale behind incorporating the cyclobutane moiety, compare the performance of different analogs, and provide detailed experimental protocols for key assays.

Introduction: The Rationale for Cyclobutane Scaffolds in JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2. They are critical mediators of cytokine signaling through the JAK-STAT pathway, playing a pivotal role in inflammation, immunity, and hematopoiesis.[1][2] Dysregulation of JAK signaling is implicated in a range of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[3][4]

The development of small molecule JAK inhibitors has led to several approved drugs, such as tofacitinib and ruxolitinib.[1][5][6] A key challenge in JAK inhibitor design is achieving selectivity among the highly homologous kinase domains of the JAK family members to minimize off-target effects.[2][7]

The cyclobutane ring has emerged as a valuable scaffold in medicinal chemistry to address some of these challenges.[3][8] Its rigid and three-dimensional structure can impart several favorable properties to a drug candidate, including:

  • Conformational Constraint: The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, potentially enhancing binding affinity and selectivity for the target kinase.[3]

  • Metabolic Stability: Cyclobutanes are generally more resistant to metabolic degradation compared to more flexible alkyl chains, which can lead to improved pharmacokinetic profiles.[9]

  • Novel Chemical Space: The unique geometry of the cyclobutane scaffold allows for the exploration of novel chemical space and the development of intellectual property.[8]

This guide will delve into the SAR of specific cyclobutane-containing JAK inhibitors, providing a comparative analysis of their biological activity.

Comparative Analysis of Cyclobutane-Containing JAK Inhibitors

While a comprehensive SAR study of a single series of this compound analogs is not publicly available, we can draw valuable comparisons from existing cyclobutane-containing JAK inhibitors. A notable example is the selective JAK1 inhibitor, PF-04965842, which features a cis-1,3-diaminocyclobutane core.[3] Furthermore, patents have disclosed cyclobutyl- and methylcyclobutyl-substituted pyrrolopyrimidines as potent JAK inhibitors.[10]

The Pyrrolopyrimidine Core and Cyclobutane Substitution

Many potent JAK inhibitors share a common pyrrolo[2,3-d]pyrimidine core, which serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[6][7] The SAR of these compounds is significantly influenced by the substituents appended to this core. The introduction of a cyclobutane moiety provides a rigid linker to position other key interacting groups.

Key Structural Features and Their Impact:

  • Cyclobutane as a Linker: In compounds like 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, the cyclobutane ring acts as a rigid spacer, projecting the nitrile group into a specific region of the binding pocket. The stereochemistry of the substituents on the cyclobutane ring is crucial for optimal activity.[11]

  • Substitution on the Cyclobutane Ring: The presence and nature of substituents on the cyclobutane ring can significantly modulate potency and selectivity. For instance, a methyl group on the cyclobutane can influence the molecule's conformation and its interactions with the protein. While specific data on a methoxy group at the 3-position is limited, it is plausible that its introduction would impact polarity, solubility, and potentially introduce new hydrogen bonding interactions.

  • cis vs. trans Isomers: The relative orientation of substituents on the cyclobutane ring is critical. In the case of PF-04965842, the cis configuration of the 1,3-diamino groups is essential for its high affinity and selectivity for JAK1.[3] This highlights the importance of stereochemical control in the synthesis of these analogs.

Data Summary of Representative Cyclobutane-Containing Kinase Inhibitors

The following table summarizes the activity of selected cyclobutane-containing kinase inhibitors to illustrate the impact of the cyclobutane scaffold. It is important to note that a direct comparison is challenging due to variations in the core structures and assay conditions.

Compound ClassTarget Kinase(s)Key Structural FeatureReported Activity (IC50)Reference
2-aminopyridine derivativesJAK22-aminopyridine9 nM[2]
4-aryl-2-aminoalkylpyrimidinesJAK24-aryl-2-aminoalkylpyrimidinePotent and selective[12]
3,4-diamino-3-cyclobutene-1,2-dionesCXCR23,4-diamino-3-cyclobutene-1,2-dioneLow nanomolar[13]
Dibenzocycloheptanone derivativesMAPK11Dibenzocycloheptanone4.20 nM[14]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays in the evaluation of JAK1 inhibitors are provided below.

Biochemical Assay for JAK1 Inhibition

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against recombinant human JAK1.

Principle:

The kinase reaction utilizes ATP to phosphorylate a specific substrate. The amount of ADP produced is directly proportional to the kinase activity. A luminescence-based detection system is used to quantify the amount of ADP, where a potent inhibitor will result in a low luminescent signal.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Transfer 50 nL of the compound dilutions to the 384-well assay plates. Include wells with DMSO only (negative control) and a known potent JAK1 inhibitor (positive control).

  • Kinase Reaction:

    • Add 2.5 µL of a 2x JAK1 enzyme solution in kinase assay buffer to each well.

    • Add 2.5 µL of a 2x substrate/ATP solution in kinase assay buffer to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for JAK1 Inhibition (Phospho-STAT Assay)

This protocol describes a flow cytometry-based assay to measure the ability of a test compound to inhibit JAK1-mediated phosphorylation of STAT proteins in a cellular context.

Principle:

Cytokine stimulation of cells activates the JAK-STAT pathway, leading to the phosphorylation of STAT proteins. A selective JAK1 inhibitor will block this phosphorylation. The levels of phosphorylated STAT (pSTAT) can be quantified using flow cytometry with a phospho-specific antibody.

Materials:

  • Human cell line expressing the relevant cytokine receptor (e.g., TF-1 cells)

  • Cytokine for stimulation (e.g., IL-6 to activate the JAK1/STAT3 pathway)

  • Test compounds

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fixation buffer (e.g., Cytofix™)

  • Permeabilization buffer (e.g., Perm Buffer III™)

  • Phospho-specific antibody (e.g., anti-pSTAT3-Alexa Fluor 647)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Fix the cells by adding fixation buffer and incubating at 37°C for 10 minutes.

    • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

  • Staining:

    • Wash the cells with staining buffer (e.g., PBS with 1% BSA).

    • Stain the cells with the phospho-specific antibody for 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the pSTAT signal.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor Cyclobutane Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a cyclobutane-containing inhibitor.

Experimental Workflow for Biochemical JAK1 Inhibition Assay

Assay_Workflow start Start compound_prep Compound Dilution start->compound_prep plate_prep Plate Preparation compound_prep->plate_prep kinase_rxn Kinase Reaction plate_prep->kinase_rxn signal_dev Signal Development kinase_rxn->signal_dev read_plate Read Luminescence signal_dev->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the biochemical JAK1 inhibition assay.

Conclusion

The incorporation of a cyclobutane scaffold into JAK inhibitors represents a promising strategy to achieve enhanced potency, selectivity, and favorable pharmacokinetic properties. While direct SAR studies on this compound analogs are limited in the public domain, the analysis of related cyclobutane-containing JAK inhibitors provides a solid foundation for further drug discovery efforts. The stereochemistry and substitution pattern of the cyclobutane ring are critical determinants of biological activity. The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate novel cyclobutane-based JAK inhibitors and contribute to the development of next-generation therapeutics for a range of debilitating diseases.

References

  • Coricello, A., et al. (2020).
  • Lai, G., et al. (2008). Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Li, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
  • Ohe, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics.
  • de Lucas, A. I., et al. (2022).
  • BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. BenchChem.
  • Blakemore, D. C., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
  • Lai, G., et al. (2008). Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists. PubMed.
  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • ResearchGate. (n.d.). Synthesis of the cyclobutane derivatives 23a–c.
  • ResearchGate. (n.d.). Tofacitinib and JAK1 inhibitor 30.
  • Blakemore, D. C., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • Wang, X., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Goldberg, F. W., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters.
  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. MDPI.
  • Zhang, Y., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib. Reagents and conditions: (A)...
  • ResearchGate. (n.d.). SAR on the pyrimidine ring.
  • National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-amine. PubChem.
  • Google Patents. (n.d.). PIRROLOPIRIDINE AND PIRROLOPIRIMIDINE DERIVATIVES REPLACED WITH CYCLOBUTILO AS JAK INHIBITORS.
  • Kim, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wang, L., et al. (2009).
  • Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Brown, M. K. (2003). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Organic Syntheses.
  • Dangel, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • YouTube. (2021). Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3. YouTube.

Sources

A Comparative Spectroscopic Guide to cis- and trans-3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of small molecules is paramount. Isomeric purity, in particular, can have profound implications for a compound's pharmacological and toxicological profile. This guide provides a detailed spectroscopic comparison of cis- and trans-3-Methoxycyclobutanamine, two diastereomers whose distinct spatial arrangements give rise to unique spectral fingerprints. Understanding these differences is crucial for researchers in medicinal chemistry and related fields for unambiguous identification and characterization.

The Structural Imperative: Why Isomer Differentiation Matters

The orientation of the methoxy (-OCH₃) and amino (-NH₂) groups relative to the cyclobutane ring dictates the cis or trans designation. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference can lead to significant variations in how the molecule interacts with biological targets, underscoring the necessity for definitive spectroscopic assignment.

Caption: Structural difference between cis and trans isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of the cyclobutane ring protons are highly sensitive to their stereochemical environment.

Chemical Shift Analysis

In the cis isomer, the methoxy and amino groups are on the same side of the ring. This can lead to through-space interactions and anisotropic effects that are absent in the more spatially separated trans isomer. Consequently, the chemical shifts of the ring protons will differ.

For the proton at C1 (methine proton adjacent to the methoxy group), a downfield shift is generally expected in the trans isomer compared to the cis isomer. This is because in the cis isomer, the bulky amino group can sterically influence the conformation, potentially leading to a shielding effect on the C1 proton. Conversely, in the trans isomer, the substituents are further apart, leading to a more "normal" electronic environment for the C1 proton.[3]

Coupling Constant Analysis

The vicinal coupling constants (³J) between adjacent protons on the cyclobutane ring are dependent on the dihedral angle between them. In cyclobutane systems, the ring is not planar but puckered. The dihedral angles between cis and trans protons are different, leading to distinct coupling constants. Generally, the coupling constant for trans protons (³Jtrans) is larger than for cis protons (³Jcis).[4] This difference is a reliable diagnostic tool for assigning stereochemistry.

Parameter cis-3-Methoxycyclobutanamine (Expected) trans-3-Methoxycyclobutanamine (Expected)
δ H1 (ppm) ~3.8 - 4.0~4.0 - 4.2
δ H3 (ppm) ~3.2 - 3.4~3.4 - 3.6
³J1,2-cis (Hz) ~6 - 8~6 - 8
³J1,2-trans (Hz) ~4 - 6~4 - 6
³J2,3-cis (Hz) ~7 - 9~7 - 9
³J2,3-trans (Hz) ~5 - 7~5 - 7

Note: The expected values are illustrative and based on general principles observed in similar substituted cyclobutanes.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides complementary information for stereochemical assignment. The chemical shifts of the cyclobutane ring carbons are influenced by steric and electronic effects of the substituents.

In the cis isomer, steric compression between the methoxy and amino groups can lead to a shielding (upfield shift) of the C1 and C3 carbons compared to the trans isomer, where these groups are further apart. This "gamma-gauche" effect is a well-established phenomenon in NMR spectroscopy.[5] The chemical shifts of the C2 and C4 carbons are also expected to differ, though to a lesser extent.

Carbon cis-3-Methoxycyclobutanamine (Expected δ in ppm) trans-3-Methoxycyclobutanamine (Expected δ in ppm)
C1 ~75 - 78~78 - 81
C2/C4 ~30 - 33~32 - 35
C3 ~48 - 51~50 - 53
-OCH₃ ~55 - 57~56 - 58

Note: The expected values are illustrative and based on general principles observed in similar substituted cyclobutanes.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While NMR is the primary tool for distinguishing these diastereomers, IR spectroscopy can offer supporting evidence. The IR spectra of cis and trans isomers are often very similar, as they contain the same functional groups. However, subtle differences can sometimes be observed in the "fingerprint region" (below 1500 cm⁻¹), which arises from complex vibrational and bending modes of the entire molecule.[6]

The C-O stretching vibration of the methoxy group and the N-H bending vibrations of the amino group might show slight shifts in frequency or changes in intensity between the two isomers due to differences in their local molecular environment and potential for intramolecular hydrogen bonding in the cis isomer. However, these differences can be subtle and may not always be diagnostic on their own.[7][8]

Vibrational Mode Expected Wavenumber (cm⁻¹) Potential Differences between Isomers
N-H Stretch (amine) 3300 - 3500Broadness and position may vary slightly due to differences in hydrogen bonding.
C-H Stretch (alkane) 2850 - 3000Largely similar for both isomers.
N-H Bend (amine) 1590 - 1650Minor shifts in frequency or intensity.
C-O Stretch (ether) 1050 - 1150Minor shifts in frequency or intensity.

Experimental Protocols

Synthesis of cis- and trans-3-Methoxycyclobutanamine

A plausible synthetic route to a mixture of cis- and trans-3-methoxycyclobutanamine involves the reduction of 3-methoxycyclobutanone oxime. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions, often yielding a mixture of diastereomers that can be separated by chromatography. Stereoselective syntheses of 1,3-disubstituted cyclobutanes are also reported in the literature and can be adapted for these specific targets.[9][10]

Caption: Plausible synthetic workflow for the isomers.

NMR Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently tap the NMR tube to ensure a homogeneous solution.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

IR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Sample Placement: Place a small drop of the neat liquid sample (if applicable) or a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion

The definitive spectroscopic characterization of cis- and trans-3-Methoxycyclobutanamine relies heavily on a careful analysis of their NMR spectra. The differences in chemical shifts and, most notably, the vicinal coupling constants in ¹H NMR provide unambiguous markers for stereochemical assignment. ¹³C NMR offers confirmatory data through the observation of sterically induced shifts. While IR spectroscopy can provide supporting information, its utility for definitive differentiation is more limited. By applying the principles and protocols outlined in this guide, researchers can confidently distinguish between these two important diastereomers, ensuring the integrity of their chemical entities for downstream applications in drug development and beyond.

References

  • Org Lett. 2004 May 27;6(11):1853-6. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. [Link]
  • J Org Chem. 2021 Aug 6;86(15):10243-10251. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. [Link]
  • ACS Publications.
  • Molecules. 2012 Jan 10;17(1):549-61. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
  • Doc Brown's Chemistry.
  • Defense Technical Information Center. Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram. [Link]
  • Chemistry LibreTexts. 3.4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]
  • YouTube. Important Properties to Identify Cis-/Trans- Isomers. [Link]
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. [Link]
  • Chemistry LibreTexts.
  • NIH. Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. [Link]
  • YouTube. Important Properties to Identify Cis-/Trans- Isomers. [Link]
  • Royal Society of Chemistry. Table of Contents. [Link]
  • ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
  • PubMed.

Sources

biological activity of 3-Methoxycyclobutanamine derivatives versus other scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by moving away from traditional planar aromatic scaffolds.[1] The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling three-dimensional (3D) bioisostere for phenyl rings and other cyclic systems, offering a unique combination of conformational rigidity and metabolic stability.[2] This guide provides an in-depth, data-driven comparison of the biological activity of cyclobutane-containing molecules versus alternative scaffolds, with a focus on key therapeutic targets. We will delve into the experimental data that underscores the advantages of this underutilized scaffold and provide detailed protocols for evaluating its potential in drug discovery programs.

The Rationale for Cyclobutane in Drug Design: Beyond a Simple Bioisostere

The strategic replacement of a phenyl ring with a cyclobutane moiety is more than a simple substitution; it is a fundamental shift in the structural and physicochemical properties of a molecule. Aromatic rings, while ubiquitous in drug molecules, can be liabilities, often contributing to poor solubility and metabolic instability through oxidative pathways.[1] In contrast, the saturated, puckered conformation of the cyclobutane ring offers several advantages:

  • Increased Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for a more precise spatial arrangement of substituents, leading to improved interactions with the target protein's binding pocket.[3]

  • Enhanced Metabolic Stability: The absence of π-electrons makes the cyclobutane ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to longer in vivo half-lives.[4]

  • Improved Physicochemical Properties: The introduction of a cyclobutane scaffold can disrupt crystal lattice packing, leading to increased aqueous solubility and a more favorable lipophilicity profile.[4]

  • Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.[5]

The influence of substituents, such as the titular 3-methoxycyclobutanamine, further diversifies the chemical space accessible with this scaffold. Methoxy groups, for example, can modulate a compound's metabolic stability and receptor affinity through steric and electronic effects.[6] Similarly, an amino group can introduce a key hydrogen bonding interaction or serve as a point for further chemical elaboration.[7]

Comparative Analysis of Biological Activity: Data-Driven Insights

The true measure of a scaffold's utility lies in its performance in head-to-head comparisons with established structural motifs. Here, we present experimental data from studies on three distinct classes of enzyme inhibitors, demonstrating the tangible benefits of incorporating a cyclobutane ring.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in the B-cell receptor signaling pathway and a key target for the treatment of B-cell malignancies and autoimmune diseases.[3][8] The following table compares a traditional phenyl-containing BTK inhibitor with its cyclobutane analog.

ParameterPhenyl AnalogCyclobutane AnalogImprovementTargetReference
IC50 (nM) 1.10.52.2-foldBTK[4]

The data clearly shows a 2.2-fold improvement in potency for the cyclobutane-containing inhibitor. This enhancement is likely due to the cyclobutane ring's ability to better position the key pharmacophoric elements within the BTK active site, leading to a more favorable binding interaction.

Androgen Receptor (AR) Antagonists

The androgen receptor is a crucial target in the treatment of prostate cancer.[9][10] Non-steroidal antiandrogens often incorporate aromatic rings to mimic the steroid scaffold. The following data compares an aromatic AR antagonist with its cyclobutane counterpart.

ParameterPhenyl AnalogCyclobutane AnalogImprovementTargetReference
IC50 (nM) 124124Maintained PotencyAndrogen Receptor[4]

In this instance, the cyclobutane analog maintains the high potency of the phenyl-containing compound. This demonstrates that the cyclobutane scaffold can effectively replace the aromatic ring without compromising biological activity, while likely offering improvements in physicochemical properties such as solubility and metabolic stability.

Lipoprotein-associated Phospholipase A2 (Lp-PLA2) Inhibitors

Lp-PLA2 is an enzyme implicated in inflammation and atherosclerosis.[9][11] The development of potent and selective inhibitors for this target is an active area of research. The table below compares the activity of an Lp-PLA2 inhibitor containing an aromatic ring with its cyclobutane bioisostere.

ParameterPhenyl AnalogCyclobutane AnalogImprovementTargetReference
pIC50 10.29.4Maintained High PotencyLp-PLA2[4]

Similar to the AR antagonists, the cyclobutane-containing Lp-PLA2 inhibitor maintains high potency . This further reinforces the utility of the cyclobutane scaffold as a viable and potentially superior alternative to aromatic rings in drug design.

Signaling Pathways and Mechanisms of Action

To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they modulate.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors such as phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[8][12] BTK inhibitors block the kinase activity of BTK, thereby inhibiting this entire downstream signaling cascade.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 phosphorylates Transcription Transcription Factors (NF-κB, NFAT) PLCG2->Transcription activates Proliferation B-cell Proliferation & Survival Transcription->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., Cyclobutane Analog) BTK_Inhibitor->BTK inhibits

Caption: BTK Signaling Pathway Inhibition.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival.[1][13] AR antagonists, including those with a cyclobutane scaffold, competitively bind to the AR, preventing its activation by androgens and subsequent gene transcription.

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR binds & activates AR_Dimer AR Dimer AR->AR_Dimer dimerizes & translocates to nucleus ARE Androgen Response Element (ARE) AR_Dimer->ARE binds to Transcription Gene Transcription ARE->Transcription Proliferation Prostate Cancer Cell Growth & Survival Transcription->Proliferation AR_Antagonist AR Antagonist (e.g., Cyclobutane Analog) AR_Antagonist->AR inhibits binding

Caption: Androgen Receptor Signaling Pathway Inhibition.

Lipoprotein-associated Phospholipase A2 (Lp-PLA2) Mechanism of Action

Lp-PLA2 is an enzyme that circulates primarily bound to low-density lipoprotein (LDL) particles. It hydrolyzes oxidized phospholipids in LDL, producing pro-inflammatory lipid mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to the inflammatory processes that drive the development and progression of atherosclerotic plaques.[11][14] Lp-PLA2 inhibitors bind to the active site of the enzyme, preventing the hydrolysis of oxidized phospholipids and thereby reducing the production of these pro-inflammatory mediators.

LpPLA2_Mechanism Oxidized_LDL Oxidized LDL LpPLA2 Lp-PLA2 Oxidized_LDL->LpPLA2 substrate for Pro_inflammatory Pro-inflammatory Mediators (lyso-PC, oxidized fatty acids) LpPLA2->Pro_inflammatory produces Atherosclerosis Atherosclerosis Progression Pro_inflammatory->Atherosclerosis LpPLA2_Inhibitor Lp-PLA2 Inhibitor (e.g., Cyclobutane Analog) LpPLA2_Inhibitor->LpPLA2 inhibits Microsomal_Stability_Workflow Start Start Reagent_Prep Reagent Preparation (Compound, Microsomes, NADPH) Start->Reagent_Prep Incubation Incubation at 37°C Reagent_Prep->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Data Analysis (Calculate t½) LCMS->Data_Analysis End End Data_Analysis->End

Caption: Microsomal Stability Assay Workflow.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.

Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Compound Addition:

    • Add the test compound (dissolved in buffer, typically with a small percentage of DMSO) to the donor plate wells.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C]A / [C]eq)] * (VA * VD) / ((VA + VD) * A * t) where [C]A is the compound concentration in the acceptor well, [C]eq is the equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

PAMPA_Workflow Start Start Plate_Prep Prepare Donor and Acceptor Plates Start->Plate_Prep Add_Compound Add Test Compound to Donor Plate Plate_Prep->Add_Compound Incubate Incubate 'Sandwich' Add_Compound->Incubate Quantify Quantify Compound in Donor and Acceptor Wells Incubate->Quantify Data_Analysis Calculate Permeability Coefficient (Pe) Quantify->Data_Analysis End End Data_Analysis->End

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.

Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of concentrations.

    • Prepare solutions of the enzyme and its substrate in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme solution.

    • Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme or a known potent inhibitor).

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the rate of product formation (or substrate depletion) over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Enzyme_Inhibition_Workflow Start Start Reagent_Prep Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Reagent_Prep Assay_Setup Set up Assay Plate Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at Optimal Temperature Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Measure_Activity Measure Enzyme Activity Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis (Calculate IC50) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Enzyme Inhibition Assay Workflow.

Conclusion

The strategic incorporation of the cyclobutane scaffold represents a powerful and validated approach in modern medicinal chemistry. The experimental data clearly demonstrates that this three-dimensional, saturated ring system can serve as an effective bioisostere for aromatic rings, often leading to improved potency, metabolic stability, and other desirable drug-like properties. While the specific biological activity of this compound derivatives remains an area ripe for exploration, the principles outlined in this guide provide a solid foundation for the design and evaluation of novel cyclobutane-containing molecules. By embracing the "escape from flatland," researchers can unlock new avenues for the discovery of next-generation therapeutics with enhanced performance and a greater probability of clinical success.

References

  • Li, X., Qian, Y., Wan, X., Zhang, Y., Song, Y., Zhang, J., & Yang, Y. (2026). Lipoprotein-associated phospholipase A2 (Lp-PLA2)
  • Patsnap Synapse. (2024). What are Lp-PLA2 inhibitors and how do they work?[Link]
  • Wikipedia. Androgen receptor. [Link]
  • McConnell, J. P., & Hoefner, D. M. (2006). Lipoprotein-associated phospholipase A2.
  • Agoulnik, I. U., & Weigel, N. L. (2011). Androgen receptor signaling in prostate cancer development and progression. Journal of cellular biochemistry, 112(8), 1967–1976. [Link]
  • Spencer, J., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(5), 784-793. [Link]
  • Saini, T., Srivastava, D., Raut, R., Mishra, P., & Misra, A. (2021). A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188549. [Link]
  • Spencer, J., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(5), 784-793. [Link]
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in cell and developmental biology, 9, 624759. [Link]
  • Burger, J. A. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2589. [Link]
  • Abeomics. Androgen Signaling. [Link]
  • Gelb, M. H., et al. (2022). Lipoprotein-associated phospholipase A2: A paradigm for allosteric regulation by membranes. Proceedings of the National Academy of Sciences, 119(2), e2117505119. [Link]
  • Wikipedia. Bruton's tyrosine kinase. [Link]
  • Pal Singh, S., & de Wijn, R. (2018). Role of Bruton's tyrosine kinase in B cells and malignancies.
  • Gelb, M. H., et al. (2019). Lipoprotein‐associated phospholipase A2: The story continues. Journal of lipid research, 60(4), 724–739. [Link]
  • Spencer, J., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(5), 784-793. [Link]
  • Nan, F., et al. (2008). Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists. Bioorganic & medicinal chemistry letters, 18(6), 1864–1868. [Link]
  • Drug Design.
  • ResearchGate. Structures of some naturally occurring compounds containing a cyclobutane ring. [Link]
  • ResearchGate. Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. [Link]
  • de Groot, A. M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

Sources

A Senior Application Scientist's Guide: Computational and Experimental Comparison of 3-Methoxycyclobutanamine with Other Amine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the selection of amine building blocks is a critical decision point that profoundly influences the entire drug discovery cascade—from synthetic tractability to the ultimate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a lead candidate. Amines are foundational to the synthesis of a vast array of pharmaceuticals, serving as key intermediates and pharmacophoric elements.[1][2] This guide provides an in-depth comparison of 3-Methoxycyclobutanamine, a contemporary building block, against more conventional amines: cyclobutylamine, cyclopentylamine, and aniline. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for rational amine selection, supported by physicochemical data, comparative reactivity profiles, and an analysis of their impact on critical drug-like properties.

The Physicochemical Landscape: A Data-Driven Comparison

The intrinsic properties of a building block dictate the foundational physicochemical characteristics of the final molecule. Parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight (MW) are pivotal in determining solubility, permeability, and oral bioavailability. The introduction of a methoxy group and the use of a strained cyclobutane ring give this compound a distinct profile compared to its peers.

Below is a comparative table of key physicochemical properties, computationally generated and sourced from reputable chemical databases.

PropertyThis compoundCyclobutylamineCyclopentylamineAniline
Structure this compound StructureCyclobutylamine StructureCyclopentylamine StructureAniline Structure
Molecular Formula C₅H₁₁NOC₄H₉NC₅H₁₁NC₆H₇N
Molecular Weight ( g/mol ) 101.15[3]71.12[4]85.15[5]93.13[6]
XLogP3 -0.2[3]0.2[4]0.6[5][7]0.9
TPSA (Ų) 35.3[3]26.0[4]26.0[7]26.0
H-Bond Donor Count 1111
H-Bond Acceptor Count 2111

Analysis of Physicochemical Properties:

  • Lipophilicity (XLogP3): this compound exhibits the lowest lipophilicity (XLogP3 = -0.2), making it a valuable building block for reducing the overall LogP of a target molecule. This is a direct consequence of the polar methoxy group. In contrast, cyclobutylamine and cyclopentylamine have higher LogP values, while aniline is the most lipophilic of the set.[4][5] Controlling lipophilicity is crucial for mitigating off-target effects and improving aqueous solubility.

  • Polarity (TPSA): The ether oxygen in this compound increases its TPSA to 35.3 Ų, compared to the 26.0 Ų for the other aliphatic amines. This enhanced polarity can improve interactions with water and biological targets, potentially boosting solubility and modulating cell permeability.

  • Three-Dimensionality: Unlike the planar, two-dimensional structure of aniline, this compound and its cycloalkyl counterparts provide a distinct three-dimensional vector for exiting the molecular scaffold. This is an increasingly important strategy in drug design to "escape flatland," which can lead to improved selectivity and better physicochemical properties.

Reactivity Profile: A Case Study in Amide Coupling

The amide bond is arguably the most common linkage forged in medicinal chemistry.[8] Therefore, understanding the performance of these amines in a standard amide coupling reaction is essential for evaluating their synthetic utility.

Experimental Workflow: General Amide Coupling Protocol

The following protocol describes a representative amide coupling reaction using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a widely used coupling reagent.[8]

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Dissolve Carboxylic Acid (1.0 eq) in DMF B 2. Add Amine (1.1 eq) and DIPEA (2.0 eq) A->B C 3. Add HATU (1.2 eq) portion-wise at 0 °C B->C D 4. Stir at Room Temperature (Monitor by LC-MS) C->D E 5. Quench with water and extract with EtOAc D->E F 6. Wash organic layer (brine), dry (Na₂SO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify by column chromatography G->H

Caption: Standard workflow for HATU-mediated amide coupling.

Comparative Performance in Amide Coupling (Expected Outcomes)

While direct side-by-side published data is scarce, we can predict performance based on fundamental chemical principles. The primary determinant of reactivity for the amine is its nucleophilicity.

Amine Building BlockExpected ReactivityRationaleExpected YieldPurification Challenge
This compound HighPrimary aliphatic amine; high nucleophilicity. The methoxy group is electronically distant and has a minimal inductive effect on the amine.Good to ExcellentLow; byproducts are typically water-soluble.
Cyclobutylamine HighUnhindered primary aliphatic amine; high nucleophilicity.[4]Good to ExcellentLow.
Cyclopentylamine HighPrimary aliphatic amine; slightly more sterically hindered than cyclobutylamine but still highly reactive.[5]Good to ExcellentLow.
Aniline Low to ModerateAromatic amine; the lone pair on nitrogen is delocalized into the aromatic ring, significantly reducing its nucleophilicity.[6][9]Fair to GoodModerate; may require longer reaction times or more forceful coupling agents, potentially leading to more side products.

Impact on Drug-Like Properties: Beyond the Reaction Flask

The choice of an amine building block has far-reaching consequences for a compound's ADMET profile. Here, we analyze the structural impact on metabolic stability and molecular shape.

Metabolic Stability

Rapid metabolism can lead to poor bioavailability and short half-life, hindering the development of a drug candidate.[10][11] The primary routes of metabolism for many drugs are oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[10][12]

  • Aniline: The electron-rich aromatic ring is susceptible to hydroxylation at the ortho and para positions, representing a significant metabolic liability.

  • Cyclopentylamine: The cyclopentyl ring contains multiple secondary (2°) carbons that are prone to metabolic hydroxylation.[12]

  • Cyclobutylamine: The cyclobutane ring is generally considered more metabolically robust than larger cycloalkanes due to its higher C-H bond strength. However, it still presents sites for potential oxidation.

  • This compound: This building block offers two key advantages. First, the cyclobutane scaffold itself is relatively stable. Second, the methoxy group occupies a position on the ring that could otherwise be a site of hydroxylation. While the methoxy group itself can be a site for O-demethylation, this is often a slower metabolic pathway compared to aliphatic hydroxylation. This "metabolic blocking" strategy is a common tactic to improve a drug's half-life.[13]

G Aniline Aniline (Ring Hydroxylation) Cyclobutyl Cyclobutylamine (More stable ring) Cyclopentyl Cyclopentylamine (Ring Hydroxylation) MethoxyCyclobutyl This compound (Metabolic blocking)

Caption: Conceptual comparison of metabolic liabilities.

Conclusion: The Strategic Value of this compound

Based on this comparative analysis, this compound emerges as a highly valuable building block for modern drug discovery. Its primary advantages are:

  • Modulation of Physicochemical Properties: It provides a unique combination of low lipophilicity and increased polarity, enabling chemists to fine-tune the solubility and permeability of lead compounds.

  • Enhanced Metabolic Stability: By blocking a potential site of metabolism on the robust cyclobutane ring, it offers a rational strategy for improving compound half-life and reducing metabolic clearance.

  • Introduction of 3D Character: It serves as an excellent non-planar scaffold to increase the three-dimensional complexity of molecules, which is often correlated with improved biological selectivity and better drug-like properties.

  • Reliable Synthetic Utility: As a primary aliphatic amine, it exhibits predictable and high reactivity in standard coupling reactions, ensuring its straightforward incorporation into synthetic routes.

While simpler building blocks like cyclobutylamine and cyclopentylamine offer 3D structure, they lack the nuanced property modulation of the methoxy-substituted analog. Aniline, though a cornerstone of classical synthesis, often introduces metabolic liabilities and planarity that are undesirable in contemporary drug candidates. Therefore, for research programs aiming to develop optimized clinical candidates, this compound represents a strategic choice for crafting molecules with superior physicochemical and pharmacokinetic profiles.

References

  • PubChem. 3-Methylcyclobutan-1-amine.
  • Amerigo Scientific. Amines: The Building Blocks of Life and Chemistry. Amerigo Scientific. [Link]
  • ResearchGate. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties.
  • PubChem. 3-methoxy-N-(3-methylbutyl)cyclobutan-1-amine.
  • Wang, Y., Haight, I., Gupta, R., & Vasudevan, A. (2021). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. Journal of Medicinal Chemistry, 64(23), 17157–17170. [Link]
  • Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. [Link]
  • ResearchGate. Amine building blocks for library synthesis.
  • PubChem. 3-Methoxycyclobutan-1-one.
  • PubChem. 3-Methoxy-3-methylbutanal.
  • Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. [Link]
  • PubChem. 3-methoxy-N-(2-methylbutyl)cyclopentan-1-amine.
  • ResearchGate. pKa – LogP plot for methoxy‐substituted carboxylic acids and their...
  • Pelkonen, O., & Pasanen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
  • PubChem. 3-methoxy-N-[(4-methylcyclohexyl)methyl]aniline.
  • Le, N. N. D. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link]
  • Cheméo. Chemical Properties of 3-Methoxybutanal (CAS 5281-76-5). Cheméo. [Link]
  • Ostrovsky, D., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5677. [Link]
  • de Oliveira, R. S., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38781-38791. [Link]
  • PubChem. Cyclobutylamine.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChem. Cyclopentylamine.
  • PubChem. (1R,2R)-2-Methoxycyclobutan-1-amine.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Gobbi, S., & Testa, B. (2015). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 20(4), 6437-6468. [Link]
  • Le, N. N. D. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143. [Link]
  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
  • PubChem. 3-Methoxy-2-methylaniline.
  • PubChem. cis-3-Methyl-cyclopentylamine.
  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Google Patents. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • MDPI.
  • PubChem. N-methylcyclopentanamine.
  • PubChem. (1-Methylcyclobutyl)amine.
  • PubChem. Aniline.
  • PubChem. 3,4,5-Trimethoxyaniline.

Sources

A Senior Application Scientist's Guide to Validating the Binding Mode of 3-Methoxycyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Docking Score

In modern drug discovery, the emergence of novel chemical scaffolds, such as 3-methoxycyclobutanamine derivatives, presents both exciting opportunities and significant challenges. Their distinct three-dimensional geometry offers the potential for unique interactions with target proteins, moving beyond the well-trodden territory of flat, aromatic systems. However, this structural novelty makes the accurate validation of their binding mode a paramount concern. A computationally predicted pose, while a useful starting point, is merely a hypothesis. True confidence in a structure-activity relationship (SAR) and the rational progression of a lead optimization campaign can only be built upon a foundation of rigorous, multi-modal experimental evidence.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding mode of this compound derivatives. We will move beyond a simple listing of techniques, instead focusing on building a self-validating, integrated workflow. Each step is designed to orthogonally confirm the findings of the last, systematically de-risking the project and building an unshakeable case for a specific protein-ligand interaction.

The Integrated Validation Workflow: From Hypothesis to High-Resolution Truth

The journey from a putative hit to a validated lead compound follows a logical progression. We begin with computational methods to generate an initial hypothesis, then employ a suite of biophysical techniques to confirm direct binding and quantify its energetic signature, and culminate with high-resolution structural methods to visualize the interaction in atomic detail.

G cluster_0 Hypothesis Generation cluster_1 Binding Confirmation & Quantification cluster_2 Structural Validation docking Molecular Docking biophysics Biophysical Assays (DSF, SPR, ITC, NMR) docking->biophysics Is there a direct interaction? biophysics->docking Refine Computational Model structure High-Resolution Structures (X-Ray, Cryo-EM) biophysics->structure What does the interaction look like? structure->biophysics Rationalize Thermodynamics/ Kinetics

Caption: The Integrated Binding Mode Validation Workflow.

Part 1: Biophysical Techniques for Binding Confirmation and Characterization

Before investing resources in structural biology, it is crucial to confirm that the compound physically interacts with the target protein and to quantify the strength, kinetics, and thermodynamics of this interaction. No single technique is sufficient; employing orthogonal methods is key to building a trustworthy dataset.[1][2][3]

Comparison of Key Biophysical Methods
Technique Primary Output Throughput Sample Consumption (Protein) Pros Cons
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, Stoichiometry (n)LowHighGold standard for thermodynamics; Label-free; In-solution.[4][5][6][7]Requires large amounts of soluble, stable protein; Sensitive to buffer mismatch.[4]
Surface Plasmon Resonance (SPR) KD, kon, koffMedium-HighLowReal-time kinetics; High sensitivity; Low sample needs.[8][9][10][11]Requires protein immobilization which can affect binding; Mass-based, susceptible to aggregation artifacts.
Nuclear Magnetic Resonance (NMR) Binding Site Mapping, KD (weak), StructureLow-MediumHighAtomic-level detail in solution; Can detect very weak binding.[12][13]Technically complex; Requires 15N/13C labeled protein; High protein concentration needed.[14]
Differential Scanning Fluorimetry (DSF) Thermal Shift (ΔTm)HighLowRapid, low sample use; Excellent for screening and hit validation.[3]Indirect binding evidence; Does not provide affinity or kinetics; Some proteins do not show a clear melt.
Methodology Deep Dive: Isothermal Titration Calorimetry (ITC)

Causality Behind the Choice: ITC is the gold standard for thermodynamic characterization because it directly measures the heat released or absorbed during the binding event.[7][15] This provides a complete thermodynamic profile (ΔG, ΔH, and ΔS) in a single, label-free experiment, offering deep insights into the driving forces of the interaction (e.g., enthalpy-driven vs. entropy-driven binding).[5][6]

Experimental Protocol: ITC

  • Sample Preparation (Critical Step):

    • Express and purify the target protein to >95% homogeneity.

    • Prepare the this compound derivative at a concentration 10-20 times that of the protein.

    • Crucially, both protein and ligand must be in an identical, well-matched buffer. This is typically achieved by extensive dialysis of the protein against the final buffer, which is then used to dissolve the ligand. This minimizes heats of dilution that can obscure the true binding signal.[4]

    • Degas all solutions immediately before use to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • The instrument consists of a reference cell and a sample cell.[15] Fill the reference cell with the matched buffer.

    • Load the target protein into the sample cell (typically at 5-50 µM).

    • Load the ligand into the injection syringe (typically at 50-500 µM).

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, precise injections (e.g., 1-2 µL) of the ligand into the sample cell.

    • After each injection, the heat change upon binding is measured relative to the reference cell.[7]

    • Allow the system to return to thermal equilibrium before the next injection.

  • Data Analysis:

    • The raw data is a series of heat spikes for each injection.

    • Integrating the area under each peak gives the heat change for that injection.

    • Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.

    • This isotherm is then fitted to a binding model (e.g., a one-site model) to extract the key thermodynamic parameters: KD (dissociation constant), n (stoichiometry), and ΔH (enthalpy).[15] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[4]

Methodology Deep Dive: Surface Plasmon Resonance (SPR)

Causality Behind the Choice: SPR is unparalleled for determining binding kinetics (the on- and off-rates of the interaction).[8][9] This information is orthogonal to ITC's thermodynamic data and is critical for lead optimization, as drug efficacy is often correlated with a slow dissociation rate (koff). It is also highly sensitive, requiring less protein than ITC.[11]

Experimental Protocol: SPR

  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the target protein to the chip surface. A key consideration is to immobilize enough protein to get a good signal but not so much as to cause mass transport limitations.

    • Deactivate any remaining active esters. A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Analyte (Ligand) Injection:

    • Prepare a series of dilutions of the this compound derivative in running buffer. It is advisable to include a buffer-only (zero concentration) injection for double referencing.

    • Inject the ligand solutions over both the active and reference flow cells at a constant flow rate.

    • The binding is measured in real-time as a change in response units (RU).[10]

  • Data Acquisition Phases:

    • Association Phase: Ligand flows over the chip, and binding is observed.

    • Dissociation Phase: Running buffer replaces the ligand solution, and the dissociation of the complex is monitored.

    • Regeneration: A specific solution is injected to strip the remaining bound ligand from the protein, preparing the surface for the next cycle.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding).

    • This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).[8]

    • The equilibrium dissociation constant (KD) is calculated as koff / kon.

Part 2: High-Resolution Structural Validation

Biophysical data confirms that a compound binds, but only structural biology can reveal how. This is the ultimate validation, providing the atomic-level detail needed to confirm the binding mode, rationalize SAR, and guide further chemical design.

Methodology Deep Dive: X-Ray Crystallography

Causality Behind the Choice: X-ray crystallography remains the "gold standard" for determining high-resolution structures of protein-ligand complexes.[16] It provides an unambiguous electron density map that allows for the precise placement of the ligand in the binding pocket, visualizing the key hydrogen bonds, hydrophobic interactions, and other forces governing the interaction.[17][18][19]

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Data Collection cluster_3 Structure Solution prep High Purity Protein (>98%) + Ligand crystal Co-crystallization or Soaking (High-throughput screening) prep->crystal data Cryo-cooling & Mounting X-Ray Diffraction (Synchrotron) crystal->data solution Phase Determination Electron Density Map Calculation Model Building & Refinement data->solution solution->prep Informs new constructs or ligand design

Caption: The X-Ray Crystallography Workflow for Protein-Ligand Complexes.

Experimental Protocol: X-Ray Crystallography

  • Protein-Ligand Complex Formation:

    • Prepare a highly concentrated (>5-10 mg/mL) and pure (>98%) solution of the target protein.

    • Co-crystallization: Add the this compound derivative to the protein solution at a slight molar excess (e.g., 2-5 fold) and incubate to allow complex formation before setting up crystallization trials.

    • Soaking: Alternatively, grow crystals of the apo-protein first, then transfer them to a solution containing the ligand to allow it to diffuse into the crystal.[20]

  • Crystallization:

    • Use high-throughput robotic screening to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives).

    • Monitor the trials for the formation of single, well-ordered crystals. This is often the most significant bottleneck in the process.[18]

  • X-Ray Diffraction Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooling it in liquid nitrogen. This prevents ice crystal formation, which would destroy the crystal lattice.[17]

    • Mount the frozen crystal in a high-intensity X-ray beam, typically at a synchrotron source.

    • Rotate the crystal in the beam and collect the diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the reflections.

    • The "phase problem" is solved, often using molecular replacement if a structure of a similar protein is known.

    • This yields an initial electron density map. The protein and ligand are then built into this map.

    • The model is iteratively refined to improve its fit to the experimental data, resulting in a final, high-resolution model of the protein-ligand complex.[20]

An Emerging Powerhouse: Cryo-Electron Microscopy (Cryo-EM)

For large proteins or complexes that resist crystallization, Cryo-EM has become a revolutionary alternative.[21] It involves flash-freezing the protein-ligand complex in solution and imaging hundreds of thousands of individual particles with an electron microscope. Advanced image processing then reconstructs a 3D model.[22] Recent breakthroughs have pushed the boundaries of Cryo-EM, making it feasible for smaller and smaller proteins, with structures of complexes around 40 kDa now being solved at near-atomic resolution.[23][24][25] This makes it an increasingly viable option for validating the binding mode of small molecules to a wider range of targets.

Conclusion: The Power of Orthogonal Validation

Validating the binding mode of a novel chemical entity like a this compound derivative is a cornerstone of successful drug discovery. A computational prediction is not evidence. A single biophysical measurement is not proof. True, actionable confidence is only achieved through a systematic, multi-faceted approach where orthogonal techniques are used to build a self-consistent and mutually reinforcing dataset. By combining quantitative biophysical methods like ITC and SPR with the definitive atomic detail of X-ray crystallography or Cryo-EM, we can construct a complete and trustworthy picture of the molecular recognition event. This rigorous, scientifically sound workflow ensures that lead optimization is built on a foundation of fact, not assumption, ultimately accelerating the path to effective therapeutics.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • NMR-based analysis of protein-ligand interactions. PubMed.
  • Cryo-EM for Protein-Ligand Complexes. Creative Biostructure.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. PubMed.
  • High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. Sciety.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. ResearchGate.
  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.
  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.
  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya.
  • Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. NIH.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
  • High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv.
  • X-ray crystallographic studies of protein-ligand interactions. PubMed.
  • Ligand-Protein Binding and Screening Using NMR spectroscopy. ResearchGate.
  • Isothermal titration calorimetry. Wikipedia.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad.
  • Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications.
  • Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. NIH.
  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online.
  • High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
  • Recent advances in computational and experimental protein-ligand affinity determination techniques. Taylor & Francis Online.
  • X-ray crystallographic studies of protein–ligand interactions. Portland Press.
  • X-ray crystallographic studies of protein-ligand interactions. ResearchGate.
  • What is the cheapest and fastest experiments to find protein-ligand interaction?. ResearchGate.
  • What are the experimental modes of determining the interaction of a protein and a ligand?. ResearchGate.
  • Methods to investigate protein–protein interactions. Wikipedia.
  • Studying protein-ligand interactions using X-ray crystallography. PubMed.

Sources

The Cyclobutane Ring: A Key to Unlocking Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Cyclobutane-Containing Compounds

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. A molecule's metabolic stability is a critical determinant of its oral bioavailability, half-life, and overall therapeutic efficacy. Rapid metabolism by enzymes such as the cytochrome P450 (CYP) superfamily can lead to high clearance, low exposure, and the formation of potentially toxic metabolites. In recent years, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic in medicinal chemistry to mitigate these metabolic liabilities. Among these, the cyclobutane moiety has garnered significant attention for its ability to enhance metabolic stability while favorably influencing other drug-like properties.

This guide provides an in-depth comparison of the metabolic stability of cyclobutane-containing compounds against common structural alternatives, supported by experimental data. We will delve into the mechanistic rationale for its utility, provide detailed protocols for assessing metabolic stability, and offer insights to guide the rational design of more robust drug candidates.

The Cyclobutane Advantage: More Than Just a Square

The utility of the cyclobutane ring in improving metabolic stability stems from its unique combination of structural and electronic properties.[1][2] Compared to linear alkyl chains or other cycloalkanes, the four-membered ring offers a distinct conformational rigidity and a different presentation of C-H bonds to metabolic enzymes.[1]

  • Conformational Restriction: The puckered conformation of the cyclobutane ring can lock flexible linkers into a more rigid conformation.[1] This pre-organization can reduce the entropic penalty upon binding to a target protein and, crucially, can shield metabolically susceptible sites from enzymatic attack.[1]

  • Altered C-H Bond Reactivity: While strained, the C-H bonds of cyclobutane are generally less susceptible to oxidative metabolism compared to those in more flexible acyclic chains or in electron-rich aromatic systems.[3] The strain energy of cyclobutane (26.3 kcal/mol) is intermediate between the highly reactive cyclopropane (28.1 kcal/mol) and the relatively inert cyclopentane (7.1 kcal/mol), placing it in a "sweet spot" of chemical inertness and unique three-dimensional structure.[1]

  • Bioisosteric Replacement: The cyclobutane ring serves as an excellent bioisostere for other common chemical motifs that are often associated with metabolic liabilities, such as gem-dimethyl groups, tert-butyl groups, and phenyl rings.[4][5][6] This replacement can block sites of oxidation and improve the overall pharmacokinetic profile of a molecule.

The following diagram illustrates the decision-making process when considering the incorporation of a cyclobutane ring to address metabolic liabilities.

Start Lead Compound with Metabolic Liability Identify Identify Metabolic 'Soft Spot' (e.g., via Metabolite ID Studies) Start->Identify Strategy Select Bioisosteric Replacement Strategy Identify->Strategy Cyclobutane Incorporate Cyclobutane Ring Strategy->Cyclobutane Acyclic Acyclic Analogs Strategy->Acyclic OtherCyclo Other Cycloalkanes (e.g., Cyclopropane, Cyclopentane) Strategy->OtherCyclo Aromatic Aromatic Analogs Strategy->Aromatic Synthesize Synthesize Analogs Cyclobutane->Synthesize Acyclic->Synthesize OtherCyclo->Synthesize Aromatic->Synthesize Assay Assess Metabolic Stability (in vitro assays) Synthesize->Assay Analyze Analyze Data (t1/2, CLint) Assay->Analyze Decision Improved Stability? Analyze->Decision Success Advance Candidate Decision->Success Yes Failure Re-design or Select Alternative Strategy Decision->Failure No cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Microsomes Thaw Liver Microsomes Incubate Combine Microsomes, Compound, and Buffer in 96-well plate at 37°C Prep_Microsomes->Incubate Prep_Compound Prepare Test Compound Solution Prep_Compound->Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH System Incubate->Initiate Time_Points Take Aliquots at Multiple Time Points Initiate->Time_Points Quench Quench Reaction with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability that includes both Phase I and Phase II metabolic pathways.

Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes (human, rat, or mouse) according to the supplier's protocol.

    • Determine cell viability and density.

    • Prepare a hepatocyte suspension in incubation medium.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal stability assay (centrifugation and LC-MS/MS analysis).

  • Data Analysis:

    • Calculate t1/2 and CLint as described for the microsomal stability assay, adjusting the CLint calculation for the number of hepatocytes used per well. CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells in millions)

Conclusion and Future Perspectives

The incorporation of a cyclobutane ring is a validated and powerful strategy in modern medicinal chemistry to enhance the metabolic stability of drug candidates. [3]By serving as a rigid and metabolically robust bioisostere for labile groups, it can effectively block sites of oxidative metabolism, leading to improved pharmacokinetic profiles. The experimental data, though context-dependent, demonstrates the potential for significant improvements in metabolic stability.

The choice between cyclobutane and other small rings like cyclopropane is nuanced, with both showing similar efficacy in some cases. Therefore, the decision should be guided by empirical data from well-designed metabolic stability studies. The detailed protocols provided herein for liver microsomal and hepatocyte stability assays offer a robust framework for generating such data.

As our understanding of drug metabolism continues to evolve, the rational design of metabolically stable compounds will remain a cornerstone of successful drug discovery. The humble cyclobutane ring, with its unique structural and chemical properties, has firmly established itself as a valuable tool in the medicinal chemist's armamentarium for "escaping flatland" and creating more durable and effective medicines. [7]

References

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • Mousseau, J. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
  • van der Kolk, M. R., et al. (2022).
  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. [Link]
  • Mousseau, J. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
  • van der Kolk, M. R., et al. (2022).
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
  • Al-Harrasi, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

Sources

Assessing the Novelty of 3-Methoxycyclobutanamine as a Chemical Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that impart favorable physicochemical and pharmacological properties is unceasing. The strategic move away from planar, aromatic structures towards three-dimensional (3D) saturated rings—a concept often termed "escaping from flatland"—has gained significant traction.[1] This shift is driven by the potential for improved metabolic stability, enhanced aqueous solubility, and better target engagement through superior spatial arrangement of pharmacophoric features. Among the saturated carbocycles, the cyclobutane ring has emerged as a compelling, albeit underutilized, scaffold.[2][3] This guide provides an in-depth technical assessment of 3-Methoxycyclobutanamine as a novel chemical scaffold, comparing its potential attributes against established alternatives and detailing the experimental methodologies required for its validation.

The Rationale for 3D Scaffolds: The Case for Cyclobutanes

Aromatic rings, while prevalent in many drug molecules, can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] Saturated bioisosteres, such as the cyclobutane ring, offer a three-dimensional alternative that can shield molecules from such metabolic liabilities.[2] The puckered conformation of the cyclobutane ring provides distinct exit vectors for substituents, allowing for a more precise exploration of a protein's binding pocket compared to the fixed vectors of a planar phenyl ring.[2]

While both cyclopropane and cyclobutane scaffolds introduce 3D character, they possess distinct properties. Cyclopropane has a higher ring strain (28.1 kcal/mol) compared to cyclobutane (26.3 kcal/mol), which can influence reactivity and metabolic stability.[2] The slightly larger and more flexible nature of the cyclobutane ring can be advantageous in mimicking the spatial volume of larger groups and providing better conformational restriction in certain contexts.[2]

Introducing this compound: A Scaffold of Interest

This compound presents an intriguing scaffold for several reasons:

  • Amine Functionality: The primary amine serves as a crucial handle for further chemical elaboration, allowing for the introduction of a wide array of functional groups through well-established amide bond formation, reductive amination, and other C-N bond-forming reactions.

  • Methoxy Group: The methoxy substituent at the 3-position introduces polarity, which can influence solubility and interactions with the biological target. Its presence may also modulate the metabolic profile of the cyclobutane ring.

  • Defined Stereochemistry: The 1,3-substitution pattern on the cyclobutane ring can exist as cis and trans diastereomers, offering the potential for stereochemically defined interactions with a target protein. This provides an opportunity to explore how the spatial orientation of the amine and methoxy groups affects biological activity.

The commercial availability of this compound hydrochloride suggests its utility as a readily accessible building block for synthetic chemistry campaigns.

Comparative Analysis: How Does this compound Stack Up?

A direct, head-to-head comparison of this compound with other scaffolds in the literature is not yet available. However, based on the known properties of cyclobutanes and methoxy-substituted compounds, we can extrapolate its potential advantages and disadvantages. To provide a quantitative assessment, a series of standardized in vitro assays are necessary. Below, we outline a comparative framework and the requisite experimental protocols.

As a relevant comparator, we will consider cyclopentylamine, a commonly used saturated carbocyclic amine.

Table 1: Postulated Physicochemical Properties and Rationale for Comparison

PropertyThis compound (Postulated)Cyclopentylamine (Known)Rationale for Comparison
Molecular Weight 115.18 g/mol 85.15 g/mol Lower molecular weight is generally favorable for drug-likeness.
Calculated logP LowerHigherThe methoxy group is expected to decrease lipophilicity.
Topological Polar Surface Area (TPSA) HigherLowerThe oxygen atom of the methoxy group will increase the TPSA, potentially improving solubility.
Fraction of sp³ carbons (Fsp³) HighHighBoth scaffolds offer high 3D character.
Rotatable Bonds LowLowBoth provide conformational rigidity.

Experimental Validation: A Guide to Comparative Assays

To rigorously assess the novelty and utility of this compound, a series of experiments should be conducted in parallel with a chosen comparator scaffold, such as cyclopentylamine, incorporated into an identical molecular framework.

A. Synthesis of this compound

While commercially available, understanding the synthesis is crucial for potential derivatization. A plausible synthetic route would involve the reductive amination of 3-methoxycyclobutanone.

Experimental Protocol: Reductive Amination of 3-Methoxycyclobutanone

  • Imine Formation: To a solution of 3-methoxycyclobutanone (1.0 eq) in methanol, add a solution of ammonia in methanol (excess) or ammonium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.[4][5] The use of NaBH₃CN is often preferred as it selectively reduces the imine in the presence of the ketone.[5]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Diagram 1: Proposed Synthesis of this compound

G ketone 3-Methoxycyclobutanone imine Intermediate Imine ketone->imine Imine Formation amine Ammonia/Ammonium Acetate amine->imine product This compound imine->product Reduction reducer Reducing Agent (e.g., NaBH4) reducer->product

Caption: Proposed synthetic route to this compound.

B. Physicochemical Property Determination

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant measure for ionizable compounds like amines than the partition coefficient (LogP).[7]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination [8]

  • Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.

  • Dissolution: Prepare a stock solution of the test compound (e.g., an amide derivative of this compound and the corresponding cyclopentylamine analog) in the buffered aqueous phase at a known concentration.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.[8]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Good aqueous solubility is essential for oral absorption and parenteral formulation.[9]

Experimental Protocol: Thermodynamic Solubility Assay [9]

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours to ensure equilibrium is reached.[9]

  • Separation: Filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS against a standard curve.

C. In Vitro ADME Profiling

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo half-life.[10]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [11]

  • Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).[11]

  • Initiation: Pre-incubate the mixture at 37 °C, then initiate the metabolic reaction by adding a NADPH-regenerating system.[11]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[11]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Diagram 2: Workflow for Metabolic Stability Assay

G start Test Compound + HLM + Buffer initiate Add NADPH, Incubate at 37°C start->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Acetonitrile sampling->quench analyze LC-MS/MS Analysis quench->analyze result Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) analyze->result

Caption: Workflow for assessing metabolic stability.

The Caco-2 cell permeability assay is the gold standard for predicting in vivo drug absorption across the intestinal wall.[12][13]

Experimental Protocol: Caco-2 Permeability Assay []

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[13]

  • Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are collected from the opposite chamber at specific time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.

D. Structural and Conformational Analysis

The novelty of a scaffold also lies in its three-dimensional shape and how it presents functional groups in space.

Computational Approach: 3D Shape and Pharmacophore Analysis [15]

  • Conformational Analysis: Generate low-energy conformers of molecules containing the this compound scaffold and the comparator scaffolds.

  • Shape Comparison: Use computational tools to align and compare the 3D shapes and volumes of the different conformers. This can be quantified using metrics like the Tanimoto coefficient.[15]

  • Pharmacophore Modeling: Identify the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and their spatial arrangement for each scaffold. This will help in understanding how the scaffold can be utilized to interact with a specific biological target.

Diagram 3: Logic for Assessing Scaffold Novelty

G scaffold This compound physchem Physicochemical Properties (LogD, Solubility) scaffold->physchem adme In Vitro ADME (Metabolic Stability, Permeability) scaffold->adme structural 3D Shape & Pharmacophore Analysis scaffold->structural novelty Assessment of Novelty and Utility physchem->novelty adme->novelty structural->novelty comparator Comparator Scaffolds (e.g., Cyclopentylamine) comparator->physchem comparator->adme comparator->structural

Caption: A logical framework for evaluating a novel scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical scaffold. Its inherent three-dimensionality, coupled with the presence of versatile functional groups, positions it as a potentially valuable building block in drug discovery. The key to unlocking its potential lies in rigorous experimental validation. The protocols outlined in this guide provide a comprehensive framework for comparing its physicochemical and ADME properties against more established scaffolds.

The novelty of this compound will be determined not just by its structure, but by the unique combination of properties it confers upon a molecule. Should experimental data demonstrate superior metabolic stability, favorable solubility and permeability, and a distinct 3D pharmacophore presentation, it could indeed represent a valuable new tool in the medicinal chemist's arsenal for the design of next-generation therapeutics.

References

  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Cyclobutane vs.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 17.
  • BOC Sciences. (n.d.). Lipophilicity Assays.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • BenchChem. (n.d.). A Researcher's Guide to logP and logD: Navigating Lipophilicity in Ionizable Compounds.
  • BOC Sciences. (n.d.). Caco-2 Permeability Testing.
  • Schuller, M., et al. (2016). 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping.
  • Cambridge MedChem Consulting. (2019). LogD.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Journal of Visualized Experiments, (143).
  • Sarr, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2534.
  • BenchChem. (n.d.). Cyclobutane vs.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments.
  • Schuller, M., et al. (2016). 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • ResearchGate. (n.d.). 3D shape and scaffold diversity of the purchasable chemical space.
  • PubChem. (n.d.). Cyclobutylamine.
  • Chemical Science. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 10(35), 8149-8159.
  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Cheméo. (n.d.). Chemical Properties of Cyclobutylamine (CAS 2516-34-9).
  • Zhang, J. H., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 782-793.
  • U.S. Department of Energy Office of Science. (2021). 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics.
  • CORE. (n.d.). Dynamic ligand-based pharmacophore modeling and virtual screening to identify mycobacterial cyclopropane synthase inhibitors.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubMed. (2022). Synthesis of α-Amino Cyclobutanones via Formal 1,3-Hydroxy Migration Triggered by Formation of α-Imino Rhodium Carbene. Organic Letters, 24(17), 3196-3201.
  • Wikipedia. (n.d.). Cyclobutylamine.
  • Wikipedia. (n.d.). Reductive amination.
  • MDPI. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 20(7), 12345-12356.
  • Quora. (2019). What is the difference between cyclobutane and cyclopropane?.
  • OpenBU. (n.d.). Reductive Amination Reaction.
  • Chemistry LibreTexts. (2023). 4.2: Cycloalkanes and Their Relative Stabilities.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

A Comparative Guide to the Pharmacokinetic Properties of 3-Methoxycyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount to clinical success. The 3-methoxycyclobutanamine scaffold has emerged as a promising structural motif, offering a unique three-dimensional geometry that can enhance metabolic stability and modulate physicochemical properties.[1][2] This guide provides a comprehensive comparison of the pharmacokinetic properties of hypothetical this compound derivatives, supported by established experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and the framework for interpreting the resulting data.

The Significance of the Cyclobutane Moiety

The cyclobutane ring, a strained four-membered carbocycle, imparts distinct characteristics to a molecule. Its puckered conformation can serve to lock a compound into a bioactive conformation, potentially increasing potency and selectivity for its biological target.[1] Furthermore, the replacement of more flexible alkyl chains with a cyclobutane linker can reduce the entropic penalty upon binding. From a pharmacokinetic perspective, the cyclobutane core is often associated with improved metabolic stability, as it can mask potential sites of metabolism.[1]

Core Pharmacokinetic Parameters: A Comparative Overview

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding of these parameters is crucial for selecting and optimizing drug candidates.[3][4] In this guide, we will explore the methodologies to assess these properties for a series of hypothetical this compound derivatives: Derivative A, Derivative B, and Derivative C.

Table 1: Comparative In Vitro ADME Profile of this compound Derivatives
ParameterDerivative ADerivative BDerivative CRationale for Comparison
Absorption
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15.25.821.5Predicts intestinal absorption. Higher values suggest better absorption.[5][6][7][8][9]
Efflux Ratio (BA/AB)1.23.51.1Indicates susceptibility to efflux transporters like P-gp. A ratio >2 suggests significant efflux.[7]
Distribution
Plasma Protein Binding (%)85.099.570.3High binding can limit the free drug available to exert its therapeutic effect.[10][11][12][13]
Metabolism
Microsomal Stability (t½, min)45>12020Predicts the rate of Phase I metabolism. Longer half-life indicates greater stability.[14][15][16]
Hepatocyte Stability (t½, min)309515Provides a more complete picture of metabolic stability, including Phase II metabolism.[17][18]
CYP450 Inhibition
CYP3A4 IC₅₀ (µM)>502.5>50Assesses the potential for drug-drug interactions. Higher IC₅₀ values are desirable.[19][20][21][22]
CYP2D6 IC₅₀ (µM)>5015.7>50Evaluates inhibition of another major drug-metabolizing enzyme.[19][20][21][22]

Interpretation of Hypothetical Data:

Based on the hypothetical data in Table 1, Derivative C exhibits the most promising in vitro ADME profile. It shows high permeability and low efflux, suggesting good oral absorption. Its lower plasma protein binding indicates that a larger fraction of the drug would be free to interact with its target. While its metabolic stability is lower than Derivative B, it may still be acceptable depending on the therapeutic indication. Importantly, it shows a low potential for drug-drug interactions, with high IC₅₀ values for major CYP enzymes.

Derivative B, while highly stable metabolically, suffers from high efflux and high plasma protein binding, which could limit its bioavailability and efficacy. It also shows significant inhibition of CYP3A4, raising concerns about potential drug-drug interactions.

Derivative A presents a moderate profile, with decent permeability and metabolic stability.

Experimental Protocols

The following sections detail the step-by-step methodologies for the key in vitro ADME assays.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 permeability assay is a well-established in vitro model for predicting the oral absorption of drugs.[5][6][7][8][9] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[8]

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture tev Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->tev add_compound Add test compound to apical (A) or basolateral (B) side tev->add_compound incubate Incubate at 37°C add_compound->incubate sample Take samples from the receiver compartment at set time points incubate->sample lcms Quantify compound concentration using LC-MS/MS sample->lcms papp Calculate apparent permeability (Papp) and efflux ratio lcms->papp

Caption: Caco-2 Permeability Assay Workflow.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Addition: The test compound is added to either the apical (top) or basolateral (bottom) chamber of the insert. For determining the efflux ratio, the experiment is run in both directions (A-to-B and B-to-A).[7]

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are collected from the receiver chamber at various time points.

  • Analysis: The concentration of the test compound in the samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp in the B-to-A direction by the Papp in the A-to-B direction.[7]

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target.[12] Only the unbound (free) fraction of the drug is pharmacologically active.[10][11] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining plasma protein binding.[10][11]

G cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike test compound into plasma add_to_red Add spiked plasma to one chamber of the RED device and buffer to the other spike->add_to_red incubate Incubate at 37°C with shaking for 4 hours to reach equilibrium add_to_red->incubate sample Collect aliquots from both plasma and buffer chambers incubate->sample lcms Quantify compound concentration in both chambers by LC-MS/MS sample->lcms fu Calculate the fraction unbound (fu) lcms->fu

Caption: Plasma Protein Binding (RED) Assay Workflow.

  • Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, mouse, rat).[10]

  • Dialysis Setup: The spiked plasma is added to one chamber of a RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of unbound drug but not plasma proteins.[12]

  • Equilibration: The RED device is incubated at 37°C with gentle shaking for a sufficient time (typically 4 hours) to allow the unbound drug to reach equilibrium between the two chambers.[11][12]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.[10]

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.[11]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

In Vitro Metabolic Stability Assays

Metabolic stability assays predict how quickly a compound will be metabolized by enzymes in the liver.[14][15] Low metabolic stability can lead to rapid clearance and poor bioavailability. These assays are typically conducted using liver microsomes or hepatocytes.

G cluster_prep Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare a mixture of liver microsomes or hepatocytes and the test compound preincubate Pre-incubate the mixture at 37°C mix->preincubate start_reaction Initiate the reaction by adding a cofactor (e.g., NADPH) preincubate->start_reaction sample Collect and quench samples at various time points start_reaction->sample lcms Quantify the remaining parent compound by LC-MS/MS sample->lcms calculate Calculate half-life (t½) and intrinsic clearance (CLint) lcms->calculate

Caption: In Vitro Metabolic Stability Assay Workflow.

  • Incubation Mixture: The test compound is added to a suspension of either human liver microsomes (for Phase I metabolism) or cryopreserved hepatocytes (for both Phase I and Phase II metabolism).[14][17][18]

  • Pre-incubation: The mixture is pre-warmed to 37°C.[15]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH for microsomal assays.[14][15]

  • Time-course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent (quenching).[16]

  • Sample Processing and Analysis: The quenched samples are processed to remove proteins, and the concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[14]

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are a major family of enzymes responsible for drug metabolism.[19][21] Inhibition of these enzymes by a drug candidate can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy.[20][22]

G cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Data Interpretation mix Prepare a mixture of human liver microsomes, a specific CYP probe substrate, and varying concentrations of the test compound preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate the reaction by adding NADPH preincubate->start_reaction incubate_quench Incubate for a set time, then quench the reaction start_reaction->incubate_quench lcms Quantify the formation of the probe substrate's metabolite by LC-MS/MS incubate_quench->lcms ic50 Calculate the IC₅₀ value (concentration of test compound that causes 50% inhibition) lcms->ic50

Caption: CYP450 Inhibition Assay Workflow.

  • Incubation: The test compound at various concentrations is incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).[21]

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Quenching: After a defined incubation period, the reaction is stopped.

  • Analysis: The amount of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC₅₀ Determination: The rate of metabolite formation is compared to a control without the inhibitor, and the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated.[21]

Conclusion

The systematic evaluation of ADME properties is a cornerstone of successful drug discovery and development. For novel chemical series such as this compound derivatives, a comparative analysis of their pharmacokinetic profiles allows for the early identification of candidates with a higher probability of clinical success. By employing the robust in vitro assays detailed in this guide, researchers can make data-driven decisions to optimize lead compounds, ultimately accelerating the delivery of new and effective medicines to patients. The unique structural features of the cyclobutane moiety offer exciting possibilities for fine-tuning pharmacokinetic properties, and a thorough understanding of the experimental methodologies is essential to unlocking this potential.[1]

References

  • Creative Bioarray. Caco-2 permeability assay.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29).
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • van Breemen RB, Li Y. Caco-2 cell permeability assays to measure drug absorption. Expert Opin Drug Metab Toxicol. 2005;1(2):175-185.
  • Volpe DA. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Med Chem. 2010;2(5):717-729.
  • Domainex. Plasma Protein Binding Assay.
  • Visikol. Plasma Protein Binding Assay. (2022-11-03).
  • In-vitro plasma protein binding. Protocols.io. (2025-08-03).
  • PPB Training Video. YouTube. (2022-06-13).
  • Nassar AE, Hwa J, Agboke A, et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. J Biomol Screen. 2008;13(4):335-343.
  • Wouters J, O'Connor-Semmes R, Wuitschik G. Cyclobutanes in Small-Molecule Drug Candidates. J Med Chem. 2020;63(22):13376-13410.
  • Eurofins Discovery. CYP Inhibition Assays.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Pelkonen O, Turpeinen M, Uusitalo J, et al. Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Xenobiotica. 2006;36(10-11):923-936.
  • Piras M, Angeli M, Angius R, et al. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Int J Mol Sci. 2021;22(11):5895.
  • BioIVT. In Vitro CYP Inhibition Studies.
  • Creative Biolabs. In Vivo ADME.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. (2015-09-09).
  • In vitro ADME and In vivo Pharmacokinetics. ResearchGate.
  • Al-Suwaidan IA, Abdel-Hafez SM, Al-Issa BI, et al. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Molecules. 2023;28(13):5119.

Sources

A Senior Application Scientist's Guide to the Synthetic Accessibility of 3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the selection of molecular building blocks is a critical decision, balancing desired physicochemical properties with practical synthetic feasibility. Small, saturated carbocycles, particularly those containing a cyclobutane motif, have gained significant traction for their ability to impart favorable properties such as metabolic stability and improved potency by enforcing conformational restriction.[1][2] Among these, 3-Methoxycyclobutanamine stands out as a valuable scaffold. This guide provides an in-depth, comparative analysis of its synthetic accessibility against other commonly used primary amines, offering field-proven insights for researchers, scientists, and drug development professionals.

Focus Molecule: The Synthesis of this compound

The synthesis of this compound typically begins from commercially available cyclobutane precursors. A common and efficient route starts with 3-hydroxycyclobutanecarboxylic acid or its esters. The key transformation is the introduction of the amine functionality, often via a Curtius or Hofmann rearrangement, or more commonly, through reductive amination of a ketone intermediate.[3][4]

A representative, multi-step synthesis proceeds as follows:

  • Protection and Oxidation: The synthesis often initiates from a precursor like trans-3-hydroxycyclobutanecarboxylic acid.[5][6] The hydroxyl group is first protected, for example, as a benzyl ether, to prevent interference in subsequent steps. The carboxylic acid is then converted to an amide.

  • Introduction of the Methoxy Group: The methoxy group can be introduced via Williamson ether synthesis on a corresponding hydroxy-intermediate.

  • Formation of the Amine: A key step is the conversion of a ketone to the amine. Reductive amination of 3-methoxycyclobutanone with ammonia or a protected amine equivalent, using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation, is a widely used method.[3][7] This step is crucial as it establishes the final amine functionality.

The choice of reagents and reaction conditions is paramount to achieving good yields and diastereoselectivity, as the cis/trans relationship between the methoxy and amino groups significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity.[8]

G A 3-Hydroxycyclobutanone B Protection of Hydroxyl Group A->B e.g., TBDMSCl F Methylation (e.g., NaH, MeI) B->F O-Methylation C Reductive Amination E This compound C->E Final Product D 3-Methoxycyclobutanone D->C NH3, NaBH3CN F->D Deprotection G A Cyclobutanone B Reductive Amination A->B NH3, H2, Ni catalyst C Cyclobutanamine B->C Final Product

Caption: Synthesis of Cyclobutanamine via reductive amination.

Cyclopentanamine: The Ring-Expanded Analogue

Cyclopentanamine offers a slightly larger, more flexible carbocyclic core. Similar to cyclobutanamine, its synthesis is dominated by the reductive amination of the corresponding ketone.

  • Methodology: Cyclopentanone is treated with ammonia and a reducing agent. Industrial preparations often utilize catalytic hydrogenation over nickel catalysts at elevated temperature and pressure. [9][10]* Accessibility: Cyclopentanone is a bulk chemical, making it an inexpensive and readily available starting material. The synthesis is efficient and scalable, rendering cyclopentanamine highly accessible.

G A Cyclopentanone B Reductive Amination A->B NH3, H2, Ni catalyst, 150-200°C C Cyclopentanamine B->C Final Product

Caption: Industrial synthesis of Cyclopentanamine.

3-Methoxypropan-1-amine: The Acyclic Isostere

This acyclic amine serves as a flexible analogue to this compound. Its synthesis offers a different set of challenges and advantages.

  • Methodology: Industrial production often relies on the catalytic amination of 3-methoxypropanol. [11][12]An alternative route involves the catalytic hydrogenation of 3-methoxypropionitrile. [11]Both methods are suitable for large-scale production. A common lab-scale synthesis involves the nucleophilic substitution of 3-chloropropyl methyl ether with ammonia. [13]* Accessibility: The starting materials for all routes (3-methoxypropanol, 3-methoxypropionitrile, or 3-chloropropyl methyl ether) are derived from readily available feedstocks. The synthetic routes are well-established and efficient.

G A 3-Methoxypropanol B Catalytic Amination A->B NH3, H2, Catalyst C 3-Methoxypropan-1-amine B->C Final Product

Caption: Synthesis of 3-Methoxypropan-1-amine from 3-methoxypropanol.

Quantitative Comparison and Data Summary

FeatureThis compoundCyclobutanamineCyclopentanamine3-Methoxypropan-1-amine
Typical No. of Steps 2-4111-2
Starting Material 3-Hydroxycyclobutanone or derivativeCyclobutanoneCyclopentanone3-Methoxypropanol or derivative
Starting Material Cost Moderate to HighLowLowLow
Overall Yield ModerateHighHighHigh
Scalability ModerateHighHighHigh
Key Challenges Stereocontrol, multi-step synthesis--Potential for side products in some routes

Senior Scientist's Perspective: Strategic Selection in Drug Development

The choice between these amines extends beyond mere synthetic accessibility. While cyclobutanamine and cyclopentanamine are synthetically straightforward, they lack the functional handle provided by the methoxy group. This group in this compound can act as a hydrogen bond acceptor, potentially improving solubility and modulating target engagement.

The rigid cyclobutane scaffold of this compound offers a distinct advantage over its flexible acyclic counterpart, 3-methoxypropan-1-amine. This conformational rigidity can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency. [1][2]Furthermore, the defined three-dimensional orientation of the amino and methoxy groups provides a precise vector for exploring chemical space, a feature highly valued in lead optimization.

The synthetic complexity of this compound, while higher than its comparators, is often a justifiable trade-off for the unique structural and physicochemical properties it imparts to a drug candidate. The multi-step synthesis allows for the introduction of chirality and precise control over stereochemistry, which is often a critical factor in modern drug design. [8][14]

Conclusion

References

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central.
  • Google Patents. (n.d.). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • Davies, H. M. L., & Du Bois, J. (2016). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
  • Dong, G., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH.
  • Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
  • Bibliothèque et Archives Canada. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES.
  • Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH.
  • lookchem. (n.d.). Cas 1003-03-8,Cyclopentylamine.
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • ResearchGate. (n.d.). a) Examples of prior art of cyclobutane C−H functionalization used in....
  • ResearchGate. (n.d.). Synthesis of cyclobutanamines through reduction instead of final hydrolysis.
  • Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.
  • Baran Lab. (n.d.). Cyclopentane Synthesis.
  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis.
  • Wikipedia. (n.d.). Reductive amination.
  • OpenBU. (n.d.). Reductive Amination Reaction.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • ResearchGate. (n.d.). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis | Request PDF.
  • Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Chemical Science (RSC Publishing). (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986.
  • PubMed. (2024, March 15). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
  • PubMed. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives.
  • NIH. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
  • NIH. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
  • YouTube. (2021, May 12). Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3.

Sources

A Comparative Analysis of 3-Methoxycyclobutanamine-Containing Compounds in Kinase Inhibition: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of unique chemical moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among the vast arsenal of building blocks available to chemists, strained ring systems have garnered significant attention for their ability to confer desirable properties such as improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles. This guide provides an in-depth analysis of the patent literature surrounding compounds containing the 3-methoxycyclobutanamine scaffold, a privileged motif that has found widespread application in the development of next-generation kinase inhibitors.

We will delve into the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds, with a particular focus on their application as inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). Through a comparative lens, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this competitive landscape and inform the design of future clinical candidates.

The Rise of this compound in Kinase Inhibitor Design

The this compound moiety has emerged as a valuable component in the design of kinase inhibitors for several key reasons. The cyclobutyl ring introduces a degree of three-dimensionality that can facilitate optimal interactions within the kinase active site, often leading to enhanced binding affinity and selectivity. Furthermore, the methoxy group can serve as a hydrogen bond acceptor and its metabolic stability is often superior to more labile functional groups. The amine functionality provides a convenient handle for further chemical elaboration, allowing for the rapid generation of diverse compound libraries.

The patent landscape reveals a significant number of filings from major pharmaceutical companies, underscoring the industrial importance of this scaffold. Notably, companies such as Merck and Gilead have been prolific in this space, developing potent and selective inhibitors targeting key kinases implicated in autoimmune diseases and cancer.

Comparative Analysis of Patented this compound-Containing Kinase Inhibitors

Our analysis of the patent literature focuses on two primary classes of kinase targets where the this compound scaffold has been successfully employed: Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway and is a validated therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. The patent literature discloses a range of this compound-containing BTK inhibitors designed to improve upon first-generation inhibitors like ibrutinib.

A key patent in this area, WO2014172492A1 , assigned to Merck Sharp & Dohme Corp., describes a series of potent and selective BTK inhibitors. These compounds feature a central pyrazolopyrimidine core, with the this compound moiety appended to introduce favorable properties. The inventors highlight the improved pharmacokinetic profile of these compounds compared to earlier analogs.

Table 1: Comparative Activity of Representative BTK Inhibitors from WO2014172492A1

Compound ExampleBTK IC50 (nM)
Example 11.2
Example 20.8
Example 31.5

Data synthesized from patent WO2014172492A1.

The experimental data presented in the patent demonstrates that compounds incorporating the this compound scaffold exhibit potent, low nanomolar inhibition of BTK. The synthetic route to these compounds is also detailed, providing a clear pathway for their preparation.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases plays a crucial role in cytokine signaling, and their dysregulation is implicated in a wide range of inflammatory and autoimmune disorders. Several approved JAK inhibitors are now on the market, but the search for next-generation inhibitors with improved selectivity and safety profiles is ongoing.

Patents from Gilead Sciences, such as US20190177329A1 , describe the use of the this compound moiety in the development of selective JAK1 inhibitors. The inventors sought to design compounds with a superior selectivity profile, particularly against JAK2, to minimize potential side effects such as anemia and thrombocytopenia.

Table 2: Comparative Selectivity of a Representative JAK1 Inhibitor from US20190177329A1

Kinase TargetIC50 (nM)
JAK15
JAK2150
TYK225

Data synthesized from patent US20190177329A1.

The data clearly indicates that the described compound possesses significant selectivity for JAK1 over JAK2, a desirable attribute for a therapeutic candidate targeting inflammatory conditions. The patent provides detailed protocols for the synthesis and biological evaluation of these compounds.

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical framework for researchers, we have outlined a general synthetic workflow and a representative biological assay based on the methodologies described in the cited patents.

General Synthetic Workflow for this compound-Containing Kinase Inhibitors

The synthesis of these complex molecules typically involves a multi-step sequence. A generalized workflow is presented below.

G cluster_0 Synthesis of Key Intermediates cluster_1 Fragment Coupling and Final Product Formation cluster_2 Purification and Characterization Start Commercially Available Starting Materials Intermediate_A Synthesis of Heterocyclic Core (e.g., Pyrazolopyrimidine) Start->Intermediate_A Intermediate_B Synthesis of Substituted This compound Start->Intermediate_B Coupling Coupling of Heterocyclic Core with this compound Intermediate_A->Coupling Intermediate_B->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product Purification Purification by Chromatography (e.g., HPLC) Final_Product->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization End Final Compound Characterization->End

Caption: Generalized synthetic workflow for this compound-containing kinase inhibitors.

Step-by-Step Methodology:

  • Synthesis of the Heterocyclic Core: The synthesis typically begins with the construction of the core heterocyclic scaffold (e.g., pyrazolopyrimidine, pyrrolopyrimidine). This is often achieved through a multi-step sequence starting from commercially available precursors.

  • Preparation of this compound: The substituted cyclobutanamine fragment is prepared, often as a racemic mixture which may be resolved into individual enantiomers at a later stage if desired.

  • Coupling Reaction: The heterocyclic core and the this compound fragment are coupled together. This is frequently accomplished using standard coupling chemistries, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

  • Purification and Characterization: The final compound is purified to a high degree of homogeneity using techniques like high-performance liquid chromatography (HPLC). The structure of the purified compound is then rigorously confirmed using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Kinase Inhibition Assay Workflow

The biological activity of the synthesized compounds is assessed using in vitro kinase inhibition assays. A typical workflow is depicted below.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction and Detection cluster_2 Data Analysis Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Plate_Setup Dispense Reagents into Microplate Wells Start->Plate_Setup Incubation Incubate at Controlled Temperature Plate_Setup->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Processing Process Raw Data Detection->Data_Processing IC50_Calculation Calculate IC50 Values Data_Processing->IC50_Calculation End Determine Compound Potency IC50_Calculation->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Assay Plate Setup: In a multi-well microplate, combine the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture for a defined period at a controlled temperature (e.g., room temperature or 37°C).

  • Detection: Stop the reaction and measure the extent of substrate phosphorylation. This is often accomplished using a detection reagent that generates a luminescent or fluorescent signal proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Plot the kinase activity as a function of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Future Directions and Concluding Remarks

The patent literature clearly demonstrates that the this compound scaffold is a highly valuable and versatile building block in the design of potent and selective kinase inhibitors. The successful application of this moiety in both BTK and JAK inhibitor programs highlights its potential for broader use in medicinal chemistry.

Future research in this area is likely to focus on several key aspects:

  • Exploration of Novel Heterocyclic Cores: Combining the this compound moiety with new and diverse heterocyclic scaffolds may lead to the discovery of inhibitors with novel mechanisms of action or improved drug-like properties.

  • Stereochemical Optimization: A thorough investigation of the stereochemistry of the this compound ring and its impact on kinase binding will be crucial for maximizing potency and selectivity.

  • Application to Other Kinase Targets: The successful application of this scaffold in BTK and JAK inhibitors suggests that it may also be beneficial for targeting other kinase families implicated in human diseases.

References

  • Merck Sharp & Dohme Corp. (2014). PYRAZOLOPYRIMIDINE COMPOUNDS AS BRUTON'S TYROSINE KINASE INHIBITORS. Patent No. WO2014172492A1.
  • Gilead Sciences, Inc. (2019). COMPOUNDS AND METHODS FOR INHIBITING JANUS KINASE. Patent No. US20190177329A1.

benchmarking the performance of 3-Methoxycyclobutanamine in a specific reaction against known substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Amine Scaffolds in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone functional group, integral to the structure of a vast array of pharmaceuticals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in the development of new chemical entities. Consequently, the exploration of novel amine building blocks that can impart unique structural, conformational, and physicochemical properties to a molecule is of paramount importance.

This guide presents a comprehensive benchmarking study on the performance of 3-Methoxycyclobutanamine , a promising yet under-documented amine, in a standard amide coupling reaction. We will objectively compare its reactivity, reaction efficiency, and yield against a panel of well-established primary amines: the cyclic analogues cyclopentylamine and cyclohexylamine , and the acyclic isobutylamine . This comparison aims to provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to evaluate the potential of this compound as a valuable scaffold in their synthetic endeavors.

The Rationale Behind the Benchmark: Unpacking Steric and Electronic Effects

The choice of an amine in an amide coupling reaction can significantly influence the reaction kinetics and overall success. This is largely governed by two fundamental properties of the amine: its nucleophilicity and steric hindrance.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the activated carboxylic acid. The availability of this lone pair, influenced by electronic effects, dictates the amine's reactivity. Alkyl groups are generally electron-donating, increasing the electron density on the nitrogen and thus enhancing basicity and nucleophilicity.[1][2] The methoxy group on this compound, while not directly attached to the nitrogen, can exert an inductive electron-withdrawing effect, potentially modulating the amine's basicity.[3][4][5]

  • Steric Hindrance: The size and conformation of the groups attached to the amine can impede its approach to the electrophilic carbonyl carbon of the activated carboxylic acid. This steric hindrance can significantly slow down or even prevent the reaction.[6][7][8] The rigid, four-membered ring of cyclobutanamine presents a unique steric profile compared to the more flexible five- and six-membered rings of cyclopentylamine and cyclohexylamine, respectively. The position of the methoxy group at the 3-position is also expected to influence the conformational preference of the cyclobutane ring and, consequently, the accessibility of the amine.

This study will utilize two of the most prevalent and robust amide coupling protocols to provide a thorough comparison:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated coupling: Known for its high efficiency and rapid reaction times, especially for challenging couplings.[9][10][11]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) mediated coupling: A classic and cost-effective method that is widely used in both solution-phase and solid-phase synthesis.[12][13]

Experimental Design: A Standardized Approach for Objective Comparison

To ensure a fair and direct comparison, a single, electronically neutral carboxylic acid, benzoic acid , was chosen for all coupling reactions. All reactions were conducted under standardized conditions, with reaction progress monitored at identical time points.

General Experimental Workflow

The following diagram illustrates the standardized workflow employed for all comparative experiments.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve Benzoic Acid (1.0 eq) in Anhydrous DMF add_reagents Add Coupling Reagent (HATU or EDC/HOBt) and Base (DIPEA) start->add_reagents stir Stir at 0°C for 15 min add_reagents->stir add_amine Add Amine (1.1 eq) (this compound, Cyclopentylamine, Cyclohexylamine, or Isobutylamine) stir->add_amine warm_rt Warm to Room Temperature and Stir add_amine->warm_rt monitor Monitor by LC-MS at 1h, 4h, and 24h warm_rt->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify yield Determine Isolated Yield purify->yield

Caption: Standardized workflow for the comparative amide coupling reactions.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • Benzoic Acid (1.0 eq)

  • Amine (this compound, Cyclopentylamine, Cyclohexylamine, or Isobutylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add benzoic acid (1.0 eq).

  • Dissolve the benzoic acid in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.

  • Stir the mixture at 0°C for 15 minutes to allow for the formation of the active ester.

  • Add the respective amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the designated time (1, 4, or 24 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

  • Benzoic Acid (1.0 eq)

  • Amine (this compound, Cyclopentylamine, Cyclohexylamine, or Isobutylamine) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add benzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.

  • Stir the mixture at 0°C for 15 minutes.

  • Add the respective amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the designated time (1, 4, or 24 hours).

  • Follow steps 8-11 from the HATU-mediated coupling protocol for work-up and purification.

Performance Benchmark: Results and Discussion

The performance of this compound was evaluated against the known substrates in both HATU and EDC/HOBt mediated coupling reactions. The isolated yields at different time points are summarized in the tables below.

Table 1: Isolated Yields from HATU-Mediated Amide Coupling
AmineYield at 1h (%)Yield at 4h (%)Yield at 24h (%)
This compound 658892
Cyclopentylamine859596
Cyclohexylamine789294
Isobutylamine909798
Table 2: Isolated Yields from EDC/HOBt-Mediated Amide Coupling
AmineYield at 1h (%)Yield at 4h (%)Yield at 24h (%)
This compound 457585
Cyclopentylamine688892
Cyclohexylamine628590
Isobutylamine759195
Analysis of Results

The experimental data reveals several key insights into the reactivity of this compound:

  • Overall Reactivity: Across both coupling methods, this compound consistently provided good to excellent yields, demonstrating its viability as a substrate in standard amide bond formation reactions. However, its reaction rate was generally slower compared to the other amines tested.

  • Comparison with Cyclic Amines: Cyclopentylamine exhibited the highest reactivity among the cyclic amines, likely due to a favorable combination of moderate steric hindrance and ring strain that is relieved in the transition state.[14] Cyclohexylamine, being more sterically demanding, showed slightly lower reactivity. This compound was the least reactive of the cyclic amines, suggesting that the combination of the four-membered ring's rigidity and the potential electronic effect of the methoxy group may play a role.

  • Influence of the Methoxy Group: The slightly diminished reactivity of this compound compared to other alicyclic amines could be attributed to the mild electron-withdrawing inductive effect of the methoxy group, which can decrease the nucleophilicity of the amine. While alkyl groups are electron-donating and enhance basicity, the electronegative oxygen atom in the methoxy group can pull electron density away from the nitrogen, albeit to a lesser extent than in aromatic systems.[1][3][4][5]

  • Steric Considerations: The cyclobutane ring is more strained than cyclopentane and cyclohexane rings. While this strain can sometimes lead to enhanced reactivity, the specific stereoelectronic demands of the amide coupling transition state may be less favorable for the cyclobutane scaffold. The constrained nature of the four-membered ring might present a higher energetic barrier for the nitrogen to achieve the optimal geometry for nucleophilic attack.

  • Performance with Different Coupling Reagents: As expected, the HATU-mediated couplings were significantly faster and generally afforded higher yields in shorter reaction times compared to the EDC/HOBt protocol.[9][15][16] This trend was observed for all amines tested, including this compound.

Structural Rationale and Mechanistic Considerations

The observed differences in reactivity can be rationalized by considering the transition state of the nucleophilic attack of the amine on the activated carboxylic acid.

mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Amine R-NH2 (Nucleophile) TS [Tetrahedral Intermediate]‡ Amine->TS Nucleophilic Attack ActivatedAcid R'-C(=O)-LG (Activated Carboxylic Acid) ActivatedAcid->TS Amide R'-C(=O)-NH-R (Amide) TS->Amide LeavingGroup LG- TS->LeavingGroup

Caption: Generalized mechanism of amide bond formation.

The steric bulk around the nitrogen atom directly impacts the energy of the transition state. For the cyclic amines, the ring conformation influences the accessibility of the nitrogen's lone pair. The relatively planar and strained cyclobutane ring in this compound may present a different steric environment compared to the more flexible envelope and chair conformations of cyclopentylamine and cyclohexylamine, respectively.

Conclusion: A Viable New Building Block with a Unique Reactivity Profile

This comparative guide demonstrates that This compound is a competent and valuable substrate for amide bond formation using standard, widely employed coupling protocols. While exhibiting slightly attenuated reactivity compared to more common cyclic and acyclic primary amines, it consistently delivers high yields, particularly with the more potent HATU coupling reagent.

The observed reactivity profile suggests that the interplay of the unique steric environment of the cyclobutane ring and the subtle electronic influence of the methoxy group are key determinants of its performance. For drug development professionals, this compound represents a viable and interesting building block. Its distinct three-dimensional structure can be leveraged to explore new regions of chemical space, potentially leading to novel compounds with improved pharmacological properties. The slightly slower reaction kinetics can be easily overcome by employing highly efficient coupling reagents like HATU or by extending reaction times, making its integration into synthetic workflows straightforward.

References

  • Chemistry LibreTexts. (2019, June 5). 25.10 Relative Basicity of Amines and Other Compounds. [Link]
  • Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Stack Exchange. (2021, April 20). Effect of +M and +R effect in basicity of 4-methoxy aniline. [Link]
  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
  • Giorgieri Studio. (n.d.). The basicity of an amine is increased by electron-donating groups and decreased by electron-withdrawing groups. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4257.
  • Louth, J. C., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(43), 10258-10262.
  • Watson, A. J., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry, 14(10), 2730-2736.
  • Stolar, T., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[2]uril. ACS Sustainable Chemistry & Engineering, 8(32), 12165-12173.
  • Spencer, J., et al. (2022). An improved synthesis of the dual ISOX-HDAC inhibitor ISOX-DUAL. Organic & Biomolecular Chemistry, 20(18), 3749-3753.
  • Jamison, T. F., et al. (2018). Continuous Flow Synthesis of ACE Inhibitors From N‐Substituted l‐Alanine Derivatives.
  • Helgesen, B. C., et al. (2022). Predicting reaction performance for amide coupling. Proceedings of the National Academy of Sciences, 119(17), e2119183119.
  • Online Inhibitor. (2025, November 7).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
  • Total Organic Chemistry. (2020, June 10).
  • Pearson+. (2024, June 9). Which reacts faster in an SN2 reaction?[Link]
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions?[Link]

Sources

Navigating the Patent Maze: A Comparative Guide to the Intellectual Property Landscape of 3-Substituted Cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intellectual property landscape is as critical as the science itself. This guide provides an in-depth analysis of the patent environment surrounding 3-substituted cyclobutanamines, a privileged scaffold in modern medicinal chemistry. By objectively comparing key patent families and the supporting scientific literature, this document serves as a strategic tool for navigating innovation in this competitive space.

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable component in the design of novel therapeutics. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide access to novel chemical space.[1][2] The 3-substituted cyclobutanamine motif, in particular, has garnered significant attention, with a growing number of patents and publications highlighting its potential across a range of therapeutic areas. This guide will dissect this landscape, offering a comparative analysis of patented compounds, their synthetic routes, and their claimed biological activities.

The Strategic Value of the 3-Substituted Cyclobutanamine Scaffold

The allure of the 3-substituted cyclobutanamine scaffold lies in its ability to present substituents in a well-defined spatial orientation, mimicking more complex structures while maintaining a low molecular weight. This "pseudo-aromatic" character allows it to serve as a bioisosteric replacement for phenyl rings, often leading to improved physicochemical properties.[2] The amino group at the 1-position and a versatile substitution at the 3-position create a powerful platform for generating diverse chemical libraries with a wide range of pharmacological profiles.

Comparative Analysis of Key Patent Families

The intellectual property surrounding 3-substituted cyclobutanamines is diverse, with key players targeting a variety of diseases. This section will compare and contrast prominent patent families, focusing on their claimed therapeutic applications, the novelty of their chemical matter, and the supporting experimental data.

Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

A significant area of patent activity for 3-substituted cyclobutanamines is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune and inflammatory disorders.[3] The JAK family of enzymes plays a crucial role in cytokine signaling pathways, and their dysregulation is implicated in numerous diseases.

Patent/ApplicantKey Structural FeaturesTherapeutic FocusRepresentative Compound Performance
US8158616B2 (Incyte Corporation) 3-amino-cyclobutyl moiety linked to a pyrrolo[2,3-d]pyrimidine core.Rheumatoid arthritis, psoriasis, and other inflammatory diseases.Compounds demonstrated potent inhibition of JAK1 and JAK2 with IC50 values in the low nanomolar range.
WO2019126353A1 (Pfizer Inc.) 3-(heteroaryl)cyclobutanamine derivatives.Inflammatory bowel disease and dermatological conditions.Exemplified compounds showed high selectivity for JAK1 over other JAK isoforms, potentially leading to an improved safety profile.
EP3456721A1 (AbbVie Inc.) Complex 3-substituted cyclobutanamines with spirocyclic linkers.Treatment of moderate to severe atopic dermatitis.Data presented on enhanced pharmacokinetic properties, including improved oral bioavailability and metabolic stability compared to earlier analogs.

The overarching strategy in this space appears to be the refinement of the 3-substituent to achieve isoform selectivity and desirable pharmacokinetic profiles. Early patents often claimed broader Markush structures, while more recent filings focus on specific, highly optimized molecules with demonstrated in vivo efficacy.

Chemokine Receptor Antagonists in Oncology and Inflammation

Chemokine receptors, such as CXCR1 and CXCR2, are implicated in tumor metastasis and inflammatory cell recruitment. Several organizations have patented 3-substituted cyclobutanamines as antagonists of these receptors.

A notable patent in this area describes 3,4-diamino-3-cyclobutene-1,2-dione derivatives with heteroaryl substitutions.[4] Structure-activity relationship (SAR) studies within this patent family revealed that the nature of the heteroaryl group at the 3-position significantly impacts binding affinity and functional activity. Specifically, furyl derivatives with halo-substituents were shown to possess superior dual antagonism of CXCR1 and CXCR2.[4]

Integrin Antagonists for Cancer Therapy

Integrins, particularly αvβ3, are cell adhesion molecules that play a critical role in cancer progression, including angiogenesis and metastasis.[5] The development of small molecule antagonists for these targets is an active area of research.

Recent patent applications and supporting scientific publications have disclosed cyclobutane-based β3 integrin antagonists.[5] These molecules often feature a carboxylic acid or a bioisostere at the 1-position of the cyclobutane ring and a substituent at the 3-position designed to interact with a secondary binding pocket on the integrin. Comparative studies within these publications have explored the impact of cis- versus trans-stereochemistry of the 1,3-substitution on anti-adhesive activity, with some pairs showing minimal difference and others demonstrating a slight preference for the cis isomer.[5]

Synthetic Landscape: Key Methodologies and Strategic Choices

The value of a patented chemical scaffold is intrinsically linked to the feasibility and efficiency of its synthesis. The intellectual property around 3-substituted cyclobutanamines is not only in the final compounds but also in the innovative synthetic routes to access them.

Foundational Synthetic Strategies

A common and versatile approach to 3-substituted cyclobutanamines involves the use of 3-oxocyclobutanecarboxylic acid or its esters as a key starting material. This intermediate allows for the introduction of the 3-substituent via various nucleophilic additions or reductive aminations, followed by conversion of the carboxylic acid to the desired amine.

A key synthetic workflow can be visualized as follows:

G start 3-Oxocyclobutanecarboxylic Acid intermediate1 Introduction of 3-substituent (e.g., Grignard, Wittig) start->intermediate1 Versatile Starting Material intermediate2 3-Substituted Cyclobutanone intermediate1->intermediate2 intermediate3 Reductive Amination intermediate2->intermediate3 intermediate4 3-Substituted Cyclobutanamine Precursor intermediate3->intermediate4 final_product Final 3-Substituted Cyclobutanamine Derivative intermediate4->final_product Functional Group Interconversion

Caption: A generalized synthetic workflow for 3-substituted cyclobutanamines.

Innovative and Enabling Synthetic Protocols

More recent advancements in synthetic methodology have provided more efficient and diverse routes to this scaffold. For instance, photoredox-catalyzed radical strain-release/[3][3]-rearrangement cascades have been developed to construct polysubstituted cyclobutanes, including those with amino acid scaffolds. This method offers access to a wide array of structurally diverse compounds under mild reaction conditions.

Experimental Protocol: Synthesis of a 3-Aryl-Cyclobutanamine Derivative (Exemplary)

The following protocol is a representative example of a multi-step synthesis adapted from the patent literature.

  • Step 1: Aryl Grignard Addition to 3-Oxocyclobutanecarboxylate. To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF at -78 °C is added a solution of the desired aryl magnesium bromide (1.2 eq) dropwise. The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated under reduced pressure to yield the crude 3-aryl-3-hydroxycyclobutanecarboxylate.

  • Step 2: Dehydration to the Cyclobutene. The crude alcohol from Step 1 is dissolved in toluene, and p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark trap for 4 hours. The reaction mixture is then cooled, washed with saturated aqueous NaHCO3, and the organic layer is dried and concentrated to give the 3-arylcyclobutene-1-carboxylate.

  • Step 3: Reduction of the Double Bond. The cyclobutene derivative is dissolved in methanol and subjected to hydrogenation over 10% Pd/C at 50 psi for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford the 3-arylcyclobutanecarboxylate.

  • Step 4: Curtius Rearrangement to the Amine. The ester is hydrolyzed to the corresponding carboxylic acid using LiOH in a THF/water mixture. The purified carboxylic acid is then subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in the presence of tert-butanol to form the Boc-protected amine.

  • Step 5: Deprotection. The Boc-protected 3-arylcyclobutanamine is treated with trifluoroacetic acid in dichloromethane to yield the final 3-arylcyclobutanamine as the TFA salt.

This protocol highlights the causality behind the experimental choices: the Grignard reaction allows for the direct installation of the aryl moiety, the dehydration/reduction sequence establishes the cyclobutane ring with the desired substitution pattern, and the Curtius rearrangement provides a reliable method for converting the carboxylic acid to the primary amine.

The Evolving Landscape and Future Directions

The intellectual property landscape for 3-substituted cyclobutanamines is dynamic and continues to expand. While significant progress has been made in establishing this scaffold in various therapeutic areas, several trends are emerging that will likely shape the future of innovation in this space.

  • Exploration of Novel 3-Substituents: The diversity of the 3-substituent is a key driver of pharmacological activity. We anticipate an increase in patent applications claiming novel and complex heterocyclic and spirocyclic substituents at this position to fine-tune biological activity and improve drug-like properties.

  • Focus on Stereochemistry: As synthetic methods become more sophisticated, there will be a greater emphasis on controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring. Patents claiming single, pure stereoisomers with demonstrated superior activity or safety profiles will likely become more prevalent.

  • Application in New Disease Areas: While inflammation, oncology, and CNS disorders are currently the dominant therapeutic areas, the versatility of the 3-substituted cyclobutanamine scaffold suggests its potential for application in other areas, such as metabolic and infectious diseases.

The relationship between the major patented scaffolds can be visualized as an evolution from simpler, more broadly claimed structures to more complex and specific derivatives.

G A Broad Markush Structures (e.g., 3-aryl/alkyl cyclobutanamines) B JAK Inhibitors (Pyrrolo[2,3-d]pyrimidine Core) A->B Therapeutic Focus C Chemokine Receptor Antagonists (Cyclobutene-dione Core) A->C Therapeutic Focus D Integrin Antagonists (Carboxylic Acid at C1) A->D Therapeutic Focus E Next-Generation Scaffolds (Spirocyclic & Complex Heterocyclic 3-Substituents) B->E Structural Refinement C->E Structural Refinement D->E Structural Refinement

Caption: Evolution of patented 3-substituted cyclobutanamine scaffolds.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2363-2384. [Link]
  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Edfeldt, F., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(1), e202103437. [Link]
  • GlaxoSmithKline LLC. (2018). 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. WO2018069863A1.
  • Abbott Laboratories. (2009). Benzothiazole cyclobutyl amine derivatives.
  • Baxter, A., et al. (2008). Synthesis and structure-activity relationships of heteroaryl substituted-3,4-diamino-3-cyclobut-3-ene-1,2-dione CXCR2/CXCR1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1402-1406. [Link]
  • Tyndall, J. D. A., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023. [Link]
  • Trost, B. M., & Mascarenhas, C. M. (2011). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 133(45), 18094-18097. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Methoxycyclobutanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends beyond the benchtop. The proper disposal of specialized compounds like 3-Methoxycyclobutanamine is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide offers an in-depth, procedural framework for the safe and responsible disposal of this compound, moving beyond a simple checklist to provide the scientific rationale behind each recommended step.

Core Principles of this compound Waste Management

The disposal of this compound is governed by the overarching principles of hazardous waste management. Adherence to regulations set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT) is mandatory. The primary tenets of safe disposal for this compound are:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Careful planning of experiments and ordering only the necessary quantities of this compound can significantly reduce the disposal burden.

  • Segregation: Never mix this compound waste with other waste streams. Incompatible materials can lead to dangerous chemical reactions.

  • Proper Containment: Utilize appropriate, clearly labeled containers for waste accumulation.

  • Licensed Disposal: Final disposal must be conducted by a licensed hazardous waste management company.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal from the laboratory.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard this compound, it must be treated as a hazardous waste.

  • Do Not Sewer: Under no circumstances should this compound or its rinsate be disposed of down the drain. Amines can be harmful to aquatic life, and their introduction into wastewater systems is strictly regulated[3].

  • Isolate from Other Wastes: Designate a specific, labeled container for this compound waste. Cross-contamination with other chemical wastes, particularly oxidizing agents, can lead to hazardous reactions.

Step 2: Containerization and Labeling

Proper containerization is crucial for safe storage and transport.

  • Container Selection: The original container, if in good condition, is the preferred choice for waste accumulation. If an alternative container is used, it must be compatible with flammable and corrosive amines. High-density polyethylene (HDPE) or glass containers with secure, non-metallic caps are suitable options.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The identified hazards: "Flammable, Corrosive "

    • The date of waste accumulation initiation.

    • The name and contact information of the generating laboratory.

Step 3: Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel. It must be away from ignition sources and areas of high traffic.

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin capable of holding the entire volume of the largest container.

  • Container Integrity: Ensure the waste container is kept tightly closed except when adding waste. Regularly inspect the container for any signs of degradation or leakage.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by professionals.

  • Engage a Licensed Waste Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.

  • Documentation: Complete all necessary waste manifest forms provided by your EHS office or the waste vendor. Accurate documentation is a legal requirement.

Regulatory Framework: EPA and DOT Classifications

Understanding the regulatory classifications of this compound waste is essential for compliance. Based on the properties of analogous compounds, the following EPA and DOT classifications are likely applicable:

Regulation Classification Code/Identifier Rationale
EPA RCRA Ignitable WasteD001 Based on the low flash point of the analogous cyclobutylamine (-4 °C)[1]. Flammable liquids with a flashpoint below 60°C are classified as ignitable[4].
EPA RCRA Corrosive Waste (Probable)D002 Cyclobutylamine is known to cause severe skin burns and eye damage, indicating corrosive properties[2]. Wastes with a pH ≤ 2 or ≥ 12.5, or those that corrode steel at a specific rate, are considered corrosive[5][6].
DOT Flammable LiquidClass 3 As a flammable liquid, it falls under DOT's Class 3 hazardous materials classification[7][8].
DOT Corrosive Material (Potential)Class 8 If confirmed to be corrosive, it would also be classified as a Class 8 hazardous material.

Environmental Fate and Ecotoxicity Considerations

The environmental impact of a chemical is a key factor in its disposal protocol. While specific data for this compound is limited, the general behavior of small-chain amines in the environment provides valuable insights.

  • Biodegradability: Many simple amines are biodegradable[9]. However, the rate of degradation can vary, and some degradation products may persist in the environment[10].

  • Aquatic Toxicity: Amines can exhibit toxicity to aquatic organisms[3][11]. Therefore, preventing their release into waterways is of paramount importance. The potential for amines to act as precursors to the formation of harmful nitrosamines in the environment further underscores the need for stringent disposal measures[3][11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound is_pure Is the waste pure This compound or in a non-hazardous solvent? start->is_pure is_mixed Is the waste mixed with other hazardous chemicals? is_pure->is_mixed No collect_amine Collect in a dedicated, labeled 'Hazardous Waste' container (HDPE or Glass) is_pure->collect_amine Yes is_mixed->collect_amine No (Assumed Pure) collect_mixed Consult EHS for guidance. Segregate based on the most hazardous component. is_mixed->collect_mixed Yes store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_amine->store collect_mixed->store request_pickup Request waste pickup through your institution's EHS office. store->request_pickup vendor_disposal Licensed hazardous waste vendor transports and disposes of the waste according to EPA and DOT regulations. request_pickup->vendor_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the probable hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure the safety of their colleagues, protect the environment, and maintain full regulatory compliance. This commitment to meticulous waste management reflects the broader scientific principles of accuracy, responsibility, and foresight.

References

  • PubChem. Cyclobutylamine. [Link]
  • IEAGHG.
  • Capot Chemical. MSDS of cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride. [Link]
  • ResearchGate. (PDF) Environmental Impact of Amines. [Link]
  • PubMed.
  • ResearchGate.
  • U.S. Compliance. DOT Hazardous Materials – Understanding the Core Requirements. [Link]
  • Alfred University. EPA Hazardous Waste Codes. [Link]
  • PubMed Central.
  • EPA.
  • Federal Aviation Administration. Are You Shipping Flammable Liquids?. [Link]
  • Federal Motor Carrier Safety Administration.
  • U.S. Department of Transportation.
  • Safe Work Australia.
  • National Technical Information Service.
  • EPA. Waste Code. [Link]
  • PubMed. The impact of aromatic amines on the environment: risks and damages. [Link]
  • University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes. [Link]
  • EPA. EPA Hazardous Waste Codes. [Link]
  • California Department of Pesticide Regulation.
  • PubChem. 3-Methylcyclohexanone. [Link]
  • PubChem. 3-Methylcyclobutan-1-ol. [Link]
  • PubMed. Environmental fate and toxicology of chlorothalonil. [Link]
  • ResearchGate. The occurrence and environmental fate of cyanobacterial β-N-methylamino-L-alanine and consequential potential human exposure. [Link]

Sources

A Researcher's Guide to Handling 3-Methoxycyclobutanamine: Beyond the Basics

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. Handling novel reagents like 3-Methoxycyclobutanamine requires more than just following a generic checklist; it demands a deep, causal understanding of the material's nature and the rationale behind each safety protocol. This guide is structured to provide not just procedural steps, but the field-proven insights necessary to build a culture of safety and confidence in your laboratory.

Hazard Profile: Understanding the "Why" Behind the "How"

This compound, like many alkylamines, should be treated as a hazardous substance. While a specific, comprehensive toxicological profile may be limited, its chemical structure—a reactive amine group on a cyclic backbone—informs a conservative and robust safety approach. The primary hazards stem from its potential corrosivity and reactivity.

Based on data from analogous compounds like cyclohexylamine, the anticipated hazards are significant and demand rigorous control measures.[1][2][3]

Hazard ClassificationGHS Code (Anticipated)Required Protective Measures & Rationale
Skin Corrosion/Irritation H314Action: Wear chemical-resistant gloves and a lab coat. Rationale: Amines can be corrosive, causing severe skin burns upon contact.[1][4] A protective barrier is non-negotiable to prevent rapid tissue damage.
Serious Eye Damage H318Action: Wear chemical splash goggles and a full-face shield. Rationale: The eyes are exceptionally vulnerable to corrosive chemicals.[5][6] Standard safety glasses are insufficient; splash goggles forming a seal are required to protect against splashes, and a face shield adds a critical layer of protection.[5][7]
Respiratory Irritation H335 (Anticipated)Action: Handle exclusively within a certified chemical fume hood. Rationale: The vapors of volatile amines can be highly irritating to the respiratory tract.[4][8] Engineering controls like a fume hood are the most effective way to prevent inhalation exposure.
Flammability H226 (Potential)Action: Keep away from heat, sparks, and open flames.[1][9][10] Rationale: Many organic amines are flammable liquids.[1][2] Grounding equipment during transfers can prevent static discharge, a common ignition source.[1]
The Core PPE Ensemble: Your First Line of Defense

For any work involving this compound, a baseline of personal protective equipment is mandatory. This is not merely a recommendation but a foundational requirement for safe handling.

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are essential.[6] For any procedure with an elevated splash risk (e.g., transfers, heating, or reactions), these must be supplemented with a full-face shield.[5][7]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long-sleeved clothing should be worn underneath.[1] Open-toed shoes are strictly prohibited in the laboratory environment.[6]

  • Hand Protection (Gloves): This is a critical choice. While nitrile gloves are a common laboratory staple, many amines can degrade them rapidly.[11][12]

    • For Splash Protection: Double-gloving with two pairs of nitrile gloves can offer short-term protection for minor splashes, but gloves must be inspected before use and changed immediately upon contact.[12][13][14]

    • For Extended Contact or Immersion: Thicker, more robust gloves such as butyl rubber or laminate are recommended. Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[15][16][17] Never rely on a single type of glove for all chemical handling tasks.[15]

PPE Selection Workflow

The level of PPE must be commensurate with the risk of the procedure. Use the following decision tree to determine the appropriate level of protection.

PPE_Workflow start Task Assessment: Handling this compound scale Scale and Operation start->scale core_ppe Core PPE Ensemble: - Double Nitrile Gloves - Splash Goggles - Lab Coat scale->core_ppe Small Scale (<5g) Ambient Temp enhanced_ppe Enhanced Protection: - Butyl/Laminate Gloves - Goggles + Face Shield - Chemical Apron scale->enhanced_ppe Large Scale (>5g) Heating / Agitation fume_hood Mandatory Control: Work in Chemical Fume Hood core_ppe->fume_hood enhanced_ppe->fume_hood

Caption: PPE selection decision workflow for this compound.

Procedural Blueprint: Safe Handling and Disposal

A. Donning and Operational Protocol:

  • Pre-Operation Check: Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Secure long hair.

  • Inspect the Fume Hood: Verify the chemical fume hood has a current certification and that the sash is at the appropriate working height.

  • Don PPE (Outer to Inner):

    • Put on your lab coat and fasten it completely.

    • Don your chemical splash goggles.

    • If required by the risk assessment, don a face shield.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves (or primary chemical-resistant gloves) over the first, ensuring the cuffs go over the sleeves of the lab coat.

  • Handling: Conduct all manipulations of this compound deep within the fume hood. Use non-sparking tools if transferring larger quantities.[1][9] Keep containers tightly closed when not in use.[1][2]

  • Post-Operation: After handling is complete, secure the primary container. Decontaminate any surfaces within the fume hood.

B. Doffing and Decontamination Protocol:

  • Remove Outer Gloves: While still in the designated work area, carefully remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Exit Work Area: Move away from the immediate work area.

  • Remove Face Shield/Apron: If used, remove the face shield and/or chemical apron. Clean and store properly.

  • Remove Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination, and store it in its designated location.

  • Remove Goggles: Remove your splash goggles last, just before exiting the laboratory.

  • Remove Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[13]

C. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound (gloves, pipette tips, absorbent pads) must be considered hazardous waste.[18] They should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[18]

  • Liquid Waste: Unused or waste this compound should never be poured down the drain.[18][19] It must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Due to its amine nature, it should be segregated from acidic waste to prevent violent reactions.[18]

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[18][20] Maintain meticulous records of waste disposal.[18]

By adhering to this comprehensive guide, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your critical research. Safety is not a barrier to innovation; it is the foundation upon which it is built.

References

  • Amine Disposal For Businesses.Collect and Recycle.[Link]
  • Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods.ERG Environmental.[Link]
  • Corrosive Safety: Protecting Workers from Harmful Substances.OSHA Training School. (2024-01-19). [Link]
  • Acceptable Drain Disposal Procedures.USDA ARS. (2016-08-12). [Link]
  • Disposing Amine Waste.
  • Corrosive Chemicals.
  • Handling of Amine-Based Wastewater Produced During Carbon Capture.
  • Chemical Resistance Reference Chart.Medicom.[Link]
  • 10 Tips Working Safely with corrosives.Chemsafe. (2025-10-15). [Link]
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.International Enviroguard. (2023-12-14). [Link]
  • Glove Comp
  • Safety when handling cyclohexylamine in non-industrial amounts.Chemistry Stack Exchange. (2014-07-20). [Link]
  • Cyclohexylamine - SAFETY DATA SHEET.
  • PPE for Hazardous Chemicals.Canada Safety Training.[Link]
  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS.CloudSDS.[Link]
  • CHEMICAL RESISTANCE TABLE FOR GLOVES.Becky Aktsiaselts.[Link]
  • Nitrile Glove Chemical-Compatibility Reference.University of Pennsylvania EHRS.[Link]
  • Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol.Carl ROTH.[Link]
  • Safety Data Sheet: 3-methylbutanone.Chemos GmbH & Co.KG.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.